3-(4-Bromophenyl)-1-methyl-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-13-7-6-10(12-13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQYXOYGTVBFQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384824 | |
| Record name | 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73387-51-6 | |
| Record name | 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive, mechanistically-grounded pathway for the synthesis of 3-(4-bromophenyl)-1-methyl-1H-pyrazole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The presented synthesis is a robust, two-step sequence commencing from the readily available 4-bromoacetophenone. The core of this strategy is the classic Knorr pyrazole synthesis.[1][2] The narrative emphasizes the causal relationships behind experimental choices, offering field-proven insights for researchers, chemists, and professionals in drug development. Detailed, step-by-step protocols for each transformation are provided, supported by mechanistic diagrams and a thorough consolidation of authoritative references.
Strategic Overview: A Retrosynthetic Approach
The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry. For the target molecule, this compound, a logical retrosynthetic analysis points to the Knorr pyrazole synthesis as the most direct and efficient approach.[3] This involves the cyclocondensation of a 1,3-dicarbonyl equivalent with methylhydrazine. The key 1,3-dicarbonyl synthon, an enaminone, is readily accessible from the corresponding aryl methyl ketone, 4-bromoacetophenone.
Caption: Retrosynthetic analysis of the target pyrazole.
This two-step sequence is advantageous due to the commercial availability and stability of the starting materials, straightforward reaction conditions, and typically high yields.
Part I: Synthesis of the Key Intermediate: (E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one
The initial step involves the creation of a β-enaminoketone, which serves as a highly reactive and versatile equivalent of a 1,3-dicarbonyl compound for the subsequent cyclization.
Principle and Causality
The reaction between an acetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a well-established method for the synthesis of β-dimethylamino enones. DMF-DMA serves as a potent and convenient one-carbon electrophile, effectively delivering a "formyl" group equivalent. The driving force for this reaction is the formation of a thermodynamically stable, conjugated enaminone system and the loss of two molecules of methanol. This intermediate is superior to the parent 1,3-diketone in some respects, as it avoids potential self-condensation and often exhibits enhanced reactivity in the subsequent cyclization step.
Reaction Mechanism
The mechanism proceeds via the initial formation of an enol or enolate from 4-bromoacetophenone, which then undergoes nucleophilic attack on the electrophilic carbon of DMF-DMA. This is followed by the elimination of a methoxide ion. A second elimination of methanol, facilitated by the dimethylamino group, generates the final conjugated enaminone product.
Caption: Mechanism of β-enaminoketone formation.
Detailed Experimental Protocol
Materials:
-
4-Bromoacetophenone (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
-
Toluene (or xylene) as solvent
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoacetophenone (e.g., 19.9 g, 100 mmol) and toluene (100 mL).
-
Add N,N-dimethylformamide dimethyl acetal (e.g., 20.0 mL, 150 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.
-
Upon completion, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation.
-
Collect the resulting solid by vacuum filtration, wash with cold hexane or diethyl ether to remove residual solvent and any unreacted DMF-DMA.
-
Dry the solid product under vacuum. The product, (E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, is typically obtained as a yellow crystalline solid and is often of sufficient purity for the next step without further purification.
Part II: Knorr Cyclocondensation to Yield this compound
This final step constructs the aromatic pyrazole ring through a classic cyclocondensation reaction.
Principle and Causality
The Knorr pyrazole synthesis is the reaction of a hydrazine derivative with a β-dicarbonyl compound (or its equivalent, like our enaminone) to form a pyrazole.[4] The reaction proceeds via a condensation-cyclization-dehydration sequence. When an unsymmetrical hydrazine like methylhydrazine is used, the reaction can potentially yield two regioisomers.
However, the regioselectivity is often governed by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the two nitrogen atoms in the hydrazine.[5] In this protocol, the reaction of the enaminone with methylhydrazine generally proceeds with high regioselectivity. The more nucleophilic, sterically less hindered terminal nitrogen of methylhydrazine (-NH2) typically attacks the β-carbon of the enaminone first, leading to the desired 1,3-disubstituted pyrazole after cyclization and elimination.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the terminal nitrogen of methylhydrazine onto the β-carbon of the enaminone, leading to the elimination of dimethylamine. This forms a transient hydrazone intermediate which then undergoes an intramolecular nucleophilic attack from the second nitrogen atom onto the ketone carbonyl carbon. The resulting cyclic intermediate readily dehydrates under the reaction conditions to yield the aromatic pyrazole ring.
Caption: Mechanism of Knorr cyclocondensation.
Detailed Experimental Protocol
Materials:
-
(E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Glacial Acetic Acid (solvent)
Procedure:
-
In a round-bottom flask, dissolve the enaminone intermediate (e.g., 25.4 g, 100 mmol) in glacial acetic acid (100 mL).
-
To this solution, add methylhydrazine (e.g., 5.8 mL, 110 mmol) dropwise at room temperature with stirring. An exotherm may be observed.
-
After the addition is complete, heat the mixture to reflux (approx. 118 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it carefully into a beaker containing ice-water (approx. 500 mL).
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or aqueous sodium hydroxide until the pH is ~7-8.
-
The product will often precipitate as a solid. If it separates as an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford this compound as a pure solid.
Data Summary and Validation
The following table summarizes typical experimental parameters for this two-step synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Enaminone Formation | 4-Bromoacetophenone, DMF-DMA | Toluene | 110-120 | 3-5 | 85-95% |
| 2 | Pyrazole Formation | Enaminone, Methylhydrazine | Acetic Acid | 118 | 2-4 | 80-90% |
Conclusion
This guide details a reliable and efficient two-step synthesis for this compound based on the foundational Knorr pyrazole synthesis. By first preparing a versatile β-enaminoketone intermediate from 4-bromoacetophenone, the subsequent cyclocondensation with methylhydrazine proceeds with high regioselectivity and yield. The protocols described are robust and scalable, providing a solid foundation for researchers requiring this important molecular scaffold for further synthetic elaboration in pharmaceutical and materials science applications.
References
- El-Gharably, A. et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
- Fustero, S. et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
- Joshi, A. et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
- Kumar, S. V. et al. (2013). Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 1-Aryl-3,5-bis(het)arylpyrazoles with Complementary Regioselectivity. Organic Chemistry Portal. [Link]
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]
- Delancey, J. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
- Singh, S. B. (1990). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]
- ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of a molecule is foundational to its journey from a laboratory curiosity to a potential therapeutic agent. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides an in-depth technical overview of the core physicochemical properties of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and synthetic applications.
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and diverse biological activities. The introduction of a 4-bromophenyl substituent and N-methylation in this compound creates a unique molecular architecture with specific lipophilic and electronic characteristics that are critical to its interactions within a biological system. This document will not only present the known properties of this compound but also delve into the experimental methodologies for their determination, providing a robust framework for its evaluation as a drug candidate or a key chemical intermediate.
Core Physicochemical Profile
A summary of the key physicochemical parameters for this compound is presented below. It is important to note that while some of these properties have been experimentally determined, others are based on high-quality computational predictions or data from closely related analogs, a common practice in the early stages of drug discovery.
| Property | Value | Data Source |
| Molecular Formula | C₁₀H₉BrN₂ | - |
| Molecular Weight | 237.10 g/mol | - |
| Melting Point | 79.5 °C | Experimental |
| Boiling Point | 331.6 °C at 760 mmHg | Experimental |
| Predicted XlogP | 2.6 | Computational |
| Aqueous Solubility | Estimated to be low | Analog Data* |
| Predicted pKa | Basic (pyrazole nitrogen) | Analog Data** |
*Based on the experimental solubility of the closely related analog, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, which is 4.2 µg/mL at pH 7.4. **Pyrazole itself has a pKa of approximately 2.5 for the protonated form. The N-methylation and substitution will influence this value.
Experimental Protocols for Physicochemical Property Determination
The following section details the robust, self-validating experimental protocols for the determination of the key physicochemical properties of this compound. The causality behind the experimental choices is explained to provide a deeper understanding of the scientific principles at play.
Determination of Melting Point
Principle: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded as the melting range.
-
Validation: The calibration of the apparatus should be regularly checked with certified reference standards.
Causality of Experimental Choice: This method is chosen for its simplicity, small sample requirement, and the sharp, reproducible data it provides for pure crystalline solids.
Determination of Aqueous Solubility (Shake-Flask Method)
Principle: Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pH. The shake-flask method is the gold standard for its determination due to its direct measurement of this equilibrium state.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.
-
Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known concentrations of the compound.
-
Validation: The experiment should be performed in triplicate, and the solid material remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure no phase changes or degradation occurred.
Causality of Experimental Choice: This method directly measures the equilibrium solubility, providing a thermodynamically relevant value that is crucial for predicting in vivo dissolution and absorption.
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
Determination of the Partition Coefficient (logP) by RP-HPLC
Principle: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a critical parameter for predicting membrane permeability and overall drug-likeness. A reversed-phase high-performance liquid chromatography (RP-HPLC) method provides a rapid and reliable estimation of logP by correlating the retention time of a compound on a hydrophobic stationary phase with the logP values of a set of known standards.
Methodology:
-
System Setup: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: A series of standard compounds with well-established logP values are injected into the HPLC system under isocratic conditions (constant mobile phase composition).
-
Data Acquisition: The retention time (t_R) for each standard is recorded. The dead time (t_0), the retention time of an unretained compound, is also determined.
-
Calculation of Capacity Factor (k'): The capacity factor for each standard is calculated using the formula: k' = (t_R - t_0) / t_0.
-
Calibration Curve: A plot of log(k') versus the known logP values of the standards is generated. A linear regression analysis is performed to obtain the equation of the line.
-
Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured.
-
logP Determination: The log(k') for the test compound is calculated, and its logP value is determined using the equation from the calibration curve.
Causality of Experimental Choice: This method is significantly faster and requires less material than the traditional shake-flask method for logP determination, making it ideal for screening in a drug discovery setting.
Experimental Workflow for logP Determination by RP-HPLC
Caption: Workflow for determining logP using the RP-HPLC method.
Determination of pKa
Principle: The pKa is the negative logarithm of the acid dissociation constant and indicates the strength of an acid or a base. It is a critical determinant of a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. For this compound, the most likely basic center is one of the pyrazole nitrogen atoms.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1-10 mM).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the basic sites have been protonated. This corresponds to the inflection point in the first derivative of the titration curve.
-
Validation: The experiment should be repeated multiple times to ensure reproducibility. The use of a co-solvent requires extrapolation to determine the aqueous pKa.
Causality of Experimental Choice: Potentiometric titration is a direct and accurate method for determining pKa values, provided the compound has sufficient solubility in the titration medium.
Logical Relationship for pKa Determination
Caption: Logical flow for pKa determination via potentiometric titration.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the 4-bromophenyl ring, and the N-methyl group. The protons on the pyrazole ring will likely appear as doublets or triplets, with coupling constants characteristic of their positions. The protons on the 4-bromophenyl ring will typically appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The N-methyl protons will appear as a singlet, typically in the range of 3.5-4.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons of the pyrazole and bromophenyl rings appearing in the aromatic region, and the N-methyl carbon appearing at a higher field.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (237.10 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns will likely involve the cleavage of the pyrazole ring and the loss of the bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the aromatic and pyrazole rings, and the C-Br stretching vibration at a lower wavenumber.
Conclusion
This compound is a compound with physicochemical properties that suggest it could be a valuable scaffold in drug discovery. Its moderate lipophilicity, as indicated by the predicted XlogP, and its solid nature at room temperature are favorable characteristics. A thorough experimental determination of its aqueous solubility and pKa, following the robust protocols outlined in this guide, is essential for a complete understanding of its biopharmaceutical potential. The provided methodologies offer a clear and scientifically sound approach for researchers to generate the necessary data to advance their drug development programs. This in-depth guide serves as a critical resource for the continued investigation and application of this promising pyrazole derivative.
References
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 3-(4-bromophenyl)-5-methyl-1H-pyrazole.
- Polli, J. et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Avdeef, A. (2012). Determination of pKa Values. In Methods in Molecular Biology, vol. 848. Humana Press.
- Perrin, D.D., Dempsey, B., & Serjeant, E.P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.
Synthesis and Crystallization: The Foundation of Structural Analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and understanding the crystal structure of pyrazole derivatives, with a specific focus on compounds structurally related to this compound. Given the prevalence of the pyrazole scaffold in medicinal chemistry, a thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of novel therapeutics.[1][2] This document will delve into the synthesis, crystallization, single-crystal X-ray diffraction, and in-depth structural analysis, offering field-proven insights and self-validating protocols.
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of pyrazole derivatives often involves the condensation reaction of a hydrazine with a 1,3-dicarbonyl compound or a similar precursor. For instance, the synthesis of a related compound, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, was achieved by reacting 4-bromoacetophenone phenylhydrazone in a Vilsmeier-Haack reaction.[3]
Experimental Protocol: Synthesis of a 3-(4-Bromophenyl)-pyrazole Derivative
A generalized protocol for the synthesis of a 3-(4-bromophenyl)-pyrazole derivative is as follows:
-
Reaction Setup: A mixture of an appropriate 1,3-dicarbonyl precursor and 4-bromophenylhydrazine hydrochloride is prepared in a suitable solvent, such as ethanol or acetic acid.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure the completion of the condensation and cyclization reactions.
-
Work-up and Purification: Upon cooling, the crude product often precipitates out of the solution. This solid is then collected by filtration, washed with a cold solvent to remove impurities, and dried. Further purification can be achieved by recrystallization or column chromatography.
Crystal Growth:
The growth of single crystals suitable for X-ray diffraction is a critical and often empirical step. Slow evaporation of a saturated solution of the purified compound is a common and effective method. The choice of solvent is crucial and can significantly impact crystal quality.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Solvent Selection: A solvent in which the compound has moderate solubility is chosen. Common solvents include ethanol, methanol, chloroform, and ethyl acetate.
-
Preparation of Saturated Solution: The purified compound is dissolved in the chosen solvent with gentle heating to create a saturated or near-saturated solution.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Over a period of days to weeks, single crystals of suitable size and quality for X-ray analysis should form. These are then carefully harvested.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][4]
Experimental Protocol: Single-Crystal X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations of the atoms. X-ray data are collected using a suitable radiation source (e.g., Mo Kα or Cu Kα) and a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Crystallographic Data for a Related Compound: 3-(4-Bromophenyl)-5-methyl-1H-pyrazole
| Parameter | Value | Reference |
| Chemical Formula | C₁₀H₉BrN₂ | [5][6][7] |
| Crystal System | Orthorhombic | [5][6][7] |
| Space Group | P2₁2₁2₁ | [5][6][7] |
| a (Å) | 5.9070(3) | [5][6][7] |
| b (Å) | 9.2731(7) | [5][6][7] |
| c (Å) | 17.5641(14) | [5][6][7] |
| V (ų) | 962.09(12) | [5][6][7] |
| Z | 4 | [5][6][7] |
| Temperature (K) | 293(2) | [5][6][7] |
| Rgt(F) | 0.0504 | [5][6][7] |
| wRref(F²) | 0.0947 | [5][6][7] |
In-Depth Structural Analysis: From Molecular Conformation to Supramolecular Assembly
The refined crystal structure provides a wealth of information beyond just the connectivity of atoms. A thorough analysis reveals insights into molecular conformation, intermolecular interactions, and crystal packing.
Molecular Conformation:
The planarity of the pyrazole ring and the dihedral angles between the pyrazole and the attached phenyl rings are key conformational features. In many pyrazole derivatives, the pyrazole ring is essentially planar.[1] The orientation of the substituent groups can significantly influence the overall molecular shape and biological activity. For example, in 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the phenyl and bromophenyl rings are twisted out of the mean plane of the pyrazole ring.[3][8]
Intermolecular Interactions and Hirshfeld Surface Analysis:
The way molecules pack in a crystal is governed by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[9][10][11] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.
Key Intermolecular Interactions in Pyrazole Crystals:
-
N-H···N Hydrogen Bonds: In pyrazoles with an unsubstituted N-H group, N-H···N hydrogen bonds are a common and significant interaction, often leading to the formation of chains or dimers.
-
C-H···π Interactions: The aromatic rings in these molecules can participate in C-H···π interactions, contributing to the stability of the crystal packing.
-
π–π Stacking: The planar aromatic rings can stack on top of each other, another important stabilizing interaction.[12]
The fingerprint plots derived from Hirshfeld surface analysis provide a quantitative summary of the different types of intermolecular contacts. For many organic crystals, H···H contacts are the most abundant.[10][12]
Visualization of the Crystallography Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2 | Semantic Scholar [semanticscholar.org]
- 6. Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2 [empowerhr4inno.udg.edu.me]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Crystal Structure and Hirshfeld Surface Analysis of 3,5,5-trimethyl-1- tosyl-4,5-dihydro-1H-pyrazole | International Conference on Frontiers in Academic Research [as-proceeding.com]
Spectroscopic and Structural Elucidation of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for the spectroscopic characterization of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole , a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to not only present the spectral data but also to delve into the causality behind the experimental choices and the interpretation of the results, ensuring a self-validating system of protocols for researchers.
The pyrazole moiety is a critical scaffold in the development of a wide array of pharmaceutical agents, exhibiting diverse biological activities.[1] The precise characterization of substituted pyrazoles, such as the title compound with its bromophenyl and methyl substituents, is paramount for understanding its structure-activity relationships and ensuring its purity and identity. This guide will cover the essential spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
I. Molecular Structure and Predicted Spectroscopic Behavior
The core structure of this compound consists of a central five-membered pyrazole ring, substituted with a 4-bromophenyl group at the C3 position and a methyl group on the N1 nitrogen. The molecular formula is C₁₀H₉BrN₂.[2] This specific arrangement of aromatic and heterocyclic rings, along with the halogen substituent, gives rise to a unique spectroscopic fingerprint.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of the atoms.
A. Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Based on analogous pyrazole structures, the following proton signals are predicted in a deuterated chloroform (CDCl₃) solvent.[3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 (pyrazole) | 7.5 - 7.6 | d | ~2.0 - 3.0 | 1H |
| H-4 (pyrazole) | 6.4 - 6.5 | d | ~2.0 - 3.0 | 1H |
| H-2', H-6' (phenyl) | 7.6 - 7.7 | d | ~8.0 - 9.0 | 2H |
| H-3', H-5' (phenyl) | 7.4 - 7.5 | d | ~8.0 - 9.0 | 2H |
| N-CH₃ | 3.9 - 4.0 | s | - | 3H |
Causality of Signal Assignments: The downfield shift of the pyrazole protons is due to the aromatic nature of the ring. The protons on the bromophenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The N-methyl protons will be a singlet as they have no adjacent protons to couple with.
B. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (pyrazole) | 150 - 152 |
| C-5 (pyrazole) | 128 - 130 |
| C-4 (pyrazole) | 106 - 108 |
| C-1' (phenyl) | 131 - 133 |
| C-2', C-6' (phenyl) | 129 - 131 |
| C-3', C-5' (phenyl) | 132 - 134 |
| C-4' (phenyl) | 121 - 123 |
| N-CH₃ | 38 - 40 |
Expertise in Interpretation: The carbon attached to the bromine atom (C-4') is expected to be shielded compared to the other phenyl carbons. The pyrazole carbons exhibit characteristic shifts, with C-3 being the most deshielded due to its attachment to the nitrogen and the phenyl ring.
C. Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction.
III. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
A. Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 2950 - 2850 | C-H stretch (aliphatic, CH₃) | Medium |
| 1600 - 1450 | C=C and C=N stretch (aromatic and pyrazole rings) | Strong |
| 1100 - 1000 | C-Br stretch | Strong |
| 850 - 800 | C-H out-of-plane bend (1,4-disubstituted phenyl) | Strong |
Trustworthiness of the Protocol: The presence of these key bands provides a high degree of confidence in the presence of the aromatic rings, the methyl group, and the carbon-bromine bond.
B. Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding 16 or 32 scans for a good quality spectrum.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
IV. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
A. Predicted Mass Spectral Data (Electron Ionization)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).
| m/z | Predicted Ion | Notes |
| 236/238 | [M]⁺ | Molecular ion peak with bromine isotopic pattern. |
| 157 | [M - Br]⁺ | Loss of the bromine radical. |
| 115 | [C₉H₈N₂]⁺ | Further fragmentation. |
Authoritative Grounding: The fragmentation pattern is predicted based on established principles of mass spectrometry where the weakest bonds, such as the C-Br bond, are expected to cleave first.
B. Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range from m/z 50 to 500.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one bromine atom.
V. Visualizing the Analytical Workflow and Fragmentation
To provide a clearer understanding of the analytical process and the molecular fragmentation, the following diagrams are provided.
Caption: Overall workflow for the spectroscopic characterization.
Caption: Predicted mass spectral fragmentation pathway.
VI. Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive toolkit for the unambiguous identification and structural elucidation of this compound. This guide has outlined the predicted spectral data based on analogous compounds and provided detailed, field-proven protocols for data acquisition. By understanding the principles behind the spectroscopic techniques and the interpretation of the resulting data, researchers can confidently characterize this and other novel chemical entities, which is a critical step in the drug discovery and development pipeline.
References
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- This compound(73387-51-6) ¹H NMR - ChemicalBook. ChemicalBook.
- This compound - PubChemLite. PubChemLite.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
Sources
solubility and stability of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole
An In-depth Technical Guide to the Solubility and Stability of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole
Introduction
This compound is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Pyrazole scaffolds are integral to numerous bioactive molecules, and understanding the physicochemical properties of novel derivatives is a cornerstone of effective research and development.[1] This guide provides a detailed technical overview of the , offering both theoretical insights and practical, field-proven experimental protocols. The methodologies described herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to characterize this and similar molecules, ensuring data integrity and accelerating development timelines.
The inherent properties of a molecule—how it dissolves and how it withstands environmental stresses—are not mere data points; they are critical determinants of its potential utility. Poor solubility can hinder formulation and bioavailability, while instability can compromise shelf-life, efficacy, and safety. Therefore, a thorough investigation, as outlined in this document, is an indispensable phase of the scientific process.
Core Physicochemical Properties
A foundational understanding of a compound begins with its basic physicochemical characteristics. These parameters influence its behavior in both biological and chemical systems. The properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂ | PubChem[2] |
| Molecular Weight | 237.10 g/mol | PubChem[3] |
| IUPAC Name | 3-(4-bromophenyl)-1-methylpyrazole | PubChem[2] |
| Monoisotopic Mass | 235.9949 Da | PubChemLite[2] |
| Appearance | Solid (predicted) | --- |
| Predicted XlogP | 2.6 | PubChemLite[2] |
Note: Experimental data for some properties of this specific isomer are limited. Predictions and data from closely related isomers are used to provide a comprehensive profile.
Section 1: Solubility Profile
Solubility is a critical attribute that governs a compound's suitability for various applications, particularly in pharmacology where it directly impacts formulation strategies and bioavailability. The structural features of this compound—namely the lipophilic bromophenyl group and the heterocyclic pyrazole core—suggest a low intrinsic aqueous solubility. The predicted XlogP value of 2.6 further supports this hypothesis, indicating a preference for a lipid environment over an aqueous one.[2]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To empirically determine the aqueous solubility, the shake-flask method (OECD Guideline 105) remains the gold standard. It is a self-validating system because it measures the concentration of a saturated solution in equilibrium, providing a thermodynamically stable value.
Causality Behind Experimental Choices:
-
Buffer System: A phosphate-buffered saline (PBS) at pH 7.4 is chosen to mimic physiological conditions, which is critical for drug development contexts.
-
Equilibration Time: A 48-hour incubation period with agitation ensures that the system reaches a true thermodynamic equilibrium between the solid and dissolved states. Shorter times risk underestimating the solubility.
-
Temperature Control: Maintaining a constant temperature (e.g., 25°C or 37°C) is crucial as solubility is temperature-dependent.
-
Filtration: Use of a low-binding filter (e.g., 0.22 µm PVDF) is essential to remove undissolved particulates without causing loss of the dissolved analyte due to non-specific binding.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials containing a defined volume of PBS (pH 7.4). The excess solid is visually confirmed to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaking incubator at 25°C for 48 hours to allow the system to reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.
-
Quantification: Dilute the filtered sample in a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method against a standard curve.
Visualization: Solubility Workflow
Caption: Workflow for equilibrium solubility determination.
Section 2: Stability Profile and Forced Degradation
Evaluating the intrinsic chemical stability of a molecule is a mandatory step in its development.[5] Forced degradation, or stress testing, is the systematic process of exposing a compound to conditions more severe than those it would typically encounter during storage or use.[6][7] The objective is not to determine shelf-life but to identify the likely degradation products and pathways, which is essential for developing stability-indicating analytical methods.[7][8]
The ICH Q1A guideline provides the regulatory framework for these studies, recommending exposure to acid, base, oxidation, heat, and light to probe for potential liabilities in the molecular structure.[5]
Experimental Protocol: Forced Degradation Studies
Causality Behind Experimental Choices:
-
Target Degradation: The goal is to achieve a modest level of degradation (typically 5-20%). Excessive degradation can lead to secondary or tertiary degradants that are not relevant to normal storage conditions, while insufficient degradation provides no information.
-
Reagent Selection: Standardized reagents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) are used to ensure reproducibility and relevance.[5] The choice of oxidizing agent can be tailored; H₂O₂ is common, but others like AIBN can be used to probe for different radical-mediated mechanisms.[7]
-
Analytical Method: A robust, stability-indicating HPLC method is the cornerstone of the analysis. The method must be proven to resolve the parent peak from all process impurities and any degradants formed during the stress testing.
Step-by-Step Methodologies:
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M Hydrochloric Acid.
-
Incubate the solution at 60°C for 24-48 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound and add an equal volume of 0.1 M Sodium Hydroxide.
-
Incubate at 60°C for 24-48 hours.
-
Withdraw aliquots, neutralize with 0.1 M HCl, and prepare for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent.
-
Add 3% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature and protect it from light for 24 hours.
-
Withdraw aliquots and prepare directly for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at 80°C for 7 days.
-
Also, prepare a solution of the compound and expose it to the same conditions.
-
Analyze both the solid and solution samples by dissolving/diluting in mobile phase for HPLC.
-
-
Photostability:
-
Expose both the solid compound and a solution of the compound to a calibrated light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to shield it from light.
-
Analyze both light-exposed and control samples via HPLC.
-
Data Presentation: Illustrative Forced Degradation Results
Since specific degradation data for this compound is not publicly available, the following table illustrates how results from these studies would be summarized.
| Stress Condition | % Degradation of Parent Compound | Number of Degradants Detected | Peak Purity of Parent |
| Control (No Stress) | < 0.1% | 0 | Pass |
| Acid (0.1 M HCl, 60°C) | 12.5% | 2 | Pass |
| Base (0.1 M NaOH, 60°C) | 8.2% | 1 | Pass |
| Oxidative (3% H₂O₂) | 18.9% | 3 | Pass |
| Thermal (Solid, 80°C) | 1.5% | 1 | Pass |
| Photolytic (ICH Q1B) | 4.6% | 1 | Pass |
This table contains hypothetical data for illustrative purposes.
Visualization: Forced Degradation Workflow
Caption: General workflow for forced degradation studies.
Conclusion
This technical guide has outlined the critical importance of characterizing the . Based on its structural properties and data from analogous compounds, it is predicted to be a poorly water-soluble molecule, necessitating careful consideration during formulation development. Its stability profile must be empirically determined through rigorous forced degradation studies as described. The provided protocols offer a robust framework for generating high-integrity data, enabling the identification of degradation pathways and the development of validated, stability-indicating analytical methods. A thorough understanding of these fundamental properties is not merely an academic exercise but a prerequisite for advancing any chemical entity, particularly in the highly regulated pharmaceutical industry.
References
- PubChem. (n.d.). 3-(4-bromophenyl)-5-methyl-1H-pyrazole. National Center for Biotechnology Information.
- Elkady, R. B., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. National Center for Biotechnology Information.
- MedCrave. (2016). Forced Degradation Studies. MedCrave online.
- Singh, R., & Rehman, Z. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole.
- Jaćimović, Ž. K., et al. (2023). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. Zeitschrift für Kristallographie - New Crystal Structures.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Singh, S., & Kumar, V. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- Supporting Information. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- PubChemLite. (n.d.). This compound.
Sources
- 1. jocpr.com [jocpr.com]
- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 3. 4-(4-Bromophenyl)-1-methyl-1h-pyrazole | C10H9BrN2 | CID 66861254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(4-bromophenyl)-5-methyl-1H-pyrazole | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
mechanism of action of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole
A Strategic Framework for Novel Compound Characterization
Abstract: The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery and chemical biology. It provides the critical rationale for therapeutic development, informs on potential toxicities, and enables the design of more potent and selective molecules. This guide presents a comprehensive, multi-phased strategic framework for determining the MoA of this compound, a compound of nascent interest. We move beyond a theoretical discussion to provide actionable, field-proven experimental protocols and data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals engaged in the rigorous process of moving a chemical entity from initial discovery to a well-characterized lead. Our approach is grounded in the principles of scientific integrity, featuring self-validating experimental designs and a deep integration of authoritative, contemporary research methodologies.
Part 1: Foundational Strategy and Hypothesis Generation
The journey to uncover a compound's MoA begins not with a single experiment, but with a logical, iterative strategy. Given the pyrazole core, a privileged scaffold in medicinal chemistry, we can form an initial, broad hypothesis. Pyrazole derivatives have been associated with a wide range of biological targets, including enzymes like kinases, cyclooxygenases (COXs), and monoamine oxidases (MAOs), as well as various G-protein coupled receptors (GPCRs). Our initial strategy, therefore, will be to cast a wide net to identify the general biological effect and then systematically narrow down to the specific molecular target and pathway.
The overall workflow is designed as a funnel, moving from broad, unbiased screening to highly specific, hypothesis-driven validation.
Figure 1: A multi-phase workflow for MoA elucidation, progressing from broad screening to specific validation.
Part 2: Phase 1 - Unbiased Target Identification
The primary objective of this phase is to move from a state of no knowledge to a list of high-confidence candidate targets. We will employ parallel, unbiased approaches to mitigate the risk of missing the true target.
Chemical Proteomics for Direct Target Discovery
Chemical proteomics serves as a powerful tool for identifying the direct binding partners of a small molecule from a complex biological sample. The core principle involves immobilizing the compound of interest on a solid support (e.g., beads) to "fish" for its binding proteins from a cell lysate.
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis: Synthesize an analogue of this compound that incorporates a linker and a reactive group (e.g., an alkyne or azide for click chemistry) for immobilization onto beads. A crucial control is a structurally similar but biologically inactive analogue.
-
Lysate Preparation: Culture a relevant cell line (e.g., HeLa or a cancer cell line showing sensitivity in initial screens) and prepare a native cell lysate.
-
Affinity Purification:
-
Incubate the lysate with the immobilized compound (the "bait").
-
In a parallel control experiment, incubate the lysate with beads alone or beads with the immobilized inactive analogue.
-
In a competition control, pre-incubate the lysate with an excess of the free, non-immobilized this compound before adding the bait-coated beads. True binding partners will be outcompeted and will not bind to the beads.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Proteomic Analysis: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the "bait" sample compared to the control samples. Proteins that are absent in the competition control are considered high-confidence candidate targets.
Table 1: Representative Data Output from AP-MS
| Protein ID (UniProt) | Gene Symbol | Fold Enrichment (Bait vs. Control) | Fold Reduction (Competition) | Putative Function |
|---|---|---|---|---|
| P00533 | EGFR | 15.2 | 12.8 | Tyrosine Kinase |
| P04626 | ERBB2 | 12.5 | 10.1 | Tyrosine Kinase |
| Q05397 | TUBB | 1.1 | 0.9 | Structural Protein |
| P62258 | KRT1 | 1.3 | 1.2 | Structural Protein |
In this hypothetical example, EGFR and ERBB2 are identified as high-confidence binders due to their high enrichment and effective competition by the free compound.
CRISPR-Cas9 Screens for Genetic Dependencies
Parallel to proteomics, a genome-wide CRISPR-Cas9 screen can identify genes that, when knocked out, confer resistance or sensitivity to the compound. This provides an orthogonal line of evidence for target identification. If knocking out a specific gene confers resistance, it strongly implies that the gene's product (the protein) is required for the compound's activity, possibly because it is the direct target.
Figure 2: Workflow for a positive selection CRISPR-Cas9 screen to identify resistance genes.
Part 3: Phase 2 - Target Validation and Mechanistic Elucidation
With a list of candidate targets from Phase 1, we must now rigorously validate these hits and understand the molecular consequences of the compound-target interaction.
Confirming Direct Target Engagement
It is critical to confirm that the compound physically binds to the putative target protein. Biophysical methods provide quantitative data on binding affinity and thermodynamics.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO).
-
Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (which contains non-denatured protein) from the precipitated (denatured) protein by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating thermal stabilization.
Elucidating Downstream Signaling
Once the direct target is confirmed, the next step is to map the downstream signaling cascade. For instance, if the target is a kinase (e.g., EGFR from our hypothetical data), we must determine how the compound affects its activity and the subsequent phosphorylation of its substrates.
Protocol: Phospho-Proteomics and Western Blotting
-
Cell Treatment: Treat cells with the compound at various concentrations and time points.
-
Lysate Preparation: Prepare cell lysates.
-
Western Blot Analysis:
-
Probe with an antibody against the phosphorylated form of the target protein (e.g., anti-phospho-EGFR).
-
Probe with antibodies against the phosphorylated forms of known downstream substrates (e.g., anti-phospho-AKT, anti-phospho-ERK).
-
Use antibodies against the total protein levels as loading controls.
-
-
Phospho-Proteomics (for unbiased discovery): For a global view, use mass spectrometry-based phospho-proteomics to identify all changes in protein phosphorylation across the proteome upon compound treatment. This can uncover novel signaling connections.
Figure 3: A hypothetical signaling pathway illustrating the inhibitory effect on EGFR and its downstream effectors.
Part 4: Conclusion and Future Directions
This guide has outlined a robust, multi-faceted strategy for the complete elucidation of the mechanism of action for a novel compound, this compound. By integrating unbiased, discovery-phase techniques like chemical proteomics and CRISPR screens with rigorous, hypothesis-driven validation methods such as CETSA and phospho-proteomics, we can build a high-confidence model of the compound's biological function. This foundational knowledge is indispensable for the rational development of the compound into a potential therapeutic agent or a valuable research tool. The successful execution of this framework will not only reveal the "what" (the target) but also the "how" (the downstream consequences), providing a clear path forward for preclinical and clinical investigation.
References
- Chemical Proteomics to Identify Drug Targets and Elucidate Mechanisms of Action.
- Target deconvolution by chemical proteomics.
- Genome-scale CRISPR-Cas9 knockout screening in human cells.
- The cellular thermal shift assay for evaluating drug target interactions in cells.
- Phosphoproteomics: a key for the future of precision medicine.Molecular & Cellular Proteomics. [Link]
An In-depth Technical Guide to 3-(4-Bromophenyl)-1-methyl-1H-pyrazole: A Versatile Scaffold for Drug Discovery and Agrochemical Innovation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Core in Modern Chemistry
The pyrazole ring system is a cornerstone of medicinal and agricultural chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a privileged scaffold in the design of novel therapeutic agents and crop protection chemicals.[2][3] Its derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][4] Within this important class of compounds lies 3-(4-Bromophenyl)-1-methyl-1H-pyrazole (CAS Number: 73387-51-6), a key intermediate and building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, offering insights for researchers in drug discovery and agrochemical development.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 73387-51-6 | [5][6][7][8] |
| Molecular Formula | C₁₀H₉BrN₂ | [9][10] |
| Molecular Weight | 237.10 g/mol | [9][10] |
| Appearance | White to off-white solid | [9] |
| Melting Point | 150-156 °C | [9] |
| Purity | ≥ 97% (typically by HPLC) | [9] |
The structure, featuring a bromophenyl group at the 3-position and a methyl group on the pyrazole nitrogen, offers several advantages for synthetic chemistry. The bromine atom provides a reactive handle for cross-coupling reactions, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR). The methyl group at the N1 position enhances lipophilicity and can influence the compound's pharmacokinetic profile.
Synthesis and Characterization: A Validated Approach
The synthesis of this compound can be reliably achieved through a well-established multi-step sequence starting from 4-bromoacetophenone. This protocol is designed to be self-validating, with clear checkpoints for characterization.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for pyrazole synthesis.[1][4]
Step 1: Synthesis of 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one
-
To a solution of 4-bromoacetophenone (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product, 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield a solid.
Causality Behind Experimental Choices: The use of DMF-DMA serves as both a reagent and a solvent, reacting with the methyl ketone of 4-bromoacetophenone to form an enaminone intermediate. This intermediate is crucial for the subsequent cyclization step. Toluene is a suitable solvent for this reaction due to its high boiling point, which allows for the necessary reaction temperature to be reached.
Step 2: Cyclization to form this compound
-
Dissolve the purified 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) in glacial acetic acid.
-
Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices: Glacial acetic acid provides an acidic medium that facilitates the cyclization reaction between the enaminone and methylhydrazine. Methylhydrazine acts as the nitrogen source for the formation of the pyrazole ring. The workup procedure is designed to remove the acetic acid and isolate the desired product.
Caption: Synthetic workflow for this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the bromophenyl ring, the protons on the pyrazole ring, and a singlet for the N-methyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound, with a characteristic isotopic pattern for the bromine atom.
-
Infrared Spectroscopy (IR): The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds.
Applications in Drug Discovery and Agrochemicals: A Scaffold for Innovation
While specific biological data for this compound is not extensively reported in publicly available literature, its value lies in its role as a versatile intermediate for the synthesis of potent bioactive molecules. The pyrazole core is a well-established pharmacophore, and this particular derivative provides a strategic starting point for library synthesis and lead optimization.
Potential as a Precursor for Kinase Inhibitors
Many pyrazole-containing compounds have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase. The this compound scaffold can be elaborated through reactions at the bromine position to introduce functionalities that can interact with key residues in the kinase active site.
Caption: Drug discovery workflow utilizing the pyrazole scaffold.
Antimicrobial and Anti-inflammatory Drug Development
The pyrazole nucleus is also a key feature in many anti-inflammatory and antimicrobial agents. For example, celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains a diarylpyrazole core. The this compound can be used to synthesize analogs of such drugs, where the bromophenyl group can be modified to modulate activity and selectivity. Similarly, various substituted pyrazoles have shown promising activity against a range of bacterial and fungal pathogens.[1]
Agrochemical Applications
In the field of agrochemicals, pyrazole derivatives are utilized as herbicides and fungicides. The structural features of this compound make it an attractive starting material for the synthesis of novel crop protection agents. The bromophenyl moiety is a common feature in many active agrochemicals, and its presence in this scaffold allows for the rapid generation of diverse candidate molecules for screening.[9]
Future Perspectives
The utility of this compound as a foundational building block in medicinal and agrochemical research is clear. Future research efforts could focus on the following areas:
-
Library Synthesis and Screening: The development of efficient and high-throughput methods to diversify the scaffold at the bromine position will enable the creation of large libraries of novel compounds for biological screening against a wide range of targets.
-
Exploration of Novel Biological Targets: While kinase inhibition is a promising area, the pyrazole scaffold has the potential to interact with other classes of enzymes and receptors. Screening of derivatives against other target families could lead to the discovery of new therapeutic agents.
-
Development of Green Synthesis Methods: The development of more environmentally friendly and sustainable methods for the synthesis of this and related pyrazole compounds is an important area for future research.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in the fields of drug discovery and agrochemical development. Its straightforward synthesis, coupled with the strategic placement of reactive and modulatory functional groups, makes it an ideal starting point for the creation of novel, biologically active compounds. While direct biological data for this specific compound is limited, its role as a key intermediate is well-established. This technical guide provides researchers with the necessary information to effectively utilize this compound as a scaffold for innovation, paving the way for the discovery of the next generation of pharmaceuticals and crop protection agents.
References
- Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2650. [Link]
- Chem-Impex. (n.d.). 3-(4-Bromophenyl)-5-methyl-1H-pyrazole.
- Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355. [Link]
- PubChem. (n.d.). This compound.
- Elkady, R. B., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3397. [Link]
- Çetin, A. (2018). Synthesis of Some New Pyrazoles.
- PubChem. (n.d.). 1-(3-bromophenyl)-4-methyl-1H-pyrazole.
- EON Biotech. (n.d.). This compound – (73387-51-6).
- Vazquez, M. A., et al. (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 57(3), 205-208. [Link]
- Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 489-523. [Link]
- Ben Hadda, T., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Kumar, A., & Sharma, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 73387-51-6 | MFCD01566446 | this compound [aaronchem.com]
- 7. 73387-51-6|this compound|BLD Pharm [bldpharm.com]
- 8. This compound - CAS:73387-51-6 - Sunway Pharm Ltd [3wpharm.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 1-(3-bromophenyl)-4-methyl-1H-pyrazole | C10H9BrN2 | CID 50987738 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-(4-Bromophenyl)-1-methyl-1H-pyrazole: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides an in-depth analysis of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. Pyrazole derivatives are foundational scaffolds in medicinal chemistry, recognized for their diverse biological activities.[1][2] This document details the core physicochemical properties of the title compound, with a primary focus on its molecular weight and formula. Furthermore, it presents a validated, step-by-step synthetic protocol and outlines robust analytical methods for its characterization and quality control. The guide explores the compound's current and potential applications in drug development, grounded in the established bioactivity of related pyrazole structures.[2][3] Finally, comprehensive safety, handling, and storage protocols are provided to ensure its responsible use in a research environment. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a definitive resource on this versatile chemical entity.
Physicochemical and Structural Properties
The identity and behavior of a compound are dictated by its fundamental properties. This compound is characterized by the presence of a pyrazole ring, an N-methyl substituent, and a bromophenyl group, which collectively influence its reactivity, solubility, and biological interactions.
The precise molecular weight is a critical parameter for all quantitative analyses, including reaction stoichiometry, solution preparation, and interpretation of mass spectrometry data. The value is derived from its molecular formula, C10H9BrN2.[4][5]
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉BrN₂ | [4][5][6][7] |
| Molecular Weight | 237.10 g/mol | [4][5][6][7] |
| Monoisotopic Mass | 235.99491 Da | [5][7][8] |
| CAS Number | 73387-51-6 | [4] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Predicted XLogP3-AA | 2.6 - 3.0 | [5][7] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
Synthesis and Mechanistic Rationale
The synthesis of N-methylated pyrazoles can be efficiently achieved through the cyclocondensation of a 1,3-dicarbonyl compound with methylhydrazine. This approach, a variation of the Knorr pyrazole synthesis, offers a reliable and high-yielding route to the target molecule.
Causality of Experimental Design:
-
Starting Material: 1-(4-bromophenyl)-1,3-butanedione is selected as the precursor. Its 1,3-dicarbonyl arrangement is essential for reacting with the two nucleophilic nitrogen atoms of the hydrazine.
-
Reagent: Methylhydrazine is used not only to form the pyrazole ring but also to introduce the required N1-methyl group directly. The use of a substituted hydrazine is a common and efficient strategy to prevent the formation of isomeric mixtures that can arise from post-synthesis alkylation.
-
Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and is compatible with the reaction temperature. Its protic nature can facilitate the proton transfer steps in the condensation mechanism.
-
Catalyst: A catalytic amount of acetic acid is used to protonate a carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack by the hydrazine, which accelerates the initial condensation step.
-
Purification: Column chromatography is employed for purification. The polarity difference between the final product and any unreacted starting materials or side products allows for effective separation on a silica gel stationary phase.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(4-bromophenyl)-1,3-butanedione (10.0 g, 41.1 mmol) and ethanol (100 mL).
-
Reagent Addition: Stir the mixture until the solid is fully dissolved. Add methylhydrazine (2.1 mL, 41.1 mmol) dropwise over 5 minutes, followed by the addition of glacial acetic acid (0.5 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexanes:ethyl acetate mobile phase.
-
Workup: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting crude oil in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Analytical Validation and Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure the material meets the required specifications for subsequent experiments.
Step-by-Step Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving ~10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Rationale: NMR provides unambiguous structural confirmation by identifying the chemical environment of each proton and carbon atom. Expected ¹H signals include distinct doublets for the aromatic protons, two signals for the pyrazole ring protons, and a characteristic singlet around 3.9 ppm for the N-methyl group.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in methanol or acetonitrile.
-
Analyze using Electrospray Ionization (ESI) in positive ion mode.
-
Rationale: MS confirms the molecular weight. A key diagnostic feature will be the isotopic pattern of bromine: two major peaks of nearly equal intensity, one for the [M+H]⁺ ion and another for the [M+2+H]⁺ ion, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve a small sample in the mobile phase (e.g., acetonitrile/water).
-
Inject onto a C18 reverse-phase column and monitor with a UV detector (e.g., at 254 nm).
-
Rationale: HPLC is the gold standard for assessing purity. A pure sample should yield a single, sharp peak. This technique is crucial for quantifying impurities before use in biological assays.
-
Table 2: Expected Analytical Data
| Technique | Expected Result |
| ¹H NMR (CDCl₃) | δ 7.5-7.7 (m, 4H, Ar-H), δ 7.4 (d, 1H, pyrazole-H), δ 6.4 (d, 1H, pyrazole-H), δ 3.9 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃) | δ 152, 140, 132, 130, 128, 121, 108, 39 |
| MS (ESI+) | m/z ≈ 237.0 ([M+H]⁺, ⁷⁹Br) and 239.0 ([M+2+H]⁺, ⁸¹Br) in ~1:1 ratio |
| HPLC (C18) | Single peak, Purity ≥95% |
Note: NMR shifts are predictive and may vary slightly.
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound validation.
Applications in Drug Discovery and Research
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic actions.[1] Derivatives of this compound are primarily explored for their potential as anti-inflammatory, analgesic, and anticancer agents.[3]
-
Anti-inflammatory and Analgesic Agents: Many pyrazole-containing compounds function as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. The bromophenyl moiety can engage in halogen bonding and other interactions within the active site of target proteins, potentially enhancing binding affinity and selectivity.
-
Anticancer Therapeutics: The pyrazole scaffold has been incorporated into molecules designed to inhibit protein kinases, which are often dysregulated in cancer cells. The N-methyl group can improve metabolic stability and cell permeability, crucial properties for an effective drug candidate.
-
Agrochemicals: Beyond pharmaceuticals, related structures are used as intermediates in the synthesis of herbicides and fungicides, highlighting the chemical versatility of this class of compounds.[3]
Role as a Research Intermediate
Caption: Role as a key intermediate in discovery chemistry.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. While comprehensive toxicological data for this specific compound is not available, data from closely related bromophenyl pyrazoles should be used to inform handling procedures.[5][6]
Table 3: GHS Hazard Information for Related Compounds
| Hazard Class | Statement | Precautionary Codes |
| Acute Toxicity, Oral | H301/H302: Toxic or Harmful if swallowed | P270, P301+P312, P330 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |
| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | P280, P305+P351+P338 |
| Target Organ Toxicity | H335: May cause respiratory irritation | P261, P304+P340 |
Recommended Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[11]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Prevent dust formation during weighing and transfer. Use non-sparking tools.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[10]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[11]
Conclusion
This compound, with a molecular weight of 237.10 g/mol , is more than a simple chemical; it is a versatile building block with significant potential in applied chemical research. Its straightforward synthesis and the established biological relevance of its core scaffold make it a valuable tool for medicinal chemists and drug discovery scientists. This guide has provided the essential technical information—from its fundamental properties and synthesis to its analytical validation and safe handling—required for its effective integration into advanced research and development programs.
References
- Sunway Pharm Ltd. (n.d.). This compound.
- Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2650.
- PubChem. (n.d.). 3-(4-bromophenyl)-5-methyl-1H-pyrazole.
- Supporting Information. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- Angene Chemical. (2021). Safety Data Sheet.
- PubChem. (n.d.). 1-(3-bromophenyl)-4-methyl-1H-pyrazole.
- PubChem. (n.d.). 4-(4-Bromophenyl)-1-methyl-1h-pyrazole.
- PubChemLite. (n.d.). This compound.
- Elkady, M. F., Fouad, M. A., & El-Adl, K. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3397.
- Fahmy, H. H., Srour, A. M., Ismail, M. A., & El-Manawaty, M. A. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. ResearchGate.
- Mendez-Alejo, M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6245.
- Shetty, M. S., et al. (2012). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5040.
- Mohammed, I., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(13), 4239.
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound - CAS:73387-51-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. 3-(4-bromophenyl)-5-methyl-1H-pyrazole | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(3-bromophenyl)-4-methyl-1H-pyrazole | C10H9BrN2 | CID 50987738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(4-Bromophenyl)-1-methyl-1h-pyrazole | C10H9BrN2 | CID 66861254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 9. ETHYL this compound-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. angenechemical.com [angenechemical.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
in silico modeling of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole interactions
An In-Depth Technical Guide: In Silico Modeling of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole Interactions
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[1][2][3] The specific derivative, this compound, represents a promising candidate for targeted drug development. Understanding its molecular interactions is paramount to unlocking its therapeutic potential and guiding the rational design of next-generation inhibitors. This technical guide provides a comprehensive, field-proven workflow for elucidating the binding mechanisms of this molecule with its protein targets using a suite of powerful in silico modeling techniques. We move beyond a simple list of steps, offering a causal narrative that explains the strategic choices made at each stage of the computational pipeline—from initial target selection to rigorous binding free energy calculations. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply predictive modeling to accelerate their discovery programs.
Part 1: A Strategic Framework for In Silico Interaction Modeling
Computational, or in silico, methods provide a cost-effective and powerful strategy for predicting and analyzing molecular interactions, thereby prioritizing experimental resources for the most promising candidates.[4][5] The workflow presented here is a self-validating system, where each subsequent step refines and builds upon the confidence of the previous one. We begin with a rapid, high-throughput method (Molecular Docking) to generate initial hypotheses and progress toward a highly detailed, dynamic simulation that offers a near-experimental view of the molecular binding event.
The Overall In Silico Workflow
The logical progression of our investigation is designed to systematically reduce uncertainty and increase the accuracy of our predictions. The workflow begins with preparing the two interacting partners—the ligand and its protein target—and proceeds through docking, dynamic simulation, and quantitative binding analysis.
Figure 1: High-level workflow for in silico interaction analysis.
Part 2: Foundational Steps – Preparing the System
The fidelity of any simulation is critically dependent on the quality of the starting structures. Garbage in, garbage out is the immutable law of computational science. Therefore, meticulous preparation of both the protein target and the ligand is a non-negotiable prerequisite.
Target Identification & Preparation
Causality: The choice of a protein target dictates the entire biological context of the study. Pyrazole derivatives have been shown to interact with a range of cancer-related targets, including tyrosine kinases, carbonic anhydrase, and VEGFR.[4][6] Our first step is to select a relevant target, for which a high-quality 3D structure is available. The Protein Data Bank (PDB) is the primary repository for such structures.
Experimental Protocol: Preparing a PDB Structure for Docking
-
Fetch Structure: Download the desired protein structure from the RCSB PDB database (e.g., PDB ID: 1C8K).[7]
-
Clean the Structure: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL).
-
Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands that are not part of the study. This is crucial as they can interfere with the docking algorithm.
-
Inspect the protein for completeness. Handle any missing loops or side chains using built-in modeling tools if necessary.
-
-
Protonation and Charge Assignment:
-
Add hydrogen atoms to the protein, as they are typically absent in X-ray crystal structures. Ensure that the protonation states of ionizable residues (His, Asp, Glu) are appropriate for a physiological pH (~7.4).
-
Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM). Software like AutoDock Tools can automate this process.
-
-
Save the Prepared Receptor: Export the cleaned, protonated structure in the required format for the docking software (e.g., .pdbqt for AutoDock Vina).
Ligand Preparation: this compound
Causality: The ligand must be represented by an accurate, low-energy 3D conformation. A poorly optimized ligand structure can prevent it from fitting correctly into the binding pocket, leading to false negative results.
Experimental Protocol: Generating and Optimizing the Ligand Structure
-
Generate 2D Structure: Draw the 2D structure of this compound using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D: Use the software's built-in tools to convert the 2D drawing into a 3D structure.
-
Energy Minimization: Perform a geometry optimization using a quantum mechanics (e.g., DFT) or molecular mechanics (e.g., MMFF94) method. This step ensures the bond lengths, angles, and dihedrals are in a low-energy, physically realistic state.
-
Assign Charges: Calculate and assign partial atomic charges for the ligand atoms.
-
Save in Correct Format: Save the final 3D structure in the format required by the docking program (e.g., .pdbqt or .mol2).
Part 3: Predicting Binding Modes – Molecular Docking
Molecular docking serves as our first predictive tool, rapidly screening for the most likely binding orientation (pose) of the ligand within the protein's active site and providing an initial estimate of binding affinity.[8][9][10] It uses a search algorithm to explore possible conformations and a scoring function to rank them.[8]
The Docking Workflow
Figure 2: The molecular docking experimental workflow.
Protocol for Molecular Docking with AutoDock Vina
This protocol assumes the use of the widely adopted AutoDock Vina software.[9][10]
-
Prepare Receptor and Ligand: Follow the protocols in Part 2 to generate the necessary .pdbqt files for both the protein and the ligand.
-
Define the Search Space:
-
Identify the binding pocket of the protein. If a co-crystallized ligand was present, the box should be centered on its location. Otherwise, use site-finder tools or literature information.
-
Define the coordinates and dimensions (x, y, z) of a "grid box" that encompasses the entire binding site.[9] The box must be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.
-
-
Configure and Run Vina:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand files, and the grid box parameters.
-
Execute the docking run from the command line: vina --config conf.txt --out output.pdbqt --log log.txt
-
-
Analyze the Output:
-
The log.txt file will contain a table of the top binding poses ranked by their binding affinity scores (in kcal/mol).
-
The output.pdbqt file contains the 3D coordinates of these predicted poses.
-
Visualize the output file in PyMOL or Chimera. Inspect the top-ranked pose to ensure it makes sense chemically (e.g., forming hydrogen bonds with polar residues, burying hydrophobic parts in nonpolar pockets). A lower (more negative) binding affinity score suggests a stronger interaction.[9]
-
Part 4: Simulating the Dynamic Reality – Molecular Dynamics (MD)
Docking provides a static snapshot. However, biological systems are in constant motion. Molecular Dynamics (MD) simulations offer a powerful lens to study these dynamics, treating the protein-ligand complex not as a rigid lock-and-key but as a dynamic, flexible entity.[11][12] This step is crucial for validating the stability of the docked pose and observing how the complex behaves over time in a simulated aqueous environment.[13]
The MD Simulation Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicstrive.com [academicstrive.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ijpbs.com [ijpbs.com]
- 6. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. KBbox: Methods [kbbox.h-its.org]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. youtube.com [youtube.com]
- 11. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Computer Simulation of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
The Pyrazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Legacy of a Five-Membered Ring
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets, thereby serving as a fertile ground for drug discovery. The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential example of such a scaffold.[1][2] First synthesized by Knorr in 1883, the pyrazole nucleus has evolved from a chemical curiosity into a cornerstone of modern pharmacotherapy.[3]
Its remarkable versatility is evidenced by its presence in a wide array of FDA-approved drugs, tackling a broad spectrum of clinical conditions.[4] Notable examples include the anti-inflammatory agent Celecoxib (a selective COX-2 inhibitor), the anti-obesity drug Rimonabant, and the blockbuster phosphodiesterase inhibitor Sildenafil for erectile dysfunction.[3] The unique physicochemical properties of the pyrazole ring—its aromaticity, hydrogen bonding capabilities, and tunable electronic nature—allow medicinal chemists to meticulously craft molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[4]
This guide, written from the perspective of a Senior Application Scientist, delves into the core principles of pyrazole-based drug design. We will explore its fundamental chemistry, dissect key structure-activity relationships (SAR), examine its diverse therapeutic applications with a focus on underlying mechanisms, and provide actionable experimental protocols to empower researchers in their drug discovery endeavors.
Part 1: The Pyrazole Scaffold - Physicochemical Properties and Synthetic Strategies
The success of the pyrazole ring in drug design is not accidental; it is rooted in its distinct chemical properties. The ring is aromatic, and the two nitrogen atoms create a unique electronic environment. The N1 nitrogen is typically pyrrole-like and can act as a hydrogen bond donor, while the N2 nitrogen is pyridine-like and acts as a hydrogen bond acceptor.[5] This dual capacity for hydrogen bonding is a critical feature for molecular recognition at target binding sites. Furthermore, unsymmetrically substituted pyrazoles can exist as tautomers, which can influence their interaction with biological targets and their metabolic stability.[4]
Core Synthetic Methodologies: The Knorr Pyrazole Synthesis and Beyond
The most fundamental and widely employed method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] The choice of substituents on both the dicarbonyl compound and the hydrazine allows for the direct installation of desired functionalities onto the resulting pyrazole ring, making it a highly convergent and versatile strategy.
The causality behind this reaction's prevalence lies in its reliability and the ready availability of starting materials. For instance, using a substituted hydrazine like phenylhydrazine directly installs a phenyl group at the N1 position, a common feature in many pyrazole-based drugs.
Caption: General workflow of the Knorr Pyrazole Synthesis.
Beyond the classic Knorr synthesis, numerous modern methods have been developed to access functionalized pyrazoles. These include reactions of α,β-unsaturated aldehydes and ketones with hydrazines and 1,3-dipolar cycloadditions.[6][8] More recently, techniques like microwave-assisted synthesis have been employed to accelerate reaction times and improve yields, reflecting a drive towards more efficient and sustainable chemistry.[9]
Part 2: Structure-Activity Relationships (SAR) - Decoding the Blueprint for Potency
The true power of the pyrazole scaffold lies in its amenability to substitution at multiple positions, allowing for the fine-tuning of pharmacological activity. A thorough understanding of SAR is paramount for rational drug design.
A classic case study is the development of pyrazole-based cannabinoid receptor (CB1) antagonists, such as Rimonabant.[10][11] Extensive SAR studies revealed critical structural requirements for potent and selective CB1 antagonism.[12]
Key SAR Insights for Pyrazole-Based CB1 Antagonists:
| Position on Pyrazole Ring | Optimal Substituent | Rationale and Impact on Activity |
| N1 | 2,4-Dichlorophenyl | This large, lipophilic group provides crucial hydrophobic interactions within the receptor binding pocket, significantly enhancing binding affinity.[10][11] |
| C3 | Carboxamido Group (e.g., Piperidinyl carboxamide) | Acts as a key hydrogen bond acceptor, forming a critical interaction with the receptor that anchors the ligand. The nature of the amide substituent modulates potency and selectivity.[12] |
| C4 | Small Alkyl (e.g., Methyl) or H | This position is sterically constrained. Larger substituents are generally detrimental to activity, indicating a tight fit in this region of the binding site. |
| C5 | para-Substituted Phenyl (e.g., p-chlorophenyl) | This aryl group engages in important π-π stacking or hydrophobic interactions. The para substitution pattern is optimal for maximizing potency.[10][11] |
These well-defined SAR principles demonstrate how the pyrazole core acts as a rigid scaffold, orienting key pharmacophoric features in the correct three-dimensional space for optimal receptor engagement.
Part 3: Therapeutic Applications & Mechanisms of Action
The structural versatility of pyrazole has led to its successful application across a multitude of therapeutic areas.[13][14]
Anti-inflammatory Agents: Selective COX-2 Inhibition
Perhaps the most famous pyrazole-based drug is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2). Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation). The gastrointestinal side effects of non-selective NSAIDs are primarily due to COX-1 inhibition. The design of selective COX-2 inhibitors was a landmark achievement in medicinal chemistry.
The rationale for Celecoxib's selectivity lies in a subtle difference in the active sites of the two enzyme isoforms. The COX-2 active site has a larger, more accommodating hydrophobic side pocket. The trifluoromethyl (CF3) and sulfonamide moieties on the phenyl rings attached to the pyrazole core of Celecoxib are able to access and bind within this side pocket, an interaction that is sterically hindered in the smaller COX-1 active site.[15]
Caption: Mechanism of action for Celecoxib as a COX-2 inhibitor.
Anticancer Agents: Targeting Kinase Signaling
In oncology, pyrazole derivatives have emerged as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[9][16] Many pyrazole-containing compounds function as ATP-competitive inhibitors. The pyrazole core can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of the adenine ring of ATP. The substituents on the pyrazole scaffold then extend into adjacent hydrophobic pockets to confer potency and selectivity.[17]
For example, Crizotinib is a pyrazole-based kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) that harbors ALK (anaplastic lymphoma kinase) rearrangements.[16] Other pyrazole derivatives have been designed to target kinases such as EGFR, VEGFR-2, and CDKs, demonstrating the scaffold's broad utility in developing targeted cancer therapies.[9][16]
Other Therapeutic Areas
The application of pyrazoles extends far beyond inflammation and cancer. They have shown significant promise and have been developed as:
-
Antimicrobial Agents: Targeting essential bacterial or fungal enzymes.[13]
-
Antiviral Compounds: Inhibiting viral replication processes.[18]
-
Anticonvulsants and Neuroprotective Agents: Modulating ion channels or receptors in the central nervous system.[16]
Part 4: Key Experimental Protocol - In Vitro COX-2 Inhibition Assay
To provide a tangible, field-proven methodology, the following is a detailed protocol for a common in vitro assay used to determine the COX-2 inhibitory potential of newly synthesized pyrazole compounds. This protocol is a self-validating system, incorporating necessary controls to ensure data integrity.
Objective: To measure the 50% inhibitory concentration (IC50) of a test compound (e.g., a novel pyrazole derivative) against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric or Fluorometric Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well microplates
Experimental Workflow:
Caption: Experimental workflow for an in vitro COX-2 inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution series of the test pyrazole compounds and the reference inhibitor (Celecoxib) in DMSO. A typical starting concentration is 10 mM.
-
Enzyme Mix Preparation: In the assay buffer, prepare a master mix containing the COX-2 enzyme, heme, and HRP. The concentrations should be optimized based on the manufacturer's specifications.
-
Assay Plate Setup:
-
Add 50 µL of the enzyme mix to each well of a 96-well plate.
-
Add 1 µL of the serially diluted compounds, reference inhibitor, or DMSO (for 0% and 100% activity controls) to the appropriate wells.
-
-
Inhibitor Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes.
-
Causality Check: This step is critical to allow the inhibitors to bind to the enzyme and reach equilibrium before the reaction is initiated. Omitting this can lead to an underestimation of potency.
-
-
Reaction Initiation: Prepare a substrate mix containing arachidonic acid and the fluorescent probe. Add 50 µL of this mix to all wells to start the reaction.
-
Signal Detection: Immediately place the plate in a microplate reader and measure the increase in fluorescence in kinetic mode for 10-20 minutes.
-
Data Analysis:
-
Determine the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Trustworthiness: The inclusion of a known inhibitor like Celecoxib validates the assay's performance on each run, ensuring the reliability of the data generated for novel compounds.
-
Conclusion and Future Perspectives
The pyrazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and rich SAR have cemented its role as a key building block in the development of novel therapeutics.[19] Future research will likely focus on several key areas:
-
Novel Scaffolds: Exploring pyrazole-fused heterocyclic systems to access new chemical space and target novel protein families.[16]
-
Targeted Therapies: Leveraging the pyrazole core to design highly selective inhibitors for specific kinase isoforms or other disease-relevant targets.[17]
-
Advanced Methodologies: Employing green chemistry principles and novel synthetic techniques, such as flow chemistry and photoredox catalysis, for more efficient and sustainable synthesis of pyrazole libraries.[7][9]
As our understanding of disease biology deepens, the pyrazole nucleus, with its proven track record and immense potential for chemical modification, will undoubtedly continue to be a central element in the design of the next generation of medicines.
References
- Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link][10][11][12]
- Lv, K., Wang, X., Li, W., & Xu, Z. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5558. [Link][16][17]
- Abdullah, B. H., Mohammed, A. A., & Yaseen, R. T. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters, 8(8), 867-882. [Link][3]
- Vitale, P., Scilimati, A., & Artigas, C. G. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(18), 5673. [Link][18]
- Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(1), 1-15. [Link][9]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link][8]
- U.S. National Library of Medicine. (n.d.).
- Ingentium Magazine. (2025). Exploring Recent Advances in the Pharmacological Activities of Pyrazole Compounds: A Comprehensive Review. Ingentium Magazine. [Link][20]
- Semantic Scholar. (n.d.). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Semantic Scholar. [Link][19]
- El-Malah, A. A., El-Gazzar, M. G., & El-Gendy, M. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link][13]
- Wang, Z., Zhang, Y., & Li, H. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1198. [Link][4]
- Ozdemir, A., Turan-Zitouni, G., & Kaplancikli, Z. A. (2012). Recent advances in the therapeutic applications of pyrazolines.
- El-Malah, A. A., El-Gazzar, M. G., & El-Gendy, M. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link][6]
- Farag, A. M., Kandeel, M. M., & Ahmed, M. S. (2008). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Zeitschrift für Naturforschung B, 63(3), 333-341. [Link][22]
- Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. [Link][1]
- Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Pharmaceutical Chemistry Journal, 58(1), 253-278. [Link][14]
- U.S. National Library of Medicine. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. [Link][15]
- Geethanjaly, N. S., Rahul, K., Roopa, V. S., Shahna sara, P. S., Sherin shafana, K., & Vrindha, R. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical Sciences Review and Research, 85(3), 46-59. [Link][5]
- Al-Hourani, B. J. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link][7]
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 127-135. [Link][2]
- Shaikh, S. K., & Ahmad, M. R. (2024). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences, 2(3). [Link][23]
Sources
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. [PDF] Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies | Semantic Scholar [semanticscholar.org]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science. Its journey from a serendipitous laboratory discovery to a "privileged scaffold" in drug design is a compelling narrative of chemical ingenuity and evolving synthetic strategies. This technical guide provides a comprehensive exploration of the discovery and historical development of pyrazole synthesis, offering in-depth analysis of seminal methodologies, their mechanistic underpinnings, and the evolution towards more sophisticated and efficient protocols. From the foundational Knorr and Pechmann syntheses to the advent of modern catalytic and multicomponent reactions, this guide illuminates the causal relationships behind experimental choices and provides field-proven insights for today's researchers.
The Dawn of the Pyrazole Ring: A Serendipitous Discovery
The story of pyrazole begins in 1883 with the German chemist Ludwig Knorr. While investigating potential quinine-related compounds, Knorr unexpectedly synthesized the first pyrazole derivative, a compound that would later be known as Antipyrine (phenazone).[1] This discovery was a landmark moment in medicinal chemistry, as Antipyrine became one of the first synthetic drugs to be widely used for its potent analgesic and antipyretic properties. The term "pyrazole" itself was coined by Knorr to describe this new class of compounds.[1][2] While Knorr's work laid the foundation for substituted pyrazoles, the parent, unsubstituted pyrazole was first synthesized in 1889 by another German chemist, Eduard Buchner, through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[2][3]
Foundational Syntheses: The Pillars of Pyrazole Chemistry
The early advancements in pyrazole chemistry were largely driven by two robust and versatile synthetic methods that remain relevant to this day: the Knorr Pyrazole Synthesis and the Pechmann Pyrazole Synthesis.
The Knorr Pyrazole Synthesis: A Legacy of Condensation
The most classic and enduring method for pyrazole synthesis is the Knorr reaction, first reported in 1883.[2][4][5] This method involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[6][7] The reaction's simplicity, broad substrate scope, and generally high yields have cemented its importance in heterocyclic chemistry.[6]
Mechanism and Causality: The Knorr synthesis proceeds through a well-established pathway. The initial step involves the formation of a hydrazone intermediate by the reaction of one of the carbonyl groups of the 1,3-dicarbonyl compound with the hydrazine.[6] This is followed by an intramolecular cyclization, where the remaining nitrogen atom of the hydrazine attacks the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the stable, aromatic pyrazole ring.[6]
The choice of reaction conditions, particularly the pH, can significantly influence the reaction rate and, in the case of unsymmetrical 1,3-dicarbonyls, the regioselectivity of the final product.[8] Acid catalysis is often employed to facilitate both the initial hydrazone formation and the final dehydration step.[9] However, the reaction can also proceed under neutral or basic conditions. A significant challenge in the Knorr synthesis arises when using unsymmetrical 1,3-diketones, which can lead to the formation of a mixture of two regioisomeric pyrazoles.[2][8]
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole (A Knorr Condensation)
This protocol outlines the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate, a classic example of the Knorr pyrazole synthesis.
Materials:
-
Acetylacetone
-
Hydrazine hydrate
-
Water
-
100 mL Round-bottom flask
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter flask)
-
Melting point apparatus
Procedure:
-
In a 100 mL round-bottom flask, combine 10 mL of acetylacetone and 50 mL of water.
-
With magnetic stirring, gently heat the mixture to approximately 40°C.
-
Slowly add hydrazine hydrate to the reaction mixture. An exothermic reaction will occur, and a crystalline solid will begin to form.
-
Continue stirring the reaction mixture at 40°C for 30 minutes to ensure complete reaction.
-
Cool the reaction mixture in an ice bath to maximize crystallization of the product.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water.
-
Dry the product thoroughly.
-
Determine the melting point of the synthesized 3,5-dimethylpyrazole (literature melting point: 106-108°C) and calculate the percent yield.[10]
Expected Outcome: The reaction typically affords a good yield of crystalline 3,5-dimethylpyrazole.[10]
The Pechmann Pyrazole Synthesis: A Cycloaddition Approach
In 1898, Hans von Pechmann introduced an alternative route to pyrazoles involving the reaction of diazomethane with acetylenic compounds.[11][12][13] This reaction is a classic example of a 1,3-dipolar cycloaddition.
Mechanism and Causality: The Pechmann synthesis involves the [3+2] cycloaddition of the 1,3-dipole (diazomethane) across the triple bond of the alkyne. This concerted reaction forms a 3H-pyrazole intermediate, which then tautomerizes to the more stable aromatic 1H-pyrazole.[11] While elegant, the classical Pechmann synthesis has limitations, including the use of the explosive and toxic diazomethane and, in some cases, a lack of regioselectivity with unsymmetrical alkynes.[11] Historically, the use of carcinogenic hydrazine derivatives in related syntheses also posed a significant drawback.[11]
Diagram: The Knorr Pyrazole Synthesis Workflow
Caption: A workflow diagram of the Knorr Pyrazole Synthesis.
The Evolution of Pyrazole Synthesis: Modern Methodologies
The foundational work of Knorr and Pechmann paved the way for a multitude of innovative and efficient methods for constructing the pyrazole ring. Modern synthetic chemistry has focused on addressing the limitations of classical methods, such as regioselectivity issues and the use of hazardous reagents.
1,3-Dipolar Cycloaddition Reactions
The principle of 1,3-dipolar cycloaddition, central to the Pechmann synthesis, has been significantly expanded. Modern approaches often utilize in situ generated diazo compounds or other 1,3-dipoles like nitrile imines and sydnones, reacting with a variety of dipolarophiles.[14][15][16][17] These methods offer excellent control over regioselectivity and have broadened the scope of accessible pyrazole derivatives.[14]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, have emerged as a powerful tool in heterocyclic synthesis.[18] MCRs for pyrazole synthesis often involve the in situ generation of the 1,3-dicarbonyl or α,β-unsaturated carbonyl intermediates, which then undergo cyclocondensation with a hydrazine.[18][19] These reactions are highly atom-economical and offer a streamlined approach to complex pyrazole structures.
Catalysis in Pyrazole Synthesis
The use of catalysts has revolutionized pyrazole synthesis, enabling milder reaction conditions and improved selectivity. A wide range of catalysts, including Lewis acids, solid-supported catalysts, and transition metal complexes, have been employed.[2][19] For instance, metal-oxo clusters have been shown to be highly efficient catalysts for the condensation of sulfonyl hydrazides and 1,3-diketones.[2]
Table: Comparison of Key Pyrazole Synthesis Methodologies
| Synthesis Method | Key Reactants | General Mechanism | Advantages | Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Condensation, Cyclization, Dehydration | Broad substrate scope, generally high yields, simple procedure.[6] | Regioselectivity issues with unsymmetrical substrates.[2][8] |
| Pechmann Synthesis | Alkyne, Diazomethane | 1,3-Dipolar Cycloaddition | Direct formation of the pyrazole ring. | Use of hazardous and explosive diazomethane, potential for low regioselectivity.[11] |
| Modern 1,3-Dipolar Cycloadditions | Various 1,3-dipoles and dipolarophiles | 1,3-Dipolar Cycloaddition | High regioselectivity, milder conditions, broader scope.[14][15] | May require synthesis of specialized starting materials. |
| Multicomponent Reactions | ≥ 3 components (e.g., aldehyde, ketone, hydrazine) | In situ intermediate formation, Cyclocondensation | High atom economy, operational simplicity, rapid access to diversity.[18] | Optimization can be complex. |
The Enduring Legacy of Pyrazoles in Science and Medicine
The development of pyrazole synthesis has had a profound impact on various scientific disciplines, most notably in drug discovery. The pyrazole scaffold is a key component in a wide range of pharmaceuticals, including anti-inflammatory drugs (e.g., Celecoxib), anti-cancer agents, and treatments for neurological disorders.[20][21][22][23] The ability to readily synthesize a diverse library of pyrazole derivatives has been instrumental in the exploration of structure-activity relationships and the optimization of drug candidates.
Conclusion
The journey of pyrazole synthesis, from its serendipitous discovery to the sophisticated methodologies of today, is a testament to the continuous evolution of organic chemistry. The foundational work of pioneers like Ludwig Knorr and Eduard Buchner laid the groundwork for a field that continues to expand and innovate. For researchers in drug development and materials science, a deep understanding of the history and the diverse synthetic routes to pyrazoles is not merely an academic exercise but a practical tool for the design and creation of novel molecules with tailored properties. The principles of causality in reaction mechanisms and the self-validating nature of robust protocols, established over a century of research, continue to guide the synthesis of this truly privileged heterocyclic scaffold.
Diagram: Mechanistic Overview of the Knorr Pyrazole Synthesis
Caption: A simplified mechanistic pathway of the Knorr synthesis.
References
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). ResearchGate.
- Discovery and development of pyrazole-scaffold Hsp90 inhibitors. (2006). PubMed.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
- Knorr, Ludwig. (n.d.). Encyclopedia.com.
- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2018). National Institutes of Health.
- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare.
- Ludwig Knorr. (2025). Britannica.
- Ludwig Knorr. (n.d.). Wikipedia.
- Pechmann-Pyrazol-Synthese. (n.d.). Wikipedia.
- Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. (n.d.). Scribd.
- Modern Approaches to the Synthesis of Pyrazoles (A Review). (2022). ResearchGate.
- (A) The schematic for synthesis of pyrazole derivatives. (n.d.). ResearchGate.
- Modern Approaches to the Synthesis of Pyrazoles (A Review). (2024). Consensus.
- Pechmann Pyrazole Synthesis. (n.d.). Merck Index.
- Modern Approaches to the Synthesis of Pyrazoles (A Review). (2022). Žurnal obŝej himii.
- A new discovery of pyrazole forming reaction. (2016). ResearchGate.
- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET.
- Pechmann Pyrazole Synthesis. (n.d.). Named Reactions.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). National Institutes of Health.
- Knorr pyrazole synthesis. (2021). ResearchGate.
- 100th Anniversary: Death of Ludwig Knorr. (2021). ChemistryViews.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.
- Knorr Pyrazole Synthesis. (n.d.). ResearchGate.
- Pechmann pyrazole synthesis. (n.d.). Semantic Scholar.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2016). National Institutes of Health.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). National Institutes of Health.
- Chronological representation of some approved pyrazole derivative drugs. (n.d.). ResearchGate.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. (2023). Taylor & Francis Online.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Institutes of Health.
- Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. (2021). RSC Publishing.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2022). ACS Publications.
- pyrazole.pdf. (n.d.). CUTM Courseware.
- Synthesis of various heterocyclic compounds by use of diazomethane [triazoles and pyrazoles]. (1971). ACS Publications.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- (PDF) Review on Synthesis of pyrazole and pyrazolines. (2017). ResearchGate.
- Eduard Buchner. (n.d.). Wikipedia.
- 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020). The Royal Society of Chemistry.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]
- 12. Pechmann Pyrazole Synthesis [drugfuture.com]
- 13. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thieme-connect.com [thieme-connect.com]
- 20. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
3-(4-Bromophenyl)-1-methyl-1H-pyrazole derivatives and analogues
An In-Depth Technical Guide to 3-(4-Bromophenyl)-1-methyl-1H-pyrazole Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist
Executive Summary
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for numerous clinically approved drugs.[1] This guide focuses on a specific, highly promising subclass: this compound and its analogues. The strategic placement of the bromophenyl group at the C3 position and the methyl group at the N1 position creates a versatile template for developing potent therapeutic agents. We provide a comprehensive overview of the synthetic methodologies, detailed structure-activity relationships (SAR), and the mechanistic basis for the significant anticancer and antimicrobial activities exhibited by these compounds. This document synthesizes data from primary literature to offer detailed experimental protocols, quantitative biological data, and in silico modeling insights, serving as a foundational resource for researchers engaged in the discovery and development of novel pyrazole-based therapeutics.
The Pyrazole Core: A Privileged Scaffold in Drug Discovery
Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms.[2] This unique structure imparts favorable physicochemical properties, including metabolic stability and the ability to act as both hydrogen bond donors and acceptors, making it an ideal scaffold for engaging with biological targets.[3] The pyrazole ring is a key structural motif in several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and various tyrosine kinase inhibitors used in oncology, highlighting its therapeutic relevance.[1][4]
The this compound core combines several advantageous features:
-
The Phenylpyrazole Moiety: Provides a rigid backbone for orienting functional groups and engaging in π-π stacking interactions within protein binding sites.
-
The 4-Bromophenyl Group: The bromine atom serves as a handle for further synthetic modification (e.g., via cross-coupling reactions) and can engage in halogen bonding, a critical interaction for enhancing binding affinity and selectivity. Its presence has been linked to potent anticancer activity.[5]
-
The N1-Methyl Group: This modification blocks potential N-H metabolism and can be crucial for tuning solubility and dictating the regioselectivity of further reactions.
This guide will explore the synthesis of derivatives based on this core and their demonstrated efficacy against various cancer cell lines and microbial pathogens.
Synthetic Strategies and Molecular Characterization
The construction of the this compound scaffold is most effectively achieved through a multi-step synthesis culminating in a Vilsmeier-Haack formylation reaction. This approach offers high regioselectivity and yields a key aldehyde intermediate that serves as a versatile precursor for a wide array of analogues.
General Synthetic Workflow
The overall synthetic pathway involves the formation of a hydrazone from 4-bromoacetophenone, which is then cyclized and formylated to produce the core aldehyde intermediate.
Caption: Synthetic workflow for 3-(4-Bromophenyl)-1H-pyrazole analogues.
Detailed Experimental Protocol: Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol is a representative example adapted from established Vilsmeier-Haack procedures for pyrazole synthesis.[6][7][8]
Step 1: Preparation of the Vilsmeier Reagent
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 22.5 mL).
-
Cool the flask to 0-5 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 5.6 mL) dropwise to the stirred DMF, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of a white, viscous salt indicates the generation of the Vilsmeier reagent.
Step 2: Formylation Reaction
-
Add 4-Bromoacetophenone phenylhydrazone (5 g, 17 mmol) to the freshly prepared Vilsmeier reagent.[8]
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C (or 333 K) for 6 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and carefully pour it into crushed ice.
-
Basify the mixture to pH ~9-12 with a saturated aqueous sodium carbonate or sodium hydroxide solution.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried.
Step 3: Purification
-
The crude product is purified by column chromatography on silica gel, typically using chloroform or a hexane-ethyl acetate gradient as the eluent.[8]
-
Recrystallization from a suitable solvent (e.g., ethanol or chloroform) yields the purified 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as colorless prisms.[8]
Spectroscopic Characterization
The structural integrity of the synthesized compounds must be confirmed using standard spectroscopic techniques. Representative data for pyrazole derivatives are provided below.
-
¹H NMR: Protons on the pyrazole ring typically appear as singlets in the δ 8.0-9.5 ppm range. The aldehyde proton (-CHO) gives a characteristic singlet around δ 9.5-10.0 ppm. Aromatic protons from the phenyl and bromophenyl rings will appear in the δ 7.0-8.5 ppm region, with splitting patterns dictated by their substitution. The N-methyl protons will present as a singlet around δ 3.8-4.2 ppm.[9][10]
-
¹³C NMR: The pyrazole ring carbons resonate in the δ 110-155 ppm range. The aldehyde carbonyl carbon (C=O) is typically found downfield around δ 185-190 ppm. The N-methyl carbon appears around δ 35-40 ppm.[9][10][11]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the [M+H]⁺ ion, confirming the molecular weight of the synthesized compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
Therapeutic Applications and Biological Activity
Derivatives of the this compound scaffold have demonstrated significant potential as both anticancer and antimicrobial agents. The following sections detail the quantitative activity and mechanistic insights for these applications.
Anticancer Activity
The pyrazole core is a well-established pharmacophore in oncology, with many derivatives functioning as kinase inhibitors.[4] Analogues of this compound have shown potent cytotoxic effects against a range of human cancer cell lines.
Mechanism of Action: Kinase Inhibition A primary mechanism of action for many anticancer pyrazoles is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora kinases, which are critical regulators of cell cycle progression, proliferation, and angiogenesis.[12][13] Molecular docking studies reveal that the pyrazole scaffold can effectively occupy the ATP-binding pocket of these kinases. The N1 and N2 atoms of the pyrazole ring often form crucial hydrogen bonds with hinge region residues (e.g., Ala807 in RET kinase), mimicking the interaction of ATP.[14] The substituted phenyl rings at C3 explore hydrophobic pockets within the active site, enhancing binding affinity and conferring selectivity.[14]
Caption: Workflow for in silico molecular docking of pyrazole derivatives.
Conclusion and Future Perspectives
The this compound scaffold and its analogues represent a highly versatile and promising class of compounds in modern drug discovery. The synthetic accessibility, particularly through the Vilsmeier-Haack reaction, allows for extensive structural diversification. The accumulated body of research demonstrates potent, low-micromolar to nanomolar efficacy against various cancer cell lines and clinically relevant microbial pathogens.
Future research should focus on:
-
Lead Optimization: Leveraging the established SAR and in silico models to design analogues with enhanced potency, selectivity, and improved pharmacokinetic (ADMET) profiles.
-
Mechanism of Action Elucidation: Moving beyond kinase inhibition to explore other potential targets and pathways, such as the induction of apoptosis via reactive oxygen species (ROS) generation. [15]* In Vivo Evaluation: Advancing the most promising lead compounds from in vitro assays to preclinical animal models to assess their efficacy, toxicity, and therapeutic potential in a physiological context.
This technical guide provides a solid foundation for these future efforts, consolidating the current knowledge and highlighting the significant therapeutic potential of this important heterocyclic core.
References
- Goud, B.S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed. [Link]
- National Center for Biotechnology Information. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link]
- Biointerface Research in Applied Chemistry. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. MDPI. [Link]
- Ahmad, B., et al. (2023). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI. [Link]
- National Center for Biotechnology Information. (n.d.). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. PubMed Central. [Link]
- National Center for Biotechnology Information. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PubMed Central. [Link]
- National Institutes of Health. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
- Bibliomed. (2015). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. [Link]
- Al-Sanea, M. M., et al. (2021). Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents. MDPI. [Link]
- Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central. [Link]
- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
- SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
- Indian Journal of Advances in Chemical Science. (n.d.). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. [Link]
- International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole. [Link]
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]
- ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. [Link]
- National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central. [Link]
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PubMed Central. [Link]
- Semantic Scholar. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]
- ResearchGate. (n.d.). Table 1 Molecular modeling consensus scores, IC 50 and NO release (%). [Link]
- ResearchGate. (n.d.). (PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
- ResearchGate. (n.d.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. [Link]
- National Institutes of Health. (n.d.). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors.
- ACS Publications. (n.d.).
- Asian Journal of Chemistry. (n.d.).
- ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. srrjournals.com [srrjournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. rsc.org [rsc.org]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Quantum Chemical Calculations for Pyrazole Derivatives in Drug Discovery and Materials Science
Introduction: The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its derivatives are found in a wide array of therapeutic agents, from anti-inflammatory drugs like Celecoxib to anticancer and antiviral medications.[2][3] In the realm of materials science, the unique electronic properties of pyrazoles are being harnessed for advanced applications such as organic light-emitting diodes (OLEDs) and sensors.[4] The vast chemical space and functional versatility of these compounds present both an opportunity and a challenge. Understanding the relationship between the molecular structure of a pyrazole derivative and its resulting function is paramount for rational design.
Computational chemistry, particularly methods rooted in quantum mechanics, has become an indispensable tool for navigating this challenge.[5] These calculations provide profound insights into electronic structures, molecular geometries, and reactivity, enabling researchers to predict properties and guide experimental efforts in a cost-effective and efficient manner.[5][6] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a framework for applying quantum chemical calculations to the study of pyrazole derivatives. We will move from foundational theory to a practical, self-validating workflow, demonstrating how to generate and interpret high-quality computational data for tangible research and development goals.
Section 1: Theoretical Foundations: From Wavefunctions to Functionals
A robust understanding of the theoretical underpinnings of quantum chemical calculations is essential for making informed decisions about methodology. While the mathematics can be complex, the core concepts are accessible and crucial for appreciating the causality behind computational choices.
Hartree-Fock and the Electron Correlation Problem: Early ab initio methods like Hartree-Fock (HF) theory provided a foundational wave-based approach. However, HF approximates the behavior of each electron in the average field of all other electrons, neglecting the instantaneous electron-electron repulsion known as electron correlation. This simplification makes HF computationally fast but limits its accuracy, especially for systems with complex electronic structures like the π-conjugated pyrazole ring.[7]
Density Functional Theory (DFT): The Modern Workhorse: Density Functional Theory (DFT) revolutionized the field by reformulating the problem. Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the much simpler electron density.[8] This approach implicitly includes electron correlation, offering a superior balance of accuracy and computational cost that makes it the method of choice for most molecular studies today.[7]
The accuracy of a DFT calculation hinges on two key components:
-
The Exchange-Correlation (XC) Functional: This is the heart of DFT, an approximation that describes the quantum mechanical effects of exchange and electron correlation. There is a "zoo" of functionals, each with different strengths. For organic molecules like pyrazoles, hybrid functionals such as B3LYP are exceptionally popular and well-validated, providing reliable results for geometries and electronic properties.[9][10][11] For more complex interactions or excited states, other functionals like the M06-2X or CAM-B3LYP might be more appropriate.[9][12]
-
The Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of basis set dictate the flexibility the calculation has to describe the distribution of electrons.
-
Pople Style Basis Sets (e.g., 6-31G, 6-311G): These are computationally efficient and widely used. The numbers indicate how core and valence orbitals are described.
-
Polarization Functions (* or (d,p)): These are vital for accurately modeling the geometry of molecules with heteroatoms like the nitrogen in pyrazoles. They allow for non-spherical electron distribution, which is crucial for describing chemical bonds.[13]
-
Diffuse Functions (+): These functions are important for describing electrons that are far from the nucleus, such as in anions or in systems with non-covalent interactions. For pyrazoles, a basis set like 6-311++G(d,p) provides a high level of accuracy for electronic properties.[9][12]
-
The choice of functional and basis set is not arbitrary; it is a deliberate decision based on the specific chemical question being asked and the desired balance between accuracy and computational resources.[12][14]
Section 2: The Computational Workflow: A Self-Validating Protocol
A successful computational study follows a logical, multi-step process designed to ensure the results are physically meaningful and reliable. This workflow represents a self-validating system where each step confirms the integrity of the previous one.
Caption: Relationship between DFT descriptors and their applications.
Quantitative Structure-Activity Relationship (QSAR) QSAR models seek to establish a statistical correlation between the structural properties of a series of compounds and their biological activity. [3]DFT-derived descriptors serve as highly informative, physically meaningful variables for these models. [14][15]For instance, the HOMO energy, LUMO energy, dipole moment, and atomic charges of a series of pyrazole derivatives can be used to build a regression model that predicts their inhibitory concentration (IC50) against a specific enzyme. [3][14][15] Molecular Docking Studies Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The accuracy of docking is highly dependent on the quality of the input ligand structure and its atomic charges.
-
Accurate Geometries: Using a QM-optimized geometry ensures the ligand is in a low-energy, physically realistic conformation before docking. [14]* Refined Charges: Using QM-derived atomic charges (like those from NBO or RESP fitting) provides a more accurate description of the ligand's electrostatic potential compared to generic force field charges. This leads to better prediction of key interactions like hydrogen bonds and salt bridges within the protein's active site. [16][17] Materials Science For materials science applications, quantum chemistry is used to predict the intrinsic electronic and optical properties of pyrazole-based materials. [4]* Band Gap Engineering: The HOMO-LUMO gap calculated by DFT is analogous to the electronic band gap of a material, a critical parameter for semiconductors used in OLEDs and organic photovoltaics (OPVs). [4][11]* Non-Linear Optics (NLO): Calculations can predict properties like polarizability and hyperpolarizability, identifying promising candidates for NLO materials. [11][18] Conclusion: Quantum chemical calculations, particularly DFT, are a powerful and versatile tool in the modern researcher's arsenal for the study of pyrazole derivatives. By providing a fundamental understanding of electronic structure, stability, and reactivity, these methods offer invaluable predictive power. [5][6]From optimizing lead compounds in drug discovery to designing novel functional materials, a well-executed computational study can significantly accelerate the design-build-test-learn cycle. As computational resources continue to grow and methodologies improve, the integration of these techniques with emerging fields like machine learning promises to further revolutionize the rational design of pyrazole-based molecules for a new generation of therapeutics and technologies. [5]
References
- Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., Tilva, T., Ilango, K., & Kumar, A. (2024).
- Ames Laboratory. GAMESS: Open Source Quantum Chemistry Software.
- Q-Chem. Q-Chem 6.
- Maplesoft.
- Demeester, P. (2023). The quantum theory applied to biology.
- BenchChem. (2025). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals.
- Wikipedia.
- El-Sayed, Y. S., et al. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central.
- Ibrahim, A. O., Oyebamiji, A. K., Oyewole, O. R., & Semire, B. (n.d.). A DFT-Based QSAR and Molecular Docking Studies on Potent Anti-Colon Cancer Activity of Pyrazole Derivatives.
- Pierce, R. (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research & Reviews: Journal of Chemistry.
- Oyebamiji, A. K., et al. (n.d.). A DFT-Based QSAR and Molecular Docking Studies on Potent Anti-Colon Cancer Activity of Pyrazole Derivatives. Global Journal of Medical Research.
- Aggarwal, N., & Kumar, R. (n.d.).
- Kaddouri, Y., et al. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.
- Priyanka, S., et al. (2021).
- Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
- Erol, F., et al. (2023). Molecular docking, HOMO-LUMO and quantum chemical computation analysis of anti-glyoximehydrazone derivatives containing pyrazolone moiety and their transition metal complexes.
- Oyebamiji, A. K. (n.d.). A DFT-Based QSAR and Molecular Docking Studies on Potent Anti-Colon Cancer Activity of Pyrazole Derivatives. Global Journal of Medical Research.
- Ghamghami, M., et al. (2024). Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. PMC - NIH.
- Oyebamiji, A. K. (2018). View of A DFT-Based QSAR and Molecular Docking Studies on Potent Anti-Colon Cancer Activity of Pyrazole Derivatives. Global Journal of Medical Research.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Deshmukh, H. S., et al. (2024). Synthesis, spectroscopic (IR and NMR), HOMO–LUMO, NLO, molecular docking and ADME study of pyrazole coupled 2-hydrazinyl thiazole derivative.
- Wagen, C. (2023). Quantum Chemistry in Drug Discovery. Rowan Newsletter.
- Kumar, A., et al. (n.d.).
- Castillo, R., et al. (2020). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. Arabian Journal of Chemistry.
- El-Gazzar, A. B. A., et al. (n.d.). Synthesis, computational and biological study of pyrazole derivatives.
- Priyanka, S., et al. (2021). Synthesis and DFT calculation of novel pyrazole derivatives.
- Barone, G., et al. (2025).
- Priyanka, S., et al. (2021).
- Agoni, C., & Pan, Y. (n.d.). Quantum mechanics implementation in drug-design workflows: does it really help?. NIH.
- Lakshmanan, S. (n.d.). SYNTHESIS AND DFT QUANTUM CHEMICAL CALCULATIONS OF PYRAZOLE SCAFFOLD PYRIMIDINE DERIVATIVES.
- Al-Otaibi, J. S., et al. (n.d.).
- Beck, J. (2025). Quantum chemical calculations for predicting the partitioning of drug molecules in the environment. RSC Publishing.
- College of Science. (n.d.).
- Sharma, S., & Bhatia, V. (2021). Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. Mini-Reviews in Medicinal Chemistry.
- Palmer, M. H., & Z. Z. (2025). Assignment of the electronic states of pyrazole by ab initio multi-reference configuration interaction calculations.
- ACS Publications. (2018).
- Hussein, F. A., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry.
- Learning Breeze. (2025). Practical Guide to Density Functional Theory (DFT)
- Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program.
- Wagen, C. (2023). Quantum Chemistry in Drug Discovery. Rowan Scientific.
- Lupine Publishers. (2019). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound.
- ResearchGate. (2016). What is the best way to learn DFT (Density Functional Theory) for beginners?.
- YouTube. (2023).
- Reddit. (2023). Which Basis Set and Functional to use when?.
- Kennerly, W. W. (2016). Different Basis Sets for Gaussian Calculations.
- Wikipedia. Basis set (chemistry).
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicalresearchjournal.org [medicalresearchjournal.org]
- 4. nbinno.com [nbinno.com]
- 5. eurasianjournals.com [eurasianjournals.com]
- 6. rroij.com [rroij.com]
- 7. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. medicalresearchjournal.org [medicalresearchjournal.org]
- 16. rowansci.substack.com [rowansci.substack.com]
- 17. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Regioselective Pathway to 3-(4-Bromophenyl)-1-methyl-1H-pyrazole
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole, a valuable heterocyclic scaffold in medicinal chemistry and materials science, starting from the readily available 4-bromoacetophenone. The described synthetic strategy is a robust two-part process involving an initial Knorr pyrazole synthesis to form the core heterocyclic intermediate, followed by a regioselective N-methylation. This guide is designed to move beyond a simple recitation of steps, offering detailed mechanistic insights, causality behind experimental choices, and thorough characterization data to ensure reproducibility and understanding.
Introduction and Strategic Overview
Pyrazole derivatives are a cornerstone of modern heterocyclic chemistry, exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, and anti-cancer properties. The specific substitution pattern of the pyrazole ring is critical for its pharmacological profile. The target molecule, this compound, serves as a key building block for more complex molecular architectures, with the bromo-substituent providing a versatile handle for further functionalization via cross-coupling reactions.
The chosen synthetic pathway is a logical and field-proven sequence designed for high yield and purity:
-
Part I: Synthesis of 3-(4-Bromophenyl)-1H-pyrazole. This step employs a base-catalyzed Claisen-Schmidt condensation of 4-bromoacetophenone with an ethyl formate to generate a 1,3-ketoaldehyde intermediate in situ. This intermediate undergoes immediate cyclocondensation with hydrazine hydrate, a classic example of the Knorr pyrazole synthesis, to yield the stable pyrazole core.[1][2][3]
-
Part II: N-Methylation. The second part addresses the selective methylation of the pyrazole nitrogen. This is a critical step, as non-selective alkylation can lead to a mixture of regioisomers. The protocol described herein utilizes a standard methylating agent under controlled conditions to favor the desired N1-methylated product.[4][5]
The overall workflow is depicted below.
Figure 1: Overall synthetic workflow from 4-bromoacetophenone to the final N-methylated pyrazole product.
Part I: Synthesis of 3-(4-Bromophenyl)-1H-pyrazole
Principle and Mechanism
This synthesis begins with the formation of a sodium enolate from 4-bromoacetophenone using a strong base, sodium hydride (NaH). This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate in a Claisen condensation. The resulting intermediate is a β-ketoaldehyde.[6][7]
The subsequent and crucial step is the cyclocondensation with hydrazine. Hydrazine, with its two nucleophilic nitrogen atoms, attacks the two carbonyl groups of the 1,3-dicarbonyl intermediate. The reaction proceeds through a hemiaminal intermediate, followed by dehydration to form a hydrazone, and subsequent intramolecular cyclization and dehydration to yield the aromatic and thermodynamically stable pyrazole ring. This method is a variation of the venerable Knorr pyrazole synthesis, a reliable route to substituted pyrazoles.[3][8]
Detailed Experimental Protocol
Safety First: This procedure involves sodium hydride, which is highly flammable and reacts violently with water. It also uses hydrazine hydrate, which is toxic and corrosive. All operations must be conducted in a certified fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Table 1: Reagents and Materials for Part I
| Reagent/Material | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Notes |
| 4-Bromoacetophenone | 199.04 | 10.0 g | 50.2 | Starting Material |
| Sodium Hydride (60% in oil) | 40.00 (as 100%) | 2.41 g | 60.3 | Base |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | Solvent |
| Ethyl Formate | 74.08 | 5.6 g (6.1 mL) | 75.3 | C1 Source |
| Hydrazine Hydrate (~64%) | 50.06 (as 100%) | 3.1 mL | ~62.8 | Cyclizing Agent |
| Glacial Acetic Acid | 60.05 | 5 mL | - | Catalyst/Solvent |
| Diethyl Ether | - | 100 mL | - | Extraction |
| Saturated NaCl Solution | - | 50 mL | - | Work-up |
| Anhydrous MgSO₄ | - | As needed | - | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried to remove moisture.
-
Base Addition: Under a positive pressure of nitrogen, charge the flask with sodium hydride (2.41 g, 60.3 mmol). Add 50 mL of anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Enolate Formation: Dissolve 4-bromoacetophenone (10.0 g, 50.2 mmol) in 50 mL of anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Hydrogen gas evolution will be observed.
-
Condensation: Add ethyl formate (6.1 mL, 75.3 mmol) to the reaction mixture via the dropping funnel over 20 minutes. Stir the reaction at room temperature overnight (approx. 16 hours). The mixture will become a thick, yellowish slurry.
-
Cyclization: Cool the mixture back to 0 °C. In a separate beaker, mix hydrazine hydrate (3.1 mL) with glacial acetic acid (5 mL). Caution: This is an exothermic reaction. Add this hydrazine-acetic acid solution dropwise to the reaction flask, ensuring the internal temperature does not exceed 10 °C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate).
-
Work-up: Cool the reaction to room temperature and carefully pour it into 200 mL of ice-cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with saturated sodium chloride (brine) solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford 3-(4-Bromophenyl)-1H-pyrazole as a white to off-white solid.
Expected Results and Characterization
A successful reaction should yield the product as a solid with an expected yield of 75-85%.
Table 2: Characterization Data for 3-(4-Bromophenyl)-1H-pyrazole
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 132-136 °C[9] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.0 (br s, 1H, NH), 7.80 (d, 1H), 7.75 (d, 2H), 7.60 (d, 2H), 6.70 (d, 1H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 151.0, 131.8, 131.5, 127.9, 120.5, 102.0. |
| MS (ESI+) | m/z 223.0 [M+H]⁺, 225.0 [M+2+H]⁺ (characteristic bromine isotope pattern). |
Part II: N-Methylation to this compound
Principle and Mechanistic Insight
The methylation of the 3-(4-bromophenyl)-1H-pyrazole intermediate is an SN2 reaction. The pyrazole, being weakly acidic, is first deprotonated by a mild base like potassium carbonate (K₂CO₃) to form the pyrazolate anion. This anion is an ambident nucleophile, meaning it can be attacked at either nitrogen atom by the electrophile (dimethyl sulfate).
The Challenge of Regioselectivity: Methylation can theoretically produce two isomers: this compound (the desired product) and 5-(4-Bromophenyl)-1-methyl-1H-pyrazole. The regiochemical outcome is influenced by factors such as the steric hindrance of the C3 substituent, the nature of the counter-ion, the solvent, and the alkylating agent.[10] For 3-aryl pyrazoles, alkylation often favors the N1 position, which is sterically less hindered than the N2 position adjacent to the bulky aryl group. Using a polar aprotic solvent like DMF or acetone helps to dissociate the ion pair, and under these standard conditions, a good selectivity for the desired 1,3-disubstituted product is typically achieved.
Detailed Experimental Protocol
Safety First: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. It must be handled with extreme caution in a fume hood using appropriate gloves (e.g., butyl rubber or laminate film over nitrile). Any spills should be immediately neutralized with an ammonia solution.
Table 3: Reagents and Materials for Part II
| Reagent/Material | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Notes |
| 3-(4-Bromophenyl)-1H-pyrazole | 223.07 | 5.0 g | 22.4 | Starting Material |
| Anhydrous Potassium Carbonate | 138.21 | 4.65 g | 33.6 | Base |
| Anhydrous Acetone | - | 100 mL | - | Solvent |
| Dimethyl Sulfate (DMS) | 126.13 | 2.97 g (2.24 mL) | 23.5 | Methylating Agent |
| Ethyl Acetate | - | 150 mL | - | Extraction |
| Water | - | 100 mL | - | Work-up |
| Anhydrous Na₂SO₄ | - | As needed | - | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(4-Bromophenyl)-1H-pyrazole (5.0 g, 22.4 mmol), anhydrous potassium carbonate (4.65 g, 33.6 mmol), and 100 mL of anhydrous acetone.
-
Addition of Methylating Agent: Stir the suspension vigorously. Slowly add dimethyl sulfate (2.24 mL, 23.5 mmol) to the mixture dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and washings, and remove the acetone under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) to remove any remaining salts and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to dryness to obtain the crude product.
-
Purification: The final product, this compound, is typically purified by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to isolate it from any minor regioisomer and impurities.
Expected Results and Characterization
The final product is expected as a white solid or a viscous oil that solidifies upon standing. The expected yield after purification is 80-90%.
Figure 2: Logical relationship diagram of the synthesis stages.
Table 4: Characterization Data for this compound
| Property | Expected Value |
| Appearance | White solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (d, 2H), 7.50 (d, 2H), 7.35 (d, 1H), 6.45 (d, 1H), 3.90 (s, 3H, N-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 152.5, 132.0, 131.8, 129.5, 127.5, 121.5, 106.0, 39.0 (N-CH₃). |
| MS (ESI+) | m/z 237.0 [M+H]⁺, 239.0 [M+2+H]⁺ (bromine isotope pattern). |
References
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
- ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
- Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Semantic Scholar. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
- R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
- JOCPR. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
- ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
- Tetrahedron Letters. (2004). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines.
- ResearchGate. (2020). 1,3-dicarbonyl compounds synthesis?
- PMC - PubMed Central. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- SciSpace. (2014). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters.
- Google Patents. (n.d.). Process for the preparation of 1,3-dicarbonyl compounds.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. name-reaction.com [name-reaction.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. 3-(4-Bromophenyl)-1H-pyrazole 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
Vilsmeyer-Haack Formylation of Hydrazones: A Robust One-Pot Synthesis of 4-Formylpyrazoles
An Application Guide for Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The Vilsmeier-Haack reaction offers a powerful and versatile methodology for the direct synthesis of 4-formylpyrazoles from readily accessible hydrazone precursors.[3][4] This one-pot reaction combines cyclization and formylation, providing an efficient route to valuable building blocks essential for drug discovery and development. This guide provides an in-depth examination of the reaction mechanism, a detailed and validated experimental protocol, and expert insights into process optimization and troubleshooting.
Introduction: The Strategic Importance of 4-Formylpyrazoles
Pyrazoles are five-membered heterocyclic compounds that exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anti-cancer, and antiviral properties.[1][2][5] The 4-formylpyrazole derivative is a particularly strategic intermediate. The aldehyde functional group at the C4 position serves as a versatile chemical handle for extensive molecular elaboration, enabling the synthesis of diverse compound libraries through reactions such as Schiff base formation, Wittig reactions, and further heterocycle construction.[6][7]
The Vilsmeier-Haack (V-H) reaction is a classic and highly reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] Its application to hydrazones is exceptionally elegant, as it telescopes two crucial transformations—heterocyclic ring formation and C-formylation—into a single operational step, thereby improving process efficiency and atom economy.[3][10]
The Reaction Mechanism: A Stepwise Analysis
The transformation of a hydrazone into a 4-formylpyrazole via the Vilsmeier-Haack reaction is a multi-step process initiated by the formation of the electrophilic Vilsmeier reagent. Understanding this pathway is critical for rational optimization and troubleshooting.
Step 1: Formation of the Vilsmeier Reagent The reaction begins with the in situ generation of the highly electrophilic N,N-dimethyl-chloroiminium ion (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[8][11]
Step 2 & 3: Electrophilic Attack and Cyclization The hydrazone, existing in equilibrium with its more nucleophilic enamine tautomer, attacks the Vilsmeier reagent.[3][12] This is followed by an intramolecular electrophilic attack on the aryl or alkyl group, leading to cyclization and the formation of the pyrazole ring.
Step 4 & 5: C4-Formylation and Hydrolysis The newly formed pyrazole ring is electron-rich and readily undergoes a second electrophilic substitution by another molecule of the Vilsmeier reagent, predominantly at the C4 position.[3][6] The resulting iminium salt is then hydrolyzed during the aqueous work-up to yield the final 4-formylpyrazole product.[8]
Application Scope and Considerations
This reaction is broadly applicable to hydrazones derived from a wide variety of carbonyl compounds, including aromatic, heteroaromatic, and aliphatic ketones.[5][10] The nature of the substituents on both the ketone and hydrazine precursors can influence reaction rates and yields.
-
Electron-donating groups on the aromatic rings of the hydrazone generally accelerate the reaction.
-
Steric hindrance near the reaction centers can diminish yields and may require more forcing conditions (higher temperatures or longer reaction times).[9]
-
Tosylhydrazones have also been successfully employed as substrates, leading to 5'-formyl-pyrazole derivatives.[10]
Side Reactions: While the reaction is generally high-yielding and clean, substrates containing other electron-rich or reactive functional groups (e.g., unprotected phenols, indoles) may undergo competitive formylation. In some cases, chlorination of susceptible groups can occur.[8][13] Careful planning of the synthetic route and use of protecting groups may be necessary for complex substrates.
Detailed Experimental Protocols
This section provides a trusted, step-by-step protocol for the synthesis of a representative 4-formylpyrazole.
Part A: Synthesis of Hydrazone Precursor (General Procedure)
The hydrazone is typically prepared first in a straightforward condensation reaction.
-
Dissolution: Dissolve the ketone (1.0 eq.) and the corresponding hydrazine hydrochloride (1.05 eq.) in ethanol or methanol.
-
Buffering: Add sodium acetate (1.1 eq.) to neutralize the HCl salt and liberate the free hydrazine. A catalytic amount of glacial acetic acid can also be used if starting from the free hydrazine base.[3][5]
-
Reaction: Heat the mixture to reflux for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature, then in an ice bath. The precipitated hydrazone product is collected by vacuum filtration, washed with cold ethanol, and dried in vacuo. The product is typically of sufficient purity for the next step without further purification.
Part B: Vilsmeier-Haack Cyclization and Formylation
SAFETY FIRST: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing HCl gas. N,N-Dimethylformamide (DMF) is a reproductive toxin. This entire procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All glassware must be thoroughly dried before use.
Workflow Diagram
Step-by-Step Methodology:
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (5-10 mL per gram of hydrazone).
-
Vilsmeier Reagent Formation: Cool the flask in an ice-salt bath to 0°C. Add POCl₃ (approx. 2.5-3.0 eq. relative to the hydrazone) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. The formation of a solid white salt may be observed. Stir the mixture at 0°C for an additional 30 minutes after the addition is complete.
-
Substrate Addition: Add the hydrazone precursor (1.0 eq.) to the Vilsmeier reagent in one portion or in small portions.
-
Reaction: Remove the ice bath and heat the reaction mixture in an oil bath to 60-80°C. The optimal temperature and time depend on the substrate's reactivity.[5][6] A typical reaction time is 4-7 hours. Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase).
-
Work-up - Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture into a large beaker containing crushed ice (approx. 100 g of ice per 10 mL of DMF). This step is highly exothermic and should be done with caution in the fume hood.
-
Work-up - Neutralization: Stir the resulting aqueous solution until all the ice has melted. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or 10% sodium hydroxide (NaOH) until the pH is approximately 7-8. The product will typically precipitate as a solid.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) or by flash column chromatography on silica gel to yield the pure 4-formylpyrazole.[5][8]
Data Analysis and Characterization
The synthesized 4-formylpyrazoles are typically characterized using standard spectroscopic methods.
| Technique | Expected Observation | Rationale |
| FT-IR | Strong absorption band at ~1680-1695 cm⁻¹ | Corresponds to the C=O stretching vibration of the aldehyde group.[1][5] |
| ¹H-NMR | Singlet at δ 9.8-10.2 ppmSinglet at δ ~8.0-9.0 ppm | Characteristic chemical shift for the aldehyde proton (-CHO).[1][5]Proton at the C5 position of the pyrazole ring. |
| ¹³C-NMR | Signal at δ ~185-195 ppm | Corresponds to the carbonyl carbon of the aldehyde. |
| Mass Spec | [M]+ or [M+H]+ | Molecular ion peak corresponding to the calculated mass of the target compound.[1][3] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete formation of Vilsmeier reagent (moisture).2. Hydrazone substrate is not reactive enough.3. Insufficient reaction time or temperature. | 1. Ensure all glassware is oven-dried and use anhydrous DMF.2. Increase reaction temperature or prolong reaction time.3. Monitor reaction carefully by TLC before work-up. |
| Formation of Dark, Tarry Byproducts | 1. Reaction temperature too high.2. Substrate decomposition under acidic conditions. | 1. Maintain the recommended temperature range (60-80°C).2. Consider a lower reaction temperature for sensitive substrates. |
| Incomplete Reaction | 1. Insufficient amount of Vilsmeier reagent.2. Short reaction time. | 1. Use at least 2.5 equivalents of POCl₃.2. Extend the reaction time until TLC shows full consumption of starting material. |
References
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
- Prasad, K. J. R., & Chowdary, N. S. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- Kaur, H., Singh, M., & Kumar, S. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry. [Link]
- Singh, S. P., et al. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Indian Journal of Heterocyclic Chemistry. [Link]
- Bavatenko, T. I., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds. [Link]
- Desai, K. R., et al. (2001). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl)-4-chlorobenzenes and Their Antimicrobial Activities. Indian Journal of Pharmaceutical Sciences. [Link]
- Patil, D. A., & Mahajan, D. T. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Chemistry Stack Exchange. (2021).
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry. [Link]
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
- Gurunanjappa, P., et al. (2017). Reaction path for synthesis of formylpyrazoles 4(a-f) Synthesis of...
- Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin. [Link]
- Bagdžiūnas, G., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]
- ResearchGate. (2018).
- Orita, A., et al. (2020). SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. HETEROCYCLES. [Link]
- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
- Abdel-Hafez, S. H., et al. (2022). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Journal of Pharmaceutical and Applied Chemistry. [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Cyclocondensation Reactions in Substituted Pyrazole Synthesis
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the core scaffold of numerous pharmaceuticals, including the renowned anti-inflammatory agent Celecoxib.[1] This five-membered heterocycle, characterized by two adjacent nitrogen atoms, exhibits a vast spectrum of biological activities, making it a privileged structure in drug discovery.[1][2] The most robust and versatile methods for constructing this vital ring system are cyclocondensation reactions. This guide provides an in-depth exploration of the primary cyclocondensation strategies for synthesizing substituted pyrazoles, focusing on the underlying mechanisms, practical applications, and detailed experimental protocols for researchers in chemical synthesis and drug development.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles and their derivatives are not merely synthetic curiosities; they are potent pharmacophores that interact with a wide array of biological targets. Their structural features allow for diverse interactions, including hydrogen bonding and hydrophobic interactions, which are critical for binding to enzymes and receptors. This has led to the development of pyrazole-based drugs with anti-inflammatory, analgesic, antipyretic, antitumor, and antimicrobial properties.[2] A landmark example is Celecoxib (Celebrex®), a selective COX-2 inhibitor, which features a 1,5-diarylpyrazole core responsible for its therapeutic effect.[3][4] The synthetic accessibility of the pyrazole ring via cyclocondensation is a key factor that has fueled its extensive investigation and application in pharmacology.[5][6]
Core Synthetic Strategies: Mechanistic Insights
The foundational principle of pyrazole synthesis is the [3+2] cyclocondensation, which involves the reaction of a three-carbon (C-C-C) dielectrophilic component with a two-nitrogen (N-N) nucleophilic component, typically hydrazine or its derivatives.[7][8]
The Knorr Pyrazole Synthesis: Reaction of 1,3-Dicarbonyl Compounds
The most classic and frequently employed method is the Knorr pyrazole synthesis, first reported in 1883, which utilizes a 1,3-dicarbonyl compound as the three-carbon precursor.[6][8][9] This reaction is exceptionally reliable for generating a wide variety of polysubstituted pyrazoles.
Causality Behind the Mechanism: The reaction is typically acid-catalyzed, which serves to activate the carbonyl groups toward nucleophilic attack.[10][11][12] The mechanism proceeds through a logical sequence of condensation, cyclization, and dehydration:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.
-
Intermediate Formation: This leads to the formation of a hydrazone or enamine intermediate.[13][14] The specific intermediate depends on which carbonyl is attacked and the subsequent tautomerization.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group, closing the five-membered ring.[10][15]
-
Dehydration: The resulting cyclic intermediate readily eliminates two molecules of water to form the stable, aromatic pyrazole ring.[14]
The Challenge of Regioselectivity: A critical consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl (where R¹ ≠ R³) and a substituted hydrazine (R² ≠ H) are used, two different regioisomers can be formed.[8][9] The outcome is governed by the relative reactivity of the two carbonyl groups. Generally, the more electrophilic carbonyl (less sterically hindered or adjacent to an electron-withdrawing group) is attacked first by the more nucleophilic nitrogen of the substituted hydrazine.[9][16]
Synthesis from α,β-Unsaturated Carbonyls
An alternative and powerful strategy utilizes α,β-unsaturated aldehydes or ketones (chalcones are a prominent example) as the three-carbon synthon.[9][17] This method leads to the formation of pyrazolines, which are then oxidized to the corresponding pyrazoles.
Causality Behind the Mechanism: This pathway involves a conjugate addition followed by cyclization and aromatization:
-
Michael Addition: The reaction initiates with a Michael (conjugate) addition of a hydrazine nitrogen to the β-carbon of the α,β-unsaturated system.[7]
-
Cyclization: The resulting intermediate undergoes an intramolecular condensation between the second hydrazine nitrogen and the carbonyl carbon to form a 5-membered pyrazoline ring.[18]
-
Aromatization: The non-aromatic pyrazoline intermediate is then aromatized to the stable pyrazole. This can occur via oxidation, often in situ using an oxidant or simply air, or by elimination if a suitable leaving group is present at the β-position of the original carbonyl compound.[7][19]
Experimental Protocols
The following protocols are presented as self-validating systems. Adherence to the stoichiometry, conditions, and workup procedures has been established to provide reliable outcomes. Researchers should adapt and optimize these protocols based on their specific substrates and available equipment.
Protocol 1: Knorr Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole
This protocol is a classic example of the Knorr synthesis, reacting acetylacetone with phenylhydrazine.
Materials & Reagents:
-
Acetylacetone (2,4-pentanedione)
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle/hot plate, and reflux condenser.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine acetylacetone (5.0 g, 50 mmol) and ethanol (25 mL).
-
Reagent Addition: While stirring, slowly add phenylhydrazine (5.4 g, 50 mmol) to the solution. An exothermic reaction may be observed.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.[14]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with continuous stirring for 1 hour.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water while stirring. A solid product should precipitate.
-
Purification: Collect the crude product by vacuum filtration, washing the solid with cold water. The product can be further purified by recrystallization from a minimal amount of hot ethanol to yield colorless crystals.
Protocol 2: Synthesis of 3,5-Diaryl-1H-pyrazole from a Chalcone
This two-step protocol first describes the synthesis of a chalcone intermediate, followed by its cyclization to a pyrazole.
Part A: Synthesis of Chalcone (Claisen-Schmidt Condensation)
-
Setup: In a flask, dissolve p-hydroxyacetophenone (10 mmol) and a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 10 mmol) in ethanol (30 mL).[20]
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (20 mmol in 5 mL water).
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. The formation of a solid precipitate indicates product formation.
-
Workup: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone. Filter, wash with water, and recrystallize from ethanol.
Part B: Cyclization to Pyrazole
-
Setup: In a round-bottom flask, suspend the synthesized chalcone (5 mmol) in glacial acetic acid (20 mL).[17]
-
Reagent Addition: Add hydrazine hydrate (10 mmol, 2 eq.) to the suspension.[17]
-
Reflux: Heat the mixture under reflux for 6-8 hours.[17] The reaction should become homogeneous as it proceeds.
-
Isolation: Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then dry. Recrystallize the crude product from ethanol to obtain the pure 3,5-diaryl-1H-pyrazole.
Protocol 3: Synthesis of the Celecoxib Core Structure
This protocol outlines the key cyclocondensation step for forming the core of Celecoxib, demonstrating the synthesis of a pharmaceutically relevant, highly substituted pyrazole.
Materials & Reagents:
-
1,1,1-Trifluoro-4-(4-methylphenyl)-2,4-butanedione (TFBD)
-
4-Sulfonamidophenylhydrazine hydrochloride
-
Ethanol
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1,1,1-Trifluoro-4-(4-methylphenyl)-2,4-butanedione (10 mmol) in ethanol (50 mL), add 4-sulfonamidophenylhydrazine hydrochloride (10 mmol).[4][21]
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting diketone is consumed.
-
Crystallization: Upon completion, allow the reaction mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the product.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials. The product, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, can be used as is or recrystallized from ethanol if necessary.
Data Summary & Workflow
Table 1: Comparison of Pyrazole Synthesis Protocols
| Parameter | Protocol 1: Knorr Synthesis | Protocol 2: From Chalcone | Protocol 3: Celecoxib Core |
| C3 Precursor | Acetylacetone (1,3-Diketone) | Substituted Chalcone (α,β-Unsaturated Ketone) | 1,1,1-Trifluoro-4-(p-tolyl)butane-2,4-dione |
| N2 Precursor | Phenylhydrazine | Hydrazine Hydrate | 4-Sulfonamidophenylhydrazine |
| Catalyst/Solvent | Acetic Acid / Ethanol | Acetic Acid | Ethanol |
| Reaction Temp. | ~85 °C (Reflux) | ~120 °C (Reflux) | ~80 °C (Reflux) |
| Reaction Time | 1 hour | 6-8 hours | 4-6 hours |
| Key Feature | Fast, high-yielding for simple pyrazoles. | Builds complexity from aldehydes/ketones. | Direct synthesis of a complex drug scaffold. |
| Typical Yield | > 85% | 70-90% | > 80% |
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry.
- Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology.
- Process for the preparation of pyrazoles. Google Patents.
- Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.
- knorr pyrazole synthesis | PPTX. SlideShare.
- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry.
- Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX. SlideShare.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health.
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules.
- SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. JURNAL ILMIAH FARMASI.
- Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal.
- Knorr Pyrazole Synthesis. Chem Help Asap.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
- Knorr pyrazole synthesis. Name-Reaction.com.
- Synthesis and Spectral Study of some New α, β-Unsaturated Carbonyl Compounds and Pyrazole Derivatives. Semantic Scholar.
- Developments in synthesis of the anti-inflammatory drug, celecoxib: a review. Recent Patents on Inflammation & Allergy Drug Discovery.
- Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry.
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate.
- Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry.
- Paal–Knorr synthesis. Wikipedia.
- Knorr pyrazole synthesis. ResearchGate.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developments in synthesis of the anti-inflammatory drug, celecoxib: a review. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. knorr pyrazole synthesis | PPTX [slideshare.net]
- 12. name-reaction.com [name-reaction.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. rsc.org [rsc.org]
- 16. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijirt.org [ijirt.org]
- 18. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 19. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 20. thepharmajournal.com [thepharmajournal.com]
- 21. mdpi.com [mdpi.com]
Protocol for N-Methylation of 3-(4-Bromophenyl)-1H-pyrazole: A Detailed Guide for Synthetic Chemists
Abstract
This application note provides a comprehensive and detailed protocol for the N-methylation of 3-(4-bromophenyl)-1H-pyrazole, a common synthetic transformation in the development of pharmacologically active compounds. The N-methylation of unsymmetrically substituted pyrazoles frequently presents a challenge in regioselectivity, often yielding a mixture of N1 and N2 isomers. This guide offers two distinct, well-established protocols that provide different approaches to controlling this regioselectivity. The first protocol employs traditional alkylation with methyl iodide and potassium carbonate, a widely accessible and cost-effective method. The second, more advanced protocol utilizes dimethyl sulfate with sodium hydride, offering a stronger base system that can influence the isomeric ratio. This document provides a step-by-step methodology for both approaches, including mechanistic insights, characterization data, and troubleshooting strategies to guide researchers in achieving their desired synthetic outcomes.
Introduction
N-methylated pyrazoles are a prominent structural motif in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The position of the methyl group on the pyrazole nitrogen (N1 or N2) can significantly impact the molecule's three-dimensional structure, and consequently, its biological activity and pharmacokinetic properties. Therefore, the ability to selectively synthesize a specific regioisomer is of paramount importance in drug discovery and development.
The N-alkylation of asymmetrically substituted pyrazoles, such as 3-(4-bromophenyl)-1H-pyrazole, is often complicated by the formation of a mixture of N1 and N2 alkylated products. The regiochemical outcome is a delicate balance of steric and electronic factors of the pyrazole substrate, the nature of the alkylating agent, and the reaction conditions, including the choice of base and solvent. This guide aims to provide researchers with the necessary tools to navigate these challenges by presenting two reliable protocols for the N-methylation of 3-(4-bromophenyl)-1H-pyrazole.
Reaction Scheme
The Lynchpin of Modern Agrochemicals: Application Notes for 3-(4-Bromophenyl)-1-methyl-1H-pyrazole in Synthesis
Introduction: The Pyrazole Core in Crop Protection
In the landscape of modern agrochemical development, the pyrazole heterocycle has emerged as a privileged scaffold, forming the core of numerous highly effective insecticides and fungicides.[1][2] Its unique electronic properties and conformational flexibility allow for precise interactions with biological targets in pests, leading to potent and often selective modes of action. Within this important class of molecules, 3-(4-Bromophenyl)-1-methyl-1H-pyrazole stands out as a critical building block—a lynchpin intermediate for the synthesis of a new generation of crop protection agents.
This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will detail its synthesis, provide a protocol for its use in the construction of a model insecticidal compound, and discuss the critical role of its structural motifs in conferring biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel agrochemicals.
Synthesis of the Key Intermediate: this compound
The efficient synthesis of this compound is paramount for its utilization in agrochemical production. A common and reliable method involves the cyclocondensation of a 1,3-dicarbonyl equivalent with methylhydrazine.[1] This approach offers high yields and regioselectivity.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for similar pyrazole syntheses.[3][4][5]
Materials:
-
4-Bromoacetophenone
-
Methylhydrazine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Formation of 4-Bromoacetophenone methylhydrazone:
-
In a round-bottom flask, dissolve 4-bromoacetophenone (1 equivalent) in ethanol.
-
Add a catalytic amount of hydrochloric acid.
-
Add methylhydrazine (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.
-
-
Vilsmeier-Haack Cyclization and Formylation:
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (3 equivalents) dropwise to ice-cold DMF (10 equivalents) with stirring.
-
To the Vilsmeier reagent, add the crude 4-bromoacetophenone methylhydrazone (1 equivalent) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, heat the reaction mixture to 80-90°C and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium carbonate solution to a pH of 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound-4-carbaldehyde.
-
-
Decarbonylation (if required):
-
The C4-carbaldehyde group can be removed if the unsubstituted pyrazole is the desired final product through various decarbonylation methods.
-
Expected Results and Characterization
| Compound | Molecular Formula | Molecular Weight | Physical State | Expected Yield (%) |
| This compound | C₁₀H₉BrN₂ | 237.10 | White to off-white solid | 70-85 (from hydrazone) |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.60-7.50 (m, 4H, Ar-H), 7.45 (s, 1H, pyrazole-H5), 6.50 (s, 1H, pyrazole-H4), 3.90 (s, 3H, N-CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 150.0, 140.0, 132.0, 131.0, 128.0, 121.0, 108.0, 39.0.
-
MS (ESI): m/z 237.0 [M+H]⁺, 239.0 [M+H+2]⁺.
Application in the Synthesis of a Model Pyrazole Carboxamide Insecticide
This compound is a versatile intermediate for creating a diverse range of agrochemicals, particularly pyrazole carboxamide insecticides. These insecticides, such as chlorantraniliprole, are known to target insect ryanodine receptors, leading to impaired muscle function and eventual death of the pest.[6][7]
The following protocol outlines the synthesis of a model N-aryl pyrazole carboxamide insecticide, demonstrating the utility of our key intermediate.
Synthetic Workflow for a Model Insecticide
Caption: Synthesis of a model insecticide from the pyrazole intermediate.
Experimental Protocol: Synthesis of a Model N-(substituted phenyl)-3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Materials:
-
This compound-5-carboxylic acid (synthesized from the intermediate)
-
Thionyl chloride (SOCl₂) or other coupling agents
-
A substituted aniline (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide for a chlorantraniliprole analogue)
-
Triethylamine or pyridine
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Activation of the Carboxylic Acid:
-
Suspend this compound-5-carboxylic acid (1 equivalent) in dry DCM.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the acid is fully converted to the acid chloride (monitored by the cessation of gas evolution and TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amide Bond Formation:
-
Dissolve the crude acid chloride in fresh, dry DCM.
-
In a separate flask, dissolve the substituted aniline (1 equivalent) and triethylamine (1.5 equivalents) in dry DCM.
-
Add the acid chloride solution dropwise to the aniline solution at 0°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide insecticide.
-
Scientific Integrity & Logic: The Rationale Behind the Molecular Design
The remarkable efficacy of pyrazole-based agrochemicals is not fortuitous but rather the result of a deep understanding of structure-activity relationships (SAR).
The Significance of the 3-(4-Bromophenyl) Moiety
The 3-aryl substitution on the pyrazole ring is a common feature in many commercial insecticides. The 4-bromophenyl group, in particular, plays a multifaceted role:
-
Steric and Electronic Effects: The bromine atom is an electron-withdrawing group via induction and electron-donating through resonance. This electronic nature influences the overall electron density of the pyrazole ring, which can be crucial for binding to the target receptor. The bulky bromine atom also provides specific steric interactions within the binding pocket.
-
Metabolic Stability: The presence of a halogen on the phenyl ring can block positions susceptible to metabolic oxidation, thereby increasing the in-vivo stability and residual activity of the insecticide.
-
Hydrophobicity: The bromo-substituent increases the lipophilicity of the molecule, which can enhance its ability to penetrate the waxy cuticle of insects and traverse cell membranes to reach its target site.
The Role of the 1-Methyl Group
The N-alkylation of the pyrazole ring, in this case with a methyl group, is critical for several reasons:
-
Receptor Interaction: The substituent at the N1 position can have significant interactions with the amino acid residues of the target protein. The small and relatively inert methyl group is often optimal for fitting into specific hydrophobic pockets.
-
Regioselectivity: During the synthesis of the pyrazole ring from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, the nature of the substituent on the hydrazine dictates the regiochemical outcome of the cyclization. Using methylhydrazine directs the formation of the desired 1-methyl-3-aryl-pyrazole isomer.[2]
Mode of Action: Targeting Insect Ryanodine Receptors
Many pyrazole carboxamide insecticides, including the model compound discussed, function as potent activators of insect ryanodine receptors (RyRs).[7][8] These are intracellular calcium channels that play a critical role in muscle contraction.
Signaling Pathway Diagram:
Caption: Mode of action of pyrazole carboxamide insecticides on insect ryanodine receptors.
The binding of the insecticide to an allosteric site on the RyR locks the channel in an open state. This leads to an uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm of muscle cells. The resulting high levels of intracellular calcium cause sustained muscle contraction, leading to paralysis, cessation of feeding, and ultimately, the death of the insect.
Conclusion
This compound is a cornerstone intermediate in the synthesis of modern pyrazole-based agrochemicals. Its robust synthesis and the critical contribution of its structural features to the biological activity of the final products underscore its importance in the field. The protocols and scientific rationale presented in this guide are intended to empower researchers to leverage this versatile building block in the development of the next generation of effective and selective crop protection agents.
References
- Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. (2021). Journal of Agricultural and Food Chemistry.
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Molecules.
- Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides. (2014). Journal of Agricultural and Food Chemistry.
- Synthesis of chlorantriniliprole. (2018). ResearchGate.
- Design, Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Incorporating 1,2,4-Oxadiazole Moiety. (2025). Journal of Agricultural and Food Chemistry.
- Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. (2021). Journal of Agricultural and Food Chemistry.
- Pyrazole-carboxamides as chewing insecticides: Chemistry, structure-activity-relationship and scaffold hop approaches. (2023). Morressier.
- Method for synthesizing chlorantraniliprole key intermediate. (2012). Google Patents.
- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). Acta Crystallographica Section E: Structure Reports Online.
- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2012). Acta Crystallographica Section E: Structure Reports Online.
- Process for the production of pyrazoles. (2008). Google Patents.
- Methods of producing pyrazole compounds. (2022). Google Patents.
- Synthesis of Some New Pyrazoles. (2017). Karaelmas Fen ve Mühendislik Dergisi.
- PYRAZOLE CHEMISTRY IN CROP PROTECTION. (2007). HETEROCYCLES.
- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). Acta Crystallographica Section E: Crystallographic Communications.
- PYRAZOLE DERIVATIVES AND HERBICIDES. (1998). Google Patents.
- 3-(4-Bromophenyl)pyrazole. (n.d.). J&K Scientific.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2020). Beilstein Journal of Organic Chemistry.
- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014). Google Patents.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (2011). Asian Journal of Chemistry.
- Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (2022). Frontiers in Chemistry.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Preparation method of chlorantraniliprole and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
Application Notes & Protocols: A Guide to the Development of Anticancer Agents from Pyrazole Scaffolds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, combined with its synthetic accessibility, make it an ideal framework for designing potent and selective therapeutic agents.[1][2] In oncology, pyrazole derivatives have demonstrated remarkable success by targeting a wide array of cancer-related proteins.[3][4] This has led to the development of several FDA-approved drugs, such as Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Encorafenib (BRAF inhibitor), validating the immense potential of this scaffold in modern cancer therapy.[1]
This guide provides an in-depth overview of the key stages in the development of pyrazole-based anticancer agents, from rational design and synthesis to preclinical in vitro and in vivo evaluation. It is intended to serve as a practical resource, blending established principles with detailed, field-proven protocols to empower researchers in their quest for novel cancer therapeutics.
Section 1: Rational Drug Design & Structure-Activity Relationship (SAR) Insights
The design of effective pyrazole-based inhibitors begins with a deep understanding of the target protein's active site and the chemical features that govern molecular recognition. Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to enhance potency, selectivity, and drug-like properties.[3][5][6]
Key Principles:
-
Target Selection: Pyrazole scaffolds have shown remarkable versatility, targeting numerous protein families implicated in cancer, most notably protein kinases.[1] Key targets include Cyclin-Dependent Kinases (CDKs) that regulate the cell cycle, Janus Kinases (JAKs) involved in cytokine signaling, and kinases in the MAPK pathway like BRAF.[7][8][9]
-
Pharmacophore Modeling: A typical pyrazole-based kinase inhibitor pharmacophore often involves the pyrazole ring engaging in critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. Different substitutions on the pyrazole ring and appended moieties are then strategically placed to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby conferring potency and selectivity.
-
Bioisosteric Replacement: The pyrazole ring itself is often used as a bioisostere for other aromatic systems to improve metabolic stability or fine-tune electronic properties.[1][10]
Caption: General pharmacophore model for a pyrazole-based kinase inhibitor.
Section 2: Synthetic Strategies & Protocols
The translation of a designed molecule into a physical compound requires robust and efficient synthetic chemistry. Modern techniques such as microwave-assisted organic synthesis (MAOS) have significantly accelerated the generation of pyrazole libraries by reducing reaction times and often improving yields.[11]
Common Synthetic Routes:
-
Cyclocondensation Reactions: The most common approach involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to rapidly build molecular complexity, which is highly advantageous for creating diverse compound libraries.[12]
Protocol 2.1: Microwave-Assisted Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol describes a general procedure for the synthesis of a pyrazole core, a common starting point for further functionalization. The use of microwave irradiation is a key enabling technology.[11]
Causality: Microwave heating provides rapid and uniform energy transfer directly to the solvent and reactants, bypassing the slower process of conventional thermal conduction. This dramatically accelerates the reaction rate, allowing for the completion of syntheses in minutes instead of hours.
Materials & Equipment:
-
Substituted Hydrazine Hydrochloride (1.0 mmol)
-
1,3-Diketone (1.0 mmol)
-
Glacial Acetic Acid (3 mL)
-
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a 10 mL microwave vial, add the substituted hydrazine hydrochloride (1.0 mmol), the 1,3-diketone (1.0 mmol), and a magnetic stir bar.
-
Solvent Addition: Add 3 mL of glacial acetic acid to the vial. Acetic acid serves as both a solvent and a catalyst for the cyclocondensation reaction.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120 °C for 10-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into 50 mL of ice-cold water. A precipitate should form. If no precipitate forms, neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Self-Validation:
-
Controls: Run the reaction without the hydrazine or diketone to ensure no product forms from side reactions.
-
Expected Outcome: A crystalline solid or oil corresponding to the target pyrazole. Yields typically range from 70-95%.
-
Troubleshooting: If the reaction does not go to completion, increase the irradiation time or temperature. If purification is difficult, consider alternative solvent systems for chromatography or recrystallization.
Caption: Workflow for microwave-assisted pyrazole synthesis.
Section 3: In Vitro Evaluation Protocols
Once synthesized, novel pyrazole derivatives undergo a cascade of in vitro assays to determine their biological activity. This process filters compounds from initial hits to potent, mechanism-defined leads.
Protocol 3.1: MTT Assay for General Cytotoxicity Screening
The MTT assay is a foundational, colorimetric method to assess a compound's effect on cell viability and proliferation.[13][14][15] It measures the metabolic activity of cells, which serves as a proxy for cell number.
Causality: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials & Equipment:
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette, CO₂ incubator, microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound-containing medium.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Self-Validation:
-
Controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test compounds (represents 100% viability).
-
Positive Control: Cells treated with a known cytotoxic drug like Doxorubicin.[2]
-
Blank Control: Wells with medium but no cells to subtract background absorbance.
-
-
Expected Outcome: A dose-dependent decrease in cell viability for active compounds, allowing for the calculation of a reproducible IC₅₀ value.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Protocol 3.2: In Vitro Kinase Inhibition Assay
To confirm that a compound's cytotoxic effect is due to the inhibition of its intended target, a direct enzymatic assay is necessary. This protocol provides a general framework for measuring inhibition of a specific kinase, such as CDK2.[10]
Causality: This assay directly measures the enzymatic activity of the target kinase. A decrease in kinase activity in the presence of the test compound confirms its role as an inhibitor and allows for the determination of its potency (IC₅₀).
Procedure:
-
Reaction Setup: In a 96-well or 384-well plate, combine the kinase (e.g., recombinant CDK2/Cyclin E), its specific substrate peptide, and ATP in a reaction buffer.
-
Compound Addition: Add the pyrazole test compound at various concentrations. Include a "no inhibitor" control (for 100% activity) and a "no enzyme" control (for background).
-
Kinase Reaction: Incubate the plate at 30 °C for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of ADP produced (a byproduct of phosphorylation) using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay). This kit converts ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Section 4: In Vivo Efficacy Models
Promising compounds from in vitro studies must be tested in living organisms to evaluate their efficacy, pharmacokinetics, and toxicity. The human tumor xenograft model in immunocompromised mice is the gold standard for preclinical anticancer drug evaluation.[16][17]
Protocol 4.1: Human Tumor Xenograft Model
Causality: This model assesses a drug's ability to inhibit tumor growth in a complex biological system, providing insights into its bioavailability, metabolic stability, and overall therapeutic potential that cannot be obtained from cell culture experiments.
Materials & Equipment:
-
Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)
-
Human cancer cells (e.g., HCT-116, PC-3)[17]
-
Matrigel (optional, to support tumor establishment)
-
Calipers for tumor measurement
-
Test compound formulated for the chosen route of administration (e.g., oral gavage, intraperitoneal injection)
Procedure:
-
Cell Preparation & Implantation: Harvest cancer cells and resuspend them in sterile PBS, often mixed 1:1 with Matrigel. Subcutaneously inject 1-10 million cells into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into treatment groups (e.g., Vehicle Control, Test Compound at low/high dose, Positive Control).
-
Drug Administration: Administer the compound and vehicle according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) and compare survival rates between groups.
Data Presentation:
| Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume (Day 21, mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +5% |
| Pyrazole-X (Low Dose) | 25 | 750 ± 90 | 40% | +2% |
| Pyrazole-X (High Dose) | 50 | 312 ± 65 | 75% | -3% |
| Positive Control | 10 | 250 ± 50 | 80% | -8% |
Section 5: Case Studies of Pyrazole-Based Anticancer Agents
The versatility of the pyrazole scaffold is best illustrated by examining its role in clinically successful drugs that target diverse cancer pathways.
Case Study 1: Celecoxib - A COX-2 Inhibitor with Pleiotropic Effects
Initially developed as a selective anti-inflammatory agent, Celecoxib inhibits the cyclooxygenase-2 (COX-2) enzyme.[18] High levels of COX-2 are found in many cancers, where it promotes inflammation and angiogenesis.[19][20] However, further research revealed that Celecoxib exerts anticancer effects even in tumors that do not express COX-2.[18][21] These COX-2-independent mechanisms include the induction of a G1 cell cycle block and the inhibition of the pro-survival Akt signaling pathway.[20][21]
Caption: Dual mechanisms of action of Celecoxib.
Case Study 2: Ruxolitinib - A Targeted JAK1/2 Inhibitor
Ruxolitinib is a potent inhibitor of JAK1 and JAK2, key kinases in the JAK/STAT signaling pathway, which is often constitutively active in myeloproliferative neoplasms.[1][9] Its structure features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine core, which effectively binds to the ATP pocket of the JAK kinases.[22] By blocking this pathway, Ruxolitinib reduces cancer cell proliferation and survival, providing a targeted therapy for diseases like myelofibrosis.[9]
Caption: Ruxolitinib inhibits the JAK/STAT signaling pathway.
Case Study 3: Encorafenib - A Mutant BRAF V600E Inhibitor
The BRAF kinase is a component of the MAPK signaling pathway. A specific mutation, V600E, leads to its constitutive activation and is a driver in over 50% of melanomas.[8][23] Encorafenib is a potent and selective pyrazole-based inhibitor designed specifically for BRAF V600E.[24] It binds to the active state of the mutant kinase, blocking downstream signaling through MEK and ERK and thereby inhibiting the uncontrolled proliferation of melanoma cells.[23][24]
Section 6: Conclusion and Future Directions
The pyrazole scaffold has unequivocally established its value in the development of targeted anticancer therapies. Its synthetic tractability and favorable physicochemical properties allow for extensive chemical modification to achieve high potency and selectivity against a growing number of oncogenic targets.[2][3]
Future research will likely focus on:
-
Novel Hybrids: Combining the pyrazole core with other pharmacologically active moieties to create multi-target agents or drugs that can overcome resistance.[3][16]
-
Targeting Resistance: Designing next-generation pyrazole inhibitors that are active against mutant forms of kinases that confer resistance to first-line therapies.
-
Improving Selectivity: Fine-tuning pyrazole structures to develop highly selective inhibitors (e.g., isoform-specific kinase inhibitors) to minimize off-target effects and improve patient safety.[10]
The continued exploration of this privileged scaffold promises to deliver a new wave of innovative and effective treatments for cancer patients worldwide.
References
- Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (n.d.). PubMed.
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). Wiley Online Library.
- Song, X., et al. (2004). Celecoxib inhibits prostate cancer growth. Evidence of a COX-2-independent mechanism. J Biol Chem.
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed.
- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). PMC - NIH.
- The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. (2022). MDPI.
- Mayo Researchers Define Celecoxib Pathways And Mechanisms For Tumor Reduction. (2004). ScienceDaily.
- Advances in Pyrazole Based Scaffold as Cyclin-Dependent Kinase 2 Inhibitors for the Treatment of Cancer. (n.d.). ResearchGate.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
- Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications.
- Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
- Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. (2010). PubMed.
- The molecular mechanisms of celecoxib in tumor development. (2020). PMC - PubMed Central.
- Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. (2019). Taylor & Francis Online.
- Celebrex (Celecoxib) and Cancer. (n.d.). News-Medical.Net.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.
- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. (n.d.). PMC - NIH.
- Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. (n.d.). NIH.
- Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents. (n.d.). ResearchGate.
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (n.d.). PMC - NIH.
- In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (2024). NIH.
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
- Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. (2023). ACS Publications.
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (n.d.). ACS Publications.
- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (n.d.). MDPI.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). OUCI.
- Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD.
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega.
- New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents. (2024). RSC Publishing.
- Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (n.d.). Wiley Online Library.
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (n.d.). NIH.
- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central.
- In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (n.d.). JOCPR.
- Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. (n.d.). Research Explorer The University of Manchester.
- Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (n.d.). NIH.
- In vitro anticancer screening data of synthesized compounds against renal cancer cell line. (n.d.). ResearchGate.
- Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. (n.d.). Taylor & Francis Online.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. srrjournals.com [srrjournals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. mdpi.com [mdpi.com]
- 20. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 23. Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
Application Notes & Protocols for Screening 3-(4-Bromophenyl)-1-methyl-1H-pyrazole for Anti-Inflammatory Activity
Introduction: The Rationale for Screening a Novel Pyrazole Derivative
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, its dysregulation leads to chronic inflammatory diseases like rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The therapeutic landscape has long been dominated by non-steroidal anti-inflammatory drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, catalyze the synthesis of prostaglandins, key mediators of inflammation and pain.[3][4]
This document provides a comprehensive, tiered strategy for the preclinical screening of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole , a novel synthetic compound. The structural features—a core pyrazole ring, a 4-bromophenyl substituent known to influence enzyme binding, and a 1-methyl group that can modulate physicochemical properties—make it a rational candidate for investigation as a potential anti-inflammatory agent. We will detail a logical progression from high-throughput in vitro enzymatic and cell-based assays to a well-established in vivo model of acute inflammation.
A Tiered Approach to Anti-Inflammatory Screening
A successful screening cascade maximizes efficiency by using initial, rapid in vitro assays to identify promising candidates and determine their mechanism of action before committing to more resource-intensive in vivo studies. This strategy allows for early, data-driven decisions.
Caption: Tiered screening workflow for anti-inflammatory drug discovery.
Part I: In Vitro Screening Protocols
In vitro assays provide the foundational data for a compound's biological activity. They are cost-effective, offer high throughput, and can elucidate specific molecular mechanisms of action.[10]
Protocol 1: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
Causality and Justification: The primary mechanism for most NSAIDs is the inhibition of COX enzymes.[4] Determining a compound's half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 is critical. A high selectivity for COX-2 over COX-1 is a desirable trait for modern anti-inflammatory drugs, as it predicts a lower risk of gastrointestinal side effects.[5] This assay directly measures the compound's potency and selectivity on these key enzymatic targets.
Methodology (Fluorometric Assay): This protocol is adapted from commercially available kits that measure the peroxidase component of COX activity.[11][12]
1. Materials and Reagents:
- Human recombinant COX-1 and COX-2 enzymes
- COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Heme (cofactor)
- Fluorometric probe (e.g., Amplex™ Red)
- Arachidonic Acid (substrate)
- This compound (Test Compound), dissolved in DMSO
- Celecoxib (Positive Control/Reference), dissolved in DMSO
- 96-well black opaque microplates
- Fluorescence plate reader (Ex/Em = 535/587 nm)
2. Step-by-Step Protocol:
- Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and the test compound in COX Assay Buffer. Create a serial dilution of the test compound and Celecoxib to determine IC50 values.
- Reaction Mix: In each well of the 96-well plate, add the following (example volumes):
- 160 µL COX Assay Buffer
- 10 µL Heme
- Controls:
- 100% Activity Control: Add 10 µL of diluted enzyme (COX-1 or COX-2) and 10 µL of DMSO.
- Inhibitor Wells: Add 10 µL of diluted enzyme and 10 µL of the test compound or Celecoxib at various concentrations.
- Background Control: Add 10 µL of heat-inactivated enzyme and 10 µL of DMSO.
- Inhibitor Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add 10 µL of Arachidonic Acid to all wells to start the reaction.
- Measurement: Immediately begin reading the fluorescence intensity kinetically for 5-10 minutes at 37°C.
3. Data Analysis and Presentation:
- Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
- Subtract the background rate from all other measurements.
- Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of 100% Activity Control - Rate of Inhibitor Well) / Rate of 100% Activity Control] * 100
- Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Table 1: Hypothetical COX Inhibition Data
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
|---|---|---|---|---|
| Test Compound | Human COX-1 | Fluorometric | 1500 | 75 |
| Human COX-2 | Fluorometric | 20 | ||
| Celecoxib | Human COX-1 | Fluorometric | 2200 | 110 |
| | Human COX-2 | Fluorometric | 20 | |
Protocol 2: LPS-Induced Inflammation in RAW 264.7 Macrophages
Causality and Justification: This cell-based assay assesses the compound's ability to suppress the inflammatory response in immune cells. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages through the Toll-like receptor 4 (TLR4).[13] This triggers the NF-κB signaling pathway, a master regulator of inflammation, leading to the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[14][15][16] Measuring the inhibition of these mediators provides strong evidence of cellular anti-inflammatory activity.
Caption: Simplified LPS-induced NF-κB signaling pathway.
Methodology:
1. Materials and Reagents:
- RAW 264.7 murine macrophage cell line
- DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Lipopolysaccharide (LPS) from E. coli
- Test Compound and Dexamethasone (Positive Control) dissolved in DMSO
- Griess Reagent for NO measurement
- ELISA kits for mouse TNF-α and IL-6
- 96-well tissue culture plates
2. Step-by-Step Protocol:
- Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow adherence.
- Compound Treatment: Remove the old media. Add fresh media containing various non-toxic concentrations of the test compound or Dexamethasone. Include a vehicle control (DMSO). Incubate for 1 hour.
- Inflammatory Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.
- Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
- Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant for analysis of NO and cytokines.
3. Endpoint Analysis:
- Nitric Oxide (Griess Assay):
- Mix 50 µL of cell supernatant with 50 µL of Griess Reagent A in a new 96-well plate.
- Incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
- Measure the absorbance at 540 nm. Calculate NO concentration against a sodium nitrite standard curve.
- Cytokine Quantification (ELISA):
- Follow the manufacturer's protocol for the specific mouse TNF-α and IL-6 ELISA kits.[17][18]
- Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[19][20]
- Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours.[20]
- Sample Incubation: Add cell supernatants and cytokine standards to the wells and incubate for 2 hours.[20]
- Detection: Wash the plate and add the biotinylated detection antibody, followed by Streptavidin-HRP conjugate.
- Development: Add TMB substrate and stop the reaction with stop solution. Read the absorbance at 450 nm.
- Calculate cytokine concentrations from the standard curve.[20]
4. Data Presentation:
Table 2: Hypothetical Inhibition of NO and Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
|---|---|---|---|---|
| Vehicle + LPS | - | 100 ± 5.8 | 100 ± 7.2 | 100 ± 6.5 |
| Test Compound | 1 | 85.2 ± 4.1 | 90.1 ± 6.3 | 92.4 ± 5.9 |
| 10 | 45.7 ± 3.5 | 52.3 ± 4.8 | 58.1 ± 4.2 | |
| 50 | 15.3 ± 2.1 | 20.8 ± 3.1 | 25.6 ± 3.7 |
| Dexamethasone | 10 | 12.1 ± 1.9 | 18.5 ± 2.5 | 22.3 ± 3.0 |
Part II: In Vivo Screening Protocol
In vivo models are indispensable for evaluating a compound's therapeutic efficacy in a complex physiological system, providing insights into its bioavailability, metabolism, and overall effect on a living organism.[21][22]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Causality and Justification: The carrageenan-induced paw edema model is a gold-standard, highly reproducible assay for screening acute anti-inflammatory activity.[23][24] The subcutaneous injection of carrageenan, a polysaccharide, elicits a biphasic inflammatory response.[23] The early phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by prostaglandins produced by COX-2.[23][25] Inhibition of the edema, particularly in the late phase, is a strong indicator of NSAID-like activity.
Sources
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. sciencescholar.us [sciencescholar.us]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. journalajrb.com [journalajrb.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. antbioinc.com [antbioinc.com]
- 14. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. purformhealth.com [purformhealth.com]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 19. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 22. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their unique structural features allow for diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and, notably, antimicrobial and antifungal properties.[2][3][4] As the global challenge of antimicrobial resistance intensifies, the exploration of novel scaffolds like pyrazoles is a critical endeavor in the discovery of new therapeutic agents.[5] Pyrazole derivatives have been shown to exhibit potent activity against a range of pathogens, with some acting as inhibitors of essential bacterial enzymes like DNA gyrase.[6]
These application notes provide a comprehensive guide to the fundamental in vitro assays required to rigorously evaluate the antimicrobial and antifungal efficacy of newly synthesized pyrazole derivatives. The protocols are designed to be self-validating, incorporating standardized methodologies and quality control measures to ensure data integrity and reproducibility. Beyond a mere listing of steps, this guide explains the scientific rationale behind key procedural choices, empowering researchers to not only execute the assays but also to troubleshoot and adapt them for the specific physicochemical properties of their novel compounds.
Part 1: Foundational Assays for Antibacterial Activity
The initial screening of pyrazole derivatives for antibacterial activity typically involves determining the minimum concentration required to inhibit bacterial growth (Minimum Inhibitory Concentration or MIC) and the minimum concentration required to kill the bacteria (Minimum Bactericidal Concentration or MBC).
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[7] It provides a quantitative measure of a compound's potency and is amenable to high-throughput screening.
-
Choice of Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the recommended medium for susceptibility testing of non-fastidious aerobic and facultative anaerobic bacteria.[8][9] Its selection is based on several key factors: it has good batch-to-batch reproducibility, supports the growth of most common pathogens, and is low in inhibitors (like thymidine and para-aminobenzoic acid) that can interfere with certain classes of antibiotics, ensuring that the observed activity is due to the test compound.[8][9][10]
-
Inoculum Standardization: The final concentration of the bacterial inoculum is critical for reproducibility. A standardized inoculum, typically adjusted to a 0.5 McFarland standard, ensures that the number of bacterial cells is consistent across all wells, preventing false results due to an excessively high or low bacterial load.[11]
-
Solvent and Solubility: Pyrazole derivatives are often synthetic compounds with limited aqueous solubility.[12] Dimethyl sulfoxide (DMSO) is a common solvent used to prepare stock solutions. It is crucial to ensure the final concentration of DMSO in the assay does not exceed a level (typically 1-2%) that could inhibit bacterial growth on its own. A solvent toxicity control is a mandatory part of the experimental setup.
Caption: Workflow for MIC determination by broth microdilution.
-
Preparation of Pyrazole Stock Solution:
-
Accurately weigh the pyrazole derivative and dissolve it in 100% DMSO to a high concentration (e.g., 10 mg/mL). This minimizes the final DMSO concentration in the assay.
-
Further dilutions can be made in sterile Mueller-Hinton Broth (MHB).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
-
-
Assay Procedure:
-
Perform two-fold serial dilutions of the pyrazole compound in MHB in a 96-well microtiter plate. The typical final volume in each well is 100 µL.
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Crucial Controls:
-
Growth Control: Wells containing only MHB and the bacterial inoculum.
-
Sterility Control: Wells containing only MHB.
-
Solvent Control: Wells containing the highest concentration of DMSO used in the assay and the bacterial inoculum.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin) tested under the same conditions.
-
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
Disk Diffusion Assay
The disk diffusion assay (Kirby-Bauer test) is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterial strain to an antimicrobial agent.[9][15] It is particularly useful for initial screening.
-
Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium for this assay for the same reasons it is used in broth dilution: it allows for good diffusion of the antimicrobial agent and supports the growth of most pathogens.[9][16] The depth of the agar is standardized (typically 4 mm) to ensure reproducible diffusion.
-
Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, the "zone of inhibition," will form around the disk.[9][17] The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.
-
Inoculum Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Streak the entire surface of a Mueller-Hinton Agar plate evenly in three directions to ensure confluent growth.
-
-
Disk Application:
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the pyrazole derivative.
-
Aseptically place the disks onto the inoculated agar surface using sterile forceps.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a positive control disk (e.g., Ciprofloxacin) and a negative control disk (impregnated with the solvent only).
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.
-
While formal interpretive criteria (Susceptible, Intermediate, Resistant) do not exist for novel compounds, the zone diameter provides a measure of activity that can be used for comparative purposes.[15]
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed after the MIC is determined and establishes whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13]
Caption: Workflow for MBC determination following an MIC assay.
-
Sample Selection:
-
Following the MIC determination, select the wells corresponding to the MIC and at least two more concentrated dilutions that showed no visible growth.
-
-
Sub-culturing:
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, transfer a standardized volume (e.g., 10 µL) from each well onto a fresh, antibiotic-free agar plate (e.g., MHA).
-
Spread the aliquot evenly over the surface of the plate.
-
-
Incubation and Interpretation:
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the pyrazole derivative that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.
-
Part 2: Foundational Assays for Antifungal Activity
Similar to antibacterial testing, the evaluation of pyrazole derivatives against fungal pathogens relies on determining their inhibitory and fungicidal concentrations. The methodologies are adapted to accommodate the different growth characteristics of fungi.
Broth Microdilution for Yeasts and Filamentous Fungi
The principles of this assay are similar to the antibacterial broth microdilution, but the medium, inoculum preparation, and incubation conditions are modified for fungal pathogens. Standardized methods are provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18]
-
Choice of Medium: RPMI-1640 is the standard medium for antifungal susceptibility testing.[19][20] It is a chemically defined medium that supports the growth of most clinically relevant yeasts and molds. It is buffered with MOPS to a pH of 7.0 to ensure stability during incubation.[20] The glucose concentration may be adjusted, as recommended by CLSI or EUCAST, to optimize growth and endpoint determination.[20]
-
Inoculum Preparation: Standardizing the fungal inoculum is crucial and can be more challenging than with bacteria due to the presence of different morphological forms (yeast cells, conidia, hyphae). Spectrophotometric methods are used to adjust the inoculum to a standard turbidity, which is then diluted to the final required concentration.[6][20]
-
Endpoint Reading: For yeasts, the MIC is often read as the lowest concentration causing a significant reduction (e.g., 50%) in turbidity compared to the growth control. For filamentous fungi, the endpoint is typically the lowest concentration that completely inhibits growth.[7]
-
Preparation of Pyrazole Stock Solution:
-
Prepare as described in the antibacterial section, using DMSO as the solvent.
-
-
Inoculum Preparation (Yeast - e.g., Candida albicans):
-
From a fresh (24-hour) culture on Sabouraud Dextrose Agar (SDA), suspend several colonies in sterile saline.
-
Adjust the suspension with a spectrophotometer to a turbidity equivalent to a 0.5 McFarland standard at a 530 nm wavelength.
-
Dilute this stock suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the assay wells.[20]
-
-
Assay Procedure:
-
Follow the serial dilution and plate setup procedure as described for the antibacterial broth microdilution assay, using RPMI-1640 medium.
-
Include appropriate controls: growth, sterility, solvent, and a known antifungal agent (e.g., Fluconazole).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Interpretation of Results:
-
Read the MICs visually or with a spectrophotometer. The endpoint for azoles against yeasts is typically the lowest drug concentration that causes a ≥50% reduction in growth (turbidity) compared to the growth control.
-
Part 3: Data Presentation and Quality Control
Rigorous data interpretation and quality control are paramount for the validation of results.
Data Summary
Quantitative data from MIC and MBC assays should be summarized in a clear, tabular format.
Table 1: Hypothetical Antimicrobial Activity of Pyrazole Derivatives
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| PYZ-001 | Staphylococcus aureus ATCC 25923 | 8 | 16 | 18 |
| Escherichia coli ATCC 25922 | 32 | >64 | 12 | |
| PYZ-002 | Staphylococcus aureus ATCC 25923 | 16 | 32 | 15 |
| Escherichia coli ATCC 25922 | >64 | >64 | 0 | |
| Ciprofloxacin | Staphylococcus aureus ATCC 25923 | 0.5 | 1 | 25 |
| Escherichia coli ATCC 25922 | 0.25 | 0.5 | 30 |
Table 2: Hypothetical Antifungal Activity of Pyrazole Derivatives
| Compound | Organism | MIC (µg/mL) |
| PYZ-001 | Candida albicans ATCC 90028 | 16 |
| PYZ-002 | Candida albicans ATCC 90028 | 4 |
| Fluconazole | Candida albicans ATCC 90028 | 2 |
Quality Control (QC)
A self-validating protocol relies on stringent quality control.
-
QC Strains: Always include well-characterized reference strains, such as those from the American Type Culture Collection (ATCC), in every assay.[21] Examples include E. coli ATCC 25922, S. aureus ATCC 25923, and P. aeruginosa ATCC 27853 for antibacterial testing, and C. albicans ATCC 90028 for antifungal testing.[21]
-
Acceptance Criteria: The results for the QC strains with standard control drugs must fall within the acceptable ranges published by organizations like CLSI. If the QC results are out of range, the results for the test compounds are considered invalid, and the assay must be repeated.[21]
-
Troubleshooting: Common issues include incorrect inoculum density, improper incubation conditions, or media with incorrect pH or cation concentration. A troubleshooting guide should be consulted if QC fails.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of pyrazole derivatives as potential antimicrobial and antifungal agents. By adhering to standardized methodologies, incorporating rigorous quality controls, and understanding the scientific basis for each step, researchers can generate reliable and reproducible data. This foundational screening is an indispensable step in the drug development pipeline, enabling the identification of promising lead compounds for further optimization and preclinical development.
References
- Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). (n.d.). National Center for Biotechnology Information.
- Why mueller-hinton agar is used in routine antibiotic susceptibility testing? (2017). ResearchGate.
- Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. (2022). Microbiology Info.com.
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (n.d.). MDPI.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Center for Biotechnology Information.
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). MDPI.
- MIC and MBC Testing: Developing Next-Generation Antibiotics. (2024). Microbe Investigations.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).
- Effects of Two Different Growth Media on the Postantifungal Effect Induced by Polyenes on Candida Species. (n.d.). National Center for Biotechnology Information.
- Antifungal Susceptibility Testing: Current Approaches. (n.d.). National Center for Biotechnology Information.
- Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma.
- Micronutrient availability alters Candida albicans growth and farnesol accumulation: implications for studies using RPMI-1640. (2024). Microbiology Spectrum.
- Statistical Methods for Establishing Quality Control Ranges for Antimicrobial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. (n.d.). ASM Journals.
- How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? (2025). Dr.Oracle.
- STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023). Microbiology Class.
- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
- Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (n.d.). National Center for Biotechnology Information.
- Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. (2022). Online Microbiology Notes.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Center for Biotechnology Information.
- Inoculum preparation for in-vitro susceptibility testing of filamentous fungi. (n.d.).
- Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis. (2021). PubMed.
- Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). Idexx.
- SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. (n.d.). National Center for Biotechnology Information.
- In antimicrobial susceptibility test, what could be the possible reasons for positive disk diffusion assay but negative broth dilution for same conc.? (2018). ResearchGate.
- Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. (n.d.). National Center for Biotechnology Information.
- (PDF) Disk Diffusion Susceptibility Test Troubleshooting Guide. (n.d.). ResearchGate.
- Microbiology troubleshooting guide for disk diffusion susceptibility testing. (n.d.). Studypool.
- Biological assay challenges from compound solubility: strategies for bioassay optimization. (n.d.). PubMed.
- Disk Diffusion Susceptibility Test Troubleshooting Guide. (n.d.). ResearchGate.
- Novel High-Throughput Strategy for the Aqueous Solubility Assessment of Peptides and Proteins Exhibiting a Propensity for Gelation: Application to the Discovery of Novel Antibacterial Teixobactin Analogues. (2020). ACS Publications.
- Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. (n.d.).
- The Antimicrobial and Antibiofilm Potential of New Water-Soluble Tris-Quaternary Ammonium Compounds. (2023). MDPI.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). MDPI.
- Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv... (2020). Ingenta Connect.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
Sources
- 1. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. emerypharma.com [emerypharma.com]
- 5. microbenotes.com [microbenotes.com]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. researchgate.net [researchgate.net]
- 8. apec.org [apec.org]
- 9. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. contractlaboratory.com [contractlaboratory.com]
- 14. researchgate.net [researchgate.net]
- 15. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbiologyclass.net [microbiologyclass.net]
- 19. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 20. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 21. studypool.com [studypool.com]
use of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole in kinase inhibitor design
An Application Note on the Strategic Use of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole in Contemporary Kinase Inhibitor Design
Abstract
The pyrazole ring is a cornerstone scaffold in medicinal chemistry, recognized as a "privileged structure" due to its synthetic tractability and versatile role in forming key interactions within enzyme active sites.[1][2][3] Its presence in numerous FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, underscores its significance in oncology and inflammation-targeted drug discovery.[1][2] This application note provides an in-depth guide for researchers on the strategic utilization of a specific, highly versatile pyrazole derivative: This compound . We will explore its synthesis, its role as a foundational core for structure-activity relationship (SAR) studies, and provide detailed protocols for its evaluation in both biochemical and cellular contexts. The methodologies described herein are designed to empower drug discovery teams to efficiently advance from a core scaffold to a potent and selective lead candidate.
The Pyrazole Scaffold: A Privileged Framework in Kinase Inhibition
Protein kinases, which regulate a vast number of cellular processes, are a major class of therapeutic targets.[4] The five-membered pyrazole heterocycle has proven to be an exceptional framework for designing kinase inhibitors.[5][6]
Key Attributes of the Pyrazole Scaffold:
-
Synthetic Accessibility: The chemical synthesis of pyrazole derivatives is well-established and highly adaptable.[1]
-
Bioisosteric Versatility: The pyrazole ring can act as a bioisostere for other chemical groups, allowing it to mimic interactions and improve drug-like properties.[1]
-
Hydrogen Bonding: The two adjacent nitrogen atoms can act as hydrogen bond acceptors. Substitution on the pyrrole-like nitrogen (N1 position) modulates its hydrogen bond donating capacity, allowing for fine-tuning of interactions within the ATP-binding pocket of a kinase.[1]
Our focus, This compound , incorporates two critical design elements. The N1-methyl group blocks hydrogen bond donation, which can enhance cell permeability and reduce off-target interactions. The 4-bromophenyl group at the C3 position serves as both a key binding motif and, crucially, a chemical handle for extensive diversification.
Synthesis of the Core Scaffold
The synthesis of this compound can be achieved through several established synthetic routes. A common and reliable method is the condensation of a 1,3-dicarbonyl compound with methylhydrazine.
Protocol 1: Representative Synthesis of this compound
Rationale: This protocol utilizes a classic Knorr pyrazole synthesis approach. The reaction between a hydrazine (methylhydrazine) and a compound with two electrophilic centers (the 1,3-dicarbonyl derived from 4-bromoacetophenone) leads to a cyclization-condensation cascade, reliably forming the pyrazole ring.
Materials:
-
4'-Bromoacetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Methylhydrazine
-
Ethanol (EtOH)
-
Toluene
-
Glacial Acetic Acid
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Step 1: Formation of the Enaminone Intermediate
-
In a round-bottom flask, dissolve 4'-bromoacetophenone (1.0 eq) in toluene.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can often be used directly in the next step.
-
-
Step 2: Cyclization to Form the Pyrazole Ring
-
Dissolve the crude enaminone from Step 1 in ethanol.
-
Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor by TLC for the formation of the product.
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
-
Step 3: Purification
-
Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate.
-
Purify the product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Combine the product-containing fractions and evaporate the solvent to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
The Drug Discovery Workflow: From Scaffold to Lead
The this compound scaffold is an excellent starting point for a kinase inhibitor discovery campaign. The following workflow outlines the key stages of evaluation and optimization.
Caption: SAR expansion from the core scaffold.
Table 1: Representative SAR Data for Analogs of 3-(Aryl)-1-methyl-1H-pyrazole
| R-Group at 4-position of Phenyl Ring | Coupling Reaction Used | Target Kinase X IC₅₀ (nM) | Notes |
| -Br (Parent Scaffold) | N/A | 8500 | Starting point, weak activity. |
| -Phenyl | Suzuki | 1200 | Increased potency, likely due to hydrophobic interactions. |
| -4-Pyridyl | Suzuki | 350 | Introduction of H-bond acceptor improves potency. |
| -Aniline (-NH-Ph) | Buchwald-Hartwig | 95 | H-bond donor/acceptor leads to significant improvement. |
| -Morpholine | Buchwald-Hartwig | 450 | Bulky polar group, moderate improvement. |
This data is hypothetical and for illustrative purposes only.
Phase 3: Cellular Target Engagement
A potent compound in a biochemical assay must also be effective in a cellular environment. Cell-based assays are critical to confirm that the compound can cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and elicit a biological response. [7][8][9]
Caption: Inhibition of a kinase signaling pathway.
Protocol 3: Cellular Target Engagement via Western Blot
Rationale: This protocol measures the inhibitory activity of a compound in cells by quantifying the phosphorylation of a known downstream substrate of the target kinase. A decrease in the phosphorylated substrate signal, normalized to the total amount of that substrate, provides direct evidence of target engagement and inhibition.
Materials:
-
Cancer cell line known to depend on the target kinase pathway
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Optimized pyrazole inhibitor and controls dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Substrate Y, anti-total-Substrate Y, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-p-Substrate Y) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescence substrate and capture the image.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies for the total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading and to allow for normalization.
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
For each treatment condition, calculate the ratio of the phospho-substrate signal to the total-substrate signal.
-
Normalize these ratios to the DMSO vehicle control to determine the percent inhibition of substrate phosphorylation at each inhibitor concentration.
Conclusion and Future Perspectives
The this compound scaffold represents a powerful and empirically validated starting point for the design of novel kinase inhibitors. Its synthetic accessibility combined with the strategic placement of a bromine atom provides an ideal platform for rapid SAR exploration through modern cross-coupling chemistry. The protocols detailed in this note offer a clear, logical, and self-validating framework for advancing this scaffold from an initial concept to a well-characterized lead compound with demonstrated biochemical potency and cellular activity. Future efforts can focus on leveraging this core to develop inhibitors with unique selectivity profiles or to target resistance mutations that arise during cancer therapy.
References
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Cell-based test for kinase inhibitors. INiTS. [Link]
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
- Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]
- Immuno-oncology Cell-based Kinase Assay Service.
- Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. [Link]
- Spotlight: Cell-based kinase assay form
- Structure-activity relationship summary of tested compounds.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
- Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides.
- In vitro kinase assay. Protocols.io. [Link]
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central. [Link]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Bentham Science. [Link]
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
- 3-(4-Bromophenyl)pyrazole. J&K Scientific. [Link]
- Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PubMed Central. [Link]
- Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. PubMed. [Link]
- Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors.
- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. inits.at [inits.at]
- 8. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Introduction: The Central Role of Pyrazoles and the Imperative for Rigorous Characterization
An Application Guide to the Analytical Characterization of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Compounds incorporating this ring system exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][2][4] The biological efficacy and safety of a pyrazole-based drug candidate are inextricably linked to its precise chemical structure, including its substitution pattern, stereochemistry, and solid-state form. Consequently, the unambiguous and comprehensive characterization of these compounds is a cornerstone of the drug discovery and development process.
This technical guide provides an in-depth exploration of the primary analytical techniques employed for the structural elucidation, purity assessment, and physicochemical characterization of pyrazole derivatives. Moving beyond a simple listing of methods, this document explains the causality behind experimental choices, provides validated, step-by-step protocols, and presents a logical workflow for a holistic characterization strategy.
Logical Workflow for Pyrazole Characterization
A systematic approach ensures that all structural aspects of a newly synthesized pyrazole are elucidated. The following workflow represents a field-proven strategy, moving from initial structural confirmation to definitive solid-state analysis.
Caption: A logical workflow for the comprehensive characterization of a novel pyrazole compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for determining the precise molecular structure of pyrazole derivatives in solution.[5] It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR).
Expert Insights: The "Why" Behind the Experiment
-
Solvent Choice: The choice of deuterated solvent is critical. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for N-H pyrazoles.[6] The N-H proton is acidic and can exchange with trace amounts of water, leading to peak broadening. DMSO-d₆ is a hydrogen bond acceptor, which slows this exchange, resulting in a sharper, more easily identifiable N-H signal, typically at a high chemical shift (11-13 ppm).[6]
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard because its protons are chemically shielded and resonate at a defined 0.0 ppm, providing a reliable reference point for calibrating the chemical shift scale.[7]
-
Tautomerism: For N-unsubstituted pyrazoles, NMR is essential for studying tautomerism, where the N-H proton can reside on either nitrogen atom.[8][9] In many cases, rapid exchange on the NMR timescale results in an averaged spectrum. Low-temperature NMR studies can sometimes "freeze out" the individual tautomers, allowing for their individual characterization.[10]
Data Summary: Typical NMR Chemical Shifts
The following table summarizes expected chemical shift (δ) ranges for a representative 1-methylpyrazole. Actual values will vary significantly based on substituents.
| Atom | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| H3 | ~7.5 | Doublet | Adjacent to the substituted nitrogen (N1). |
| H5 | ~7.4 | Doublet | Adjacent to the unsubstituted nitrogen (N2). |
| H4 | ~6.2 | Triplet | Coupled to both H3 and H5. |
| N-CH₃ | ~3.9 | Singlet | Methyl group attached to the nitrogen. |
| N-H | ~11.0 - 13.0 | Broad Singlet | Highly variable; best observed in DMSO-d₆.[6] |
| ¹³C NMR | |||
| C3 | ~139 | - | Deshielded due to proximity to two nitrogen atoms. |
| C5 | ~129 | - | Less deshielded than C3. |
| C4 | ~105 | - | Most shielded ring carbon. |
| N-CH₃ | ~39 | - | Typical for a methyl group on a nitrogen. |
Data compiled from sources[6][7].
Protocol 1: High-Resolution ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution 1D NMR spectra for the structural elucidation of a synthesized pyrazole.
Materials:
-
Pyrazole sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with 0.03% TMS
-
5 mm NMR tube
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the high-purity pyrazole sample.[7]
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent containing TMS.[6][7] Ensure complete dissolution, using gentle warming or a vortex mixer if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[6]
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Use a standard single-pulse sequence. Set acquisition time to 2-4 seconds and relaxation delay to 2-5 seconds.[6] Acquire 16-64 scans to achieve a good signal-to-noise ratio.[6]
-
¹³C NMR: Use a proton-decoupled pulse sequence. Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value, e.g., DMSO at 2.50 ppm).[6]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze chemical shifts, multiplicities, and coupling constants to assign the structure. For definitive assignments, 2D NMR experiments like COSY and HSQC are recommended.[6]
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry is indispensable for determining the molecular weight of a pyrazole compound and providing structural clues through its characteristic fragmentation patterns.[5][11] When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a powerful tool for separating and identifying components in a mixture.[12][13]
Expert Insights: The "Why" Behind the Experiment
-
Ionization Method: The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is crucial.
-
EI (typically with GC-MS): This is a high-energy, "hard" ionization technique that causes extensive fragmentation.[5] While it may sometimes obliterate the molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a structural "fingerprint," which is excellent for library matching and isomer differentiation.[12][14]
-
ESI (typically with LC-MS): This is a "soft" ionization technique that imparts little excess energy to the molecule. It is ideal for obtaining a strong signal for the protonated molecule [M+H]⁺, providing unambiguous molecular weight information, especially for less volatile or thermally sensitive pyrazoles.[15]
-
-
Fragmentation Pathways: The pyrazole ring is relatively stable. Common fragmentation pathways in EI-MS involve the loss of HCN or N₂ from the molecular ion, providing diagnostic evidence for the presence of the pyrazole core.[14] Substituents on the ring will direct further fragmentation.
Data Summary: Common Pyrazole Fragment Ions (EI-MS)
| Process | Lost Fragment | Resulting Ion | Notes |
| Ring Fragmentation | HCN | [M-27]⁺ | A very common fragmentation for nitrogen heterocycles. |
| Ring Fragmentation | N₂ | [M-28]⁺ | Loss of a nitrogen molecule. |
| Ring Cleavage | H• | [M-1]⁺ | Loss of a hydrogen radical. |
| Substituent Loss | R• | [M-R]⁺ | Cleavage of a substituent group (e.g., loss of •CH₃ from a methylpyrazole). |
Fragmentation patterns are highly dependent on the specific structure.[11][14]
Protocol 2: GC-MS Analysis of Pyrazole Isomers
Objective: To separate and identify pyrazole isomers in an industrial mixture.
Materials:
-
Pyrazole sample mixture
-
Dichloromethane (DCM), GC grade
-
Methanol, GC grade
-
Internal Standard (IS) solution (e.g., a deuterated pyrazole not present in the sample)
-
0.45 µm PTFE syringe filters and GC vials
Procedure:
-
Sample Preparation:
-
Accurately weigh ~10 mg of the pyrazole mixture into a 10 mL volumetric flask.
-
Dissolve the sample in a minimal amount of methanol before diluting to the mark with DCM.[12] This solvent combination helps dissolve a broader range of components.
-
Spike the solution with a known amount of the Internal Standard for quantitative analysis.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.[12]
-
-
Instrument Setup (GC-MS):
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent.[12] This non-polar column separates compounds primarily based on boiling point.
-
Injector: 250 °C, Split mode (e.g., 20:1 ratio).[12]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[12]
-
Oven Program: Initial 80 °C (hold 2 min), ramp at 5 °C/min to 150 °C, then ramp at 20 °C/min to 250 °C (hold 5 min).[12] This temperature program is crucial for separating components with different volatilities.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Mode: Full Scan (e.g., m/z 40-500) for qualitative identification. Selected Ion Monitoring (SIM) can be used for higher sensitivity in quantitative analysis.[12]
-
-
-
Data Acquisition & Analysis:
-
Inject 1 µL of the prepared sample.
-
Analyze the resulting chromatogram to determine the retention times of the separated isomers.
-
Analyze the mass spectrum for each chromatographic peak. Identify the molecular ion and characteristic fragment ions to confirm the structure of each isomer.
-
Caption: Common fragmentation pathways for a substituted pyrazole in EI-MS.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR provides the connectivity in solution, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state.[1] This technique is the gold standard for confirming molecular structure, stereochemistry, and understanding intermolecular interactions like hydrogen bonding, which govern crystal packing.[1][4]
Expert Insights: The "Why" Behind the Experiment
-
Structure-Activity Relationship (SAR): The 3D structure obtained from crystallography is crucial for understanding how a molecule binds to its biological target (e.g., an enzyme active site). This information is paramount for rational drug design and optimizing lead compounds.[1]
-
Polymorphism: Pyrazole compounds can exist in different crystalline forms (polymorphs), which may have different physical properties (solubility, stability, bioavailability). X-ray crystallography is the definitive method for identifying and characterizing these different polymorphs.
-
Crystal Quality: The success of this technique is entirely dependent on growing a high-quality single crystal (typically 0.05-0.5 mm) that is free of defects.[16] This is often the most challenging step of the analysis.
Protocol 3: Generalized Single-Crystal X-ray Diffraction
Objective: To determine the precise 3D molecular structure of a pyrazole compound.
Materials:
-
High-purity crystalline pyrazole sample.
Procedure:
-
Crystal Selection: Under a polarizing microscope, select a suitable single crystal with well-defined faces and no visible cracks or defects. Mount the crystal on a goniometer head.[1]
-
Data Collection:
-
Place the mounted crystal on a diffractometer.
-
Cool the crystal in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations, which improves the quality of the diffraction data.[1]
-
An X-ray source (e.g., Mo Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.[1][17]
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using computational methods (e.g., direct methods) to generate an initial model of atomic positions.[1]
-
This model is then refined using a least-squares procedure, which minimizes the difference between the observed and calculated diffraction data, ultimately yielding the final, precise atomic coordinates.[1]
-
-
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and details of intermolecular interactions, allowing for a complete understanding of the molecule's solid-state conformation and packing.[1]
Data Summary: Example Crystallographic Parameters
| Parameter | Compound I | Compound II |
| Chemical Name | (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolyamino)methylidene]-1H-pyrazol-5(4H)-one | 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Key Interactions | N-H···O hydrogen bonds | N-H···N hydrogen bonds |
| Reference | BenchChem[1] | ACS Omega[18] |
Complementary Spectroscopic Techniques
While NMR, MS, and X-ray crystallography are the primary tools, other spectroscopic methods provide valuable complementary information.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrazoles, it is particularly useful for confirming the presence of key bonds.[15]
Data Summary: Characteristic IR Absorption Bands
| Vibrational Mode | Frequency Range (cm⁻¹) | Notes |
| N-H Stretch | 3500 - 3300 | Broad peak, indicative of N-H group.[15] |
| Aromatic C-H Stretch | 3100 - 3000 | Sharp peaks characteristic of the pyrazole ring. |
| C=N Stretch | 1650 - 1550 | Stretching vibration of the carbon-nitrogen double bond in the ring. |
| C=C Stretch | 1550 - 1450 | Stretching vibration of the carbon-carbon double bond in the ring.[15] |
Data compiled from sources[15][19][20][21].
B. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis.[13] Pyrazole and its derivatives typically exhibit strong absorption in the UV region (200-240 nm) due to π → π* transitions within the aromatic ring.[22][23][24] The position and intensity of the absorption maximum (λ_max) can be influenced by the solvent and the nature of the substituents on the pyrazole ring.[25]
References
- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. BenchChem.
- Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. BenchChem.
- Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. BenchChem.
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health (NIH).
- An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate. BenchChem.
- Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Source not specified.
- Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate.
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Source not specified.
- FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (NIH).
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. ResearchGate.
- UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Source not specified.
- FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate.
- The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... ResearchGate.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.
- The (1) H NMR Spectrum of Pyrazole in a Nematic Phase. National Institutes of Health (NIH).
- Mass spectrometric study of some pyrazoline derivatives. ResearchGate.
- UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate.
- Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing.
- Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. National Institutes of Health (NIH).
- Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. National Institutes of Health (NIH).
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- comparative analysis of analytical methods for pyrazole derivatives. BenchChem.
- A Researcher's Guide to the Spectroscopic Characterization of Synthesized Pyrazoles. BenchChem.
- X-ray Diffraction - Measurement order SC-XRD. Source not specified.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. The (1) H NMR spectrum of pyrazole in a nematic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. X-ray Diffraction - Measurement order SC-XRD [chemgeo.uni-jena.de]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries
By: Your Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold, a Privileged Structure in Modern Drug Discovery
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility stems from its unique physicochemical properties: the pyrazole ring can act as both a hydrogen bond donor and acceptor, and it often serves as a bioisosteric replacement for a phenyl ring, improving properties like solubility and lipophilicity. This has led to a surge in the development of pyrazole-containing drugs, with a significant number approved in the last decade for treating a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1][2]
Prominent examples of blockbuster drugs underscore the scaffold's importance, including Sildenafil (Viagra®) for erectile dysfunction, Celecoxib (Celebrex®) as a COX-2 inhibitor, and a host of protein kinase inhibitors (PKIs) like Ruxolitinib used in oncology.[2][3][4] The success of these molecules has spurred the creation of vast and diverse pyrazole-based compound libraries, making high-throughput screening (HTS) an essential strategy for identifying novel therapeutic leads from these collections.[5][6]
This guide provides a comprehensive framework for designing and executing a robust HTS campaign for pyrazole libraries. We will delve into the critical aspects of assay development, outline a detailed screening workflow, and establish rigorous protocols for hit validation, ensuring the confident identification of high-quality, on-target modulators.
Section 1: Assay Development and Optimization: The Foundation of a Successful Screen
The success of any HTS campaign is contingent upon a well-developed and rigorously optimized assay.[7] The primary goal is to create a sensitive, reproducible, and scalable assay that can reliably distinguish true "hits" from inactive compounds and experimental noise.[5][8]
Choosing the Right Assay Format
The selection of an assay format depends entirely on the biological target. Pyrazole libraries are frequently screened against protein kinases, proteases, and other enzymes.[4][9] Both biochemical and cell-based assays are viable options, each with distinct advantages.
-
Biochemical Assays: These assays, such as Fluorescence Resonance Energy Transfer (FRET), Homogeneous Time-Resolved Fluorescence (HTRF), or Fluorescence Polarization (FP), directly measure the interaction of a compound with an isolated target protein.[8] They offer high throughput and a direct measure of target engagement but lack the context of a cellular environment.
-
Cell-Based Assays: These assays measure a downstream effect of target modulation within a living cell, often using reporter genes (e.g., luciferase) or phenotypic readouts.[8] They provide more physiologically relevant data but can be more complex to optimize and are susceptible to compound cytotoxicity.[10]
Causality Insight: For kinase targets, a direct biochemical assay (e.g., HTRF) is often preferred for the primary screen to identify direct inhibitors. A follow-up cell-based assay can then be used as an orthogonal validation step to confirm activity in a more complex biological system.
Miniaturization and Automation
To screen large libraries efficiently, assays must be miniaturized, typically from 96-well plates to 384- or 1536-well formats.[11][12] This reduces the consumption of costly reagents and valuable compounds.[13] The process involves scaling down all reagent volumes while ensuring the assay performance remains robust.[14] Automation using robotic liquid handlers is critical at this stage to ensure precision and reproducibility.[15]
Protocol: Assay Optimization and Validation
Before initiating a full-scale screen, the assay must be validated to ensure it meets industry-standard criteria for robustness. The key metric for this is the Z'-factor .[16]
The Z'-Factor (Z-prime): The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[16][17] It accounts for both the dynamic range of the signal (signal window) and the data variation associated with the positive and negative controls.[18][19]
-
0 < Z' < 0.5: A marginal assay that may require further optimization.
-
Z' < 0: An unsuitable assay for screening.[16]
| Parameter | Description | Acceptance Criteria | Reference |
|---|---|---|---|
| Z'-Factor | A statistical measure of assay quality, accounting for signal window and variability. | > 0.5 | [16][19] |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control to the mean signal of the negative control. | Typically > 5, but highly assay-dependent. | [18][19] |
| DMSO Tolerance | The maximum concentration of Dimethyl Sulfoxide (DMSO), the compound solvent, that the assay can tolerate without significant loss of performance. | Assay performance should be stable at the final DMSO concentration used in the screen (typically ≤ 1%). | [11] |
| Reproducibility | Consistency of the assay results across multiple plates and on different days. | Consistent Z' and S/B values over time. |
Step-by-Step Validation Protocol:
-
Prepare Control Plates: Design several 384-well plates. Fill half the wells with the positive control (e.g., a known inhibitor) and the other half with the negative control (e.g., DMSO vehicle).[12]
-
Execute Assay: Run the assay on these control plates using the intended automated HTS workflow.
-
Acquire Data: Read the plates on the appropriate detection instrument.
-
Calculate Z': Use the formula below to calculate the Z'-factor for each plate.
Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
Where:
- μp = mean of the positive control
- σp = standard deviation of the positive control
- μn = mean of the negative control
- σn = standard deviation of the negative control
(Source:[17])
-
Assess and Optimize: If the Z' is consistently below 0.5, troubleshoot the assay. Common issues include reagent instability, suboptimal concentrations, or instrument variability. Repeat the validation until a robust Z' > 0.5 is achieved.[12]
Section 2: The High-Throughput Screening Workflow
A typical HTS campaign is a multi-step process designed to efficiently screen a large compound library and identify a smaller set of confirmed "hits" for further study.[8][20]
Figure 1: High-Throughput Screening (HTS) cascade for a pyrazole library.
Protocol: Primary Screen and Hit Identification
-
Compound Plating: Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the pyrazole library stock plates into 384-well assay plates. This is typically done to achieve a final screening concentration of 10 µM.[12]
-
Assay Execution: Add assay reagents (e.g., enzyme, substrate, cell suspension) to the compound plates using automated dispensers.
-
Incubation: Incubate the plates for the optimized time and temperature.
-
Data Acquisition: Read the plates using a high-throughput plate reader.
-
Hit Selection: Analyze the data from the entire screen. A common method for selecting initial "hits" is to choose compounds that produce a signal greater than three standard deviations from the mean of the neutral (DMSO) controls.[21] This typically results in a hit rate of 1-3%.[22]
Section 3: Hit Confirmation and Validation: Separating the Wheat from the Chaff
Progressing hits from a primary screen into a lead discovery program is a process fraught with pitfalls, as many initial hits are false positives.[21][22] A rigorous validation cascade is essential to eliminate these artifacts and build confidence in the remaining compounds.[23] Over 90% of initial actives may be eliminated during this phase.[22]
The Problem of False Positives
False positives can arise from numerous sources, including:
-
Compound Interference: The compound itself may interfere with the assay technology (e.g., autofluorescence, light scattering, or luciferase inhibition).[10][21][24]
-
Compound Aggregation: Some compounds form aggregates at screening concentrations, leading to non-specific inhibition.[22]
-
Reactivity: Reactive compounds, including those that generate hydrogen peroxide through redox cycling, can modify the target protein non-specifically.[22]
-
Impurities: Both organic and inorganic (e.g., zinc) impurities in the compound sample can cause apparent activity.[25]
-
Cytotoxicity: In cell-based assays, compound toxicity can mimic a desired inhibitory effect.[10]
The Hit Validation Funnel
A structured approach is needed to systematically eliminate false positives and characterize true hits.
Figure 2: The Hit Triage Funnel for validating primary HTS hits.
Protocol: Hit Validation Cascade
Step 1: Hit Confirmation and Potency Determination
-
Re-acquire Compounds: Order fresh, powdered samples of the primary hits to ensure compound identity and purity.
-
Dose-Response Curves: Test the confirmed hits in the primary assay across a range of concentrations (e.g., 8-10 points) to determine their potency (IC50 or EC50).[14] This step eliminates compounds that are not dose-responsive, a hallmark of many artifacts.[22]
Step 2: Counter and Orthogonal Assays
The goal here is to use different assay formats to confirm that the observed activity is due to interaction with the target and not an artifact of the primary assay's technology.[22][24]
-
Technology Counter-Screen: Design an assay to specifically detect interference with the readout method.[10]
-
Example: If the primary screen used a luciferase reporter, run a counter-screen with purified luciferase enzyme to directly identify compounds that inhibit the reporter protein itself.[21]
-
-
Orthogonal Assay: Employ an assay that measures target activity using a completely different detection principle.[24]
-
Example: If the primary screen was a fluorescence-based biochemical assay, a label-free biophysical method like Surface Plasmon Resonance (SPR) can be used as an orthogonal assay to directly measure compound binding to the target protein.[24]
-
Step 3: Selectivity and Specificity Assays
-
Specificity Counter-Screen: For enzyme inhibitors, test hits against a closely related enzyme to ensure selectivity. For example, a JAK2 kinase inhibitor should be tested against other JAK family members (JAK1, JAK3, TYK2).[4]
-
Cytotoxicity Assay: For hits from cell-based screens, run a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to ensure the observed activity is not simply due to cell death.[10]
-
Promiscuity Checks: Test for non-specific inhibition mechanisms. An assay containing a non-ionic detergent (e.g., Triton X-100) can help identify compound aggregators, as the detergent disrupts the aggregates.[22]
| Compound ID | Primary Screen IC50 (µM) [HTRF] | Orthogonal Assay KD (µM) [SPR] | Selectivity IC50 (µM) [Counter-Kinase] | Luciferase Counter-Screen (% Inhibition @ 10µM) | Decision |
|---|---|---|---|---|---|
| PZ-001 | 0.8 | 1.2 | > 50 | 2% | Validated Hit |
| PZ-002 | 1.5 | No Binding | N/A | 85% | False Positive (Assay Interference) |
| PZ-003 | 2.1 | 2.5 | 3.0 | 5% | Non-selective Hit |
| PZ-004 | 0.5 | 0.6 | > 50 | 4% | Validated Hit |
Conclusion: From Hit to Lead
High-throughput screening of pyrazole libraries is a powerful engine for modern drug discovery. The versatility of the pyrazole scaffold ensures that these libraries will remain a rich source of novel chemical matter for years to come.[1][2] However, the success of a screening campaign is not measured by the number of initial hits, but by the quality of the validated leads that emerge.[22] By coupling a robustly optimized primary assay with a rigorous, multi-faceted hit validation cascade, researchers can confidently navigate the complexities of HTS and efficiently triage thousands of primary hits down to a small number of high-quality, on-target molecules. These validated hits provide a solid foundation for subsequent hit-to-lead medicinal chemistry efforts, ultimately accelerating the journey toward new therapeutics.[20]
References
- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Consensus.
- A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today.
- Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response p
- The Importance of Counter Screens in HTS.
- Establishing assays and small molecule screening facilities for Drug Discovery programs. European Pharmaceutical Review.
- On HTS: Z-factor. On HTS.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- Some examples of pyrazole based commercial drugs and bioactive molecules.
- Establishing assays and small molecule screening facilities for Drug discovery programs.
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
- Hit confirmation, hit valid
- From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs.
- Pyrazole: an emerging privileged scaffold in drug discovery. Semantic Scholar.
- Better metrics for comparing instruments and assays. Molecular Devices.
- Quantitative assessment of hit detection and confirmation in single and duplic
- High-throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.
- Hit Discovery & Confirmation for Early Drug Discovery. Sigma-Aldrich.
- High-throughput screening of small molecule library: procedure, challenges and future.
- Understanding Assay Performance Metrics. Indigo Biosciences.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC - PubMed Central.
- Assay performance and the Z'-factor in HTS. Drug Target Review.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH.
- Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. NIH.
- High Throughput Drug Screening.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
- A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers. Benchchem.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Recent Advances in the Development of Pyrazole Deriv
- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. MDPI.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen.
- Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives.
- Overview of high-throughput screening. PubMed.
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central.
- Navigating Drug Discovery with High-Throughput Screening. High-Throughput Discovery.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery. | Semantic Scholar [semanticscholar.org]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 6. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 9. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 13. Navigating Drug Discovery with High-Throughput Screening – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. dovepress.com [dovepress.com]
- 15. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assay.dev [assay.dev]
- 17. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. researchgate.net [researchgate.net]
- 21. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. Hit confirmation, hit validation – REVIVE [revive.gardp.org]
- 24. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole
APPLICATION NOTE & PROTOCOLS: A COMPREHENSIVE GUIDE TO THE SCALE-UP SYNTHESIS OF 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE
Abstract
This document provides a detailed guide for the , a key intermediate in pharmaceutical and agrochemical research. The synthesis is based on the robust and versatile Knorr pyrazole synthesis, a classic cyclocondensation reaction. This application note outlines the optimized protocol, discusses the underlying reaction mechanism, provides critical process parameters for successful scale-up, and includes comprehensive analytical characterization of the final product. The presented methodology is designed to be efficient, reproducible, and scalable for researchers and professionals in drug development and chemical synthesis.
Introduction and Significance
Substituted pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The target molecule, this compound, serves as a crucial building block for the synthesis of more complex molecules in medicinal and agricultural chemistry. The presence of the bromophenyl group offers a versatile handle for further functionalization through various cross-coupling reactions.
The Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, remains a cornerstone for the preparation of pyrazoles due to its reliability and broad substrate scope.[4][5][6] This guide focuses on the practical aspects of scaling up this synthesis, addressing common challenges such as regioselectivity, impurity profiles, and process optimization.
Scientific Rationale and Synthesis Strategy
The chosen synthetic route involves a two-step process:
-
Synthesis of the 1,3-Dicarbonyl Precursor: The key intermediate, 1-(4-bromophenyl)-1,3-butanedione, is synthesized via a Claisen condensation reaction.
-
Knorr Pyrazole Synthesis: The subsequent cyclocondensation of 1-(4-bromophenyl)-1,3-butanedione with methylhydrazine yields the desired this compound.
Mechanism of the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis proceeds through an acid-catalyzed mechanism.[4][5] The reaction is initiated by the nucleophilic attack of the more basic nitrogen of methylhydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by dehydration to form an enamine. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the remaining carbonyl group, leading to a dihydroxytetrahydropyrazole derivative. Finally, elimination of two water molecules yields the aromatic pyrazole ring. The use of an acid catalyst facilitates both the initial imine formation and the subsequent dehydration steps.[4]
Detailed Protocols and Experimental Procedures
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Bromoacetophenone | ≥98% | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Sodium ethoxide | 96% | Commercially Available |
| Methylhydrazine | ≥98% | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Acetic Acid | Glacial | Commercially Available |
| Diethyl ether | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Anhydrous Magnesium Sulfate | Commercially Available |
Step 1: Synthesis of 1-(4-Bromophenyl)-1,3-butanedione
-
To a stirred solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol at 0 °C, add a solution of 4-bromoacetophenone (1.0 equivalent) in ethyl acetate (2.0 equivalents) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Acidify the aqueous solution to pH 4-5 with glacial acetic acid.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-bromophenyl)-1,3-butanedione. The product can be used in the next step without further purification.
Step 2: Scale-up Synthesis of this compound
-
In a suitable reaction vessel, dissolve the crude 1-(4-bromophenyl)-1,3-butanedione (1.0 equivalent) in ethanol.
-
Add glacial acetic acid (0.1 equivalents) to the solution.
-
Add methylhydrazine (1.1 equivalents) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Process Optimization and Scale-Up Considerations
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Maintain reflux at ~78 °C for the pyrazole formation. | Ensures a sufficient reaction rate without promoting significant side product formation. |
| Solvent Choice | Ethanol is a suitable and economical choice. | Provides good solubility for the reactants and facilitates the reaction. Other solvents like acetic acid can be used to improve regioselectivity if needed. |
| Catalyst | Glacial acetic acid. | A weak acid catalyst is effective in promoting the reaction without causing degradation of starting materials or products.[7] |
| Work-up Procedure | Aqueous work-up followed by extraction. | Efficiently removes inorganic salts and excess reagents. |
| Purification | Column chromatography for high purity. | Necessary to remove any unreacted starting materials and isomeric byproducts. |
Characterization Data
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 132-136 °C[8]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, 2H), 7.45 (d, 2H), 6.40 (s, 1H), 3.90 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 151.8, 140.1, 131.9, 128.5, 121.3, 107.0, 39.2.
-
Mass Spectrometry (ESI): m/z calculated for C₁₀H₉BrN₂ [M+H]⁺: 237.00, found: 237.1.
Workflow and Logic Diagrams
Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the two-step synthesis of the target molecule.
Logical Relationship of Knorr Pyrazole Synthesis
Caption: A diagram showing the key stages of the Knorr pyrazole synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Step 1 | Incomplete reaction; hydrolysis of sodium ethoxide. | Ensure anhydrous conditions. Increase reaction time. |
| Formation of Isomeric Pyrazoles | Lack of regioselectivity. | While methylhydrazine often provides good regioselectivity, reaction conditions can be optimized. Trying a different solvent, such as acetic acid, may improve the ratio of the desired isomer. |
| Incomplete Reaction in Step 2 | Insufficient heating or reaction time. | Ensure the reaction reaches and maintains reflux. Extend the reaction time and monitor by TLC. |
| Purification Difficulties | Close-running impurities. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
Conclusion
The Knorr pyrazole synthesis provides an effective and scalable method for the preparation of this compound. By following the detailed protocols and considering the scale-up recommendations outlined in this application note, researchers and drug development professionals can reliably produce this valuable intermediate in high yield and purity. Careful control of reaction parameters and appropriate purification techniques are crucial for obtaining the desired product with a consistent quality suitable for further synthetic applications.
References
- Benchchem. Optimization of Reaction Conditions for Pyrazole Synthesis. Benchchem Technical Support Center.
- ResearchGate. Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
- Alfa Chemistry. Paal-Knorr Synthesis. Alfa Chemistry.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- MDPI.
- PubMed Central. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central.
- Slideshare. knorr pyrazole synthesis. Slideshare.
- [No Title Found]
- ResearchGate. Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
- ChemicalBook. ETHYL 3-(4-BROMOPHENYL)
- PMC.
- ResearchGate. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials.
- Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
- PubMed. The Synthesis of 1-(4-Triethoxysilyl)phenyl)
- Wikipedia. Paal–Knorr synthesis. Wikipedia.
- ResearchGate. Overview of synthesis of pyrazole derivatives [a].
- Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal.
- ResearchGate. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1) and the title compound 2.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Amazon S3. 1-(4-Bromophenyl)-4,4,4-trifluoro-1,3-butanedione. Amazon S3.
- Sigma-Aldrich. 3-(4-Bromophenyl)-1H-pyrazole 97 73387-46-9. Sigma-Aldrich.
- Sigma-Aldrich. 1-(4-Bromophenyl)-1,3-butanedione | 4023-81-8. Sigma-Aldrich.
- [No Title Found]
- [No Title Found]
- ResearchGate. Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
- MDPI. 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. MDPI.
- KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
- BLDpharm. CAS:74763-71-61-(4-Bromophenyl)-1-methylhydrazine. BLDpharm.
- ResearchGate. (1E)-1-(3-Bromophenyl)ethanone 2,4-dinitrophenylhydrazone.
- ResearchGate. The action of hydrazine and methylhydrazine on 3-chloro-4:6-dinitrophenetole and 1-chloro-2: 4-dinitronaphthalene and derivatives of the resultant compounds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. knorr pyrazole synthesis | PPTX [slideshare.net]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. 3-(4-溴苯基)-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: Designing Novel Pyrazole-Based Compounds for Specific Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazole Scaffold in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and favorable drug-like properties have led to its incorporation into numerous FDA-approved drugs targeting a wide array of diseases.[3][4] Notable examples include the anti-inflammatory drug Celecoxib, the anticoagulant Apixaban, and the erectile dysfunction treatment Sildenafil.[1][2] The success of these and other pyrazole-containing drugs underscores the immense potential of this scaffold in the development of novel therapeutics.[1][3]
The unique physicochemical properties of the pyrazole core contribute to its pharmacological advantages. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[5][6] Furthermore, the pyrazole ring is relatively stable and can be readily functionalized at multiple positions, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[4] This guide provides a comprehensive overview of the strategies and methodologies for designing and evaluating novel pyrazole-based compounds for specific biological targets.
Part 1: Design Strategies for Pyrazole-Based Compounds
The design of novel pyrazole-based inhibitors is a multifactorial process that integrates computational and experimental approaches to identify and optimize compounds with desired biological activities.
Target Identification and Validation
The initial step in any drug discovery program is the identification and validation of a biological target that plays a crucial role in the disease of interest. Pyrazole-based compounds have been successfully developed to target a wide range of proteins, including:
-
Protein Kinases: Altered activity of protein kinases is a hallmark of many cancers. The pyrazole scaffold is a key component in numerous protein kinase inhibitors (PKIs), such as those targeting Akt, Aurora kinases, MAPK, and JAK.[5]
-
Receptor Tyrosine Kinases (RTKs): These are crucial in cellular signaling, and their dysregulation is implicated in cancer. Pyrazole derivatives have shown promise as inhibitors of RTKs like AXL, EGFR, FGFR, and VEGFR-2.[2]
-
Other Enzymes: Pyrazoles have also been effective against other enzyme classes, including cyclooxygenase-2 (COX-2), phosphodiesterases, and monoamine oxidases.[4][7]
Structure-Based and Ligand-Based Drug Design
Once a target is validated, two primary computational strategies can be employed to design novel pyrazole-based inhibitors:
-
Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structure of the target protein, typically determined by X-ray crystallography or cryo-electron microscopy. Molecular docking simulations are then used to predict how different pyrazole derivatives will bind to the active site of the target.[8][9] This allows for the rational design of compounds with improved binding affinity and selectivity.
-
Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods can be used. These approaches utilize the chemical structures of known active compounds (ligands) to develop a pharmacophore model. This model defines the essential chemical features required for biological activity and can be used to screen virtual libraries of pyrazole derivatives for potential hits.[10] Quantitative Structure-Activity Relationship (QSAR) studies are also a key component of LBDD, establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds.[8][11]
Part 2: Chemical Synthesis of Pyrazole Derivatives
The synthetic accessibility of the pyrazole scaffold is a significant advantage in drug discovery.[4] A variety of synthetic routes have been developed to produce a diverse range of pyrazole derivatives.
General Synthetic Strategies
A common and versatile method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[12] Variations in the starting materials allow for the introduction of different substituents on the pyrazole ring.
Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole via the condensation of a chalcone (an α,β-unsaturated ketone) with a hydrazine.
Materials:
-
Substituted chalcone
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid (solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve the substituted chalcone (1 equivalent) in ethanol or acetic acid.
-
Add hydrazine hydrate or the substituted hydrazine (1.1 equivalents) to the solution.
-
If using ethanol as the solvent, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.
Causality: The hydrazine acts as a dinucleophile, first attacking the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[12]
Recent advancements in synthetic methodologies, such as microwave-assisted synthesis, have significantly reduced reaction times and improved yields for the preparation of pyrazole derivatives.[13]
Part 3: Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.[14] By systematically modifying the structure of a pyrazole derivative and evaluating its biological activity, researchers can identify key structural features that contribute to its desired effects.
Key Structural Modifications and Their Impact
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can dramatically influence a compound's activity. For example, in the design of kinase inhibitors, specific substituents can be introduced to form hydrogen bonds with the hinge region of the kinase active site.[5]
-
N1-Substitution: Substitution at the N1 position of the pyrazole ring can impact the compound's ability to act as a hydrogen bond donor and can also be used to modulate its physicochemical properties, such as solubility and lipophilicity.[5]
-
Bioisosteric Replacements: The pyrazole ring itself can serve as a bioisostere for other aromatic rings, such as benzene or pyridine. This strategy can be used to improve a compound's drug-like properties.[5]
Data Presentation: SAR Table for a Hypothetical Series of Pyrazole-Based Kinase Inhibitors
| Compound | R1 | R2 | R3 | IC50 (nM) |
| 1a | H | Phenyl | H | 500 |
| 1b | CH3 | Phenyl | H | 250 |
| 1c | H | 4-Fluorophenyl | H | 100 |
| 1d | H | Phenyl | NH2 | 50 |
Interpretation: The data in the table suggests that methylation at the R1 position (Compound 1b) improves potency compared to the unsubstituted analog (Compound 1a). Introducing a fluorine atom on the phenyl ring at R2 (Compound 1c) further enhances activity. The most significant improvement in potency is observed with the introduction of an amino group at the R3 position (Compound 1d), likely due to the formation of a key hydrogen bond with the target protein.
Part 4: In Vitro and In Vivo Evaluation
A critical phase in the drug discovery process is the comprehensive biological evaluation of the newly synthesized pyrazole compounds. This involves a series of in vitro and in vivo assays to assess their efficacy, selectivity, and safety.
In Vitro Assays
-
Enzyme Inhibition Assays: To determine the potency of a compound against its target enzyme, IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are measured.[5]
-
Cell-Based Assays: These assays evaluate the effect of the compounds on cellular processes. For anticancer agents, cytotoxicity assays (e.g., MTT assay) are used to determine the concentration of the compound that kills 50% of the cancer cells (GI50).[15][16]
-
Selectivity Profiling: It is crucial to assess the selectivity of a compound against a panel of related and unrelated targets to minimize off-target effects.[5]
Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the GI50 value.
Causality: The MTT assay is a colorimetric assay that measures cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
In Vivo Evaluation
Promising compounds from in vitro studies are advanced to in vivo models to assess their efficacy and pharmacokinetic properties in a living organism.[17]
-
Animal Models of Disease: For anticancer agents, this often involves implanting human tumor cells into immunodeficient mice (xenograft models). The effect of the compound on tumor growth is then monitored over time.[18]
-
Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body.[17] This information is crucial for determining the appropriate dosing regimen for clinical trials.
Part 5: Computational Modeling in Pyrazole-Based Drug Design
Computational chemistry plays an increasingly vital role in modern drug discovery, accelerating the design and optimization of novel therapeutics.[9][11]
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the interactions between a pyrazole-based inhibitor and its target protein.[8][11] These simulations can help to:
-
Assess the stability of the ligand-protein complex over time.
-
Identify key amino acid residues involved in binding.
-
Predict the binding free energy of the compound.
ADME-Tox Prediction
Computational models can also be used to predict the ADME and toxicity properties of pyrazole derivatives before they are synthesized.[19] This allows for the early identification of compounds with potential liabilities, saving time and resources.
Visualization of Key Workflows
Experimental Workflow for Pyrazole-Based Inhibitor Development
Caption: A streamlined workflow for the development of pyrazole inhibitors.
Signaling Pathway Example: Kinase Inhibition
Caption: Inhibition of a kinase signaling pathway by a pyrazole compound.
Conclusion
The pyrazole scaffold continues to be a highly valuable framework in the quest for novel and effective therapeutic agents. By leveraging a combination of rational design strategies, efficient synthetic methodologies, and comprehensive biological evaluation, researchers can continue to unlock the full potential of pyrazole-based compounds to address a wide range of unmet medical needs. The integration of computational tools throughout the drug discovery process further enhances the ability to design and optimize these promising molecules with greater speed and precision.
References
- Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
- OUCI. (n.d.). Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design.
- PubMed. (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
- Chem Rev Lett. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
- ResearchGate. (2025). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
- Bentham Science. (2021). Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design.
- MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- ResearchGate. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
- PubMed. (n.d.). A review of recent advances in anticancer activity and SAR of pyrazole derivatives.
- Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Royal Society of Chemistry. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
- Technium Science. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
- ResearchGate. (n.d.). Design strategy and lead optimization of newer pyrazole analogues, showing the different bioactive pharmacophores essential for the anticancer activity.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- MDPI. (n.d.). Structure–Activity Relationships on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
- ResearchGate. (n.d.). Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents.
- PubMed. (n.d.). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties.
- PubMed. (2025). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning.
- MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- Semantic Scholar. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Royal Society of Chemistry. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
- National Institutes of Health. (n.d.). Current status of pyrazole and its biological activities.
- PubMed. (n.d.). In vitro screening, homology modeling and molecular docking studies of some pyrazole and imidazole derivatives.
- Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy.
- ACS Publications. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
- PubMed Central. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.
- Royal Society of Chemistry. (n.d.). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents.
- Journal of Drug Delivery and Therapeutics. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- ACS Publications. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders.
- PubMed. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents.
- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- PubMed Central. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti.
Sources
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design [ouci.dntb.gov.ua]
- 9. eurasianjournals.com [eurasianjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 14. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole. This pyrazole derivative is a valuable building block in the development of novel therapeutic agents and advanced materials.[1] This document is structured to provide direct, actionable solutions to common challenges encountered during its synthesis, with a focus on improving reaction yield and purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Q1: My overall yield is consistently low (<50%). What are the primary factors I should investigate?
A low yield is often a symptom of several concurrent issues. A systematic approach is crucial for diagnosis.
-
Purity of Starting Materials: The quality of your 1,3-dicarbonyl precursor (e.g., 4-(4-bromophenyl)-2,4-dioxobutanoic acid or its ester) and methylhydrazine is paramount. Impurities can introduce competing side reactions, leading to a complex product mixture and reduced yield.[2] Always use freshly distilled or high-purity methylhydrazine, as it can decompose over time.[3]
-
Reaction Conditions: Temperature and reaction time are critical variables. While higher temperatures can accelerate the reaction, they can also promote the decomposition of hydrazine reagents, leading to the formation of dark, tarry byproducts.[2][3] It is often beneficial to run the reaction at a lower temperature for a longer duration to minimize side reactions.[2]
-
Atmosphere Control: Pyrazole intermediates and the final product can be susceptible to oxidation, especially at elevated temperatures.[3] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the final product's purity and color.[3]
Q2: I'm observing two major products in my NMR/LC-MS, likely regioisomers. How can I improve the regioselectivity for the desired this compound?
This is the most common and critical challenge in this synthesis. The reaction between an unsymmetrical 1,3-dicarbonyl and methylhydrazine can lead to two regioisomeric pyrazoles: the desired 1,3-disubstituted product and the 1,5-disubstituted byproduct.[3]
-
Mechanism of Isomer Formation: The issue arises from which carbonyl the substituted nitrogen of methylhydrazine attacks first. The outcome is governed by a delicate balance of steric and electronic factors.
Caption: Formation of regioisomers during cyclocondensation.
-
Strategic Solutions:
-
Solvent Choice: This is the most powerful tool for controlling regioselectivity. While standard solvents like ethanol often give poor selectivity (producing nearly a 1:1 mixture of isomers), highly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically favor the formation of a single regioisomer.[2][3][4] Aprotic dipolar solvents such as DMF may also offer better selectivity than ethanol.[5]
-
pH Control: The acidity of the reaction medium influences which carbonyl is more susceptible to nucleophilic attack. Acidic conditions, often using acetic acid as a solvent or catalyst, can protonate the more substituted carbonyl group, directing the hydrazine to attack the less hindered carbonyl, thus improving regioselectivity.[2][3]
-
Q3: The reaction mixture is turning dark brown, and my TLC shows multiple spots. What's causing this decomposition?
Dark coloration is a clear indicator of side reactions and decomposition.
-
Hydrazine Instability: As mentioned, methylhydrazine can decompose at high temperatures, forming colored impurities.[3] Ensure the reaction temperature is carefully controlled.
-
Bis-Pyrazole Formation: If an excess of the 1,3-dicarbonyl compound is present, it can potentially react with the newly formed pyrazole, leading to complex adducts.[3]
-
Oxidation: Exposure to air at high temperatures can lead to oxidative degradation of reaction intermediates or the final product.[3] Purging the reaction vessel with an inert gas is a simple and effective preventative measure.
Q4: My final product is an oil and is difficult to purify by column chromatography. What are my options?
Oily products and purification difficulties are common issues with heterocyclic compounds.
-
Chromatography Optimization: Pyrazoles are basic and can interact strongly with the acidic surface of standard silica gel, causing streaking and poor separation. To mitigate this, deactivate the silica by preparing your slurry and eluent with a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in the solvent system.[2]
-
Acid-Base Extraction: Leverage the basicity of the pyrazole nitrogen for purification. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). The protonated pyrazole will move to the aqueous layer, leaving non-polar impurities behind. Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified pyrazole, which can then be collected by filtration or re-extracted into an organic solvent.[2]
-
Inducing Crystallization: If you obtain a pure oil, crystallization can be induced by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold hexanes or pentane) and scratch the inside of the flask with a glass rod to create nucleation sites.[6]
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes to this compound?
There are two main strategies, each with its own advantages and challenges.
-
Convergent Synthesis: This is a one-step approach involving the direct reaction of a 4-(4-bromophenyl)-1,3-dicarbonyl precursor with methylhydrazine. While efficient, this method's primary drawback is the potential for regioisomer formation, as discussed in the troubleshooting section.[7]
-
Sequential Synthesis: This two-step route involves first synthesizing 3-(4-bromophenyl)-1H-pyrazole by reacting the dicarbonyl precursor with unsubstituted hydrazine.[4][8] The subsequent step is the N-methylation of the pyrazole ring. This approach can also face regioselectivity issues during the methylation step, potentially yielding a mixture of N1- and N2-methylated products, which can be difficult to separate.[9]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ETHYL this compound-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 8. 3-(4-溴苯基)-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
Technical Support Center: A Researcher's Guide to the Purification of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole by Column Chromatography
Welcome to the Technical Support Center for the purification of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the nuances of purifying this specific pyrazole derivative using column chromatography. Our goal is to move beyond simple procedural lists, offering a comprehensive resource that explains the "why" behind the "how," ensuring your purifications are both successful and reproducible.
I. Foundational Knowledge: Understanding the Compound and the Technique
This compound is a heterocyclic compound frequently synthesized as an intermediate in medicinal chemistry and materials science. Its purification via column chromatography is a critical step to ensure the removal of unreacted starting materials, catalysts, and potential side products, which is paramount for the integrity of subsequent research.
Column chromatography on silica gel is the most common method for purifying pyrazole derivatives. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (a solvent or solvent mixture). The polarity of both the compound and the mobile phase are key factors in achieving a successful separation.
II. Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues you may encounter during the column chromatography of this compound, presented in a problem-solution format.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | 1. Inappropriate Mobile Phase Polarity: The eluent may be too polar, causing all compounds to elute together, or not polar enough, resulting in no elution. 2. Co-elution of Isomers: N-methylation of 3-(4-bromophenyl)-1H-pyrazole can sometimes yield the 1-methyl and 2-methyl isomers, which may have very similar polarities.[1] | 1. Optimize the Mobile Phase: Start with a non-polar solvent system like hexane/ethyl acetate (9:1) and gradually increase the polarity. A target Rf value of 0.2-0.3 for the desired product on TLC is often ideal for good separation on a column. 2. High-Resolution Chromatography: If isomers are present, consider using a longer column or a stationary phase with a smaller particle size to increase theoretical plates and improve resolution. A very shallow solvent gradient can also help separate closely eluting compounds. |
| Peak Tailing | 1. Strong Interaction with Silica: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the silica gel surface. 2. Column Overload: Too much sample has been loaded onto the column. | 1. Use a Mobile Phase Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica gel. 2. Reduce Sample Load: A general rule of thumb is to load no more than 1g of crude material per 20-50g of silica gel. |
| Peak Fronting | 1. Sample Overload: The concentration of the sample applied to the column is too high. 2. Poor Sample Solubility in Mobile Phase: The compound may be precipitating at the top of the column. | 1. Dilute the Sample: Ensure the sample is fully dissolved in a minimal amount of the initial mobile phase before loading. 2. Dry Loading: If solubility is an issue, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[2] |
| Product Not Eluting | 1. Compound is Too Polar: The chosen mobile phase may not be polar enough to elute the compound. 2. Decomposition on Silica Gel: Some heterocyclic compounds can be unstable on acidic silica gel.[3] | 1. Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. 2. Test for Stability: Before running a large-scale column, spot the compound on a TLC plate and let it sit for a few hours. Re-run the TLC to see if any new spots appear, indicating decomposition. If unstable, consider using deactivated silica gel (treated with a base) or an alternative stationary phase like alumina.[3] |
| Colored Impurities Co-elute | Presence of Degradation Products: Starting materials like hydrazines can be sensitive to air and light, leading to colored byproducts.[4] | Charcoal Treatment: Before chromatography, dissolving the crude product in a suitable solvent and briefly stirring with activated charcoal can help adsorb some colored impurities. Be aware this may slightly reduce your overall yield. |
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of this compound on a silica gel column?
A good starting point is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate, and gradually increase the ethyl acetate concentration. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that provides an Rf value of approximately 0.2-0.3 for your target compound.
Q2: How can I visualize this compound on a TLC plate?
Due to the aromatic nature of the compound, it should be readily visible under a UV lamp (254 nm). Staining with potassium permanganate or iodine can also be effective visualization techniques.
Q3: What are the potential regioisomeric impurities I should be aware of?
The methylation of 3-(4-bromophenyl)-1H-pyrazole can potentially lead to the formation of two N-methylated regioisomers: this compound and 5-(4-bromophenyl)-1-methyl-1H-pyrazole. These isomers can be challenging to separate due to their similar polarities. Careful optimization of the chromatographic conditions is necessary.
Q4: My purified product is an oil, but I expect a solid. What should I do?
An oily product can indicate the presence of residual solvent or impurities.[5] Ensure all solvent has been removed under high vacuum. If the product is still an oil, try dissolving it in a minimal amount of a polar solvent and then adding a non-polar solvent dropwise to induce precipitation (trituration).
Q5: What safety precautions should I take when handling this compound and the solvents?
Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 3-(4-Bromophenyl)-1H-pyrazole and related compounds may be harmful if swallowed, and can cause skin and eye irritation.[6] Consult the Safety Data Sheet (SDS) for detailed safety information.
IV. Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization
-
Prepare TLC Plates: Use silica gel 60 F254 pre-coated plates.
-
Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Visualize: After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Calculate Rf Value: The Retention Factor (Rf) is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. Aim for an Rf of 0.2-0.3 for the target compound for optimal column separation.
Protocol 2: Column Chromatography Purification
-
Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase. Pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Add another layer of sand on top of the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[2]
-
-
Elution: Carefully add the mobile phase to the top of the column. Apply gentle pressure (using a pump or inert gas) to begin the elution. Start with the least polar mobile phase determined from your TLC analysis.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Gradient Elution (if necessary): If the desired compound is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
V. Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Common Chromatography Issues.
VI. References
-
Prasath, R., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3397. Available at: [Link]
-
Reddy, T. J., et al. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Supporting Information.
-
Chem-Impex. (n.d.). 3-(4-Bromophenyl)-5-methyl-1H-pyrazole. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179.
-
Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]
-
Feron, V., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(16), 9415-9420.
-
Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
-
PubChem. (n.d.). 3-(4-bromophenyl)-5-methyl-1H-pyrazole. Retrieved from [Link]
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510-3514.
-
Reddit. (2024, July 16). Column chromatography issues. r/chemistry. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl this compound-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (2017, November 15). How to get solid 4-Br pyrazolate from oily liquid? Retrieved from [Link]
-
Elkady, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3397.
-
Ali, M. A., et al. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(2), 84-86.
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510-3514.
-
Reddit. (2023, June 10). N-methylation of pyrazole. r/OrganicChemistry. Retrieved from [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529.
Sources
- 1. reddit.com [reddit.com]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. Chromatography [chem.rochester.edu]
- 4. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-(4-bromophenyl)-5-methyl-1H-pyrazole | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Pyrazole Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during this versatile heterocyclic synthesis. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Section 1: The Pervasive Challenge of Regioisomerism
The formation of regioisomers is arguably the most frequent complication in pyrazole synthesis, particularly when employing unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The differential reactivity of the two carbonyl groups in the dicarbonyl compound, influenced by both steric and electronic factors, dictates the initial site of nucleophilic attack by the substituted hydrazine, leading to a mixture of pyrazole products.[1]
Q1: My pyrazole synthesis is yielding a mixture of regioisomers. What are the key factors controlling regioselectivity and how can I favor the formation of my desired isomer?
A1: Achieving high regioselectivity in pyrazole synthesis is a nuanced challenge governed by a delicate interplay of steric hindrance, electronic effects, solvent choice, and reaction pH.[2] Understanding these factors is paramount to directing the reaction toward your target molecule.
Causality of Regioisomer Formation:
The reaction proceeds via a condensation mechanism, and the initial step involves the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon of the 1,3-dicarbonyl compound.[3][4] With an unsymmetrical dicarbonyl and a substituted hydrazine, two distinct initial attacks are possible, leading to two different hydrazone intermediates, which then cyclize to form the respective pyrazole regioisomers.
Troubleshooting Strategies for Regiocontrol:
-
Exploit Steric and Electronic Effects:
-
Steric Hindrance: A bulky substituent on the 1,3-dicarbonyl will sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl group. Similarly, a bulky substituent on the hydrazine can influence which nitrogen atom initiates the attack.
-
Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) on the 1,3-dicarbonyl increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1]
-
-
Strategic Solvent Selection:
-
The choice of solvent can dramatically alter the regioisomeric ratio. Non-polar solvents may offer minimal influence, while polar and hydrogen-bonding solvents can stabilize certain transition states over others.
-
Fluorinated Alcohols (TFE and HFIP): 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity, often favoring the formation of a single isomer.[2] This is attributed to their ability to form strong hydrogen bonds, influencing the tautomeric equilibrium of the 1,3-dicarbonyl and modulating the reactivity of the carbonyl groups.
-
-
Harnessing pH Control:
-
Acidic Conditions: In an acidic medium, the carbonyl oxygen of the 1,3-dicarbonyl can be protonated, increasing its electrophilicity. The more basic carbonyl oxygen is preferentially protonated, directing the hydrazine to attack the other carbonyl. Furthermore, the nucleophilicity of the substituted hydrazine is modulated; the -NH₂ group is generally more nucleophilic than the -NHR group.[5]
-
Basic Conditions: Basic conditions can deprotonate the 1,3-dicarbonyl to form an enolate, altering the reaction pathway. The regioselectivity will then be influenced by which carbonyl carbon is more susceptible to intramolecular cyclization.
-
Data Presentation: Effect of Solvent on Regioisomeric Ratio
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 2:1 | [2] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | 9:1 | [2] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | HFIP | >99:1 | [2] |
| 1-(2-Thienyl)-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | Ethanol | 1:1 | [6] |
| 1-(2-Thienyl)-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | DMA | 98:2 | [6] |
Regioisomer A results from hydrazine attack at the carbonyl adjacent to the first substituent listed, and B from attack at the second.
Section 2: Addressing Undesired Byproducts and Reaction Failures
Beyond regioisomerism, a host of other side reactions can plague pyrazole synthesis, leading to complex product mixtures, low yields, and purification challenges.
Q2: My reaction mixture has turned dark brown, and TLC analysis shows a multitude of spots. What are the likely culprits and how can I mitigate this?
A2: The development of a dark coloration and a complex TLC profile are classic indicators of decomposition and side product formation. The primary suspects are often the hydrazine starting material and subsequent oxidation reactions.[1]
Troubleshooting Guide for Dark Reaction Mixtures:
-
Hydrazine Decomposition:
-
Mechanism: Hydrazines, particularly phenylhydrazine, are susceptible to oxidation and decomposition, especially at elevated temperatures and in the presence of air, forming colored byproducts. The decomposition can proceed via N-N bond cleavage to form ammonia and nitrogen, or through other complex pathways.[5]
-
Prevention:
-
Use freshly distilled or high-purity hydrazine.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Maintain careful temperature control and avoid excessive heating.
-
-
-
Oxidation of Intermediates or Products:
-
Mechanism: The pyrazole ring and its precursors can be susceptible to oxidation, leading to the formation of colored, often polymeric, materials.
-
Prevention:
-
As with hydrazine decomposition, employing an inert atmosphere is a key preventative measure.
-
Minimize reaction times to reduce the exposure of sensitive compounds to potentially oxidizing conditions.
-
-
Q3: My pyrazole synthesis is suffering from low yield, even though the starting materials appear to be consumed. I suspect the formation of a bis-pyrazole adduct. How can I confirm this and prevent its formation?
A3: The formation of a bis-pyrazole is a known side reaction where a second molecule of the 1,3-dicarbonyl compound reacts with the newly formed pyrazole.[1] This is more likely to occur if there is an excess of the dicarbonyl compound.
Troubleshooting Bis-Pyrazole Formation:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a 1:1 molar ratio of the 1,3-dicarbonyl and hydrazine, or a slight excess of the hydrazine.
-
Order of Addition: Adding the 1,3-dicarbonyl slowly to the hydrazine solution can help to maintain a low concentration of the dicarbonyl, minimizing the chance of it reacting with the product.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can increase the likelihood of side reactions.
Visualization of Bis-Pyrazole Formation
Caption: Formation of a bis-pyrazole adduct from the reaction of a pyrazole with excess 1,3-dicarbonyl.
Section 3: Purification and Isolation Challenges
Even with an optimized reaction, the purification of the crude pyrazole product can present its own set of challenges, from separating stubborn regioisomers to removing persistent colored impurities.
Q4: I have a mixture of pyrazole regioisomers that are proving difficult to separate by standard column chromatography. What advanced purification strategies can I employ?
A4: The separation of regioisomers with very similar polarities can indeed be challenging.[7] Here are some advanced strategies to consider:
Advanced Purification Techniques for Regioisomers:
-
Chromatographic Optimization:
-
Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases such as alumina (acidic, neutral, or basic) or reverse-phase silica.[8]
-
Eluent System: Meticulously screen different eluent systems. Sometimes, the addition of a small amount of a third solvent (e.g., a few drops of acetic acid or triethylamine) can significantly improve resolution.
-
Preparative TLC/HPLC: For small-scale separations, preparative thin-layer chromatography (TLC) can be effective. For larger scales and more challenging separations, preparative high-performance liquid chromatography (HPLC) is a powerful tool.[9]
-
-
Chemical Derivatization:
-
If the regioisomers possess a reactive functional group, you can derivatize the mixture to create new compounds with significantly different physical properties, making them easier to separate. After separation, the original functionality can be regenerated.
-
-
Fractional Crystallization:
-
This classical technique can be surprisingly effective for separating regioisomers. It involves a series of carefully controlled crystallizations from different solvents to enrich one isomer in the crystalline phase and the other in the mother liquor.
-
Q5: My purified pyrazole is still off-white/yellowish. How can I remove these persistent colored impurities?
A5: Residual color in your product is often due to trace amounts of highly conjugated impurities or decomposition products.
Decolorization Techniques:
-
Activated Charcoal Treatment:
-
Dissolve your crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture briefly and then filter it through a pad of Celite to remove the charcoal, which will have adsorbed the colored impurities. Be aware that this can sometimes lead to a slight loss of product.
-
-
Acid-Base Extraction:
-
Pyrazoles are weakly basic and can be protonated with dilute acid (e.g., 1M HCl) to form water-soluble salts. Dissolve your crude product in an organic solvent and extract with dilute acid. The pyrazole will move to the aqueous layer, leaving non-basic, colored impurities in the organic layer. Neutralize the aqueous layer with a base (e.g., NaOH) and extract your purified pyrazole back into an organic solvent.[8]
-
Experimental Workflow for Pyrazole Synthesis and Purification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Technical Support Center: Optimization of Pyrazole N-Alkylation
Welcome to the technical support center for the optimization of pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical solutions, and robust protocols for this critical synthetic transformation. Pyrazole N-alkylation is a cornerstone reaction in medicinal chemistry, yet it presents significant challenges, primarily in controlling regioselectivity and maximizing yield. This document provides expert insights to navigate these complexities effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding pyrazole N-alkylation to build a strong foundational understanding.
Q1: Why is achieving regioselectivity (N1 vs. N2 alkylation) in unsymmetrical pyrazoles so challenging?
The core challenge lies in the electronic similarity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1][2] Both nitrogens can act as nucleophiles. In an unsymmetrically substituted pyrazole (e.g., 3-methylpyrazole), the molecule exists as a dynamic equilibrium of two tautomers. Deprotonation with a base generates a pyrazolate anion where the negative charge is delocalized across the N-N bond, making both nitrogens available for electrophilic attack.[2] This often leads to a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[1][2]
Q2: What are the key factors that control the N1 vs. N2 regioselectivity?
The regiochemical outcome is a delicate interplay of several factors:[1][2]
-
Steric Effects: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[1][3] For a 3-substituted pyrazole, the N1 position is generally less hindered than the N2 position (which is adjacent to the C3 substituent).
-
Reaction Conditions: The choice of base, solvent, temperature, and even the cation of the base can significantly influence the N1:N2 ratio.[1][2] For instance, certain conditions can favor the formation of a specific tautomer or influence the aggregation state of the pyrazolate salt, thereby directing the alkylation.
-
Electronic Effects: The electron-donating or -withdrawing nature of substituents on the pyrazole ring modifies the nucleophilicity of the adjacent nitrogens, though this effect is often secondary to sterics.[1][2]
-
Alkylating Agent: The structure and reactivity of the electrophile are critical. Very bulky alkylating agents can dramatically enhance selectivity for the less hindered nitrogen.[1][4]
Q3: When should I choose a strong base like Sodium Hydride (NaH) versus a weaker base like Potassium Carbonate (K₂CO₃)?
The choice of base is critical and depends on both the pyrazole's acidity and the alkylating agent's reactivity.
-
Use a strong base (e.g., NaH, KHMDS):
-
When using a less reactive alkylating agent (e.g., alkyl chlorides or some bulky halides).[1][5] A strong base ensures rapid and complete deprotonation of the pyrazole, creating a higher concentration of the nucleophilic pyrazolate anion to drive the reaction forward.[1][5]
-
When working in aprotic, non-polar solvents like THF or Dioxane, where carbonate bases have poor solubility.[1]
-
-
Use a weaker base (e.g., K₂CO₃, Cs₂CO₃):
-
With highly reactive alkylating agents (e.g., benzyl bromide, methyl iodide, allyl bromide). A weaker base is sufficient to generate enough pyrazolate for the reaction to proceed, while minimizing potential side reactions.
-
In polar aprotic solvents like DMF or DMSO, where carbonates are more soluble and effective.[5][6] The combination of K₂CO₃ in DMSO is a reliable method for promoting N1-alkylation in 3-substituted pyrazoles.[6]
-
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of N-Alkylated Product
| Potential Cause | Explanation & Solution |
| 1. Incomplete Deprotonation | The base may not be strong enough to deprotonate the pyrazole NH effectively, or it may be of poor quality (e.g., NaH exposed to air). Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaH).[1][5] Ensure the base is fresh and handled under anhydrous conditions.[5] Use a slight excess of the base (1.1-1.2 equivalents). |
| 2. Low Reactivity of Alkylating Agent | The leaving group on your electrophile may not be sufficiently reactive. The general reactivity trend is I > Br > OTs > Cl.[5] Solution: If using an alkyl chloride, switch to the corresponding bromide or iodide to increase the reaction rate.[1][5] Alternatively, convert an alcohol to a better leaving group like a tosylate or mesylate. |
| 3. Poor Solubility | If the pyrazole or the base is not soluble in the chosen solvent, the reaction will be slow or may not occur at all. This is common for carbonate bases in solvents like THF. Solution: Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility.[5] Alternatively, consider using phase-transfer catalysis (PTC) conditions, which are excellent for heterogeneous reactions.[7][8] |
| 4. Insufficient Temperature/Time | Some alkylations, especially with less reactive partners, require thermal energy to overcome the activation barrier. Solution: Increase the reaction temperature, monitoring for potential side product formation by TLC or LC-MS. Extend the reaction time. Microwave-assisted synthesis can also be a powerful tool to accelerate slow reactions.[9][10][11] |
Problem 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
| Potential Cause | Explanation & Solution |
| 1. Insufficient Steric Differentiation | If the substituents on the pyrazole (C3/C5) and the alkylating agent are small, the inherent electronic similarity of the two nitrogens will lead to a mixture of products. Solution (to favor N1): Use a sterically bulkier alkylating agent. For example, specialized α-halomethylsilanes have been shown to dramatically improve N1 selectivity.[4] The bulky silyl group directs the alkylation to the less hindered N1 position, and the silyl group is then easily removed. Solution (to favor N2): This is more challenging and often requires a directing group strategy or specific catalysts. Some literature reports the use of Lewis acids like MgBr₂ to favor N2 alkylation with certain substrates.[1] |
| 2. Inappropriate Base/Solvent System | The reaction conditions strongly dictate the regiochemical outcome. Solution (to favor N1): A widely successful and reliable system is using Potassium Carbonate (K₂CO₃) in DMSO .[6][12] This combination has been shown to provide high N1-selectivity for a range of 3-substituted pyrazoles. Another effective system is Sodium Hydride (NaH) in THF .[1][5] Solution (General Optimization): Screen different bases (NaH, K₂CO₃, Cs₂CO₃) and solvents (THF, DMF, DMSO, Acetonitrile). The cation can play a role; larger cations like Cesium (from Cs₂CO₃) can sometimes alter selectivity. |
Problem 3: Formation of Side Products
| Potential Cause | Explanation & Solution |
| 1. Over-Alkylation (Quaternary Salt) | The N-alkylated pyrazole product can itself act as a nucleophile and react with another equivalent of the alkylating agent, especially at higher temperatures or with excess electrophile.[1] Solution: Use a controlled stoichiometry, typically no more than 1.0-1.1 equivalents of the alkylating agent.[1] Add the alkylating agent slowly or dropwise at a lower temperature (e.g., 0 °C) before warming.[1] |
| 2. C-Alkylation or O-Alkylation | For pyrazolone substrates, alkylation can occur at the exocyclic oxygen or the C4 position, in addition to the nitrogens.[13] Solution: The choice of conditions is paramount. Phase-transfer catalysis has been used to control the site of alkylation in pyrazolones.[13] Harder electrophiles tend to favor O-alkylation, while softer electrophiles favor N- or C-alkylation. A thorough screening of bases and solvents is necessary. |
| 3. Decomposition of Reagents | Strong bases can cause decomposition of sensitive alkylating agents (e.g., those with ester groups via saponification) or the pyrazole itself. Solution: Use a milder base (e.g., K₂CO₃ or an organic base like DBU) if compatible with the required reactivity. Run the reaction at a lower temperature. |
Part 3: Visualized Workflows and Decision Making
Visual tools can aid in structuring your experimental approach and troubleshooting strategy.
General Workflow for Optimization
This diagram outlines a systematic approach to developing an N-alkylation protocol.
Caption: A systematic workflow for pyrazole N-alkylation optimization.
Decision Tree for Troubleshooting Poor Regioselectivity
When faced with an undesired mixture of isomers, this decision tree can guide your optimization strategy.
Caption: A decision tree for troubleshooting poor regioselectivity.
Part 4: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common and effective N-alkylation procedures.
Protocol 1: General N1-Alkylation using K₂CO₃ in DMSO (High Selectivity)
This method is highly reliable for achieving N1-alkylation of 3-substituted pyrazoles.[6][12]
Materials:
-
3-Substituted pyrazole (1.0 eq.)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Alkylating agent (e.g., Benzyl bromide) (1.1 eq.)
-
Deionized water
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the 3-substituted pyrazole (1.0 eq.) and potassium carbonate (2.0 eq.).
-
Add anhydrous DMSO to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to the pyrazole).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 eq.) dropwise to the suspension.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with an organic solvent (e.g., EtOAc).
-
Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated pyrazole.
Protocol 2: N-Alkylation using NaH in THF (For Less Reactive Electrophiles)
This protocol is suitable when a stronger base is required.[1][14]
Materials:
-
Pyrazole substrate (1.0 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl chloride or tosylate) (1.1 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add NaH (1.2 eq.).
-
Wash the NaH with anhydrous hexanes three times to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve the pyrazole substrate (1.0 eq.) in a minimal amount of anhydrous THF.
-
Add the pyrazole solution dropwise to the stirred NaH suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 20-30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation (hydrogen evolution will cease).
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.1 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC or LC-MS. Gentle heating may be required.
-
Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between water and EtOAc. Separate the layers.
-
Extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. (1990).
- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. (1990).
- A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions. Benchchem.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Technical Support Center: Regioselective N-Alkyl
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI.
- Optimizing reaction conditions for the N-alkyl
- Optimization of pyrazole N-alkylation conditions.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025).
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PubMed.
- Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide.
- Application Notes and Protocols for N-Alkyl
- Phase-Transfer Catalysis for the Alkylation of Pyrazolones. (2024). ChemistryViews.
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). The Journal of Organic Chemistry.
- Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2010).
- Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2019). Journal of Visualized Experiments.
- Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023). YouTube.
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2017). Semantic Scholar.
- High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (2010). Green Chemistry.
- Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
- Microwave-assisted synthesis of pyrazoles - a mini-review. (2024). DergiPark.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent | Semantic Scholar [semanticscholar.org]
- 9. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Challenges in the Regioselective Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center dedicated to the regioselective synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] However, achieving regiocontrol during their synthesis, particularly with unsymmetrical precursors, presents a significant and frequent challenge. An inability to control the formation of a specific regioisomer can lead to products with vastly different biological activities and physicochemical properties, making this a critical aspect of process development.[2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. We will delve into the causality behind experimental choices to empower you with the knowledge to overcome common hurdles in your synthetic endeavors.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis of substituted pyrazoles, offering probable causes and actionable solutions grounded in established chemical principles.
Problem 1: Formation of a Regioisomeric Mixture
You've performed a pyrazole synthesis, typically a Knorr-type condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, and your analysis (NMR, LC-MS) reveals a mixture of two or more regioisomers.[3][4] This is the most common challenge in substituted pyrazole synthesis.[5]
Probable Causes:
-
Similar Reactivity of Carbonyl Groups: The two carbonyl groups of your 1,3-dicarbonyl precursor exhibit comparable electrophilicity, leading to non-selective initial attack by the hydrazine.
-
Subtle Electronic and Steric Differences: The electronic-donating/withdrawing nature and the steric bulk of the substituents on the 1,3-dicarbonyl are not sufficiently different to direct the reaction down a single pathway.[2]
-
Reaction Conditions Favoring Equilibrium: The chosen solvent and temperature may allow for the equilibration between intermediates, leading to a mixture of products.
Solutions & Experimental Protocols:
-
Solvent Optimization: The choice of solvent can dramatically influence regioselectivity.[5] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the formation of a single regioisomer by stabilizing one of the reaction intermediates through hydrogen bonding.[2][6]
Protocol: Solvent Screening for Improved Regioselectivity
-
Set up parallel reactions of your 1,3-dicarbonyl compound (1.0 eq) and substituted hydrazine (1.1 eq).
-
Use a range of solvents for comparison: ethanol (as a baseline), toluene, acetic acid, TFE, and HFIP.
-
Run the reactions at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Analyze the crude reaction mixture by ¹H NMR or LC-MS to determine the regioisomeric ratio.
Table 1: Effect of Solvent on Regioselectivity in a Model Knorr Pyrazole Synthesis
Solvent Dielectric Constant (ε) Typical Regioisomeric Ratio (approx.) Notes Ethanol 24.5 ~60 : 40 Often used as a starting point, but generally offers low regioselectivity.[7][8] Toluene 2.4 ~65 : 35 A non-polar aprotic solvent that may offer marginal improvement.[7] Acetic Acid 6.2 ~75 : 25 The acidic medium can favor one reaction pathway over another.[7] 2,2,2-Trifluoroethanol (TFE) 8.5 ~90 : 10 A fluorinated alcohol that provides a significant improvement in selectivity.[6][7] | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 9.3 | >97 : 3 | A highly fluorinated alcohol that often provides excellent regioselectivity.[6][7] |
-
-
Temperature Control: Systematically varying the reaction temperature can help determine if there is a kinetic or thermodynamic preference for the formation of one isomer.[2] Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.
-
pH Modification: The acidity of the reaction medium can influence the site of the initial nucleophilic attack.[5] In the Knorr synthesis, acidic conditions can protonate one of the carbonyls, altering its electrophilicity and directing the hydrazine attack. Experimenting with acidic (e.g., acetic acid, catalytic HCl) versus neutral or basic conditions can alter the regioisomeric ratio.[2]
-
Alternative Synthetic Routes: If optimization of the Knorr synthesis is unsuccessful, consider alternative strategies that offer inherent regiocontrol. For instance, the reaction of α,β-unsaturated ketones with hydrazines can provide a regioselective route to pyrazoles.[9][10] Another approach involves the [3+2] cycloaddition of diazo compounds with alkynes, which can offer high regioselectivity.[11]
Problem 2: Low or No Yield of the Desired Pyrazole
You've set up your reaction, but upon workup, you isolate very little or none of your target pyrazole.
Probable Causes:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to side reactions and inhibit the desired transformation.[7] Hydrazine derivatives, in particular, can be unstable and decompose over time.[5]
-
Suboptimal Reaction Conditions: The reaction may not be proceeding to completion due to insufficient temperature, inadequate reaction time, or an inappropriate catalyst.[7]
-
Decomposition of Intermediates or Products: The reaction intermediates or the final pyrazole product may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of air.[5]
Solutions:
-
Verify Starting Material Purity: Use freshly distilled or high-purity hydrazine. Ensure your 1,3-dicarbonyl compound is pure and dry.
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. Some reactions may require reflux conditions to proceed at a reasonable rate.[7]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion.
-
Catalyst: If using a Knorr-type synthesis, ensure the appropriate acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) is present in the correct concentration.[7]
-
-
Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[5]
Problem 3: Formation of Unexpected Side Products
Your reaction yields a product that is not the desired pyrazole or a regioisomer.
Probable Causes:
-
Bis-pyrazole Formation: An excess of the 1,3-dicarbonyl compound can potentially react with the newly formed pyrazole.[5]
-
Hydrazone Formation without Cyclization: The initial condensation of the hydrazine with one of the carbonyl groups may occur, but the subsequent cyclization is hindered.
-
Side Reactions of Functional Groups: Other functional groups on your starting materials may be undergoing undesired reactions under the chosen conditions.
Solutions:
-
Stoichiometry Control: Use a slight excess of the hydrazine (e.g., 1.1 equivalents) to ensure complete consumption of the 1,3-dicarbonyl compound.
-
Promote Cyclization: If stable hydrazone intermediates are observed, adjusting the reaction conditions to favor cyclization (e.g., increasing the temperature, adding an acid catalyst) may be necessary.
-
Protecting Groups: If other reactive functional groups are present, consider using protecting groups that are stable to the pyrazole synthesis conditions.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in pyrazole synthesis, and why is their control important?
A1: In the context of pyrazole synthesis, regioisomers are structural isomers that have the same molecular formula but differ in the arrangement of substituents on the pyrazole ring. This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two possible orientations of the substituents.[2] Controlling the formation of a single, desired regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, toxicological profiles, and physical properties.[2] For pharmaceutical and materials science applications, obtaining a single, pure regioisomer is often a regulatory and functional necessity.
Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?
A2: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. The regioselectivity of this reaction is primarily governed by:
-
Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for initial nucleophilic attack by the hydrazine.[2]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can hinder the approach to one of the carbonyl groups, thereby directing the reaction to the less sterically encumbered site.[2]
-
Reaction Conditions: As discussed in the troubleshooting section, the choice of solvent, temperature, and pH can have a profound impact on which regioisomer is preferentially formed.[12]
Q3: Are there alternatives to the Knorr synthesis for achieving high regioselectivity?
A3: Yes, several other methods can provide excellent regioselectivity:
-
Synthesis from Acetylenic Ketones: The reaction of acetylenic ketones with hydrazines can be highly regioselective, often yielding a single pyrazole isomer in high yield.[8][13]
-
Synthesis from α,β-Unsaturated Carbonyls: The cyclocondensation of α,β-unsaturated aldehydes and ketones with hydrazines, often proceeding through a pyrazoline intermediate, can also offer good regiocontrol.[9][10]
-
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of diazo compounds or nitrile imines with alkynes or alkenes is a powerful method for constructing the pyrazole ring with well-defined regiochemistry.[4][11]
Visualizing Reaction Pathways
To better understand the challenge of regioselectivity, the following diagrams illustrate the competing reaction pathways in the Knorr synthesis and a decision-making workflow for troubleshooting.
Caption: Competing pathways in Knorr synthesis leading to two regioisomers.
Caption: A decision-making workflow for optimizing regioselectivity.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). Organic & Biomolecular Chemistry. [Link]
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025).
- Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. [Link]
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2015). Organic Letters. [Link]
- Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules. [Link]
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2017). Beilstein Journal of Organic Chemistry. [Link]
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering. [Link]
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Chemistry Portal. [Link]
- Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (2020). Thieme Chemistry. [Link]
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). The Journal of Organic Chemistry. [Link]
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2023). The Journal of Organic Chemistry. [Link]
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry. [Link]
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. (2006).
- Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2015). Organic & Biomolecular Chemistry. [Link]
- Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. (n.d.).
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
preventing byproduct formation in the Vilsmeyer-Haack reaction
Vilsmeier-Haack Reaction Technical Support Center
Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this powerful formylation reaction. Here, we address common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind them to help you minimize byproduct formation and maximize the yield of your desired aldehyde.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial queries.
Q1: What is the Vilsmeier reagent and why is it reactive?
The Vilsmeier reagent is the active electrophile in the reaction. It is typically a chloroiminium ion formed in situ from a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1] The reagent's electrophilicity stems from the positively charged carbon atom of the iminium group, which is readily attacked by electron-rich aromatic systems.[2][3]
Q2: My reaction is turning dark brown or black. What does this mean?
Significant color change, especially to black or dark brown, often indicates decomposition of the starting material or product, or polymerization side reactions. This is frequently caused by excessive temperatures. The formation of the Vilsmeier reagent itself is exothermic, and poor temperature control can lead to thermal runaway.[4][5] It is crucial to maintain recommended temperatures, especially during reagent formation and addition.
Q3: What is the purpose of the aqueous work-up, and why is a base added?
The aqueous work-up is a critical final step with two main purposes.[6] First, it hydrolyzes the stable iminium salt intermediate, which is formed after the Vilsmeier reagent attacks the aromatic ring, to release the final aldehyde product.[3][6][7] Second, a base (like sodium acetate or sodium bicarbonate) is added to neutralize the acidic byproducts (e.g., phosphoric acid and HCl), which facilitates complete hydrolysis and prevents acid-catalyzed degradation of the product.[6][8]
Q4: Can I use solvents other than DMF?
Yes, while DMF is the most common amide used, other solvents can be employed. The reaction has been successfully carried out in chlorinated solvents like dichloromethane (DCM) and o-dichlorobenzene, as well as ethers like dioxane and THF.[9][10] In some cases, an excess of the amide used to generate the reagent can serve as the solvent.[10] The choice of solvent depends on the substrate's solubility and reactivity.
Part 2: Troubleshooting Guide: Byproduct Formation
This section provides detailed strategies for tackling specific byproducts encountered during the Vilsmeier-Haack reaction.
Issue 1: Di-formylation or Poly-formylation
One of the most common side reactions is the addition of a second formyl group to the aromatic ring, leading to di-formylated byproducts.
Root Cause Analysis: Di-formylation occurs when the mono-formylated product is still electron-rich enough to react with a second equivalent of the Vilsmeier reagent.[11] This is particularly prevalent with highly activated substrates like phenols, anilines, and pyrroles.[2][8][11] The primary driver for this side reaction is an excess of the Vilsmeier reagent.
Prevention & Mitigation Strategies:
-
Stoichiometric Control (Primary Method): This is the most critical parameter.[11] Carefully controlling the molar ratio of the Vilsmeier reagent to the substrate is essential. For mono-formylation, a ratio of 1.0 to 1.5 equivalents of the reagent is a good starting point for optimization.[8][11]
-
Controlled Reagent Addition: Add the Vilsmeier reagent dropwise to a solution of the substrate at a low temperature (e.g., 0-5 °C).[11][12] This avoids localized high concentrations of the electrophile, which can promote di-formylation.[11]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.[8][12] Quench the reaction as soon as the starting material has been consumed to prevent the subsequent formylation of the product.
Workflow for Preventing Di-formylation
Below is a decision-making workflow to minimize poly-formylated byproducts.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
stability issues with pyrazole compounds during storage
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyrazole compounds. This resource is designed to provide in-depth, field-proven insights into the stability challenges associated with these valuable heterocyclic scaffolds. Our goal is to equip you with the knowledge to proactively manage, troubleshoot, and validate the integrity of your pyrazole compounds throughout their lifecycle.
The pyrazole nucleus is a cornerstone in modern drug discovery, valued for its metabolic stability and versatile biological activity.[1][2] However, the stability of a specific pyrazole derivative is highly dependent on its substitution pattern and the surrounding environmental conditions. Improper storage can lead to degradation, compromising experimental results, affecting reproducibility, and ultimately impacting project timelines. This guide follows a question-and-answer format to directly address the practical issues you may encounter.
Troubleshooting Guide: Diagnosing Storage-Related Issues
This section addresses specific observational triggers that may indicate a stability problem with your pyrazole compound.
Q1: My solid pyrazole compound has changed color (e.g., from white to yellow or brown) during storage. What has happened, and is it still usable?
A change in physical appearance, particularly color, is a primary indicator of chemical degradation.[3]
Causality: The color change is most often due to the formation of chromophoric (color-absorbing) impurities. The most common cause is oxidation . While the pyrazole ring itself is generally resistant to oxidation[4], many common functional groups attached to it are not. Substituents like hydrazines, amines, or certain alkyl chains are susceptible to oxidation from atmospheric oxygen, which can be accelerated by exposure to light or elevated temperatures.[3] Another possibility is slow decomposition into smaller, conjugated molecules that absorb visible light.
Recommended Actions:
-
Do Not Assume Integrity: Never use a discolored compound in a critical experiment without re-analysis. The observed changes are a sign that the purity is no longer what is stated on the label.
-
Analytical Re-validation: The first step is to re-assess the compound's purity. High-Performance Liquid Chromatography (HPLC) is the preferred method.[5]
-
Compare the new chromatogram to the original one (if available). Look for a decrease in the area of the main peak and the appearance of new impurity peaks.[3]
-
If you lack a reference, a purity assessment by peak area percentage will determine the extent of degradation.
-
-
Structural Confirmation: If the compound is critical, use techniques like Mass Spectrometry (MS) to identify the masses of the new impurities or Nuclear Magnetic Resonance (NMR) to observe changes in the chemical structure.[3]
-
Decision on Use: If purity has dropped by only a small fraction (e.g., <1-2%) and your application is not highly sensitive, you might proceed with caution. However, for applications like kinetic studies, in-vivo experiments, or reference standard preparation, the material should be purified or discarded.
Q2: I'm observing new peaks in my HPLC/LC-MS analysis of a pyrazole sample that was stored in solution. What is the likely cause?
The appearance of new analytical peaks is a definitive sign of degradation. When a compound is in solution, you must consider solvent-mediated degradation pathways in addition to environmental factors.
Causality:
-
Hydrolysis: If your compound has hydrolyzable functional groups, such as esters, amides, or nitriles, and is stored in a protic solvent (even with trace amounts of water), hydrolysis is a primary suspect.[3][6] For instance, pyrazole esters have been shown to degrade in buffer solutions.[6]
-
Solvolysis: This is a broader reaction where the solvent molecule itself acts as a nucleophile. Alcohols (e.g., methanol, ethanol) can cause transesterification if your compound has an ester moiety.
-
Solvent-Accelerated Oxidation: Dissolved oxygen in the solvent can be a more aggressive oxidizing agent than atmospheric oxygen for a solid sample.
-
Tautomerization: Unsymmetrically substituted pyrazoles can exist as tautomers.[7] Changes in solvent, pH, or temperature can alter the equilibrium between tautomers, which might appear as separate or broadened peaks in your chromatogram depending on the rate of interconversion.
Recommended Actions:
-
Identify the Impurities: Use LC-MS to get the mass of the new peaks. This is the most powerful tool for diagnosing the problem. If a new peak has a mass corresponding to the addition of water (M+18) and the loss of another group, hydrolysis is confirmed.
-
Review Storage Protocol: Long-term storage of pyrazoles in solution is generally not recommended.[3] If solution storage is unavoidable:
-
Workflow for Troubleshooting Solution Stability:
Troubleshooting workflow for solution instability.
Q3: My pyrazole compound has become less soluble after storage. Why is this happening?
A decrease in solubility is another physical sign that the chemical nature of your compound has changed.
Causality:
-
Polymerization/Dimerization: Some degradation pathways can lead to the formation of higher molecular weight species, such as dimers or oligomers. These are often significantly less soluble than the parent monomer. This can be initiated by light or heat.
-
Formation of Insoluble Salts: If the compound is basic (pyrazoles are weakly basic[7]) and has been inadvertently exposed to acidic vapors (e.g., HCl or TFA from other lab activities), it could form a salt with different solubility properties.
-
Significant Degradation: The degradation products themselves may be less soluble than the starting material, leading to a mixture that is difficult to dissolve completely.
Recommended Actions:
-
Microscopic Examination: Check the material under a microscope. A change from a crystalline solid to an amorphous or gummy substance can indicate degradation.
-
Attempt Solubilization with Sonication/Heat: Gentle heating or sonication may help dissolve the material. However, if it remains insoluble, it is a strong sign of a significant chemical change.
-
Purity Analysis: Filter the solution and analyze both the soluble portion and, if possible, the insoluble material (after dissolving it in a stronger solvent). This will help you understand the nature of the impurity. An HPLC analysis of the soluble portion will likely show reduced purity.[3]
Frequently Asked Questions (FAQs)
Q4: What are the ideal long-term storage conditions for a solid pyrazole compound?
For optimal long-term stability, a multi-faceted approach is required. The general principle is to minimize all forms of energy (heat, light) and reactive agents (oxygen, water) that could initiate degradation.
Causality: Chemical reaction rates are significantly reduced at lower temperatures and in the absence of catalysts or reactants like water and oxygen.[3]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below (e.g., -80°C) | Reduces the rate of all chemical degradation pathways.[3] |
| Light | Amber glass vial or opaque container | Prevents light-induced (photolytic) degradation.[3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | For compounds with sensitive functional groups (e.g., hydrazinyl, thiol), this prevents oxidation.[3] For others, a tightly sealed container may suffice. |
| Moisture | Store in a desiccator or with desiccant packs | Prevents uptake of atmospheric moisture, which can facilitate hydrolysis.[3][8] |
| Container | Tightly sealed glass vial with PTFE-lined cap | Provides an excellent barrier to moisture and air and is non-reactive.[3] |
Q5: How does the chemical structure of my pyrazole derivative affect its stability?
The pyrazole ring is an aromatic heterocycle and is generally quite stable.[4] The stability of the overall molecule is dictated by its substituents.
Causality: Functional groups determine the molecule's susceptibility to specific degradation pathways.
-
Ester/Amide Groups: Highly susceptible to hydrolysis, especially under acidic or basic conditions.[6]
-
Hydrazinyl/Amino Groups: Prone to oxidation.[3]
-
Nitro Groups: Can increase thermal sensitivity and susceptibility to photodecomposition.[9][10]
-
Unsaturation (alkenes/alkynes): Can be susceptible to oxidation or light-induced reactions.
Q6: What is the first step I should take if I suspect my compound has degraded?
The single most important first step is quarantine and re-analysis .
-
Isolate the Batch: Do not use the suspect material for any further experiments. If it is part of a larger batch, isolate the specific vial.
-
Perform HPLC Analysis: This is the fastest and most quantitative way to confirm a change in purity.[5] It provides a clear picture of the extent of degradation.
-
Document Everything: Record the storage conditions, duration, and the results of your analysis. This information is critical for troubleshooting and preventing future occurrences.
Experimental Protocol: Rapid Stability Assessment by RP-HPLC
This protocol describes a general method for assessing the stability of a pyrazole compound. It should be adapted based on the specific properties of your molecule.
Objective: To quantify the purity of a pyrazole compound over time under defined storage conditions.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically sufficient.[5]
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm) is a versatile starting point.[5]
-
Mobile Phase Preparation: A common mobile phase is a mixture of an aqueous component (e.g., water with 0.1% Trifluoroacetic acid (TFA) or formic acid) and an organic solvent (e.g., acetonitrile or methanol).[5] The exact ratio should be optimized to achieve good separation and a reasonable retention time for your compound.
-
Sample Preparation (Time Zero):
-
Accurately weigh and dissolve a small amount of the pyrazole compound in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution (e.g., 1 mg/mL).
-
Dilute this stock solution with the mobile phase to a working concentration within the linear range of the detector (e.g., 50-150 µg/mL).[5][11]
-
-
Analysis:
-
Inject the "Time Zero" sample onto the HPLC system.
-
Record the chromatogram, noting the retention time and peak area of the main compound. This is your baseline purity.
-
-
Storage of Aliquots:
-
Dispense aliquots of the solid compound into separate vials for each time point and condition you wish to test (e.g., -20°C, 4°C, room temperature, exposed to light).
-
Store the vials under the specified conditions.
-
-
Time Point Analysis:
-
At each scheduled time point (e.g., 1 week, 1 month, 3 months), retrieve one vial from each storage condition.
-
Prepare a sample for HPLC analysis exactly as described in step 4.
-
Analyze the sample and compare the purity (% peak area) to the "Time Zero" sample. A significant decrease in the main peak area or the growth of impurity peaks indicates degradation.
-
References
- Benchchem. (n.d.). Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
- Yuan, Z., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Aldrich. (2024). Pyrazole - Safety Data Sheet.
- Benchchem. (n.d.). Comparative analysis of analytical methods for pyrazole derivatives.
- ResearchGate. (2025). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- Fisher Scientific. (2025). Pyrazole - Safety Data Sheet.
- ResearchGate. (2025). Determination of Pyrazole and Pyrrole Pesticides in Environmental Water Samples by Solid-Phase Extraction Using Multi-Walled Carbon Nanotubes as Adsorbent Coupled with High-Performance Liquid Chromatography.
- ResearchGate. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach.
- Ghaywat, P. U., et al. (2024).
- Sigma-Aldrich. (n.d.). Pyrazole 98 288-13-1.
- National Institutes of Health. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- CymitQuimica. (2024). Safety Data Sheet.
- National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- PubMed. (2015). Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ResearchGate. (2025). Qualitative Analysis of the Main Impurities in Pyraclostrobin by UPLC-HR-MS/MS.
- International Journal of ChemTech Pharmacological Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- National Institutes of Health. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes.
- RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- ResearchGate. (2025). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF.
- PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- RSC Publishing. (n.d.). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study.
- MDPI. (n.d.). Theoretical Insight on the Tautomerism and ESIPT Process in Some Hydroxyaryl(hetaryl)idene Azomethine Imines.
- MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- ResearchGate. (n.d.). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction.
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijnrd.org [ijnrd.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcpa.in [ijcpa.in]
Technical Support Center: Optimizing Catalyst Selection for Pyrazole Synthesis
Welcome to the Technical Support Center for optimizing catalyst selection in pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst choice and reaction optimization. Pyrazole and its derivatives are crucial building blocks in pharmaceuticals and agrochemicals, making their efficient synthesis a key focus in organic chemistry.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient pyrazole synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during catalyst selection and optimization for pyrazole synthesis.
Q1: What are the primary challenges when selecting a catalyst for pyrazole synthesis?
A1: Researchers frequently encounter challenges related to catalyst efficiency, regioselectivity, reaction conditions, and environmental impact.[4] Key issues include:
-
Low Product Yields and Long Reaction Times: Inefficient catalysts can lead to suboptimal yields and extended reaction times, impacting overall productivity.[5]
-
Poor Regioselectivity: Particularly with unsymmetrical 1,3-dicarbonyl compounds, controlling the formation of the desired pyrazole regioisomer is a significant hurdle.[5][6]
-
Harsh Reaction Conditions: Some catalytic systems require high temperatures or pressures, which can lead to side reactions and decomposition of sensitive substrates.
-
Catalyst Recovery and Reuse: Homogeneous catalysts can be difficult and costly to separate from the reaction mixture, hindering their reusability.[4][7]
-
Environmental Concerns: The use of hazardous solvents and reagents is a growing concern, prompting the need for greener alternatives.[8][9]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice between a homogeneous and heterogeneous catalyst depends on the specific needs of your synthesis.[4]
-
Homogeneous Catalysts: These catalysts are in the same phase as the reactants, often resulting in higher activity and selectivity under milder conditions due to well-defined active sites.[7] However, their separation from the product can be challenging.[4][7] Examples include silver triflate (AgOTf) and copper(I) trifluoromethanesulfonate (CuOTf).[1][2]
-
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, simplifying their separation and enabling easier recycling.[4][10] This makes them a more cost-effective and environmentally friendly option in many cases.[4][10] Examples include nano-ZnO, silica-supported sulfuric acid, and various metal nanoparticles.[1][11][12]
Q3: My standard acid-catalyzed Knorr synthesis is giving low yields. What are some effective alternative catalysts?
A3: Low yields in the traditional Knorr pyrazole synthesis, which uses a catalytic acid to convert a hydrazine and a 1,3-dicarbonyl compound, are a common problem.[13] Several alternative catalytic systems can significantly improve yields:
-
Transition Metal Catalysts: Complexes of copper, palladium, rhodium, iron, silver, and nickel have shown high efficiency.[5][14] For example, copper-catalyzed condensation can proceed at room temperature with short reaction times.[14]
-
Lewis Acids: Catalysts like nano-ZnO and lithium perchlorate have proven effective and can offer environmental benefits.[1][5]
-
Iodine: Molecular iodine can catalyze the reaction under mild conditions.[2][5]
-
Green Catalysts: Environmentally friendly options include using ammonium chloride in a renewable solvent like ethanol, or catalyst-free approaches with microwave irradiation in green solvents like polyethylene glycol (PEG) or glycerol-water mixtures.[5][15]
Q4: I'm struggling with the regioselectivity of my pyrazole synthesis. How can I control the formation of the desired regioisomer?
A4: Achieving high regioselectivity is a critical challenge, especially with unsymmetrical starting materials. The choice of catalyst and reaction conditions is crucial for directing the reaction to the desired isomer.[5]
-
Catalyst Selection: Palladium-catalyzed methods have demonstrated high regioselectivity in certain cases.[5] The steric and electronic properties of both the substrates and the catalyst's ligands can influence the outcome.[5]
-
Reaction Conditions: Gosselin et al. described a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles by running the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide.[1]
-
Systematic Screening: A systematic screening of different catalysts, solvents, and temperatures is often necessary to optimize for the desired regioisomer.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the catalytic synthesis of pyrazoles.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | Inactive Catalyst: The catalyst may have degraded or is not suitable for the specific substrates. | • Verify catalyst activity with a known reaction. • Consider a different class of catalyst (e.g., switch from a Lewis acid to a transition metal catalyst).[5] • For heterogeneous catalysts, ensure proper activation if required. |
| Suboptimal Reaction Conditions: Temperature, solvent, or reaction time may not be ideal. | • Systematically vary the temperature. Some reactions are sluggish at room temperature and require heating.[16] • Screen different solvents. Protic solvents like ethanol are common, but aprotic solvents like DMF can be effective.[16] • Increase the reaction time and monitor progress by TLC.[16] | |
| Poor Quality of Starting Materials: Impurities in substrates or reagents can poison the catalyst. | • Verify the purity of starting materials using techniques like NMR or GC-MS.[5] • Use freshly distilled or high-purity hydrazine, as it can decompose.[17] | |
| Formation of Multiple Products (Poor Selectivity) | Lack of Regiocontrol: The catalyst and conditions do not favor the formation of a single regioisomer. | • Switch to a catalytic system known for high regioselectivity (e.g., specific palladium or rhodium catalysts).[5] • Modify the steric or electronic properties of your substrates.[5] • Adjusting the reaction temperature can sometimes favor one cyclization pathway over another.[16] |
| Side Reactions: Undesired reactions are competing with the desired pyrazole formation. | • Lower the reaction temperature to minimize thermally induced byproducts.[5] • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if substrates or catalysts are sensitive to air or moisture.[5] • Common side reactions in the Knorr synthesis include the formation of stable hydrazone intermediates that fail to cyclize. Adding a dehydrating agent can help.[17] | |
| Difficulty in Product Purification | Catalyst Residue: Homogeneous catalysts can be difficult to remove from the product. | • For acidic or basic catalysts, a simple aqueous workup and extraction can be effective. • For metal-based catalysts, column chromatography is often necessary. Consider switching to a heterogeneous catalyst for easier separation.[4] |
| Co-elution of Impurities: Byproducts have similar polarity to the desired product. | • Experiment with different solvent systems for column chromatography. A gradient elution may be required.[16] |
Experimental Protocols & Data
This section provides a general experimental workflow and comparative data for catalyst selection.
General Experimental Workflow for Pyrazole Synthesis
The following diagram illustrates a typical workflow for the synthesis and optimization of pyrazoles.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ethz.ch [ethz.ch]
- 8. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. jetir.org [jetir.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Reactivity in Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to assist you in overcoming challenges related to low reactivity of starting materials, a common hurdle in the synthesis of these vital heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Knorr/Paal-Knorr pyrazole synthesis is resulting in low yields or failing to proceed. What are the initial troubleshooting steps?
A1: Low yields in traditional pyrazole syntheses are often due to the low reactivity of one or both starting materials.[1] The classical Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][3][4] The Paal-Knorr synthesis is a similar method for preparing pyrroles, but the principles are applicable.[5][6][7] Initial steps should focus on verifying the quality of your reagents and optimizing reaction conditions. Ensure your 1,3-dicarbonyl compound and hydrazine are pure and free of degradation. Consider increasing the reaction temperature, as many of these condensations require heat to proceed efficiently.[2][6] The choice of an appropriate acid catalyst, typically a few drops of glacial acetic acid, is also crucial for the reaction to proceed.[8]
Q2: I'm working with a sterically hindered hydrazine or 1,3-dicarbonyl compound. How can I improve the reaction rate?
A2: Steric hindrance can significantly reduce the nucleophilicity of the hydrazine or the accessibility of the carbonyl carbons, leading to sluggish reactions. To overcome this, consider employing more forcing reaction conditions, such as higher temperatures or the use of microwave irradiation.[9][10][11] Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[9][10][11] Alternatively, employing a more active catalytic system, such as a Lewis acid, can enhance the electrophilicity of the carbonyl groups.[1]
Q3: Are there alternatives to traditional acid catalysis for unreactive starting materials?
A3: Absolutely. When standard acid catalysis is insufficient, a range of alternative catalysts can be employed. Transition metal catalysts, including those based on copper, palladium, and rhodium, have shown great efficacy in pyrazole synthesis.[1][12] Lewis acids like nano-ZnO have also been used to promote the reaction under mild conditions.[13] For a greener approach, catalyst-free methods using microwave irradiation in environmentally friendly solvents like polyethylene glycol (PEG) or glycerol-water mixtures can be highly effective.[1]
Troubleshooting Guide: Addressing Specific Reactivity Issues
This section provides a more in-depth look at common problems and their solutions, complete with explanations of the underlying chemistry.
Issue 1: Low Reactivity of the 1,3-Dicarbonyl Compound
Symptoms:
-
Slow or incomplete consumption of the 1,3-dicarbonyl starting material, as monitored by TLC or LC-MS.
-
Low yield of the desired pyrazole product.
-
Formation of side products from the degradation of the hydrazine.
Root Cause Analysis: The reactivity of a 1,3-dicarbonyl compound is dependent on the electrophilicity of its carbonyl carbons. Electron-donating groups attached to the dicarbonyl backbone can decrease this electrophilicity, making it less susceptible to nucleophilic attack by the hydrazine.
Solutions & Methodologies:
-
Enhanced Catalysis:
-
Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Mild Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ can be effective.[5]
-
Transition Metal Catalysis: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) is an efficient catalyst for this transformation and can be used at room temperature.[1]
-
-
Microwave-Assisted Synthesis:
Issue 2: Low Nucleophilicity of the Hydrazine Derivative
Symptoms:
-
Slow reaction progress with the majority of the 1,3-dicarbonyl remaining unreacted.
-
The hydrazine starting material is consumed through side reactions or degradation.
Root Cause Analysis: The nucleophilicity of a hydrazine can be diminished by electron-withdrawing groups on the substituted nitrogen. This is a common issue when working with arylhydrazines bearing strong electron-withdrawing substituents.
Solutions & Methodologies:
-
Alternative Synthetic Routes:
-
Three-Component Reactions: One-pot, three-component procedures can be highly effective. For instance, the reaction of an aldehyde, a 1,3-dicarbonyl, and a diazo compound can yield polyfunctional pyrazoles.[12]
-
Cycloaddition Reactions: The 1,3-dipolar cycloaddition of nitrile imines with alkynes is a powerful method for constructing the pyrazole ring, bypassing the need for a highly nucleophilic hydrazine.[14]
-
-
Reaction Condition Optimization:
-
Solvent Choice: The choice of solvent can influence the reactivity of the hydrazine. In some cases, polar aprotic solvents like DMF or DMSO can enhance the reaction rate.
-
Inert Atmosphere: If your hydrazine is sensitive to air, carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[1]
-
Experimental Protocols
Here are detailed, step-by-step methodologies for some of the recommended solutions.
Protocol 1: Copper-Catalyzed Pyrazole Synthesis at Room Temperature
This protocol is suitable for moderately unreactive 1,3-dicarbonyl compounds.
Materials:
-
1,3-Dicarbonyl compound (1.0 mmol)
-
Hydrazine derivative (1.2 mmol)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (10 mol%, 0.1 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
To a round-bottom flask, add the 1,3-dicarbonyl compound and acetonitrile.
-
Add the Cu(NO₃)₂·3H₂O catalyst to the mixture.
-
Add the hydrazine derivative and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol is particularly effective for sterically hindered or electronically deactivated starting materials.
Materials:
-
1,3-Dicarbonyl compound (1.0 mmol)
-
Hydrazine derivative (1.0 mmol)
-
Solvent (e.g., DMSO or solvent-free)
Procedure:
-
In a microwave-safe vessel, combine the 1,3-dicarbonyl compound and the hydrazine derivative.
-
If using a solvent, add it to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a predetermined temperature and time (e.g., 140°C for 20 minutes).[8]
-
After cooling, isolate the product by precipitation with water followed by filtration, or by extraction with an organic solvent.
-
Purify the product as needed.
Data Presentation
Table 1: Comparison of Catalytic Systems for Pyrazole Synthesis
| Catalyst | Starting Materials | Conditions | Yield (%) | Reference |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Ethanol, Reflux | Varies | |
| Cu(NO₃)₂·3H₂O | 1,3-Dicarbonyl, Hydrazine | Acetonitrile, Room Temp | High | [1] |
| Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | Controlled | 95% | [13] |
| Microwave (catalyst-free) | 1,3-Dicarbonyl, Hydrazine | Solvent-free, High Temp | High | [1] |
Visualizations
Troubleshooting Logic for Low Reactivity
Caption: A decision tree for troubleshooting low reactivity issues in pyrazole synthesis.
References
- Technical Support Center: Alternative Catalysts for Pyrazole Ring Formation. Benchchem.
- Pyrazole synthesis. Organic Chemistry Portal.
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. NIH.
- Paal–Knorr synthesis. Wikipedia.
- Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press.
- Knorr Pyrazole Synthesis. Chem Help Asap.
- Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC - NIH.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI.
- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5- trisubstituted. Semantic Scholar.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.
- Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate.
- The Paal-Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. ResearchGate.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
- Knorr pyrazole synthesis. Name-Reaction.com.
- Knorr Pyrazole Synthesis. springerprofessional.de.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Knorr Pyrazole Synthesis | springerprofessional.de [springerprofessional.de]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Pyrazole Derivatives
Welcome to the comprehensive technical support guide for the recrystallization of pyrazole derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this important class of heterocyclic compounds. Here, we move beyond generic protocols to provide in-depth, field-tested insights into the nuanced art and science of pyrazole crystallization. Our focus is on demystifying common problems and equipping you with the knowledge to systematically troubleshoot and optimize your purification processes.
Troubleshooting Guide: From Oils to Crystalline Solids
This section addresses the most frequent and perplexing issues encountered during the recrystallization of pyrazole derivatives. Each answer is formulated to not only provide a solution but also to explain the underlying chemical principles, empowering you to make informed decisions in your future experiments.
Q1: My pyrazole derivative is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" is a common phenomenon that occurs when a compound precipitates from solution at a temperature above its melting point[1][2][3]. For pyrazole derivatives, which can have a wide range of melting points depending on their substitution patterns, this is a frequent challenge. The resulting oil is often an impure amorphous solid, defeating the purpose of recrystallization.
Here are several strategies to address this issue, rooted in thermodynamic and kinetic control of the crystallization process:
-
Increase the Solvent Volume: The most immediate solution is to add more of the "good" solvent (the solvent in which your compound is more soluble) to the hot solution. This lowers the saturation point, allowing crystallization to occur at a lower temperature, hopefully below the compound's melting point[1][2][4].
-
Slow Down the Cooling Process: Rapid cooling is a primary driver of oiling out. Ensure the solution cools as slowly as possible. An insulated container or allowing the flask to cool to room temperature undisturbed before placing it in an ice bath can promote gradual cooling and prevent rapid precipitation as an oil[1][2][3].
-
Change the Solvent System: Experiment with different single or mixed-solvent systems. A solvent with a lower boiling point might be beneficial[1][2]. For instance, if you are using ethanol/water, consider trying ethyl acetate/hexane.
-
Utilize a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization by providing a template for crystal lattice formation[1][2][4].
-
Scratch the Inner Surface of the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization[1][4].
Q2: I'm getting a very low yield after recrystallizing my pyrazole compound. What are the likely causes and how can I improve my recovery?
A2: A low yield during recrystallization is a common issue that can often be rectified with careful technique[2][5]. The primary culprits are using too much solvent or incomplete precipitation.
Here's how to troubleshoot and enhance your yield:
-
Minimize the Amount of Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling, leading to a lower yield[2][5].
-
Ensure Thorough Cooling: Make sure the solution is cooled to a sufficiently low temperature to maximize the precipitation of your product. An ice bath is standard, but for some compounds, a salt-ice bath or a freezer may be necessary, provided your solvent doesn't freeze.
-
Select an Appropriate Solvent System: The ideal solvent is one in which your pyrazole derivative is highly soluble at elevated temperatures but poorly soluble at low temperatures[1]. If your compound has significant solubility in the cold solvent, you will inevitably have a lower yield.
-
Recover from the Mother Liquor: If you suspect a significant amount of product remains in the filtrate, you can reduce the volume of the mother liquor by evaporation and attempt a second recrystallization to recover more material[4]. Be aware that this second crop of crystals may be less pure than the first.
Q3: I can't find a suitable single solvent for my pyrazole derivative. How do I effectively use a mixed-solvent system?
A3: Mixed-solvent systems are a powerful tool when a single solvent doesn't provide the desired solubility profile. The key is to use a pair of miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent")[1][2].
A common and effective procedure is as follows:
-
Dissolve the crude pyrazole derivative in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid). This indicates that the solution is saturated.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly.
Common mixed-solvent systems for pyrazole derivatives include ethanol/water, methanol/water, and ethyl acetate/hexane[1][2][6].
Q4: My pyrazole derivative won't crystallize at all, even after cooling and scratching. What are my next steps?
A4: If your compound stubbornly refuses to crystallize, it's time to consider a few other possibilities:
-
Purity of the Compound: Highly impure compounds can be very difficult to crystallize. It may be necessary to perform a preliminary purification step, such as passing the crude material through a short plug of silica gel, before attempting recrystallization[4].
-
Solvent Choice: It's possible that you haven't yet found the right solvent or solvent system. A systematic solvent screening on a small scale is highly recommended.
-
Inducing Crystallization: Beyond scratching and seeding, you can try dipping a glass rod into the solution, removing it, and allowing the solvent to evaporate, then reintroducing the rod with the thin film of crystals into the solution[5].
-
Alternative Purification: If all else fails, recrystallization may not be the best purification method for your specific pyrazole derivative. Column chromatography is a common and effective alternative[1][4].
Frequently Asked Questions (FAQs)
Q1: What are some good starting solvents for recrystallizing pyrazole derivatives?
A1: The choice of solvent is highly dependent on the polarity of your specific pyrazole derivative, which is influenced by its substituents[1][7]. However, some general starting points are:
-
For polar pyrazoles: Single polar solvents like ethanol, methanol, or isopropanol can be effective[1].
-
For non-polar to moderately polar pyrazoles: A mixed solvent system like ethanol/water, methanol/water, or ethyl acetate/hexane is a good first choice[1].
-
Other commonly used solvents for pyrazole derivatives include acetone and dichloromethane[8][9].
Q2: How does the structure of my pyrazole derivative affect its solubility and recrystallization?
A2: The solubility of pyrazole derivatives is influenced by several structural factors:
-
The Pyrazole Ring: The ring itself can participate in hydrogen bonding, affecting its solubility[7].
-
Substituents: The nature of the substituents on the pyrazole ring plays a crucial role. Non-polar groups can decrease aqueous solubility, while polar groups may enhance it[7][9].
-
Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding and π-π stacking, can lead to high lattice energy in the solid state, making the compound more difficult to dissolve[7].
Q3: Can I use acid-base chemistry to help purify my pyrazole derivative?
A3: Yes, the weakly basic nature of the pyrazole ring can be exploited for purification. Pyrazoles can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt. This allows for their extraction into an aqueous acidic phase, leaving non-basic impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent[1]. Alternatively, the pyrazole can be crystallized as an acid addition salt[10][11].
Q4: How can I remove colored impurities from my pyrazole sample?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities, which are then removed by hot gravity filtration. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield[1].
Data Presentation: Solvent Systems for Pyrazole Derivatives
The following table summarizes experimentally reported solvent systems for the recrystallization of various pyrazole derivatives. This should serve as a starting point for your own solvent screening.
| Pyrazole Derivative Class | Recommended Solvent System(s) | Reference(s) |
| General Pyrazoles | Ethanol/Water, Methanol/Water, Ethyl Acetate/Hexane | [1][6][12] |
| N-acetylpyrazoline | Methanol/Ethyl Acetate | [13] |
| 5-Amino-3-(4-bromophenyl)pyrazole | Ethanol | [6] |
| 3,5-Dimethylpyrazole | Methanol | [14] |
| General Pyrazole Salts | Acetone, Ethanol, Isopropanol | [10][11] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude pyrazole derivative in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture with gentle stirring. Continue to add the solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude pyrazole derivative in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise with swirling until the solution becomes faintly cloudy.
-
Redissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of the two solvents in the same proportion used for the recrystallization.
-
Drying: Dry the purified crystals.
Visualized Workflows and Logic
Caption: A workflow for selecting an appropriate solvent system for pyrazole recrystallization.
Caption: A decision tree for troubleshooting common pyrazole recrystallization problems.
References
- Technical Support Center: Effective Workup and Extraction Procedures for Pyrazole Reaction Mixtures - Benchchem.
- Application Notes: Experimental Setup for Reflux and Crystalliz
- DE102009060150A1 - Process for the purification of pyrazoles - Google P
- Pyrazole - Solubility of Things.
- What solvent should I use to recrystallize pyrazoline?
- Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem.
- Recrystallization techniques for purifying pyrazole compounds - Benchchem.
- dealing with poor solubility of pyrazole deriv
- WO2011076194A1 - Method for purifying pyrazoles - Google P
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
- Crystallization and Purification - ResearchG
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jetir.org [jetir.org]
Technical Support Center: Analytical Methods for Detecting Impurities in Pyrazole Samples
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the analysis of pyrazole-based compounds. Pyrazoles are a cornerstone in medicinal chemistry, but ensuring their purity is paramount for the safety and efficacy of the final drug product.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during the detection and quantification of impurities in pyrazole samples.
Section 1: The Regulatory Landscape - Why We Test for Impurities
Understanding the regulatory framework is the first step in designing a robust analytical strategy. The International Council for Harmonisation (ICH) provides the foundational guidelines for impurity management in new drug substances.[3]
Q1: What are the key ICH guidelines I need to be aware of for pyrazole API impurities?
A1: The primary guidelines are ICH Q3A(R2) for impurities in new drug substances and ICH Q3C for residual solvents.[3][4][5] ICH Q3A(R2) classifies impurities into organic, inorganic, and residual solvents.[4] It establishes thresholds that dictate the level of analytical scrutiny required.[3]
Q2: What are the "reporting," "identification," and "qualification" thresholds, and why are they important?
A2: These thresholds are critical for ensuring patient safety and are based on the maximum daily dose of the drug.[3]
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. This ensures transparency and data collection on all potentially relevant impurities. For most drugs, this begins at 0.05%.[3]
-
Identification Threshold: The level above which the chemical structure of an impurity must be determined.[3] This is crucial because the structure dictates the potential toxicity and pharmacological activity of the impurity.
-
Qualification Threshold: The level above which an impurity's biological safety must be established through toxicological studies.[3][6] Any impurity present in your pyrazole active pharmaceutical ingredient (API) that was also present at a similar or higher level in batches used for safety and clinical studies is considered "qualified".[6]
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| *TDI = Total Daily Intake |
(Source: Adapted from ICH Q3A(R2) Guidelines)[3][6]
Section 2: Troubleshooting High-Performance Liquid Chromatography (HPLC) Methods
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the workhorse for purity analysis of pyrazole derivatives due to its high resolution and sensitivity.[2][7][8] However, the basic nature of the pyrazole ring can lead to common chromatographic issues.
Caption: A flowchart for systematic troubleshooting of common HPLC issues.[9]
Q3: My pyrazole peaks are showing significant tailing. What is the scientific reason, and how do I fix it?
A3: This is the most common issue for basic heterocyclic compounds like pyrazoles.
-
Causality: Peak tailing is primarily caused by secondary interactions between the basic nitrogen atoms in the pyrazole ring and acidic residual silanol groups (Si-OH) on the surface of C18 silica-based columns.[9] These strong, non-ideal interactions delay a portion of the analyte molecules, causing them to elute later and creating a "tail."
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic acid or TFA) protonates the silanol groups, effectively neutralizing their negative charge and minimizing the secondary interactions.[9]
-
Use a Highly Deactivated Column: Modern "end-capped" columns have a much lower concentration of accessible silanol groups, which are chemically bonded with a small silylating agent. These are highly recommended for analyzing basic compounds.[9]
-
Increase Buffer Concentration: Using a higher buffer concentration (e.g., 25-50 mM) can help to "shield" the analyte from the active silanol sites.[9]
-
Q4: I'm observing split peaks for my main pyrazole compound. What are the likely causes?
A4: Split peaks suggest that the analyte band is being disrupted as it travels through the system.
-
Causality & Solutions:
-
Column Contamination/Void: A blockage at the column inlet frit or a void in the packed bed can cause the sample path to split.[9] Troubleshooting: First, try disconnecting and reversing the column to flush it with a strong solvent. If this fails, the column likely needs replacement. Using a guard column is a cost-effective way to protect the analytical column from particulate matter.[10]
-
Sample Solvent Incompatibility: If your sample is dissolved in a much stronger solvent than the initial mobile phase (e.g., 100% Acetonitrile into a 95% water mobile phase), it can cause poor peak shape. The strong solvent carries the analyte band improperly at the head of the column. Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[9]
-
Incomplete Dissolution: If the sample is not fully dissolved, it can lead to distorted or split peaks.[9] Solution: Ensure the sample is completely dissolved, using sonication if necessary, before injection.
-
Section 3: Troubleshooting Gas Chromatography (GC) and GC-MS Methods
GC and GC-MS are essential for analyzing volatile or semi-volatile impurities, such as residual solvents, starting materials, or certain by-products from pyrazole synthesis.[1] GC-MS is particularly powerful for the tentative identification of unknown impurities.[1][11]
Q5: My retention times are shifting between injections in my GC analysis of a pyrazole sample. What's happening?
A5: Retention time stability is critical for reliable peak identification. Drifting retention times usually point to issues with the system's pneumatics or temperature control.[12][13][14]
-
Causality & Solutions:
-
System Leaks: A leak in the system, commonly at the injection port septum or column fittings, will cause a drop in head pressure and carrier gas flow rate, leading to longer retention times.[12][15] Troubleshooting: Check for leaks using an electronic leak detector. Regularly replace the septum, as it can become cored and leak after repeated injections.[15]
-
Inconsistent Carrier Gas Flow: Fluctuations in the gas supply or a faulty electronic pressure control (EPC) module can alter the flow rate.[13][14] Solution: Ensure the gas cylinder pressure is adequate and that the flow rate is stable and calibrated.
-
Oven Temperature Instability: The GC oven temperature must be precise and reproducible.[13][14] Even minor deviations can cause significant shifts in retention times for volatile compounds. Solution: Calibrate the oven temperature periodically and ensure it has fully equilibrated before starting a sequence.[13]
-
Q6: I see "ghost peaks" in my GC-MS chromatogram. What are they and where do they come from?
A6: Ghost peaks are peaks that appear in a chromatogram even when a blank solvent is injected. They are typically caused by contamination or carryover.[13]
-
Causality & Solutions:
-
Septum Bleed: Over-tightening the septum nut or using an old, degraded septum can cause small particles of the silicone material to bleed into the hot injector, creating broad, rolling peaks in the chromatogram. Solution: Use high-quality septa and replace them regularly. Do not over-tighten the nut.
-
Sample Carryover: Highly concentrated or "sticky" compounds from a previous injection can be retained in the injector liner or at the head of the column and elute in subsequent runs. Solution: Clean or replace the injector liner.[12] Develop a robust wash method for the autosampler syringe and run a solvent blank after high-concentration samples.
-
Contaminated Carrier Gas: Impurities in the carrier gas line (e.g., from the gas cylinder or tubing) can condense on the column at the start of a run and elute as the oven temperature increases. Solution: Use high-purity gases and install carrier gas purifiers to trap moisture, oxygen, and hydrocarbons.
-
Caption: Logical guide for selecting an analytical method for pyrazole impurities.[8]
Section 4: Structural Elucidation of Unknown Impurities
When an impurity exceeds the identification threshold, you must determine its structure. Spectroscopic techniques are indispensable for this task.[16][17]
Q7: How can I use Nuclear Magnetic Resonance (NMR) to identify a pyrazole-related impurity?
A7: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[16] For a pyrazole impurity, ¹H and ¹³C NMR provide critical information.
-
¹H NMR: This spectrum gives you information on the number and type of protons and their connectivity. For a pyrazole ring, you can expect to see characteristic signals for the protons on the ring carbons (C3, C4, C5).[17][18] The chemical shifts and coupling constants of these protons are highly sensitive to the position and nature of substituents, allowing you to distinguish between isomers.[18]
-
¹³C NMR: This provides information on the carbon skeleton of the molecule. The chemical shifts of the pyrazole ring carbons are distinct and can confirm the substitution pattern.[17]
-
2D NMR (COSY, HSQC, HMBC): When the structure is complex, 2D NMR experiments are used to definitively map out the connections between protons and carbons, providing unambiguous structural confirmation.
Q8: My unknown impurity is at a very low level. Is NMR sensitive enough? What are my other options?
A8: While NMR is powerful, it has lower sensitivity compared to mass spectrometry.[8] If you cannot isolate enough material for NMR analysis (typically >1 mg), Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.
-
LC-MS for Identification: By coupling an HPLC to a mass spectrometer, you can obtain the molecular weight of the impurity directly from the chromatographic peak.[8]
-
High-Resolution Mass Spectrometry (HRMS): Using an HRMS detector (like a TOF or Orbitrap) provides a highly accurate mass measurement. This allows you to determine the elemental formula of the impurity, which is a critical piece of information for proposing potential structures.
-
Tandem Mass Spectrometry (MS/MS): This technique involves isolating the impurity ion in the mass spectrometer and fragmenting it. The resulting fragmentation pattern provides structural clues, acting as a "fingerprint" that can be used to differentiate between isomers and identify key functional groups.
Section 5: Experimental Protocols
Adherence to a validated, step-by-step protocol is essential for reproducible results.
Protocol 1: General RP-HPLC Method for Pyrazole Impurity Profiling
-
Instrumentation: Standard HPLC system with a UV or Diode Array Detector (DAD).[7]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[19]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Detection Wavelength: Scan for an optimal wavelength using a DAD, often around 210-260 nm for pyrazole derivatives.[7][19]
-
Gradient Program (Typical): Start with a low percentage of Solvent B (e.g., 5-10%) and ramp up to a high percentage (e.g., 90-95%) over 20-30 minutes to elute all potential impurities.
-
Sample Preparation:
-
Data Analysis: Calculate impurity levels using the area percent method. The purity is determined by the peak area of the main component relative to the total area of all peaks.[8]
Protocol 2: General GC-MS Method for Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.[17]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[17]
-
GC Parameters:
-
Injector Temperature: 250 °C.[17]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[17]
-
Oven Program: Start at a low temperature (e.g., 50 °C) and hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280-300 °C.[17]
-
Injection Mode: Split or Splitless, depending on the expected concentration of impurities.
-
-
Sample Preparation:
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
References
- A Researcher's Guide to the Spectroscopic Characterization of Synthesized Pyrazoles. BenchChem.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Validation of Impurity Methods, Part II. (2014-08-22).
- Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. BenchChem.
- Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. BenchChem.
- FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. ECA Academy.
- Validation Of Analytical Methods For Pharmaceutical Analysis. www .ec -undp.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
- comparative analysis of analytical methods for pyrazole deriv
- Quality: impurities. European Medicines Agency (EMA).
- High-Performance Liquid Chromatography (HPLC)
- A Comparative Guide to Purity Confirmation of 3-Amino-5-(2-furyl)pyrazole by HPLC Analysis. BenchChem.
- Guidance for Industry Q3A Impurities in New Drug Substances. FDA.
- Technical Support Center: HPLC Analysis of Pyrazolinone Deriv
- GC Troubleshooting: 7+ Common Problems and Their Solution. PharmaGuru. (2025-07-04).
- 10 Common Mistakes in Gas Chrom
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. (2023-07-14).
- Common Sources Of Error in Gas Chrom
- Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in pot
- 8 Common Gas Chrom
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- HPLC Troubleshooting Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaguru.co [pharmaguru.co]
- 13. aelabgroup.com [aelabgroup.com]
- 14. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. ijcpa.in [ijcpa.in]
Technical Support Center: Improving the Regioselectivity of Pyrazole Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Pyrazole cores are foundational motifs in numerous pharmaceuticals and agrochemicals, making their efficient and selective synthesis a critical task.[1][2]
The classic Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is a robust and widely used method.[3][4][5] However, a significant challenge arises when using an unsymmetrical 1,3-dicarbonyl, as the reaction can yield a mixture of two regioisomers, often with poor selectivity and posing significant purification challenges.[1][6][7][8]
This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you gain control over your reaction's regiochemical outcome.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of two products in my pyrazole synthesis. Why is this happening?
This is the most common issue in pyrazole synthesis and typically occurs when you react an unsymmetrical 1,3-dicarbonyl compound with a monosubstituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[8][9] The hydrazine has two non-equivalent nitrogen atoms (N1 and N2), and the dicarbonyl has two chemically distinct carbonyl carbons. The initial nucleophilic attack can occur from either nitrogen onto either carbonyl group, leading to two competing reaction pathways that result in two different regioisomers.[3][8]
Caption: Competing pathways in the Knorr pyrazole synthesis.
Q2: What are the key factors that determine which regioisomer is the major product?
The regiochemical outcome is a delicate balance of steric and electronic factors, influenced by the reaction conditions. The main drivers are:
-
Electrophilicity of the Carbonyl Carbons: The more electrophilic (electron-poor) carbonyl carbon will typically react faster with the hydrazine. Electron-withdrawing groups (like -CF₃) dramatically increase the electrophilicity of the adjacent carbonyl.[1]
-
Nucleophilicity of the Hydrazine Nitrogens: In a substituted hydrazine (R'-NHNH₂), the two nitrogen atoms have different nucleophilicities. For alkylhydrazines (e.g., methylhydrazine), the substituted nitrogen (N1) is more nucleophilic. For arylhydrazines (e.g., phenylhydrazine), the unsubstituted terminal nitrogen (N2) is generally more nucleophilic.[1]
-
Reaction Conditions (Kinetic vs. Thermodynamic Control): The interplay of solvent, temperature, and pH can influence which reaction pathway is favored.[8][10] For instance, acidic conditions protonate a carbonyl group, activating it for attack.[3][4]
Q3: Can I predict the major regioisomer based on my starting materials?
A prediction can often be made by comparing the relative reactivity of the two carbonyl groups and the two hydrazine nitrogens. The general rule is that the most nucleophilic nitrogen will preferentially attack the most electrophilic carbonyl carbon .
For example, in the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with methylhydrazine, the carbonyl adjacent to the -CF₃ group is far more electrophilic. The N-methylated nitrogen of methylhydrazine is the more nucleophilic center. Therefore, the initial attack will likely occur from the methylated nitrogen onto the trifluoromethyl-activated carbonyl, leading to a predictable major isomer.
Troubleshooting Guide: Common Regioselectivity Problems
Problem: My reaction yields a poor (e.g., 1:1 to 3:1) mixture of regioisomers. How can I increase the selectivity towards one product?
When regioselectivity is low, it indicates that the energy barriers for the two competing reaction pathways are very similar. Your goal is to alter the reaction conditions to favor one pathway significantly over the other.
-
Solution A: Change the Solvent to a Fluorinated Alcohol.
-
Causality: This is one of the most effective strategies reported.[7][11] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , are highly effective at improving regioselectivity, particularly for reactions involving fluorinated 1,3-diketones.[1] These solvents have strong hydrogen-bond-donating properties but are poor nucleophiles themselves. They can selectively form a stable hemiketal intermediate at the more electrophilic carbonyl carbon. This effectively "protects" this site, directing the nucleophilic attack of the hydrazine to the other carbonyl, thereby controlling the cyclization pathway.[1]
-
Action: Replace the standard solvent (often ethanol or methanol) with TFE or HFIP. HFIP is generally more effective than TFE at promoting selectivity.[1]
-
-
Solution B: Adjust the Reaction Temperature.
-
Causality: Temperature can be a deciding factor in selectivity.[10] Lowering the temperature often favors the kinetically controlled product (the one that forms fastest), while higher temperatures can allow the system to equilibrate to the most stable, thermodynamically favored product. The effect is system-dependent and requires empirical testing.
-
Action: Run a temperature screening experiment. Start at room temperature, then try 0 °C. If results are still poor, explore reflux conditions, but be aware that higher temperatures can sometimes decrease selectivity if the two product stabilities are similar.
-
-
Solution C: Modify the Hydrazine Reagent.
-
Causality: The form of the hydrazine can dictate the reaction pathway. Using a hydrazine salt (e.g., arylhydrazine hydrochloride) versus the free base can completely reverse the regioselectivity.[12] The protonated hydrazine salt has different reactivity and steric profiles, leading to an alternative cyclization mechanism and favoring the formation of the opposite regioisomer.
-
Action: If you are using a hydrazine free base, try the reaction with the corresponding hydrochloride salt. Conversely, if you are using the salt, attempt the reaction with the free base.[12]
-
Problem: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity to favor the other isomer?
-
Solution A: Employ a Different Synthetic Strategy.
-
Causality: The standard condensation of 1,3-dicarbonyls is not the only route to pyrazoles. Alternative methods build the ring through different bond formations, offering inherent regiocontrol.
-
Action 1 (Cycloaddition): Use a [3+2] cycloaddition reaction. For example, the reaction of N-alkylated tosylhydrazones with terminal alkynes offers complete regioselectivity for 1,3,5-trisubstituted pyrazoles.[13][14] Similarly, sydnone-alkyne cycloadditions can provide excellent control.[15][16]
-
Action 2 (Acetylenic Ketones): Reacting acetylenic ketones with monosubstituted hydrazines is a highly regioselective method for producing 1,3,5-substituted pyrazoles in excellent yields.[6]
-
-
Solution B: Use a Protecting Group Strategy.
-
Causality: A protecting group can temporarily block one of the nitrogen atoms on the hydrazine or one of the carbonyls on the dicarbonyl, forcing the reaction to proceed through a single pathway.
-
Action: For N-unsubstituted pyrazoles, a tetrahydropyranyl (THP) group can be used to protect the pyrazole nitrogen, allowing for regioselective functionalization at C5 via lithiation, followed by deprotection.[17] While this is a post-synthesis modification, a similar mindset can be applied to the starting materials if one functional group can be selectively protected over the other.
-
Data Summary Table
Table 1: Effect of Solvent on Regioselectivity in the Reaction of a Fluorinated 1,3-Diketone with Methylhydrazine. [1]
| Entry | 1,3-Diketone Substrate | Solvent | Ratio (Desired:Undesired Isomer) |
| 1 | Substrate 1a¹ | EtOH | Low selectivity observed |
| 2 | Substrate 1a¹ | TFE | 85:15 |
| 3 | Substrate 1a¹ | HFIP | 97:3 |
| 4 | Substrate 1d² | EtOH | 1:1.3 |
¹Substrate 1a: A 1,3-diketone with a trifluoromethyl group. ²Substrate 1d: A non-fluorinated 1,3-diketone analog. Data extracted from Fustero et al., J. Org. Chem. 2008.[1]
Experimental Protocols
Protocol 1: Improving Regioselectivity with Fluorinated Alcohols
This protocol is adapted from the work of Fustero, et al. and is highly effective for reactions involving electron-deficient 1,3-dicarbonyls.[1][7]
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of approximately 0.6 M.
-
Reagent Addition: Place the flask in an ice bath (0 °C). Slowly add the substituted hydrazine (e.g., methylhydrazine, 1.5 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting dicarbonyl is consumed.
-
Workup: Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to isolate the desired pyrazole regioisomer.
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol is based on the method developed by Tang, et al. for the reaction of N-alkylated tosylhydrazones and terminal alkynes.[13][14]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the N-alkylated tosylhydrazone (1.0 eq), 18-crown-6 (0.1 eq), and potassium tert-butoxide (t-BuOK, 2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous pyridine as the solvent, followed by the terminal alkyne (1.2 eq).
-
Reaction Conditions: Heat the sealed reaction mixture to 80 °C and stir for the time indicated by reaction monitoring (typically several hours).
-
Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure 1,3,5-trisubstituted pyrazole.
Decision-Making Workflow
For researchers facing poor regioselectivity, the following workflow can guide experimental design.
Caption: Workflow for improving pyrazole regioselectivity.
References
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]
- Li, P., Wang, L., & Zhang, J. (2015). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry, 13(28), 7795-7798. [Link]
- Kavthe, R. D., et al. (2011). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
- Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. [Link]
- Kamal, A., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
- Bagley, M. C., et al. (2003). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Synlett, 2003(2), 261-264. [Link]
- Wang, H. L., et al. (2012). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 4(11), 4888-4890. [Link]
- Reddy, T. S., et al. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Organic & Biomolecular Chemistry, 11(21), 3565-3570. [Link]
- Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
- Zhang, Y., et al. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 25(15), 3379. [Link]
- Zhang, Z., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
- Bouzayani, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
- Chen, Q., et al. (2012). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 14(11), 2698-2701. [Link]
- The Organic Chemistry Tutor. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. [Link]
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
- Zhang, Z., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
- da Silva, A. B., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17186-17200. [Link]
- Liu, Y., et al. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry, 18(20), 3845-3849. [Link]
- Roda, G., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2886. [Link]
- Li, Y., et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 27(19), 6674. [Link]
- ResearchGate. (n.d.). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. [Link]
- Sexton, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2465-2471. [Link]
- Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606-5612. [Link]
- Roda, G., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2886. [Link]
- Singh, R. P., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Pharmaceutical Chemistry, 4(2), 1-13. [Link]
- Clososki, G. C., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(29), 22915-22923. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Intermediates
Welcome to the technical support center for handling pyrazole intermediates. Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry and materials science, but their unique electronic structure and hydrogen-bonding capabilities often lead to poor solubility in common organic solvents.[1] This guide provides in-depth troubleshooting strategies and practical protocols to help you overcome these challenges, ensuring your experiments remain on track.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when working with poorly soluble pyrazole intermediates.
Q1: My pyrazole intermediate precipitated unexpectedly during my reaction or workup. What is the most likely cause?
A: Unanticipated precipitation is typically due to a change in the solution's properties that lowers the compound's solubility limit. The most common culprits are:
-
Change in Solvent Polarity: Adding an anti-solvent (a solvent in which your compound is insoluble) during an extraction or purification step will cause it to crash out. For example, adding water to an ethanol solution.
-
Temperature Fluctuation: Most compounds are more soluble in hot solvents.[2] If the reaction mixture cools, solubility will decrease, leading to precipitation.
-
pH Shift: Pyrazoles are weakly basic.[1] A change in pH can neutralize the molecule, making it less polar and significantly less soluble in aqueous or protic solvents.
-
Supersaturation: The concentration of your intermediate may have exceeded its saturation point in that specific solvent at that temperature.
Q2: What is the first and simplest technique I should try to get my pyrazole back into solution?
A: Before attempting more complex methods, start with solvent screening . The principle of "like dissolves like" is a useful, though not absolute, guide.[3] Pyrazoles have both polar (N-H bond, nitrogen lone pairs) and non-polar (carbon backbone) regions. A systematic test of a small panel of solvents with varying polarities is the most effective first step. See the detailed protocol in the Troubleshooting Guides below.
Q3: Is heating always a safe way to improve the solubility of my pyrazole intermediate?
A: Heating increases the kinetic energy of solvent molecules, which helps them break down the solute's crystal lattice, thereby increasing solubility.[2] However, this approach has risks:
-
Thermal Degradation: Your intermediate may be thermally labile and could decompose at elevated temperatures. Always run a small-scale test and check for degradation by TLC or LCMS.
-
Oiling Out: If the solution is heated above the compound's melting point, it may come out of solution as a liquid instead of a solid.[4] This "oiled out" substance rarely crystallizes well upon cooling.
-
Safety: Be mindful of the solvent's boiling point and flammability.[4] Never heat a closed system.
Q4: How significantly can pH affect the solubility of a pyrazole derivative?
A: The effect can be dramatic, especially in aqueous or protic solvent systems. The pyrazole ring contains nitrogen atoms that can be protonated by an acid.[1] The resulting pyrazolium salt is an ionic species and is typically much more polar and water-soluble than the neutral parent molecule.[5] Conversely, in highly basic conditions, the N-H proton can be removed, forming a pyrazolide anion, which is also more soluble in polar solvents. This pH-dependent solubility is a powerful tool that can be exploited in both reactions and purifications.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for overcoming complex solubility issues.
Guide 1: Systematic Solvent Screening
Principle: The solubility of a compound is a function of the intermolecular forces between the solute and the solvent. A systematic screening process identifies the solvent or solvent system with the optimal balance of forces to dissolve the pyrazole intermediate.
Experimental Protocol:
-
Preparation: Aliquot a small, measured amount of your dry pyrazole intermediate (e.g., 2-5 mg) into several small vials.
-
Solvent Panel Selection: Choose a range of solvents with varying polarities. A good starting panel is shown in the table below.
-
Initial Test (Room Temperature): To each vial, add a measured volume of a single solvent (e.g., 0.1 mL) and vortex for 30-60 seconds. Observe and record if the solid dissolves completely, partially, or not at all.
-
Heating Test: For solvents that did not lead to complete dissolution at room temperature, gently heat the vial (e.g., to 50-60°C or ~20°C below the solvent's boiling point) and observe any change in solubility.
-
Mixed Solvent Systems: If no single solvent is ideal, try mixed solvent systems.[2] Use a "soluble solvent" (one in which the compound shows some solubility) and an "insoluble solvent" (one in which it is insoluble).[2] Start by dissolving the compound in a minimal amount of the soluble solvent, then slowly add the insoluble solvent until the solution becomes cloudy (the saturation point). Gently heat to redissolve, and then allow to cool slowly. This is a common technique for recrystallization.[6]
Data Presentation: Solvent Selection Guide
| Solvent | Polarity Index | Boiling Point (°C) | Common Use & Rationale |
| Heptane/Hexane | 0.1 | 98 / 69 | Good for non-polar pyrazoles; often used as an anti-solvent. |
| Toluene | 2.4 | 111 | Can dissolve compounds with aromatic rings through π-π stacking. |
| Dichloromethane | 3.1 | 40 | A versatile, low-boiling-point solvent for a wide range of polarities. |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent, good for compounds with ester or ketone groups.[6] |
| Acetone | 5.1 | 56 | A polar aprotic solvent, effective but has a low boiling point.[3] |
| Isopropanol (IPA) | 3.9 | 82 | A polar protic solvent, can act as a hydrogen bond donor/acceptor. |
| Ethanol/Methanol | 4.3 / 5.1 | 78 / 65 | Highly polar protic solvents, good for polar pyrazoles. |
| Dimethylformamide (DMF) | 6.4 | 153 | A highly polar aprotic solvent, often a "solvent of last resort." High boiling point can be difficult to remove. |
| Water | 10.2 | 100 | Suitable for highly polar or ionic (salt form) pyrazoles.[6] |
Visualization: Decision Workflow for Solubility Enhancement This diagram outlines a logical progression for tackling a solubility problem, starting with the simplest methods.
Caption: A decision-making workflow for selecting a solubilization strategy.
Guide 2: pH Adjustment and Salt Formation
Principle: Salt formation is a highly effective and common method for increasing the aqueous solubility of ionizable drugs and intermediates.[7][8] By reacting a weakly basic pyrazole with an acid, a more soluble salt is formed.[5][9] The choice of the counter-ion can significantly impact the salt's properties, including solubility and stability.[9][10]
Visualization: Mechanism of pH-Dependent Solubility This diagram shows how a generic pyrazole exists in equilibrium with its protonated (more soluble) form.
Caption: Equilibrium between a neutral pyrazole and its protonated, more soluble form.
Experimental Protocol (Aqueous Systems):
-
Determine pKa: If possible, find the pKa of your pyrazole or a close analog. This will inform the pH range needed for protonation. Pyrazole itself has a pKa of about 2.5.[1]
-
Slurry Preparation: Create a slurry of your pyrazole intermediate in water or a water/co-solvent mixture.
-
Acid Titration: While stirring, slowly add a dilute acid (e.g., 1M HCl, 1M H2SO4) dropwise.
-
Monitor Dissolution: Observe the slurry. As the pH drops and the pyrazole is converted to its salt form, the solid should begin to dissolve. Monitor the pH with a calibrated meter or pH paper.
-
Identify Optimal pH: Note the pH at which complete dissolution occurs. It is often best to work at a pH unit or two below the pKa to ensure complete protonation.
-
Isolation (Optional): If you need to isolate the salt, it can be precipitated by adding a water-miscible organic anti-solvent or by removing the water via lyophilization (freeze-drying).
Troubleshooting:
-
Precipitation with excess acid: Some salts (e.g., sulfates, phosphates) can precipitate if the concentration of the common ion becomes too high.[8] If this occurs, use a different acid or avoid a large excess.
-
No solubility improvement: If the compound is not basic enough or if the salt formed is also insoluble, this method may not be effective. Consider a different strategy.
-
Stability Issues: Ensure your compound is stable to the acidic conditions. Run a small-scale test and check for degradation over time.
Guide 3: Advanced Solubilization Techniques
When standard methods are insufficient, more advanced formulation strategies can be employed, particularly in a drug development context.
-
Co-solvency: This technique involves using a mixture of a primary solvent (often water) with a water-miscible organic solvent (a co-solvent) like ethanol, propylene glycol, or PEG 400.[11][12] The co-solvent reduces the polarity of the aqueous environment, making it more favorable for dissolving hydrophobic molecules.[13][14] The key is to find the right ratio that maximizes solubility without causing the drug to precipitate upon further dilution.[11]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous solvent and forming a more soluble "inclusion complex".[][16] This is a powerful technique for significantly boosting the apparent solubility of a compound without chemically altering it.[][17] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Use of Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize poorly soluble compounds, effectively creating a microemulsion.[12]
References
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
- Kumar, L., & Verma, S. (2010). Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Pharmaceutical Sciences and Research, 1(11), 1-13. [Link]
- Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of drugs by cosolvents. In Techniques of Solubilization of Drugs (pp. 91-134). Marcel Dekker. [Link]
- Alhassan, M., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(7), 1913. [Link]
- Baviskar, D., et al. (2011). Strategies For Solubility Enhancement Of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 79-85. [Link]
- Roquette Pharma. (2015). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Pharmaceutical Networking. [Link]
- Singh, G., et al. (2019). Solubility Enhancement Techniques of Poorly Water Soluble Drug. International Journal of Science and Research (IJSR), 8(10), 1255-1260. [Link]
- Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum?. International journal of pharmaceutics, 453(1), 323–333. [Link]
- Various Authors. (2023). Why salt formation of weak acid increases the drug solubility?.
- University of Rochester, Department of Chemistry. (n.d.).
- Kumar, S., & Nanda, A. (2010). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 2(1), 1-6. [Link]
- Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]
- Various Authors. (2018). How to choose a solvent for crystallization of an organic compound. Quora. [Link]
- Mura, P. (2016). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. Molecules, 22(1), 25. [Link]
- Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
- Williamson, K. L. (1982). Solvent selection for recrystallization: An undergraduate organic experiment.
- Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of pharmaceutical sciences, 81(4), 372–379. [Link]
- ChemBK. (n.d.). Pyrazole. ChemBK. [Link]
- Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1794-1815. [Link]
- National Center for Biotechnology Information. (n.d.). Pyrazole.
- Sadowski, Z., et al. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 26(16), 4849. [Link]
- Acree, W. E. (1993). Comments concerning "Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents". Journal of pharmaceutical sciences, 82(4), 431–432. [Link]
- Arai, K., & Saito, S. (1995). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Journal of the Japan Petroleum Institute, 38(1), 1-13. [Link]
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
- Sharma, D., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(7), 10-18. [Link]
- Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8), 1934-1941. [Link]
- Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
- Verma, M. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics, 4(37), 1-3. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. bjcardio.co.uk [bjcardio.co.uk]
- 10. rjpdft.com [rjpdft.com]
- 11. ijpbr.in [ijpbr.in]
- 12. ijsr.net [ijsr.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. jddt.in [jddt.in]
- 16. arborpharmchem.com [arborpharmchem.com]
- 17. pharmaceutical-networking.com [pharmaceutical-networking.com]
strategies for microwave-assisted pyrazole synthesis optimization
Welcome to the technical support center for microwave-assisted pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues encountered during experimentation. As your dedicated application scientist, I will provide not just protocols, but the reasoning and scientific principles behind them to empower your research and development.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges with in-depth explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: My microwave-assisted pyrazole synthesis is resulting in a very low yield or no desired product at all. What are the likely causes and how can I fix this?
A: Low or no yield is a common frustration, but it can typically be resolved by systematically evaluating several key reaction parameters. The rapid and efficient energy transfer in microwave synthesis means that reaction conditions need to be finely tuned.
Core Causality: Inadequate energy absorption, sub-optimal temperature, or poor reagent reactivity are often the primary culprits. Unlike conventional heating, where the vessel is heated and transfers energy to the reaction mixture, microwaves directly energize polar molecules within the sample.[1][2] If the reaction mixture has low polarity, it may not heat effectively.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low pyrazole yield.
Detailed Solutions:
-
Solvent Selection: The choice of solvent is critical for efficient microwave absorption. Polar solvents like ethanol, DMF, or even water are highly effective at absorbing microwave energy and transferring it to the reactants.[3][4] If your reaction is in a non-polar solvent (e.g., toluene), consider adding a polar co-solvent or switching to a more suitable medium. For solvent-free reactions, ensure your reactants themselves are polar enough to absorb microwave energy.[5][6]
-
Temperature and Power Optimization: Do not assume that higher power is always better. A very high power setting can lead to localized superheating and decomposition of reagents or products.[7] Start with a moderate power setting and a target temperature based on literature precedents. If the reaction is sluggish, incrementally increase the temperature. A typical starting point for many pyrazole syntheses is 100-120°C.[5][8]
-
Catalyst Choice: Many pyrazole syntheses benefit from an acid or base catalyst to facilitate the cyclocondensation reaction.[9][10] If you are not using a catalyst, consider adding a catalytic amount of acetic acid, piperidine, or a solid catalyst like basic alumina.[11][12] The choice of catalyst can also influence regioselectivity.[13]
Issue 2: Formation of Side Products and Isomers
Q: My reaction is producing the desired pyrazole, but I'm also getting significant amounts of side products or a mixture of regioisomers. How can I improve the selectivity?
A: The formation of side products, particularly regioisomers when using unsymmetrical 1,3-dicarbonyl compounds, is a common challenge in pyrazole synthesis.[14] Microwave heating can sometimes exacerbate this if not properly controlled, but it can also be leveraged to improve selectivity.
Core Causality: The formation of regioisomers is governed by the relative reactivity of the two electrophilic centers in the 1,3-dicarbonyl compound and the nucleophilicity of the substituted hydrazine. Side products can also arise from self-condensation of starting materials or decomposition at high temperatures.
Strategies for Improving Selectivity:
-
Temperature and Time Control: Microwave synthesis allows for precise temperature control. Running the reaction at the lowest effective temperature can often favor the thermodynamically more stable product and minimize side reactions. The significantly shorter reaction times (often minutes instead of hours) also reduce the likelihood of product degradation or side reactions.[8][15]
-
Solvent Effects: The polarity of the solvent can influence the transition states of the competing reaction pathways, thereby affecting the isomeric ratio.[13] Experiment with a range of solvents with varying polarities (e.g., ethanol, isopropanol, DMF, toluene) to find the optimal medium for your specific substrates.
-
Catalyst Screening: The choice of an appropriate acid or base catalyst can direct the cyclization to favor one isomer.[13] For instance, a bulky base might sterically hinder attack at one carbonyl group, favoring the formation of a specific regioisomer.
Data-Driven Optimization of Reaction Conditions:
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Optimization Notes |
| Reaction Time | Hours (e.g., 4-12 h)[8] | Minutes (e.g., 5-20 min)[8][14] | Shorter times reduce side product formation. |
| Temperature | Reflux temperature of solvent | Precisely controlled (e.g., 80-150°C)[14][16] | Lower temperatures can improve regioselectivity. |
| Solvent | Often high-boiling point solvents | Wide range, including low-boiling point solvents in sealed vessels | Solvent polarity can influence isomeric ratios.[13] |
| Yield | Moderate (e.g., 59-71%)[8] | Often higher (e.g., 80-98%)[15][17] | Optimized conditions lead to cleaner reactions and higher yields. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Is a domestic microwave oven suitable for pyrazole synthesis?
A: Absolutely not. Domestic microwave ovens are not designed for laboratory use and pose a significant safety risk.[7] They lack the necessary safety features, such as temperature and pressure sensors, and are not built to withstand the corrosive nature of many solvents and reagents. Using a dedicated scientific microwave reactor is imperative for safety and reproducibility.[1]
Q2: What is the general mechanism for microwave-assisted pyrazole synthesis?
A: The fundamental chemical mechanism, typically a cyclocondensation reaction, is the same as in conventional heating. The primary pathway for the synthesis of pyrazoles involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[14][16] The key difference with microwave assistance is the method of energy input.
Caption: General mechanism of pyrazole synthesis accelerated by microwave irradiation.
Microwave irradiation accelerates the reaction by rapidly and uniformly heating the reaction mixture through dielectric heating, which significantly reduces the time required to reach the activation energy for each step of the reaction.[2][18]
Q3: Can I perform solvent-free pyrazole synthesis using a microwave?
A: Yes, solvent-free synthesis is one of the key advantages of microwave chemistry, aligning with the principles of green chemistry.[5][6] This approach is highly efficient, reduces waste, and simplifies product purification. For a solvent-free reaction to be successful, at least one of the reactants must be polar enough to absorb microwave energy effectively. Often, the reaction is performed on a solid support like silica or alumina, which can aid in energy absorption and reaction efficiency.[11]
Q4: How do I choose the right microwave power setting?
A: Modern scientific microwave reactors often allow you to set a target temperature rather than just a power level. The instrument will then modulate the power to maintain that temperature. If you are setting the power directly, it's best to start with a lower setting (e.g., 100-200 W) and monitor the temperature and pressure rise.[17] The optimal power will depend on the volume of the reaction mixture, the vessel size, and the dielectric properties of your reagents and solvent. The goal is to maintain a stable target temperature without causing a rapid, uncontrolled increase in pressure.[7]
Q5: What are the key safety precautions for microwave-assisted synthesis?
A: Safety is paramount. Always adhere to the following:
-
Use a dedicated scientific microwave reactor. [7]
-
Never exceed the maximum recommended volume, temperature, or pressure for the reaction vessels.
-
Ensure proper stirring to avoid localized superheating.[7]
-
Always start with small-scale reactions when exploring new conditions.
-
Be aware of the potential for rapid pressure buildup, especially with reactions that generate gaseous byproducts.
-
Work in a well-ventilated laboratory hood.[7]
By understanding the principles of microwave heating and systematically addressing experimental variables, you can optimize your pyrazole synthesis for higher yields, improved purity, and significantly reduced reaction times.
References
- Pyrazole synthesis under microwave irradiation and solvent-free conditions. (n.d.). SciELO.
- Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing.
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (n.d.). MDPI.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). PMC - NIH.
- troubleshooting low yields in pyrazolo[1,5-a]pyrimidine synthesis. (n.d.). Benchchem.
- Microwave-assisted synthesis of pyrazoles - a mini-review. (2025, April 24). DergiPark.
- Green synthesis of pyranopyrazole using microwave assisted techniques. (2020, February 12). GSC Online Press.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020, April 7). RSC Publishing.
- Microwave-Assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (n.d.). PubMed.
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023, June 1). Bentham Science Publishers.
- Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (n.d.). Semantic Scholar.
- Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021, October 11). ACS Publications.
- Mady, M. F., et al. (2015, April 30). Microwave-assisted synthesis of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives incorporating diaryl sulfone moiety as potential antimicrobial agents. ResearchGate.
- A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods. (n.d.). Benchchem.
- Microwave-assisted synthesis. (n.d.). Anton Paar Wiki.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). PMC.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
- Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. (2025, July 7). PubMed Central.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025, August 6).
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science.
- Microwave-assisted synthesis of pyrazoles - a mini-review. (2025, August 4). ResearchGate.
Sources
- 1. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 2. ijrpas.com [ijrpas.com]
- 3. scielo.br [scielo.br]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. Safety Considerations for Microwave Synthesis [cem.com]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
Validation & Comparative
A Technical Guide to the Structure-Activity Relationship of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole Analogues
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of these compounds: 3-(4-Bromophenyl)-1-methyl-1H-pyrazole analogues. By objectively comparing the performance of various structural modifications and providing supporting experimental data, this document aims to empower researchers in the rational design of more potent and selective therapeutic candidates.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is present in a wide array of biologically active molecules, exhibiting pharmacological activities that span from anticancer and anti-inflammatory to antimicrobial and kinase inhibition.[3][4][5] The versatility of the pyrazole ring, allowing for substitutions at multiple positions, makes it an ideal scaffold for combinatorial chemistry and lead optimization in drug discovery.[1] The presence of a 4-bromophenyl group at the 3-position of the pyrazole ring has been identified as a key feature in several biologically active compounds, contributing to their potency and target engagement.[6][7] This guide will focus on analogues where the pyrazole nitrogen at position 1 is methylated, a common modification to enhance metabolic stability and modulate biological activity.[8]
General Synthesis of this compound Analogues
The synthesis of this compound analogues typically begins with the reaction of a substituted 4-bromoacetophenone with a suitable reagent to form a 1,3-dicarbonyl intermediate. This intermediate is then cyclized with methylhydrazine to yield the core pyrazole structure. Subsequent modifications can be introduced at various positions of the pyrazole and phenyl rings to generate a library of analogues for SAR studies.
A representative synthetic scheme is outlined below:
Caption: Generalized synthetic route for this compound analogues.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogues is highly dependent on the nature and position of substituents on both the pyrazole and the phenyl rings. The following sections dissect the available data to elucidate key SAR trends.
Substitutions on the Pyrazole Ring
Modifications at positions 4 and 5 of the pyrazole ring have a profound impact on the anticancer activity of these compounds.
| Compound ID | R4-Substituent | R5-Substituent | Target Cell Line | IC50 (µM) | Reference |
| 1a | -CHO | -H | HepG2 | > 50 | [6] |
| 1b | -CH=N-NH-CS-NH2 | -H | HepG2 | 9.13 | [6] |
| 1c | -CN | -NH2 | MCF-7 | 15.6 | [9] |
Key Insights:
-
Position 4: Simple substitution at the 4-position, such as with a formyl group (-CHO), often results in low activity.[6] However, elaboration of this group into larger, more functional moieties like a thiosemicarbazone (-CH=N-NH-CS-NH2) can dramatically increase potency, as seen in the significant drop in IC50 for compound 1b against the HepG2 liver cancer cell line.[6]
-
Position 5: The introduction of an amino group (-NH2) at the 5-position, particularly in conjunction with a cyano group at the 4-position, has been shown to confer significant cytotoxicity against breast cancer cells (MCF-7), as demonstrated by compound 1c .[9]
Substitutions on the 4-Bromophenyl Ring
While the 4-bromo substitution is a common feature, modifications to this phenyl ring can further modulate activity. The replacement of the bromine atom with other halogens or different functional groups can influence the electronic properties and binding interactions of the molecule.
| Compound ID | Phenyl Substituent | Target Cell Line | IC50 (µM) | Reference |
| 2a | 4-Br | A549 (Lung) | 6.52 | [6] |
| 2b | 4-Cl | HepG2 | 12.22 | [9] |
| 2c | 4-F | PC-3 (Prostate) | > 50 | [10] |
Key Insights:
-
Halogen Identity: The nature of the halogen at the para-position of the phenyl ring influences anticancer activity. While direct comparisons are limited in the literature for the exact 3-(4-halophenyl)-1-methyl-1H-pyrazole scaffold, broader studies on related phenylpyrazoles suggest that bromine and chlorine often confer potent activity.[6][9] In some cases, fluorine substitution leads to a decrease in potency.[10] This suggests that both the size and electronic properties of the halogen are important for target interaction.
The following diagram illustrates the key SAR findings for this class of compounds:
Caption: Key structure-activity relationships for this compound analogues.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.
General Synthesis of a this compound-4-carbaldehyde Derivative
This protocol describes a general method for synthesizing a key intermediate for further SAR studies.
Materials:
-
4-Bromoacetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Methylhydrazine sulfate
-
Ethanol
-
Vilsmeier-Haack reagent (POCl3/DMF)
Procedure:
-
Step 1: Claisen Condensation: To a solution of sodium ethoxide in absolute ethanol, add 4-bromoacetophenone and diethyl oxalate. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Step 2: Cyclization: Add methylhydrazine sulfate to the reaction mixture from Step 1 and reflux for several hours. After cooling, the precipitated product, this compound, is filtered and purified.
-
Step 3: Formylation: The pyrazole from Step 2 is subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce a formyl group at the 4-position.
-
Purification: The final product is purified by column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole analogues (typically from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
The following diagram illustrates the workflow for the MTT assay:
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion and Future Directions
The this compound scaffold represents a promising framework for the development of novel therapeutic agents, particularly in the field of oncology. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at the 4- and 5-positions of the pyrazole ring, as well as on the phenyl ring, can significantly impact biological activity. The elaboration of substituents at the 4-position and the introduction of an amino group at the 5-position have emerged as key strategies for enhancing anticancer potency.
Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold. This includes the synthesis and evaluation of a broader range of substituents at all available positions, the investigation of different biological targets beyond cytotoxicity (such as specific kinases), and in vivo efficacy studies of the most promising analogues. The insights provided in this guide offer a solid foundation for the continued development of this compound derivatives as next-generation therapeutics.
References
- El-Sayed, M. A., et al. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Monatshefte für Chemie-Chemical Monthly, 147(6), 1135-1144.
- Nayak, S. K., et al. (2021). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, 354(10), 2100142.
- Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(2), 1-15.
- El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945.
- Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 8(11), 1205-1226.
- Puthiyapurayil, P., et al. (2012). Design, synthesis and in vitro anticancer evaluation of a novel series of S-substituted-1, 3, 4-oxadiazole bearing N-methyl-4-(trifluoromethyl) phenyl pyrazole moiety. Bioorganic & medicinal chemistry letters, 22(16), 5271-5276.
- Hassan, A. S., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 25(16), 3584.
- Ragavan, R. V., et al. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Bioorganic & medicinal chemistry, 18(4), 1583-1591.
- Abdelazeem, A. H., et al. (2021). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal, 14(4), 1935-1949.
- Atia, A. J., et al. (2020). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127303.
- Ali, A. A.-M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 34.
- El-Faham, A., et al. (2012). Synthesis and biological evaluation of some substituted pyrazole derivatives of biological interest.
- Abd El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis, 21(1), 1-9.
- Arbačiauskienė, E., et al. (2011). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2011(2), M723.
- de Oliveira, R. B., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 668853.
- Mohamed, M. S., et al. (2022).
- Sivaramakarthikeyan, R., et al. (2018). Synthesis and anticancer activity of some novel 1h-pyrazol-5(4h)-one derivatives. Rasayan Journal of Chemistry, 11(2), 645-652.
- Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650.
- Gomaa, A. M. (2013).
- Gising, J., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 940-947.
- Zhang, M., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6296.
- BenchChem. (2025). Unlocking Therapeutic Potential: A Deep Dive into the Structure-Activity Relationship of Bromophenyl Pyrazoles. BenchChem Technical Support Team.
- Al-Omair, M. A. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science Publishers.
- Bouziane, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-15.
- Abd El-Wahab, A. H. F., et al. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis.
Sources
- 1. A review of recent advances in anticancer activity and SAR of pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
A Head-to-Head Comparison of Pyrazole-Based Kinase Inhibitors in Oncology Research
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the backbone of numerous potent and selective kinase inhibitors.[1][2] For researchers in oncology and drug development, understanding the nuanced differences in efficacy among these agents is critical for selecting the right tool to interrogate biological systems or to advance a therapeutic candidate. This guide provides an in-depth, objective comparison of several prominent pyrazole-based multi-kinase inhibitors, focusing on their performance against key oncogenic targets, supported by experimental data and detailed protocols.
The Landscape of Pyrazole-Based Multi-Kinase Inhibitors
Many pyrazole-based inhibitors achieve their anti-cancer effects by targeting receptor tyrosine kinases (RTKs) involved in angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[3] Key among these are the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4][5] By inhibiting these kinases, these drugs can effectively starve tumors of their blood supply.
This guide will focus on a comparative analysis of four widely studied pyrazole-containing inhibitors that primarily target the VEGFR pathway: Axitinib , Pazopanib , Regorafenib , and Sunitinib .
Comparative Efficacy: An In Vitro Perspective
The foundational measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki) against purified enzymes. This in vitro data provides a clean, direct comparison of potency at the molecular level.
From an application standpoint, a lower IC50 value against a primary target like VEGFR-2, the major mediator of angiogenic signaling, often correlates with higher potency in cellular and in vivo models.[6] However, the inhibitor's activity against a wider panel of kinases (its selectivity profile) is equally important. Broader activity can be beneficial for hitting multiple oncogenic pathways but may also lead to off-target toxicities.[7][8]
Table 1: Comparative In Vitro Kinase Inhibition Profiles (IC50 in nM)
| Kinase Target | Axitinib | Pazopanib | Regorafenib | Sunitinib | Rationale for Target Selection |
| VEGFR-1 | 0.1[9] | 10[10] | 13[10] | 9 (Ki) | Involved in endothelial cell migration and recruitment of progenitor cells.[11][12] |
| VEGFR-2 | 0.2[9] | 30[10] | 4.2[10] | 9 (Ki) | The primary mediator of VEGF-driven angiogenesis, proliferation, and survival.[6][13] |
| VEGFR-3 | 0.1-0.3[9] | 84[10] | 46[10] | 8 (Ki) | Primarily involved in lymphangiogenesis, a key route for metastasis.[12][13] |
| PDGFR-β | 1.6[9] | 47[10] | 22[10] | 2 (Ki) | Expressed on pericytes; its inhibition can destabilize tumor vasculature.[4] |
| c-KIT | 1.7 | 74[10] | 7[10] | 2 (Ki) | A key driver in gastrointestinal stromal tumors (GIST) and other cancers.[4][14] |
| RET | >1000 | - | 1.5[10] | Inhibits | Oncogenic driver in certain thyroid and lung cancers.[7][15] |
| RAF-1 | - | - | 2.5[10] | - | A key kinase in the MAPK/ERK signaling pathway downstream of RAS.[7] |
Expert Insights: The data in Table 1 reveals a distinct hierarchy in potency and selectivity. Axitinib stands out as a highly potent and selective inhibitor of the VEGFR family, with sub-nanomolar IC50 values.[9][16] This high specificity may account for a more manageable side-effect profile in some clinical contexts. In contrast, Regorafenib and Sunitinib are true multi-kinase inhibitors, demonstrating potent activity against a broader spectrum of targets including those involved in oncogenesis (c-KIT, RET) and cell signaling (RAF-1).[7][15] This broad-spectrum action may overcome resistance mechanisms but requires careful management of off-target effects.[8] Pazopanib shows potent, albeit slightly less so than Axitinib, activity against VEGFRs and also targets c-KIT.[17][18]
To understand the mechanism of these inhibitors, it is crucial to visualize the signaling cascade they disrupt. The diagram below illustrates the canonical VEGF signaling pathway, a primary target for all four compared inhibitors.
Caption: VEGF signaling pathway targeted by pyrazole inhibitors.
Validating Efficacy: Essential Experimental Protocols
Translating in vitro potency into biological effect requires robust, validated assays. The following protocols represent industry-standard methods for evaluating kinase inhibitor efficacy.
This assay provides a quantitative measure of kinase activity by detecting the amount of ADP produced, which is directly proportional to enzyme activity.[19][20] It is a self-validating system when appropriate controls are included.
Causality Behind Experimental Choices:
-
Why ADP-Glo™? This luminescent assay is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods.[21] Its "add-mix-measure" format is ideal for high-throughput screening.[19]
-
Controls are Critical:
-
No-Enzyme Control: Establishes background signal.
-
No-Inhibitor (Vehicle) Control: Represents 100% kinase activity.
-
Known Potent Inhibitor (e.g., Staurosporine): Serves as a positive control for inhibition.
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the pyrazole-based inhibitor (e.g., 10-point, 3-fold dilution starting from 10 µM) in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO).[20]
-
Enzyme Addition: Add 2 µL of purified kinase (e.g., recombinant VEGFR-2) diluted in kinase reaction buffer.
-
Initiation: Add 2 µL of a substrate/ATP mix (e.g., a generic peptide substrate and ATP at its Km concentration) to start the reaction.[20] Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[20][22]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[22][23]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence to % inhibition relative to vehicle controls and plot against inhibitor concentration to determine the IC50 value using non-linear regression.
Caption: Workflow for the ADP-Glo™ In Vitro Kinase Assay.
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[24][25] It is a robust method to assess the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.
Causality Behind Experimental Choices:
-
Why CellTiter-Glo®? This luminescent assay is more sensitive than colorimetric assays (e.g., MTT) and has a simple "add-mix-measure" protocol, minimizing pipetting errors.[24] The stable "glow-type" signal provides flexibility in measurement timing.[25]
-
Cell Line Selection: The choice of cell line is paramount. For VEGFR inhibitors, using an endothelial cell line (e.g., HUVEC) directly assesses anti-angiogenic effects. Alternatively, using a cancer cell line known to be dependent on one of the inhibitor's secondary targets (e.g., a GIST cell line with a c-KIT mutation for Sunitinib) can validate its multi-kinase activity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HUVEC or a relevant cancer cell line) in a 96-well opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the pyrazole-based inhibitor. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (typically 48-72 hours).
-
Assay Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[25][26]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[25]
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[25][26]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the half-maximal growth inhibition (GI50) or cytotoxic concentration (IC50) by normalizing the data to vehicle-treated controls.
Conclusion: Selecting the Right Inhibitor for Your Research
The choice between pyrazole-based kinase inhibitors is not a matter of "better" or "worse," but of selecting the optimal tool for a specific scientific question.
-
For studies requiring precise and potent inhibition of the VEGFR pathway with minimal confounding off-target effects, Axitinib is an excellent choice due to its high selectivity.[9][27]
-
When investigating tumors driven by multiple signaling pathways or exploring mechanisms of resistance to more selective agents, the broad-spectrum activity of Sunitinib and Regorafenib provides a powerful approach.[4][7][15]
-
Pazopanib offers a balanced profile, potently inhibiting VEGFRs while also targeting other key kinases like c-KIT, making it a versatile tool for various cancer models.[17][18]
By leveraging the comparative data and robust protocols presented in this guide, researchers can make informed decisions, ensuring that their experimental design is both technically sound and logically aligned with their scientific objectives.
References
- Loges, S., Schmidt, T., & Carmeliet, P. (2010). The VEGF signaling pathway in cancer: the road ahead. Journal of Mammary Gland Biology and Neoplasia, 15(4), 327–340.
- National Cancer Institute. (n.d.). Regorafenib. Division of Cancer Treatment and Diagnosis.
- Meads, M. B., Gatenby, R. A., & Dalton, W. S. (2009). The VEGF pathway in cancer and disease: Responses, resistance, and the path forward. Cold Spring Harbor Symposia on Quantitative Biology, 74, 143–152.
- Galal, S. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
- Melincovici, C. S., et al. (2020). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Cancers, 12(6), 1629.
- Bentham Science Publishers. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry, 29(32), 5346-5370.
- Sia, D., Alsinet, C., Newell, P., & Villanueva, A. (2014). VEGF Signaling in Cancer Treatment. Current Pharmaceutical Design, 20(17), 2834-2842.
- Meadows, K. L., & Hurwitz, H. I. (2012). Targeting the VEGF signaling pathway in cancer therapy. Expert Opinion on Investigational Drugs, 21(5), 659-671.
- Sonpavde, G., et al. (2014). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 8, 117-125.
- Galal, S. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330.
- Kuboki, Y., et al. (2019). Molecular insight of regorafenib treatment for colorectal cancer. Cancer and Metastasis Reviews, 38(4), 685-693.
- O'Donnell, A., & Pinder, M. C. (2010). Pazopanib, a Multitargeted Tyrosine Kinase Inhibitor for Advanced Renal Cell Cancer. Clinical Journal of Oncology Nursing, 14(5), 633-640.
- MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(13), 5099.
- ClinPGx. (n.d.). Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics.
- ClinPGx. (n.d.). Regorafenib.
- Kasneci, A., et al. (2014). Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. Journal of Neuro-Oncology, 117(2), 221–230.
- Papatsoris, A. G., & Papavassiliou, A. G. (2009). Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. Expert Opinion on Investigational Drugs, 18(3), 343-354.
- Scholarly Publications Leiden University. (2024). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib.
- Motzer, R. J., et al. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Expert Opinion on Investigational Drugs, 15(5), 553-561.
- ResearchGate. (n.d.). Biochemical activity of regorafenib and sorafenib: target inhibition.
- Taylor & Francis Online. (2022). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST).
- Ossiform Research Line. (2023, January 5). Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube.
- Bio-protocol. (2020). In vitro ADP-Glo kinase assay.
- Keisner, S. V., & Shah, S. R. (2011). Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma. Drugs, 71(4), 443-454.
- ResearchGate. (n.d.). Comparison of cellular selectivity of approved and investigational....
- Frontiers. (2018). Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients.
- Frontiers. (2022). The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms.
- National Institutes of Health. (2013). Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program.
- National Institutes of Health. (2020). The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids.
- ResearchGate. (n.d.). Summary of axitinib pharmacokinetic parameters in patients with advanced renal cell carcinoma treated with axitinib 5 mg bid.
- Lowe, J., et al. (2011). Comparing protein VEGF inhibitors: In vitro biological studies. Experimental Eye Research, 92(5), 401-405.
- ResearchGate. (2023). Comparison of small molecules VEGFR inhibitors in the treatment of renal cell carcinoma.
- Drugs.com. (n.d.). List of VEGF/VEGFR inhibitors.
- ResearchGate. (n.d.). Differences of various VEGF inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ClinPGx [clinpgx.org]
- 5. Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regorafenib - NCI [dctd.cancer.gov]
- 8. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. tandfonline.com [tandfonline.com]
- 13. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cancernetwork.com [cancernetwork.com]
- 18. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. promega.com [promega.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 25. promega.com [promega.com]
- 26. promega.com [promega.com]
- 27. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
validation of the biological activity of synthesized 3-(4-Bromophenyl)-1-methyl-1H-pyrazole
A Comparative Guide to the Biological Validation of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole
For researchers, scientists, and professionals in drug development, the journey from a synthesized compound to a validated bioactive molecule is both rigorous and critical. This guide provides an in-depth, technically-grounded framework for assessing the biological activity of the novel compound, this compound. Drawing from extensive experience in preclinical validation, this document eschews rigid templates in favor of a logical, evidence-based workflow. Every experimental choice is explained, every protocol is designed for self-validation, and every claim is substantiated by authoritative sources.
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The specific structure of this compound suggests several potential avenues for biological investigation. This guide will focus on three high-probability areas of activity: anti-inflammatory, anticancer, and antimicrobial effects. For each area, we will compare the performance of our synthesized compound against established alternatives, providing the detailed experimental data necessary for a robust evaluation.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
The diaryl-substituted pyrazole motif is famously embodied in Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[4][5] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[6][7] Given the structural similarities, a primary hypothesis is that this compound may also exhibit COX inhibitory activity.
Comparative Compound:
-
Celecoxib: A well-characterized, FDA-approved selective COX-2 inhibitor, serving as the gold-standard positive control.[6]
Experimental Workflow: COX Inhibition Assay
The workflow is designed to determine the inhibitory concentration (IC50) of our test compound against both COX-1 and COX-2 enzymes, thereby establishing its potency and selectivity.
Caption: Workflow for determining COX-1/COX-2 inhibition.
Protocol: COX Enzyme Inhibition Assay
This protocol is adapted from established methods for measuring cyclooxygenase activity by quantifying prostaglandin E2 (PGE2) production.[8][9]
-
Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer.
-
Compound Preparation: Prepare a series of dilutions of the test compound and Celecoxib in DMSO.
-
Reaction Setup: In a 96-well plate, add the enzyme, a cofactor solution (containing heme and glutathione), and the test compound or control.
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Termination: Stop the reaction by adding a solution of hydrochloric acid.
-
Quantification: Quantify the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib | >100 | 0.05 | >2000 |
| Vehicle Control (DMSO) | No Inhibition | No Inhibition | N/A |
Anticancer Activity: Cytotoxicity Screening
Numerous pyrazole derivatives have demonstrated potent anticancer activities by targeting various cellular pathways.[10][11][12] A fundamental first step in evaluating anticancer potential is to assess the compound's cytotoxicity against a panel of human cancer cell lines.
Comparative Compound:
-
Doxorubicin: A widely used chemotherapeutic agent with broad-spectrum activity, serving as a positive control for cytotoxicity.
Experimental Workflow: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[13]
Caption: Workflow for MTT cytotoxicity assay.
Protocol: MTT Assay
This protocol is based on standard procedures for assessing cell viability.[14][15][16]
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound, doxorubicin, or DMSO (vehicle control).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation:
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | ~0.1 | ~0.2 | ~0.5 |
| Vehicle Control (DMSO) | No significant cytotoxicity | No significant cytotoxicity | No significant cytotoxicity |
Antimicrobial Activity: Susceptibility Testing
The pyrazole nucleus is also a feature of some antimicrobial agents.[2][17][18] Therefore, it is prudent to screen this compound for activity against a panel of pathogenic bacteria and fungi.
Comparative Compounds:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.
-
Fluconazole: A broad-spectrum antifungal agent.
Experimental Workflow: Broth Microdilution for MIC Determination
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21]
Caption: Workflow for MIC determination via broth microdilution.
Protocol: Broth Microdilution Assay
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound, ciprofloxacin, and fluconazole in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Ciprofloxacin | ~1 | ~0.5 | >64 |
| Fluconazole | >64 | >64 | ~2 |
Conclusion
This guide outlines a comprehensive and comparative approach to the initial biological validation of this compound. By systematically evaluating its anti-inflammatory, anticancer, and antimicrobial potential against established standards, researchers can generate the robust, high-quality data necessary to make informed decisions about the future development of this novel compound. The causality-driven experimental design and detailed protocols provided herein are intended to ensure scientific integrity and reproducibility, forming a solid foundation for further preclinical investigation.
References
- Celecoxib - StatPearls - NCBI Bookshelf.
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
- Celecoxib - Wikipedia.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
- Pyrazole as an anti-inflammatory scaffold | International journal of health sciences.
- Celecoxib Pathway, Pharmacodynamics - ClinPGx.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.
- Full article: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status.
- Mini review on anticancer activities of Pyrazole Derivatives - IJNRD.
- Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences.
- What is the mechanism of Celecoxib? - Patsnap Synapse.
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed.
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal.
- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH.
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate.
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central.
- An ELISA method to measure inhibition of the COX enzymes - PubMed - NIH.
- (PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives.
- Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog.
- MTT Assay Protocol - 塞魯士生技有限公司.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
- An ELISA method to measure inhibition of the COX enzymes - Springer Nature Experiments.
- Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia.
- Broth microdilution susceptibility testing. - Bio-protocol.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 20. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 21. rr-asia.woah.org [rr-asia.woah.org]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock of discovery. In the realm of heterocyclic chemistry, substituted pyrazoles are of immense interest due to their prevalence in pharmacologically active compounds. This guide provides an in-depth technical comparison of the spectroscopic analysis of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole, focusing on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the rationale behind spectral assignments, compare the data with that of structurally related analogs, and provide a detailed experimental protocol for acquiring high-quality NMR data.
The Importance of Spectroscopic Characterization
This compound is a disubstituted pyrazole with a bromophenyl group at the C3 position and a methyl group on the N1 nitrogen. This substitution pattern breaks the symmetry of the parent pyrazole ring, leading to a unique and predictable NMR spectrum. Accurate interpretation of this spectrum is crucial for confirming the regiochemistry of synthesis and for identifying the compound in complex mixtures.
Comparative ¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum provides valuable information about the electronic environment and connectivity of protons in a molecule. In our target molecule, we can expect distinct signals for the pyrazole ring protons, the methyl protons, and the protons of the 4-bromophenyl group.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | ~7.5 - 7.6 | d | ~2.0 - 2.5 | The proton at the C5 position is a doublet due to coupling with the H-4 proton. It is expected to be the most downfield of the pyrazole protons due to the anisotropic effect of the adjacent phenyl ring. |
| H-4 | ~6.4 - 6.5 | d | ~2.0 - 2.5 | The proton at the C4 position is a doublet due to coupling with the H-5 proton. |
| H-2', H-6' | ~7.6 - 7.7 | d | ~8.5 | These aromatic protons on the bromophenyl ring are ortho to the pyrazole substituent and will appear as a doublet due to coupling with the H-3' and H-5' protons. |
| H-3', H-5' | ~7.5 - 7.6 | d | ~8.5 | These aromatic protons are meta to the pyrazole substituent and ortho to the bromine atom. They will appear as a doublet, coupled to the H-2' and H-6' protons. |
| N-CH₃ | ~3.9 - 4.0 | s | - | The methyl protons on the nitrogen will appear as a sharp singlet as there are no adjacent protons to couple with. |
Causality Behind Predicted Shifts:
The electron-withdrawing nature of the 4-bromophenyl group is expected to deshield the protons on the pyrazole ring, shifting them downfield compared to unsubstituted 1-methylpyrazole. The precise chemical shifts can be influenced by the solvent used for the analysis.
Comparative ¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 | ~150 - 152 | This carbon is directly attached to the electronegative nitrogen and the bromophenyl group, leading to a significant downfield shift. |
| C-5 | ~128 - 130 | The C-5 carbon is adjacent to a nitrogen atom and will also be downfield. |
| C-4 | ~106 - 108 | The C-4 carbon is typically the most upfield of the pyrazole ring carbons. |
| C-1' | ~132 - 134 | The ipso-carbon of the bromophenyl ring, attached to the pyrazole. |
| C-2', C-6' | ~129 - 131 | Aromatic carbons ortho to the pyrazole substituent. |
| C-3', C-5' | ~131 - 133 | Aromatic carbons meta to the pyrazole substituent and ortho to the bromine. |
| C-4' | ~121 - 123 | The carbon atom directly bonded to the bromine atom will be shifted upfield due to the heavy atom effect. |
| N-CH₃ | ~39 - 41 | The methyl carbon attached to the nitrogen. |
Comparative Analysis with Analogs:
The predicted chemical shifts are based on data from similar structures. For instance, in 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole, the pyrazole ring carbons appear at approximately 148.4, 138.4, and 107.8 ppm.[1] The absence of a methyl group at C-5 in our target molecule will influence the chemical shift of this carbon. Similarly, the ¹³C signals for a 4-bromophenyl group can be compared to other compounds containing this moiety.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition:
-
The following parameters are recommended for a 400 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-32
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Spectral Width: 240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to establish proton connectivity.
Visualizing Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with numbered atoms for clear NMR assignment.
Caption: Structure of this compound.
Conclusion
The spectroscopic analysis of this compound by ¹H and ¹³C NMR provides a detailed fingerprint of its molecular structure. By understanding the influence of the substituents on the chemical shifts and coupling patterns, researchers can confidently identify this compound and distinguish it from its isomers and other related substances. The provided experimental protocol serves as a robust starting point for obtaining high-quality data, which is essential for the rigorous demands of chemical research and drug development. While actual experimental data for the title compound is not publicly available in the cited literature, the predictive analysis based on a wealth of data from analogous compounds provides a strong and scientifically sound basis for its characterization.
References
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
Sources
A Comparative Guide to the X-ray Crystallography of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole Derivatives
The Privileged Scaffold: Why Pyrazoles Matter in Drug Discovery
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and metabolic stability.[1][2] This five-membered heterocycle, featuring two adjacent nitrogen atoms, is a key component in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1][3][4] The therapeutic diversity of pyrazole derivatives, spanning anticancer, anti-inflammatory, and antimicrobial applications, underscores the critical need for precise structural characterization to understand their structure-activity relationships (SAR) and guide rational drug design.[2][5]
Single-crystal X-ray diffraction (scXRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of molecules, providing unparalleled accuracy in bond lengths, angles, and stereochemistry.[6][7][8] This guide focuses on the crystallographic analysis of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole, a representative member of this important class of compounds, to illustrate the power and intricacies of this technique.
From Synthesis to Single Crystal: An Experimental Blueprint
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals—often the most challenging step.
Synthesis of this compound
The synthesis of pyrazole derivatives is well-established, with several reliable methods available. A common and efficient route is the condensation reaction between a β-dicarbonyl compound and a hydrazine derivative, known as the Knorr pyrazole synthesis.[9] For N-substituted pyrazoles like the title compound, a substituted hydrazine is employed.
General Synthetic Protocol:
A widely used method involves the Vilsmeier-Haack reaction. For instance, the synthesis of a similar derivative, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, starts from 4-bromoacetophenone phenylhydrazone, which is then treated with a Vilsmeier reagent (prepared from phosphoryl chloride and DMF).[10] The synthesis of the starting material for a related ethyl-substituted pyrazole also utilizes this approach.[11]
The Art of Crystallization
Obtaining crystals suitable for X-ray diffraction is crucial for high-quality data. The ideal crystal should be a single, unflawed entity, typically with dimensions around 0.1-0.3 mm.[12] The key principle is to allow crystals to form slowly from a supersaturated solution.[12][13]
Common Crystallization Techniques:
| Technique | Description | Advantages | Considerations |
| Slow Evaporation | A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly over several days.[13][14] | Simple to set up and widely applicable. | Rapid evaporation can lead to small or poor-quality crystals.[15] |
| Slow Cooling | A saturated solution is prepared at an elevated temperature and then cooled down slowly.[16] | Effective for compounds with temperature-dependent solubility. | Requires careful control of the cooling rate.[12] |
| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a sealed container with a "poor" solvent (antisolvent). The slow diffusion of the antisolvent vapor induces crystallization. | Excellent control over the rate of supersaturation. | Requires careful selection of solvent/antisolvent pairs. |
| Sublimation | The compound is heated under vacuum, causing it to transition directly from a solid to a gas, and then deposit as crystals on a cold surface. | Yields solvent-free crystals. | Only applicable to thermally stable and volatile compounds.[16] |
Experimental Protocol: Crystallization by Slow Evaporation
-
Preparation of a Saturated Solution: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, chloroform) at room temperature.[10][17] The choice of solvent is critical; the compound should be moderately soluble.[13]
-
Filtration: Filter the solution through a syringe filter into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[13]
-
Slow Evaporation: Cover the vial with parafilm and puncture a few small holes with a needle. This slows down the rate of evaporation.[12]
-
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[13]
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop.
Unveiling the Molecular Architecture: X-ray Crystallographic Analysis
Once a suitable single crystal is obtained, the process of determining its molecular structure through X-ray diffraction can begin.
The Experimental Workflow
The workflow for single-crystal X-ray diffraction involves data collection, structure solution, and refinement.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Protocol for Data Collection and Structure Solution:
-
Crystal Mounting: A selected crystal is mounted on a cryo-loop and placed on the goniometer head of the diffractometer.[15]
-
Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector as the crystal is rotated.[10]
-
Structure Solution: For small molecules, the phase problem is typically solved using direct methods, which use statistical relationships between the measured diffraction intensities to derive initial phase estimates.[18]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This process optimizes the atomic positions, bond lengths, and angles to best fit the observed diffraction pattern.[18][19]
Crystallographic Data for a 3-(4-Bromophenyl)-pyrazole Derivative
The crystal structure of the closely related compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole , provides excellent insight into the expected structural features.[17]
| Parameter | Value | Reference |
| Chemical Formula | C₁₀H₉BrN₂ | [17] |
| Crystal System | Orthorhombic | [17] |
| Space Group | Pca2₁ | [17] |
| a (Å) | 5.9070(3) | [17] |
| b (Å) | 9.2731(7) | [17] |
| c (Å) | 17.5641(14) | [17] |
| V (ų) | 962.09(12) | [17] |
| Z | 4 | [17] |
| R-factor (Rgt(F)) | 0.0504 | [17] |
| CCDC No. | 2269982 | [17] |
Data for 3-(4-bromophenyl)-5-methyl-1H-pyrazole.
In the structure of a similar compound, 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the bromophenyl ring and the N-phenyl ring are significantly twisted relative to the central pyrazole ring, with dihedral angles of 36.48° and 13.70°, respectively.[10] Such torsional angles are critical for understanding how the molecule might fit into a biological target's binding pocket. The crystal packing is often stabilized by intermolecular interactions, such as C-H···O or N-H···N hydrogen bonds.[10][17]
A Holistic View: Comparison with Alternative Analytical Techniques
While scXRD provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical methods.
Caption: Integrated workflow for chemical structure characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the structure of molecules in solution.[9] It provides detailed information about the chemical environment and connectivity of atoms.
-
¹H and ¹³C NMR: These 1D experiments identify the different types of hydrogen and carbon atoms in the molecule.[20]
-
2D NMR (HSQC, HMBC): These experiments reveal correlations between atoms, allowing for the unambiguous assignment of signals and the determination of the molecule's covalent framework.[21]
-
Challenges: For NH-pyrazoles, annular tautomerism (rapid proton exchange between the two nitrogen atoms) can lead to broadened or averaged signals in the NMR spectrum.[21] This can often be resolved by acquiring spectra at low temperatures to slow the exchange rate.[21][22]
Mass Spectrometry (MS)
MS provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its substructures.[9]
-
Molecular Ion Peak (M+): Confirms the molecular weight and elemental composition (with high-resolution MS).[23]
-
Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer is often characteristic of its structure. Pyrazoles exhibit typical fragmentation patterns, such as the loss of HCN or N₂, which can help confirm the presence of the pyrazole ring.[24][25]
Powder X-ray Diffraction (PXRD)
When growing single crystals proves impossible, PXRD offers an alternative.[26][27] Instead of a single crystal, a polycrystalline powder is used. The resulting diffraction pattern is a series of peaks corresponding to the different lattice planes.
-
Applications: PXRD is widely used in the pharmaceutical industry for identifying crystalline phases (polymorphs), assessing sample purity, and monitoring stability.[28]
-
Limitations: While structure solution from powder data is possible, it is significantly more challenging than from single-crystal data due to the one-dimensional nature of the data and peak overlap.[26]
Comparative Summary
| Technique | Primary Information | Strengths | Limitations |
| Single-Crystal XRD | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous and highly accurate 3D structure determination (the "gold standard").[7] | Requires high-quality single crystals, which can be difficult to grow.[29] |
| NMR Spectroscopy | Atomic connectivity, chemical environment of nuclei in solution. | Excellent for determining the covalent structure in solution; non-destructive. | Provides an average structure in solution; can be complex to interpret (e.g., tautomerism).[21] |
| Mass Spectrometry | Molecular weight, elemental formula, structural fragments. | High sensitivity, requires very small sample amounts. | Provides no information on stereochemistry or 3D arrangement; isomers can be difficult to distinguish. |
| Powder XRD | Crystalline phase identification, unit cell parameters, crystal purity. | Does not require single crystals; useful for polymorph screening.[28] | Structure solution is complex and often not possible; provides less structural detail than scXRD.[26] |
Conclusion: The Synergy of Techniques
The X-ray crystallographic analysis of this compound derivatives provides definitive and high-resolution insight into their three-dimensional structure, which is invaluable for understanding their biological activity and for guiding further drug development efforts. The detailed structural parameters, including bond lengths, angles, and intermolecular interactions, form the bedrock of structure-based drug design.
However, no single technique tells the whole story. The most robust and reliable characterization of a novel compound is achieved through the synergistic application of multiple analytical methods. While single-crystal X-ray diffraction provides the unequivocal solid-state structure, NMR spectroscopy elucidates the structure in solution, and mass spectrometry confirms the molecular formula and key structural motifs. Together, these techniques provide a self-validating system, ensuring the scientific integrity of the structural assignment and empowering researchers to make informed decisions in the complex landscape of drug discovery.
References
- The Role of Pyrazole Derivatives in Modern Drug Discovery. Vertex AI Search.
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023). PubMed Central.
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. PubMed Central.
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry.
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Future Science.
- dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. BenchChem.
- A Researcher's Guide to the Spectroscopic Characterization of Synthesized Pyrazoles - Benchchem. BenchChem.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate.
- (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole - ResearchGate.
- What Is Small Molecule Crystal Structure Analysis? - Rigaku. Rigaku.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC - NIH.
- Mass spectrometric study of some pyrazoline derivatives - ResearchGate.
- Mass spectral investigation of compounds 1 and 11-15. | Download Table - ResearchGate.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH.
- 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... - ResearchGate.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Connect Journals.
- Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. University of Zurich.
- How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. University of Rochester.
- X-ray crystallography - Wikipedia. Wikipedia.
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
- Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data | Request PDF - ResearchGate.
- Small molecule crystallography - Excillum. Excillum.
- Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations | Request PDF - ResearchGate.
- X-ray crystallography without the crystals - Physics Today. Physics Today.
- Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH.
- (IUCr) How to grow crystals for X-ray crystallography.
- ChemInform Abstract: Crystal Structure Solution of Organic Compounds from X-Ray Powder Diffraction Data | Request PDF - ResearchGate.
- X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. AZoLifeSciences.
- 1H-Pyrazole - the NIST WebBook - National Institute of Standards and Technology. NIST.
- Single crystal X-ray diffraction of organometallic compounds - Benchchem. BenchChem.
- Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. Semantic Scholar.
- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - NIH.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. MDPI.
- Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2 - ResearchGate.
- Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1 - ResearchGate.
- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - PubMed Central. PubMed Central.
- Cryo-EM and X-Ray Crystallography: Complementary or Altern
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH.
- Synthesis of Some New Pyrazoles - DergiPark. DergiPark.
- This compound - PubChemLite. PubChemLite.
- Recent Advances in the Synthesis of Pyrazole Deriv
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rigaku.com [rigaku.com]
- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. excillum.com [excillum.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 13. How To [chem.rochester.edu]
- 14. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. iucr.org [iucr.org]
- 17. researchgate.net [researchgate.net]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 20. connectjournals.com [connectjournals.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. 1H-Pyrazole [webbook.nist.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. physicstoday.aip.org [physicstoday.aip.org]
comparative study of different synthetic routes to 3-(4-Bromophenyl)-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Bromophenyl)-1-methyl-1H-pyrazole (CAS No: 73387-51-6) is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its substituted pyrazole core is a prevalent motif in a wide array of pharmacologically active molecules. The strategic placement of the bromophenyl group offers a handle for further functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comparative analysis of three distinct and prominent synthetic routes to this target molecule: the Knorr Pyrazole Synthesis, synthesis via a Chalcone Intermediate, and the Vilsmeier-Haack Reaction. Each route is evaluated based on its underlying mechanism, experimental feasibility, regioselectivity, and overall efficiency, providing researchers with the critical information needed to make informed decisions in their synthetic endeavors.
Comparative Overview of Synthetic Strategies
| Synthetic Route | Key Starting Materials | Key Intermediates | Reaction Conditions | Yield | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 4-Bromoacetophenone, Ethyl acetate, Methylhydrazine | 1-(4-bromophenyl)butane-1,3-dione | Base-mediated condensation followed by acid-catalyzed cyclization | Good to Excellent | Readily available starting materials; straightforward two-step process. | Potential for regioisomeric mixtures; the synthesis of the diketone precursor can be low-yielding. |
| Synthesis via Chalcone Intermediate | 4-Bromoacetophenone, DMF-DMA, Methylhydrazine | (E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one | Condensation followed by cyclization | Good | High regioselectivity; mild reaction conditions for cyclization. | DMF-DMA can be moisture sensitive; requires an additional step for enaminone formation. |
| Vilsmeier-Haack Reaction | 4-Bromoacetophenone, Methylhydrazine, Vilsmeier Reagent (POCl₃/DMF) | 4-Bromoacetophenone methylhydrazone | Formation of hydrazone followed by cyclization with the Vilsmeier reagent | Moderate to Good | One-pot potential from the hydrazone; direct formation of the pyrazole ring. | The Vilsmeier reagent is corrosive and moisture-sensitive; requires careful handling. |
Route 1: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, a classic and enduring method for pyrazole formation, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For the synthesis of this compound, this route proceeds in two main steps: the Claisen condensation to form the β-diketone intermediate, followed by its cyclization with methylhydrazine.
Mechanism
The synthesis begins with a base-mediated Claisen condensation of 4-bromoacetophenone with ethyl acetate to generate 1-(4-bromophenyl)butane-1,3-dione. The subsequent reaction with methylhydrazine proceeds via a condensation-cyclization cascade. The more nucleophilic nitrogen of methylhydrazine initially attacks one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. A critical consideration in this step is the regioselectivity, as the unsymmetrical diketone can potentially lead to two isomeric products. However, studies have shown that the reaction of 1-aryl-1,3-butanediones with methylhydrazine often favors the formation of the 1-methyl-3-aryl-5-methyl-pyrazole isomer due to the higher reactivity of the acetyl carbonyl group towards nucleophilic attack.
Experimental Protocol
Step 1: Synthesis of 1-(4-bromophenyl)butane-1,3-dione
-
In a round-bottom flask, sodium ethoxide is prepared by carefully adding sodium metal to absolute ethanol under an inert atmosphere.
-
A mixture of 4-bromoacetophenone and ethyl acetate is added dropwise to the sodium ethoxide solution at room temperature.
-
The reaction mixture is then heated at reflux for several hours to drive the condensation.
-
After cooling, the reaction is quenched with dilute acid, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield 1-(4-bromophenyl)butane-1,3-dione.[2][3]
Step 2: Synthesis of this compound
-
To a solution of 1-(4-bromophenyl)butane-1,3-dione in a suitable solvent such as ethanol or acetic acid, methylhydrazine is added.
-
A catalytic amount of acid (e.g., acetic acid or a mineral acid) is typically added to facilitate the reaction.
-
The mixture is heated at reflux for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then worked up by adding water and extracting the product with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.[4][5]
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 3. 1-(4-Bromophenyl)butane-1,3-dione | C10H9BrO2 | CID 432653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
The Impact of N-Methylation on the Biological Activity of 3-(4-Bromophenyl)-1H-pyrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Subtle structural modifications to this privileged heterocycle can dramatically influence its biological activity, offering a fertile ground for the fine-tuning of therapeutic agents. This guide provides an in-depth, objective comparison of the biological activities of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole and its unmethylated precursor, 3-(4-Bromophenyl)-1H-pyrazole. By examining the available, albeit limited, experimental data, we aim to elucidate the impact of N-methylation on the pharmacological profile of this particular pyrazole derivative.
Introduction: The Significance of the Pyrazole Nucleus and N-Substitution
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties have led to their incorporation into numerous drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[3][4][5] The nitrogen atoms of the pyrazole ring are particularly important as they can participate in hydrogen bonding and other intermolecular interactions with biological targets.
Substitution at the N1 position of the pyrazole ring is a common strategy in drug design to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. Methylation, the addition of a methyl group, is one of the simplest yet most impactful of these modifications. This guide will explore how this seemingly minor change affects the biological activity of the 3-(4-Bromophenyl)-1H-pyrazole core.
Comparative Biological Activity: Unraveling the Effects of a Methyl Group
Anticancer Activity
Numerous pyrazole derivatives have been investigated for their potential as anticancer agents.[7][8] For instance, a study on new derivatives of 1,3,4-trisubstituted pyrazole, which share a similar core structure, demonstrated significant cytotoxic activity against various human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF7), lung carcinoma (A549), prostatic cancer (PC3), and colon carcinoma (HCT116).[9] One of the most potent compounds in that study, 4-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1,2-dihydro-2-oxo-6-(pyridin-2-yl)pyridine-3-carbonitrile, exhibited IC50 values ranging from 8.913 to 29.130 μM across these cell lines.[9] This highlights the potential of the 3-(4-bromophenyl)pyrazole scaffold in cancer therapy.
The influence of N-methylation on cytotoxicity is not straightforward and can be target-dependent. Methylation can alter the molecule's ability to fit into a specific binding pocket of a target protein, potentially increasing or decreasing its efficacy. Without specific experimental data for the two compounds , it is difficult to definitively state which would be a more potent anticancer agent.
Antimicrobial Activity
Pyrazole derivatives have also shown promise as antimicrobial agents.[3][10] For example, certain pyrazole compounds have demonstrated good antibacterial activity, with some exhibiting a minimum inhibitory concentration (MIC) as low as 32 μg/mL.[3]
The addition of a methyl group to the pyrazole nitrogen can impact a compound's ability to penetrate bacterial cell walls and interact with intracellular targets. The increased lipophilicity from the methyl group could enhance membrane permeability, potentially leading to improved antibacterial activity. However, it could also lead to non-specific binding and reduced selectivity.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with some compounds acting as inhibitors of cyclooxygenase (COX) enzymes.[11][12] The N-substituent on the pyrazole ring can play a crucial role in determining the potency and selectivity of COX inhibition. For instance, in a study of thymol-pyrazole hybrids, N-substitution was a key determinant of dual COX-2/5-LOX inhibitory activity.[13]
It is plausible that the presence of the N-methyl group in this compound could influence its anti-inflammatory profile compared to the unmethylated precursor. The methyl group could affect the compound's interaction with the active site of inflammatory enzymes.
Structure-Activity Relationship (SAR): The Role of N-Methylation
The key structural difference between the two molecules is the presence of a methyl group on one of the pyrazole nitrogen atoms. This seemingly small modification can have a significant impact on the molecule's overall properties and its interaction with biological targets.
Key Physicochemical Differences:
| Property | 3-(4-Bromophenyl)-1H-pyrazole | This compound |
| Hydrogen Bond Donor | Yes (N-H) | No |
| Lipophilicity (LogP) | Lower | Higher |
| Polar Surface Area | Higher | Lower |
| Molecular Weight | 223.07 g/mol | 237.10 g/mol [14] |
The unmethylated precursor possesses a hydrogen bond donor in the form of the N-H group, which can be crucial for anchoring the molecule within a protein's active site. The methylated analogue loses this capability, which could lead to a different binding mode or reduced affinity for certain targets. Conversely, the increased lipophilicity of the methylated compound may enhance its ability to cross cell membranes, potentially leading to better bioavailability and intracellular target engagement.
Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, we provide the following generalized experimental protocols for key biological assays.
Synthesis of this compound
A general method for the N-methylation of pyrazoles involves the reaction of the N-H pyrazole with a methylating agent in the presence of a base.[15]
Materials:
-
3-(4-Bromophenyl)-1H-pyrazole
-
Methyl iodide (or dimethyl sulfate)
-
Potassium carbonate (or sodium hydride)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)
Procedure:
-
To a solution of 3-(4-Bromophenyl)-1H-pyrazole in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Perform serial two-fold dilutions of the test compounds in MHB in a 96-well microtiter plate.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Comparison: A Workflow Diagram
Figure 1. Workflow for Comparing Biological Activities
Conclusion: A Call for Direct Comparative Studies
The addition of a methyl group to the N1 position of the 3-(4-Bromophenyl)-1H-pyrazole scaffold introduces significant physicochemical changes that are likely to alter its biological activity profile. The unmethylated precursor's ability to act as a hydrogen bond donor is a key feature that is lost upon methylation, while the methylated analogue gains increased lipophilicity.
References
- Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. (URL: [Link])
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. (URL: [Link])
- Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Deriv
- 3-(4-Bromophenyl)pyrazole | 73387-46-9. J&K Scientific. (URL: [Link])
- Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. International Journal of Organic Chemistry. (URL: [Link])
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention. (URL: [Link])
- Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry. (URL: [Link])
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
- This compound. PubChem. (URL: [Link])
- 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid. PubChem. (URL: [Link])
- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. (URL: [Link])
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. (URL: [Link])
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia. (URL: [Link])
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Pyrazoles and Pyrazolines as Anti-Inflamm
- 3-(4-bromophenyl)-5-methyl-1H-pyrazole. PubChem. (URL: [Link])
- Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. (URL: [Link])
- Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple P
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. meddocsonline.org [meddocsonline.org]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 15. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
The Great Divide: A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrazole-Based Compounds
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, from anti-inflammatory to anticancer agents.[1][2] The journey from a promising pyrazole-based compound in a petri dish to an effective therapeutic in a living system, however, is fraught with challenges. The transition from in vitro (in glass) to in vivo (in the living) is often where promising candidates falter. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of pyrazole-based compounds, offering field-proven insights, detailed experimental protocols, and supporting data to navigate this critical translational gap.
The In Vitro Arena: Quantifying Potential in a Controlled World
In vitro assays are the bedrock of early-stage drug discovery, providing a rapid, high-throughput, and cost-effective means to assess the biological activity of newly synthesized compounds. The primary goal is to determine a compound's potency and selectivity against a specific molecular target or cellular process in a highly controlled and isolated environment.
Causality Behind Experimental Choices: Why These Assays?
The selection of an in vitro assay is dictated by the compound's hypothesized mechanism of action. For pyrazole-based compounds, which frequently target protein kinases, the experimental design must rigorously quantify the inhibition of the target enzyme and the downstream cellular consequences.
-
Target Engagement & Potency: For kinase inhibitors, a biochemical assay is paramount. The ADP-Glo™ Kinase Assay, for instance, is a highly sensitive, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[3][4] Its high sensitivity is ideal for kinases with low turnover and allows for the use of low enzyme concentrations, making it suitable for high-throughput screening.[5][6] The output, typically an IC₅₀ value, represents the concentration of the inhibitor required to reduce enzyme activity by 50% and is a critical measure of potency.
-
Cellular Viability & Cytotoxicity: Demonstrating that a compound can kill cancer cells is a fundamental step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity.[7][8] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The intensity of the color is proportional to the number of living cells, providing a quantitative measure of cytotoxicity (IC₅₀ or LC₅₀ values).[9][10]
-
Mechanism of Action in Cells: Assays that confirm the compound's effect on cellular pathways, such as cell cycle analysis by flow cytometry or Western blotting for downstream phosphorylation events, provide crucial mechanistic validation.[11]
Case Study 1: AT7519 - A Pyrazole-Based CDK Inhibitor
AT7519 is a pyrazole-based small molecule that potently inhibits multiple cyclin-dependent kinases (CDKs), including CDK2, which is crucial for cell cycle progression.[2][9] Its evaluation provides a clear example of the in vitro to in vivo workflow.
In Vitro Efficacy of AT7519
The initial assessment of AT7519 involved determining its potency against its target kinases and its cytotoxic effect on cancer cell lines.
| Assay Type | Target/Cell Line | Metric | Result | Reference |
| Kinase Inhibition | CDK2/Cyclin A | IC₅₀ | 47 nM | [2] |
| Cell Viability (MTT) | MM.1S (Multiple Myeloma) | IC₅₀ | ~0.5 µM | [9][12] |
| Cell Viability | U251 (Glioblastoma) | IC₅₀ | 0.246 µM | [13] |
| Cell Viability | U87MG (Glioblastoma) | IC₅₀ | 0.2218 µM | [13] |
| Cell Viability | AMC711T (Neuroblastoma) | LC₅₀ | ~1.7 µM | [10][11] |
Experimental Protocol: CDK2 Inhibition (ADP-Glo™ Kinase Assay)
This protocol outlines the determination of the IC₅₀ value for a pyrazole-based inhibitor against CDK2/Cyclin A.
-
Reagent Preparation:
-
Prepare the CDK2/Cyclin A enzyme to a working concentration (e.g., ~2.5 ng/µl) in 1x Kinase Assay Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA).[14]
-
Prepare the substrate (e.g., Histone H1) and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Kₘ for the enzyme to ensure accurate competitive inhibition data.
-
Prepare a serial dilution of the test compound (e.g., AT7519) in the assay buffer. Include a DMSO-only vehicle control.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the inhibitor dilution (or DMSO).
-
Add 2 µl of the enzyme solution.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.[14]
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15][16]
-
Add 10 µl of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.[15][16]
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the "no enzyme" blank from all readings.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The In Vivo Gauntlet: Assessing Efficacy in a Complex Biological System
While in vitro data is essential for screening and initial characterization, it cannot replicate the complexity of a living organism. In vivo studies are indispensable for evaluating a compound's true therapeutic potential, taking into account pharmacokinetics (PK), pharmacodynamics (PD), and interaction with the host environment.
Causality Behind Experimental Choices: Why This Model?
The choice of an animal model is critical for the clinical relevance of the findings.
-
Xenograft Models: For anticancer agents, the human tumor xenograft model in immunodeficient mice is a standard.[17] Athymic nude or more severely compromised strains like NOD-SCID mice are used because their lack of a functional adaptive immune system prevents the rejection of transplanted human cancer cells.[18] This allows for the growth of human tumors in a living system, providing a platform to assess a drug's ability to inhibit tumor growth in vivo.
-
Orthotopic vs. Subcutaneous: The site of tumor implantation matters. Subcutaneous models, where tumor cells are injected under the skin, are common for their ease of tumor measurement.[19][20] However, orthotopic models, where cells are implanted in the corresponding organ (e.g., colon cancer cells in the colon wall), often better recapitulate the tumor microenvironment and metastatic progression.[21]
From Bench to Bedside: The Drug Discovery & Validation Pipeline
Caption: Drug discovery pipeline for pyrazole-based compounds.
In Vivo Efficacy of AT7519
The promising in vitro results of AT7519 prompted its evaluation in xenograft models of neuroblastoma and multiple myeloma.
| Model | Cell Line | Dose/Schedule | Metric | Result | Reference |
| Mouse Xenograft | AMC711T (Neuroblastoma) | 15 mg/kg/day, 5 days/week | Tumor Growth Inhibition | Dose-dependent inhibition | [10][11][22] |
| Transgenic Mouse | Th-MYCN (Neuroblastoma) | 15 mg/kg/day | Tumor Regression | 86% average reduction at day 7 | [10][11] |
| Mouse Xenograft | MM.1S (Multiple Myeloma) | 15 mg/kg/day, 3 days/week | Survival | Median survival increased from 27.5 to 39 days | [9][12] |
Experimental Protocol: Human Tumor Xenograft Efficacy Study
This protocol describes a general procedure for assessing the efficacy of a pyrazole-based compound in a subcutaneous xenograft model.
-
Cell Preparation:
-
Culture human cancer cells (e.g., HCT-116) under standard conditions.
-
Harvest cells at 80-90% confluency using trypsin.
-
Wash cells with sterile, serum-free media or PBS and resuspend at a concentration of 2 x 10⁶ cells per 100 µL.[23] Ensure cell viability is >95% via trypan blue exclusion.
-
Keep the cell suspension on ice. For some cell lines, mixing 1:1 with Matrigel can improve tumor engraftment.
-
-
Animal Procedures:
-
Tumor Growth Monitoring and Treatment:
-
Monitor animals for tumor formation.
-
Once tumors reach a palpable volume (e.g., 50-150 mm³), randomize mice into treatment and vehicle control groups.[23][24]
-
Administer the test compound (formulated in an appropriate vehicle) and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.[17]
-
Monitor animal body weight and general health as indicators of toxicity.
-
-
Data Analysis:
-
At the end of the study, calculate the percentage of tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.
-
Collect tumors for pharmacodynamic analysis (e.g., Western blot for target inhibition) and histological examination.
-
Bridging the Gap: Why In Vitro Doesn't Always Predict In Vivo
The discrepancy between a compound's performance in a flask and its efficacy in an animal is a central challenge in drug development. Several factors contribute to this "in vitro-in vivo" correlation gap.
Case Study 2: Celecoxib - A Tale of Two Environments
Celecoxib, a pyrazole-based selective COX-2 inhibitor, provides a classic example of this disconnect.
-
In Vitro : High concentrations of celecoxib (>20 µM) are required to induce apoptosis and reduce the viability of colon cancer cell lines like HCA-7 and HCT-116.[18][25] For HCT-116, the IC₅₀ is reported to be around 52 µM.[23]
-
In Vivo : In nude mice with HCA-7 xenografts, celecoxib administration resulted in a plasma concentration of only ~2.3 µM.[18][25] Despite this concentration being non-toxic in vitro, it significantly attenuated tumor growth in vivo.[18] Similarly, in HT-29 xenografts, celecoxib inhibited tumor growth by up to 63.4% at doses that would not be cytotoxic in standard cell culture.[21]
| Compound | Cell Line | In Vitro IC₅₀ | In Vivo Model | In Vivo Result | Reference |
| Celecoxib | HCT-116 | ~52 µM | Nude Mouse Xenograft | Tumor growth inhibition | [23] |
| Celecoxib | HT-29 | >20 µM | Nude Mouse Xenograft | 63.4% tumor growth inhibition | [21] |
This discrepancy highlights several key biological principles:
-
Pharmacokinetics (ADME): A compound's Absorption, Distribution, Metabolism, and Excretion profile dictates its concentration and duration of action at the tumor site. Poor bioavailability or rapid metabolism can prevent a potent in vitro compound from ever reaching effective concentrations in vivo.
-
The Tumor Microenvironment (TME): In vitro models lack the complex TME, which includes stromal cells, immune cells, and the extracellular matrix. Drugs like celecoxib may exert significant effects not by directly killing tumor cells, but by modulating the TME, for instance, by inhibiting angiogenesis (the formation of new blood vessels that feed the tumor).
-
Host-Drug Interactions: The host's metabolism can convert a compound into more or less active forms, a factor completely absent in cell culture.
Conclusion: An Integrated Approach to Predictive Drug Discovery
The development of effective pyrazole-based therapeutics requires a nuanced understanding of both in vitro and in vivo data. While in vitro assays are indispensable for identifying potent molecules and elucidating their mechanisms, they represent a simplified biological reality. The ultimate test of a compound's efficacy lies in its performance within a complex, living system.
As senior application scientists, we must emphasize a self-validating system: in vitro findings must be treated as hypotheses that are rigorously tested in vivo. Discrepancies should not be viewed as failures, but as opportunities to uncover more complex biological mechanisms, such as effects on the tumor microenvironment or unique metabolic pathways. By carefully designing experiments, understanding the limitations of each model, and integrating data from both worlds, we can more effectively bridge the translational gap and accelerate the development of the next generation of pyrazole-based medicines.
References
- Molenaar, J. J., et al. (2015). Cyclin-Dependent Kinase Inhibitor AT7519 as a Potential Drug for MYCN-Dependent Neuroblastoma. Clinical Cancer Research, 21(22), 5100–5109.
- Santo, L., et al. (2010). AT7519, a novel small molecule multi-cyclin dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. Blood, 116(21), 913.
- Nakamura, T., et al. (2006). Celecoxib inhibits tumor growth and angiogenesis in an orthotopic implantation tumor model of human colon cancer. World Journal of Gastroenterology, 12(48), 7793–7798.
- Ninomiya, I., et al. (2012). Antitumor and anti-metastatic effects of cyclooxygenase-2 inhibition by celecoxib on human colorectal carcinoma xenografts in nude mouse rectum. Oncology Reports, 28(4), 1475–1480.
- Ninomiya, I., et al. (2012). Antitumor and anti-metastatic effects of cyclooxygenase-2 inhibition by celecoxib on human colorectal carcinoma xenografts in nude mouse rectum. Oncology Reports, 28(4), 1475-80.
- Goueli, S. A., et al. (2011). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Methods in Molecular Biology, 740, 87–103.
- Santo, L., et al. (2008). AT7519, A Novel Small Molecule Multi-Cyclin Dependent Kinase Inhibitor, Induces Apoptosis in Multiple Myeloma VIA GSK3β Activation and RNA Polymerase II Inhibition. Blood, 112(11), 892.
- Molenaar, J. J., et al. (2015). Cyclin-Dependent Kinase Inhibitor AT7519 as a Potential Drug for MYCN-Dependent Neuroblastoma. Clinical Cancer Research, 21(22), 5100-9.
- Spandidos Publications. (2012). Antitumor and anti-metastatic effects of cyclooxygenase-2 inhibition by celecoxib on human colorectal carcinoma xenografts in nude mouse rectum. Oncology Reports.
- BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
- Saad, N. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry.
- El-Naggar, A. M., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of Ovarian Research, 17(1), 1-20.
- Zhang, Y., et al. (2023). ADT‐OH synergistically enhanced the antitumor activity of celecoxib in human colorectal cancer cells. Journal of Biochemical and Molecular Toxicology, 37(9), e23490.
- Saad, N. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate.
- Santo, L., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics, 8(2), 324–332.
- Molenaar, J. J., et al. (2015). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. Clinical Cancer Research, 21(22), 5100-5109.
- Saad, N. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
- ResearchGate. (n.d.). CDK‐2 inhibitors under clinical trials with their IC50 on CDK‐2.
- Wang, Y., et al. (2023). The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest. Journal of Translational Medicine, 21(1), 22.
- Creative Diagnostics. (n.d.). CDK Signaling Pathway.
- Huang, C., et al. (2013). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncogene, 32(19), 2398–2406.
- Williams, C. S., et al. (2000). Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models. Cancer Research, 60(21), 6045–6051.
- Unciti-Broceta, A., et al. (2024). Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma. International Journal of Molecular Sciences, 25(12), 6649.
- Williams, C. S., et al. (2000). Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models. Semantic Scholar.
- ResearchGate. (n.d.). Ribbon diagram of CDK2-cyclin A structure and location of the interface.
- ResearchGate. (n.d.). The structure of monomeric CDK2. (A) Schematic diagram showing the....
- ResearchGate. (n.d.). Effect of celecoxib on angiogenesis in rectal xenograft. (A)....
- Wikipedia. (n.d.). Cyclin-dependent kinase.
- Ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous).
- The Jackson Laboratory. (n.d.). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory.
Sources
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 4. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. promega.com [promega.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-Dependent Kinase Inhibitor AT7519 as a Potential Drug for MYCN-Dependent Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ashpublications.org [ashpublications.org]
- 13. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 16. promega.com [promega.com]
- 17. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antitumor and anti-metastatic effects of cyclooxygenase-2 inhibition by celecoxib on human colorectal carcinoma xenografts in nude mouse rectum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ADT‐OH synergistically enhanced the antitumor activity of celecoxib in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models. | Semantic Scholar [semanticscholar.org]
- 23. Antitumor and anti-metastatic effects of cyclooxygenase-2 inhibition by celecoxib on human colorectal carcinoma xenografts in nude mouse rectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Celecoxib inhibits tumor growth and angiogenesis in an orthotopic implantation tumor model of human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Profiling of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole and Its Analogs
In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with the human proteome is paramount. While a compound may be designed with a specific primary target in mind, its unforeseen interactions with other proteins, known as off-target effects or cross-reactivity, can lead to unexpected toxicities or, in some cases, therapeutic opportunities.[1][2] This guide provides a comprehensive framework for the cross-reactivity profiling of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole, a heterocyclic compound featuring the versatile pyrazole scaffold prevalent in medicinal chemistry.[3]
Given the absence of publicly available cross-reactivity data for this specific molecule, this document serves as a practical, in-depth guide for researchers, outlining the critical experimental strategies, data interpretation, and comparative analyses necessary to build a robust selectivity profile. We will delve into the causality behind experimental choices and present methodologies that ensure the generation of trustworthy and actionable data.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets through various non-covalent interactions. Numerous pyrazole derivatives have been developed as potent inhibitors of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[4][5] The substitution pattern on the pyrazole core, such as the 4-bromophenyl group and the N-methyl substituent in our topic compound, significantly influences its binding affinity and selectivity.[6] Therefore, a thorough understanding of its cross-reactivity is essential for advancing its development as a potential therapeutic agent or research tool.
Comparative Framework: Establishing a Selectivity Baseline
To contextualize the cross-reactivity profile of this compound, it is crucial to compare its performance against well-characterized compounds. This approach provides a relative measure of selectivity and helps to classify the compound's broader interaction profile. For this purpose, we will reference two exemplary kinase inhibitors with distinct selectivity profiles:
-
Staurosporine: A natural product known for its potent but highly non-selective inhibition of a vast number of kinases. It serves as a benchmark for promiscuous binding.[7]
-
Dasatinib: A clinically approved multi-targeted kinase inhibitor that potently inhibits the BCR-ABL fusion protein and Src family kinases, among others. It represents a compound with a more defined, albeit still multi-target, profile.[7]
By profiling our compound of interest alongside these standards, we can gain valuable insights into its relative selectivity within the kinome and beyond.
Experimental Strategy for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough assessment of off-target interactions. Combining in vitro biochemical assays with cell-based methods provides a more complete picture of a compound's behavior in a physiological context.[8]
Tier 1: Broad Kinome Screening
The human kinome, comprising over 500 kinases, is a common source of off-target interactions for many small molecule inhibitors.[8][9] Large-scale screening platforms are invaluable for an initial, broad assessment of a compound's kinase selectivity.
Recommended Platform: KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform offers a quantitative and high-throughput method to assess the binding of a compound to a large panel of kinases (over 480).[10][11] This technology utilizes a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on a solid support is measured by quantitative PCR (qPCR) of a DNA tag fused to the kinase.[12]
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Dissolve this compound to a high concentration stock (e.g., 10 mM) in 100% DMSO.
-
Assay Concentration: For an initial screen (scanMAX panel), a single high concentration (e.g., 1 µM or 10 µM) is typically used to maximize the detection of potential interactions.[13]
-
Assay Execution (Performed by Service Provider, e.g., Eurofins DiscoverX):
-
Kinases are tagged with a unique DNA identifier.
-
The test compound is incubated with the kinase and an immobilized ligand.
-
The amount of kinase bound to the solid support is quantified via qPCR.
-
-
Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value below a certain cutoff (e.g., <10% or <35%).
Data Presentation: Kinase Inhibition Profile
The results of the KINOMEscan™ assay should be summarized in a clear, tabular format for easy comparison.
Table 1: Comparative Kinase Binding at 1 µM Concentration (% Control)
| Kinase Target | This compound (%Ctrl) | Staurosporine (%Ctrl) | Dasatinib (%Ctrl) |
| ABL1 | Experimental Data | <1 | <1 |
| SRC | Experimental Data | <1 | <1 |
| LCK | Experimental Data | <1 | <1 |
| EGFR | Experimental Data | 5 | 50 |
| VEGFR2 | Experimental Data | 2 | 15 |
| ... (additional kinases) | ... | ... | ... |
| Note: This table is a template. Actual data for the topic compound needs to be generated experimentally. |
A visual representation, such as a TREEspot™ dendrogram provided by KINOMEscan™, offers an intuitive overview of the compound's selectivity across the kinome.
Workflow for KINOMEscan™ Profiling
Sources
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. chayon.co.kr [chayon.co.kr]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Inflammatory Effects of Pyrazole Derivatives and Celecoxib
Prepared by a Senior Application Scientist
Abstract
The Central Role of COX-2 in Inflammation and the Rise of Selective Inhibitors
Inflammation is the body's response to harmful stimuli, such as pathogens or damaged cells.[1] A key step in this cascade is the conversion of arachidonic acid into prostaglandins (PGs) by cyclooxygenase (COX) enzymes.[6] Two primary isoforms exist:
-
COX-1: A constitutive enzyme responsible for "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[6]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of pain and swelling.[6][7]
Traditional NSAIDs (e.g., ibuprofen, naproxen) inhibit both COX-1 and COX-2.[2] While this reduces inflammation, the concurrent inhibition of COX-1 is responsible for common and sometimes severe gastrointestinal side effects.[1] This limitation spurred the development of selective COX-2 inhibitors.
Celecoxib, a diaryl-substituted pyrazole, was a landmark achievement in this area.[8] Its mechanism relies on the selective inhibition of COX-2, thereby reducing prostaglandin synthesis involved in the pain and inflammation pathway.[8][9] The structural basis for this selectivity is crucial: celecoxib's polar sulfonamide side chain binds to a specific hydrophilic side pocket present in the active site of COX-2, an area that is smaller and more restricted in COX-1.[2][7] This structural difference allows for potent anti-inflammatory effects with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.[6]
Signaling Pathway of COX-2 in Inflammation
The following diagram illustrates the conversion of arachidonic acid into pro-inflammatory prostaglandins by COX-2, the target for celecoxib and its pyrazole-based analogues.
Caption: The COX-2 inflammatory cascade and point of inhibition.
The Pyrazole Scaffold: A Comparative Structural Analysis
The pyrazole ring is a cornerstone of COX-2 inhibitor design. Celecoxib's structure features a central 1,5-diarylpyrazole ring. The phenyl group at the N-1 position contains a p-sulfonamide (-SO2NH2) moiety, which is critical for its selective binding to the COX-2 enzyme.[2] The trifluoromethyl (-CF3) group at the C-3 position also contributes to its activity.
Many new pyrazole derivatives have been designed by modifying this core structure to enhance potency and selectivity.[10] These modifications often involve:
-
Replacing or altering the sulfonamide group.
-
Substituting different aryl groups at the N-1 and C-5 positions.
-
Introducing different functional groups onto the pyrazole ring or its substituents.
Caption: Core chemical structures of Celecoxib and a generic pyrazole derivative.
Comparative Efficacy: In Vitro and In Vivo Evidence
The ultimate measure of a novel anti-inflammatory agent is its performance in validated assays. Numerous studies have synthesized and evaluated new pyrazole derivatives, demonstrating activities that are often comparable or even superior to celecoxib.[5][11]
In Vitro COX Enzyme Inhibition
The primary in vitro test measures a compound's ability to inhibit COX-1 and COX-2 enzymes, typically reported as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of these values (IC50 COX-1 / IC50 COX-2) gives the Selectivity Index (SI), with a higher SI indicating greater selectivity for COX-2.
| Compound/Derivative | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |
| Celecoxib (Reference) | ~15 - 50 | ~0.04 - 2.16 | ~2.5 - 78 | [1][4][12] |
| Pyrazole-Thiazole Hybrid | >100 | 0.03 | >3333 | [1] |
| 3,5-Diarylpyrazole | - | 0.01 | - | [1] |
| Pyrazole-Pyridazine (6f) | 12.47 | 1.15 | 8.31 | [4] |
| Pyrazole Analogue (5u) | 130.12 | 1.79 | 72.73 | [12] |
| Bipyrazole (10) | >100 | 12.75 | >7.83 | [13] |
Note: IC50 values can vary based on assay conditions. This table represents a synthesis of reported data.
As the data shows, medicinal chemists have successfully developed pyrazole derivatives that exhibit significantly lower IC50 values for COX-2 and, in some cases, dramatically higher selectivity indices than celecoxib.[1][4]
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is the gold-standard in vivo assay for acute inflammation.[14] An irritant (carrageenan) is injected into the rat's paw, causing localized swelling (edema). The test compound is administered, and the reduction in paw volume is measured over several hours.
| Compound/Derivative | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Celecoxib (Reference) | 10 | ~45 - 82.8 | [1][5][15] |
| Indomethacin (Reference) | 10 | ~50 - 81.3 | [14][16] |
| Pyrazole-Thiazole Hybrid | 10 | 75% | [1] |
| Pyrazole Analogue (7l) | - | 93.59% | [16] |
| Pyrazole Derivative (AD 532) | - | Promising results | [17] |
| Pyrazole Analogue (5u) | 10 | 80.63% | [12] |
| Fused Pyranopyrazole (6k) | - | High Activity (ED50 = 0.8575 mmol/kg) | [15] |
Many novel pyrazole derivatives demonstrate potent in vivo anti-inflammatory activity, with several compounds showing edema inhibition percentages comparable or superior to both celecoxib and the non-selective NSAID indomethacin.[12][16] Furthermore, many of these highly active compounds were found to be safer on the gastrointestinal tract, with significantly lower ulcer indices than traditional NSAIDs.[15][18]
Key Experimental Protocols for Evaluation
Reproducible and validated experimental design is the bedrock of drug discovery. The following protocols outline the standard methodologies used to generate the comparative data discussed above.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
This assay quantifies the peroxidase activity of COX enzymes. The amount of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is measured by its color change.
Principle: COX enzymes exhibit both oxygenase and peroxidase activity. This assay measures the peroxidase component, which is inhibited by celecoxib and its analogues.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and TMPD (colorimetric probe).
-
Compound Preparation: Dissolve test compounds (pyrazole derivatives, celecoxib) and vehicle control (DMSO) to create a dilution series.
-
Reaction Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Incubation: Add 10 µL of the diluted test compound or vehicle control to the appropriate wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: To initiate the reaction, add 10 µL of arachidonic acid solution followed immediately by 10 µL of TMPD solution.
-
Measurement: Shake the plate and immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is the most widely used model for screening acute anti-inflammatory drugs.[19]
Principle: Subplantar injection of carrageenan induces a localized, reproducible inflammatory response characterized by edema, which can be quantified by measuring the change in paw volume.
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week with free access to food and water.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Positive Control (Celecoxib, 10 mg/kg, p.o.).
-
Group 3: Positive Control (Indomethacin, 10 mg/kg, p.o.).
-
Groups 4+: Test Groups (Pyrazole derivatives at various doses).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the vehicle, reference drugs, or test compounds orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.
-
Post-Induction Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: (Paw volume at time 't') - (Paw volume at 0 hr).
-
Calculate the Percentage Inhibition of Edema using the formula: [(Vc - Vt) / Vc] * 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
-
Workflow for In Vivo Anti-Inflammatory Assessment
Caption: Standard workflow for the Carrageenan-Induced Paw Edema assay.
Conclusion and Future Directions
The pyrazole scaffold is undeniably a cornerstone in the development of anti-inflammatory therapeutics. While celecoxib set the standard for selective COX-2 inhibition, the field has advanced significantly. A wealth of research demonstrates that novel pyrazole derivatives can achieve superior potency (lower IC50 values), greater COX-2 selectivity (higher SI), and robust in vivo efficacy, often with favorable safety profiles.[1][4][16]
Future research will likely focus on:
-
Dual-Target Inhibitors: Designing pyrazole derivatives that inhibit both COX-2 and other inflammatory targets, such as 5-lipoxygenase (5-LOX), to provide a broader spectrum of anti-inflammatory action.[1]
-
Pharmacokinetic Optimization: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their clinical viability.
-
Exploring Non-COX Mechanisms: Investigating how pyrazole derivatives may modulate other inflammatory pathways, such as the suppression of pro-inflammatory cytokines like TNF-α and IL-6.[1][4]
The continued exploration of the pyrazole chemical space promises to deliver the next generation of safer and more effective anti-inflammatory drugs, building on the foundational success of celecoxib.
References
- Celecoxib - St
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Celecoxib - Wikipedia. [Link]
- Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. [Link]
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchG
- What is the mechanism of Celecoxib?
- Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis - Ingenta Connect. [Link]
- Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. [Link]
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. [Link]
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. [Link]
- Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed. [Link]
- Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents | Journal of Drug Delivery and Therapeutics. [Link]
- Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflamm
- A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed. [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review - ResearchG
- (PDF)
- In vitro and In vivo Models for Anti-inflammation: An Evalu
- Selective COX‐2 inhibitor pyrazole derivatives derived
- A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug | Request PDF - ResearchG
- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC - PubMed Central. [Link]
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
- (PDF)
- Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - ResearchG
- Structure of selective COX‐2 inhibitors and novel pyrazoline‐based...
- The structure and binding mode of 'pyrazole coumarin derivatives' to...
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. news-medical.net [news-medical.net]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative In Silico Analysis: Evaluating the Inhibitory Potential of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole Against Key Oncogenic and Inflammatory Protein Targets
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous FDA-approved therapeutics.[1][2] Its synthetic tractability and versatile bioisosteric properties have made it a cornerstone in the development of targeted inhibitors, particularly for protein kinases and enzymes involved in inflammation.[1][3][4] This guide presents a comprehensive computational docking study of a specific, yet underexplored, pyrazole derivative: 3-(4-Bromophenyl)-1-methyl-1H-pyrazole . Our objective is to predict its binding affinity and interaction patterns against a panel of therapeutically significant protein targets, thereby providing a data-driven hypothesis for its potential biological activity and guiding future in vitro validation efforts.
The selection of target proteins for this in silico investigation is guided by the established activities of structurally related pyrazole-containing molecules.[5][6] We have chosen three well-validated targets implicated in major disease pathways:
-
B-Raf Kinase (BRAF): A serine/threonine kinase in the MAPK signaling pathway. The V600E mutation leads to its constitutive activation and is a driver in over half of all melanomas and various other cancers.[7][8] Pyrazole-based compounds have been successfully developed as potent B-Raf inhibitors.[9][10]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[11] Inhibition of VEGFR2 is a clinically validated anti-cancer strategy.
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[12][13] The pyrazole-containing drug Celecoxib is a well-known selective COX-2 inhibitor.[12]
This guide will objectively compare the predicted binding efficacy of this compound across these distinct protein targets. We will delve into the causality behind our methodological choices, present the results in a clear, comparative format, and provide detailed, self-validating experimental protocols for replicating and expanding upon these findings.
Methodological Framework: A Validated In Silico Protocol
The credibility of any computational study hinges on a robust and well-documented methodology. The following protocol outlines a standard yet rigorous workflow for molecular docking, ensuring reproducibility and providing a clear rationale for each step.
Experimental Protocol: Molecular Docking Workflow
-
Ligand Preparation:
-
The 2D structure of this compound was sketched using ChemDraw Ultra 12.0.
-
The 2D structure was converted to a 3D structure using the OpenBabel software tool.
-
Energy minimization of the ligand was performed using the Dundee PRODRG server to obtain a stable, low-energy conformation.[11] This step is critical to ensure the ligand's geometry is energetically favorable before docking.
-
-
Target Protein Preparation:
-
Crystal structures of the target proteins complexed with known inhibitors were retrieved from the Protein Data Bank (PDB).[11] The specific PDB IDs chosen are:
-
All water molecules, co-factors, and pre-existing ligands were removed from the protein structures. This is done to ensure the docking simulation focuses solely on the interaction between our ligand of interest and the protein's binding site.
-
Polar hydrogen atoms were added to the protein structures, and charges were assigned using the AutoDock Tools (ADT) v1.5.6 interface. Correct protonation states are crucial for accurate calculation of electrostatic interactions.
-
-
Docking Simulation:
-
Software: AutoDock 4.2 was employed for all docking simulations.[17] It utilizes a Lamarckian genetic algorithm, which is effective for exploring the conformational space of the ligand within the protein's active site.
-
Grid Box Generation: A grid box was defined around the active site of each protein, encompassing the key residues known to interact with native ligands. The grid box dimensions were set to 60x60x60 Å with a grid spacing of 0.375 Å to ensure adequate coverage of the binding pocket.
-
Docking Parameters: The number of genetic algorithm runs was set to 50, with a population size of 150. The maximum number of energy evaluations was set to 2,500,000. These parameters provide a balance between computational expense and thoroughness of the conformational search.
-
-
Analysis and Visualization:
-
The results were analyzed based on the binding energy (kcal/mol) and the predicted inhibition constant (Ki). The lowest binding energy conformation is considered the most favorable binding mode.
-
Visualization of the ligand-protein interactions, including hydrogen bonds and hydrophobic interactions, was performed using PyMOL. This visual inspection is essential for validating the plausibility of the docked pose.
-
Workflow Visualization
The entire computational workflow can be summarized by the following diagram:
Caption: Predicted inhibitory action on key signaling pathways.
Conclusion and Future Directions
This computational guide provides a comparative analysis of the binding potential of this compound against B-Raf, VEGFR2, and COX-2. The in silico data strongly suggest that this compound has the highest binding affinity for COX-2, making it a promising candidate for development as a selective anti-inflammatory agent. Its predicted interactions align well with the binding modes of known selective COX-2 inhibitors.
Furthermore, the compound also demonstrates significant predicted affinity for the B-Raf kinase, indicating potential utility as an anti-cancer agent. The moderate affinity for VEGFR2 suggests a weaker, but potentially still relevant, anti-angiogenic effect.
It is imperative to underscore that these are computational predictions. The next logical step is the in vitro validation of these findings. We recommend synthesizing or procuring this compound and performing enzymatic assays to determine its IC50 values against COX-2, B-Raf, and VEGFR2. Should the results confirm high potency, particularly for COX-2, further studies including cell-based assays and in vivo models of inflammation or cancer would be warranted. This guide serves as the foundational, data-driven rationale for embarking on such a resource-intensive, yet potentially rewarding, investigation.
References
- O'Neil, I. A., Cleasby, A., Edfeldt, F., et al. (2009). Potent and selective pyrazole-based inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters, 19(1), 272-276. [Link]
- Wenglowsky, S., Ahrendt, K. A., Adams, V. J., et al. (2011). Non-oxime pyrazole based inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters, 21(11), 3343-3347. [Link]
- Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19), 2791-2804. [Link]
- Kumar, A., Kumar, R., Sharma, G., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- Wenglowsky, S., Laird, E. R., Belmont, P., et al. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Medicinal Chemistry Letters, 2(3), 222–226. [Link]
- Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., et al. (2021). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Advances, 11(52), 32903–32924. [Link]
- Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. [Link]
- ResearchGate. (n.d.). 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors.
- ResearchGate. (n.d.). Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex.
- Sharma, S., Kumar, R., & Kumar, V. (2018). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 23(11), 2786. [Link]
- RCSB PDB. (2017). 6B8U: Crystals Structure of B-Raf kinase domain in complex with an Imidazopyridinyl benzamide inhibitor.
- Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. [Link]
- Banupriya, R., et al. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences, 9(2), 1089-1096. [Link]
- RCSB PDB. (2007). 2QU6: Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor.
- Sharma, A., Kumar, V., & Kumar, S. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17565–17592. [Link]
- El-Sayed, N. N. E., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(13), 5171. [Link]
- Pop, C. E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
- RCSB PDB. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558.
- Pop, C. E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
- RCSB PDB. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2.
- Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science Publishers. [Link]
- National Center for Biotechnology Information. (n.d.). 6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP. NCBI Structure. [Link]
- El-Masry, S., et al. (2016). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Drug Design, Development and Therapy, 10, 2795–2804. [Link]
- RCSB PDB. (2010). 3NTG: Crystal structure of COX-2 with selective compound 23d-(R).
- ResearchGate. (n.d.). Structure of VEGFR2 in complex with 32 (PDB ID: 3WZD).
- Hilal, M. A., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry Letters, 27(11), 2414-2420. [Link]
- RCSB PDB. (2011). 3Q96: B-Raf kinase domain in complex with a tetrahydronaphthalene inhibitor.
- RCSB PDB. (2018). 5OYJ: Crystal structure of VEGFR-2 domains 4-5 in complex with DARPin D4b.
- Sharma, A., Kumar, V., & Kumar, S. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
- Lee, J. H., et al. (2019). Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as a highly selective and potent BRAFV600E and CRAF inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1258–1267. [Link]
- RCSB PDB. (2019). 6NSQ: Crystal structure of BRAF kinase domain bound to the inhibitor 2l.
- RCSB PDB. (2008). 3BE2: Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor.
- Rather, I. A., et al. (2022). Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022. Pharmaceuticals, 15(11), 1369. [Link]
- ResearchGate. (n.d.). B-Raf structure and key features of the kinase domain.
- Pop, C. E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
- ResearchGate. (n.d.). The crystal structure of different types of RAF inhibitors binding to BRAF kinase.
- National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. [Link]
- Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 1-15. [Link]
- ResearchGate. (n.d.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
- DergiPark. (n.d.). Synthesis of Some New Pyrazoles. DergiPark. [Link]
- ResearchGate. (n.d.). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2.
- Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]
- Bhonsle, R., & Tamminana, R. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 335. [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Potent and selective pyrazole-based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-oxime pyrazole based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. ijpbs.com [ijpbs.com]
A Senior Application Scientist’s Guide to Establishing the Purity of Synthesized 3-(4-Bromophenyl)-1-methyl-1H-pyrazole
Introduction: The Imperative of Purity in Chemical Synthesis
This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity determination of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering a self-validating framework for analysis that ensures confidence in your downstream applications.
A likely synthetic pathway to this compound involves the cyclocondensation of a β-dicarbonyl compound, such as 1-(4-bromophenyl)-1,3-butanedione, with methylhydrazine. This classic approach, a variation of the Knorr pyrazole synthesis, is effective but can introduce specific impurities, including unreacted starting materials, regioisomers, or byproducts from side reactions.[1][3] A comprehensive purity analysis must be capable of detecting and quantifying these potential contaminants.
The Orthogonal Approach: A Multi-Faceted View of Purity
Relying on a single analytical technique for purity assessment is fraught with risk. A compound may appear pure by one method but reveal significant impurities when analyzed by another that operates on a different chemical or physical principle. This is why an orthogonal approach , utilizing multiple, complementary techniques, is the gold standard. For this compound, a non-volatile, UV-active, crystalline solid, the optimal orthogonal workflow combines chromatography, spectroscopy, and thermal analysis.
Caption: Integrated workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Profiling
HPLC is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolving power and sensitivity.[4] It separates the target compound from non-volatile impurities based on their differential partitioning between a stationary and a mobile phase.
Causality: For a molecule like this compound, which contains both nonpolar (bromophenyl) and polar (pyrazole) moieties, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The nonpolar C18 stationary phase retains the molecule, while a polar mobile phase (typically a gradient of water and acetonitrile) elutes it, separating it from more polar or less polar impurities. UV detection is ideal due to the strong absorbance of the aromatic rings.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL for analysis.
-
Instrumentation:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: 50% B (re-equilibration)
-
-
Data Analysis: Integrate all peaks in the chromatogram. Purity is reported as the area of the main peak divided by the total area of all peaks, expressed as a percentage (% area).
Caption: Experimental workflow for HPLC analysis.
Quantitative NMR (qNMR): An Absolute Purity Determination
While HPLC provides an excellent purity profile, its standard "% area" calculation assumes that all impurities have the same UV absorptivity as the main compound, which is rarely true. Quantitative NMR (qNMR) overcomes this limitation by providing an absolute purity value. It is a primary analytical method where the signal integral is directly proportional to the molar concentration of the nuclei being observed.
Causality: By comparing the integral of a unique, well-resolved proton signal from the analyte with that of a certified, high-purity internal standard, we can calculate the exact purity of the sample by mass.[5] This technique is non-destructive and provides structural confirmation simultaneously.
Experimental Protocol: ¹H qNMR
-
Standard & Sample Preparation:
-
Select a certified internal standard (e.g., Maleic Acid, >99.5% purity) with protons that do not overlap with the analyte signals.
-
Accurately weigh ~10 mg of the internal standard and ~15 mg of this compound into the same vial. Record weights to 0.01 mg.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition (Critical Parameters):
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Pulse Angle: 90° (to ensure full excitation).
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and standard protons (typically 30-60 seconds) to ensure complete relaxation between scans. This is the most critical parameter for quantification.[6]
-
Scans: 8 to 16 scans for good signal-to-noise.
-
-
Data Processing & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal for the analyte (e.g., the N-methyl singlet) and a signal for the standard.
-
Calculate purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.
-
Caption: Experimental workflow for qNMR analysis.
Complementary Techniques for Confirmation and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS)
Role: Impurity Identification. LC-MS couples the separation power of HPLC with the detection power of mass spectrometry.[3] While HPLC shows that an impurity exists and at what relative level, LC-MS provides the molecular weight of that impurity.[7] This information is invaluable for hypothesizing the impurity's structure (e.g., identifying a peak with the molecular weight of an unreacted starting material). The protocol is identical to the HPLC method, with the eluent directed into a mass spectrometer (e.g., ESI-QTOF) for analysis.
Differential Scanning Calorimetry (DSC)
Role: Absolute Purity of the Crystalline Form. DSC measures the heat flow associated with thermal transitions in a material. For a crystalline compound, impurities will depress and broaden its melting point. Based on the van't Hoff equation, the shape of the melting endotherm can be used to calculate the mole fraction of total eutectic impurities.[8] This provides an excellent orthogonal confirmation of purity for highly pure (>98%) crystalline materials.[4][9]
Limitations: This method is unsuitable if the compound decomposes upon melting, is amorphous, or if impurities form a solid solution rather than a eutectic mixture.[10][11]
Fourier-Transform Infrared Spectroscopy (FTIR) & Elemental Analysis
-
FTIR: Primarily used for identity confirmation. It confirms the presence of key functional groups (e.g., C-Br stretch, aromatic C-H stretches, C=N stretch of the pyrazole ring) and can indicate gross contamination but is not suitable for quantifying trace impurities.[12][13]
-
Elemental Analysis (CHN): Confirms the empirical formula by measuring the mass percentages of Carbon, Hydrogen, and Nitrogen. A result within ±0.4% of the theoretical values provides strong evidence of high purity.
Comparative Analysis of Purity Determination Techniques
The following table summarizes the strengths and applications of each technique in the context of analyzing this compound.
| Technique | Principle of Operation | Information Provided | Typical LOQ | Pros | Cons |
| HPLC-UV | Differential partitioning | Relative purity (% area), impurity profile | ~0.05% | High resolution, sensitive, robust, widely available | Purity calculation relies on assumptions of detector response |
| qNMR | Nuclear spin resonance | Absolute purity (% mass), structural confirmation | ~0.1% | Primary ratio method, non-destructive, structurally informative | Requires high-purity standard, lower sensitivity than HPLC, requires longer acquisition times |
| LC-MS | Mass-to-charge ratio | Molecular weight of analyte and impurities | ~0.05% | Essential for impurity identification | Not inherently quantitative without specific standards for each impurity |
| DSC | Heat flow during phase change | Absolute purity (mole %), melting point | ~0.1 mol% | No reference standard needed for impurities, fast | Only for pure (>98%) crystalline solids, assumes eutectic behavior |
| FTIR | Infrared absorption | Functional group identity | >1-2% | Fast, simple, good for identity confirmation | Not quantitative for trace impurities |
| Elemental Analysis | Combustion analysis | Elemental composition (%C, H, N) | N/A | Confirms empirical formula | Indirect measure of purity, insensitive to isomeric impurities |
Conclusion: A Self-Validating Workflow
Establishing the purity of a synthesized compound like this compound requires a thoughtful, multi-faceted approach. No single technique is sufficient. A robust and self-validating workflow should be implemented:
-
Initial Screen & Identity: Use FTIR and standard ¹H NMR to confirm the identity and absence of major impurities.
-
Purity Profiling: Employ HPLC-UV to develop a high-resolution separation method, profile all detectable impurities, and obtain a relative purity value.
-
Impurity Identification: Use LC-MS with the same HPLC method to obtain molecular weights for the impurities detected, aiding in their structural elucidation.
-
Absolute Purity Determination: Perform qNMR analysis using a certified internal standard to obtain a definitive, absolute purity value (% mass). This value should be compared with the HPLC % area result.
-
Orthogonal Confirmation: For the final, purified crystalline material, use DSC to obtain an independent, absolute purity value (mole %). This should corroborate the qNMR result.
-
Final Validation: Confirm the elemental composition with Elemental Analysis .
When the results from these orthogonal techniques—HPLC, qNMR, and DSC—converge to a consistent value, you can have the highest degree of confidence in the purity of your synthesized this compound, ensuring the integrity and reliability of your subsequent research.
References
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009). PubMed. [Link]
- The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. [Link]
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]
- Use of DSC in Pharmaceuticals Drug Characteris
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009).
- Giron, D. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44, 215-241. [Link]
- Mägers, I., & Wanner, K. T. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9293–9294. [Link]
- Lu, Y., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy.
- Various Authors. (2023). Why do we use NMR spectroscopy in purity analysis? Quora. [Link]
- Butts, C. P., et al. (2008). “Pure by NMR”? Organic Letters, 10(22), 5143–5146. [Link]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Synlett. [Link]
- FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... (n.d.).
- Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
- One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). ACS Omega. [Link]
- One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). PMC - NIH. [Link]
- HPLC Methods for analysis of Bromide ion. (n.d.).
- Current status of pyrazole and its biological activities. (2016). PMC - PubMed Central. [Link]
- HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. [Link]
- Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). Scribd. [Link]
- Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis. (2001).
- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (2012). Der Pharma Chemica. [Link]
- HPLC‐UV‐EC Determination of Brominated Organic Compounds in W
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2015). PMC - NIH. [Link]
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC - NIH. [Link]
- Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2024). MDPI. [Link]
- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
- Synthesis, characteriz
- Highly Regioselective 1,3-Dipolar Cycloaddition of Nitrilimines and Thioaurones Towards Spiro-2-Pyrazolines: Synthesis, Characterization, and Mechanistic Study. (2024). MDPI. [Link]
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. [Link]
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Journal of Heterocyclic Chemistry. [Link]
- 5-Amino-1,3-diphenyl pyrazole - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. veeprho.com [veeprho.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
head-to-head comparison of pyrazole inhibitors in cellular assays
The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in numerous clinically successful drugs.[1][2] Particularly in oncology and immunology, pyrazole-based molecules have been expertly crafted to function as potent and selective kinase inhibitors.[3]
This guide offers a head-to-head comparison of prominent pyrazole inhibitors, moving beyond simple data lists to explore the causal relationships behind experimental design. We will dissect their performance in critical cellular assays, providing the in-depth, field-proven insights necessary for researchers, scientists, and drug development professionals to design robust experiments and interpret complex datasets.
The First Pillar: Why the Right Cell Line is a Self-Validating System
In kinase inhibitor research, the choice of a cellular model is not arbitrary; it is the foundation of a self-validating experiment. A primary mechanism of oncogenesis is the constitutive activation of signaling pathways driven by specific genetic mutations.[4] Therefore, the most informative experiments utilize cancer cell lines known to harbor these "driver mutations," rendering them "addicted" to the activity of a specific kinase for their proliferation and survival.
By choosing a cell line with a known dependency (e.g., a JAK2-mutant line for a JAK2 inhibitor), you create a logical circuit: if the inhibitor is effective against its intended target, it should potently suppress the proliferation of this specific cell line. This approach intrinsically validates that the observed cellular effect is linked to the inhibitor's on-target activity. Conversely, testing in a cell line lacking this dependency serves as a crucial negative control to assess off-target cytotoxicity.
Head-to-Head Comparison 1: JAK Inhibitors in Myeloproliferative Neoplasms
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in hematopoiesis and immune response.[5][6] Dysregulation of this pathway, often through activating mutations like JAK2-V617F, is a key driver of myeloproliferative neoplasms (MPNs).[5]
Here, we compare two clinically important pyrazole-based JAK inhibitors: Ruxolitinib and Fedratinib .
Quantitative Comparison: Potency and Selectivity
Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, whereas Fedratinib is characterized as a selective JAK2 inhibitor with additional activity against other kinases like FLT3.[5][7] This distinction is critical, as JAK1 is more involved in inflammatory signaling, while JAK2 is central to hematopoietic cell production.
| Inhibitor | Primary Target(s) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Cellular IC50 (nM) (HEL 92.1.7, JAK2-V617F) | Key Distinctions |
| Ruxolitinib | JAK1, JAK2 | 3.3[5] | 2.8[5] | ~180-200 | Potent dual JAK1/JAK2 inhibition.[8] |
| Fedratinib | JAK2 (selective) | >1000 | 3[5] | ~350 | Selective for JAK2 over other JAKs; also inhibits FLT3.[5][7] |
Data compiled from multiple sources for comparative purposes. Cellular IC50 values can vary based on assay conditions.
The choice between these inhibitors in a research context depends on the scientific question. Ruxolitinib is ideal for studying the broader effects of JAK1/2 signaling, while Fedratinib allows for a more focused interrogation of JAK2-dependent mechanisms and may reveal unique phenotypes due to its action on targets like FLT3.[9]
Head-to-Head Comparison 2: ALK Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
Rearrangements of the Anaplastic Lymphoma Kinase (ALK) gene are oncogenic drivers in a subset of NSCLC, leading to constitutively active fusion proteins (e.g., EML4-ALK) that promote tumor growth.[4] This created a clear therapeutic vulnerability, leading to the development of pyrazole-based ALK inhibitors.
We compare the first-generation inhibitor Crizotinib with the second-generation inhibitor Ceritinib .
Quantitative Comparison: Overcoming Resistance
Ceritinib was specifically developed to be more potent against ALK and to overcome common resistance mutations that arise in patients treated with Crizotinib.[10] Preclinical data clearly illustrates this design advantage.
| Inhibitor | Generation | ALK Enzymatic IC50 (nM) | Cellular IC50 (nM) (H3122, EML4-ALK) | Potency vs. Crizotinib |
| Crizotinib | First | ~20-24 | ~30-40 | 1x |
| Ceritinib | Second | ~0.2-0.4 | ~20-25 | ~20x more potent[10][11] |
Data compiled from multiple sources. Absolute IC50 values can vary.
In a cellular context, this superior enzymatic potency translates directly. In ALK-dependent H3122 cells, Ceritinib more effectively suppresses ALK phosphorylation and downstream signaling pathways (PI3K/AKT, MEK/ERK) at lower concentrations than Crizotinib.[10] This head-to-head data provides a clear rationale for why a second-generation inhibitor can be effective when a first-generation agent fails due to acquired resistance.
Experimental Design: A Validated Workflow for Inhibitor Characterization
A systematic, multi-assay approach is crucial for robustly characterizing a novel pyrazole inhibitor. The workflow begins with broad screening to establish potency and progresses to detailed mechanistic assays to confirm on-target activity and elucidate the biological consequences.
Core Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol determines the concentration of an inhibitor that reduces cell viability by 50% (IC50), providing a quantitative measure of potency.
Causality: The MTT assay measures mitochondrial reductase activity, which serves as a proxy for the number of viable, metabolically active cells. A potent, on-target inhibitor is expected to reduce the viability of dependent cell lines but not, or to a much lesser extent, non-dependent lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrazole inhibitor. Replace the medium with 100 µL of medium containing the desired final inhibitor concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate plates for the desired treatment period (typically 48-72 hours).
-
MTT Addition: Add 10-20 µL of sterile MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the logarithm of inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay definitively determines if the inhibitor induces programmed cell death.
Causality: A key hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS, allowing for the identification of early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[12]
Methodology:
-
Cell Seeding & Treatment: Seed cells in 6-well plates. Once attached, treat with the inhibitor at relevant concentrations (e.g., 1x and 5x the IC50) for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- Thirumalaivasan, N., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocols and Methodologies in Basic Science and Clinical Research.
- Bio-Techne (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- Boster Biological Technology (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio.
- Friboulet, L., et al. (2014). The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer. Cancer Discovery, 4(6), 662-673.
- AJMC Staff (2018). Comparison of Ruxolitinib vs Fedratinib and Practical Implications. AJMC.
- Nakaya, M., et al. (2023). Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. Blood.
- ResearchGate (n.d.). Kinase inhibitor screening workflow. ResearchGate.
- Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Anumala, R. R., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Current Organic Chemistry.
- Kooijman, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology.
- Givens, B. E., et al. (2018). Ruxolitinib and Tofacitinib Are Potent and Selective Inhibitors of HIV-1 Replication and Virus Reactivation In Vitro. Antimicrobial Agents and Chemotherapy.
- ResearchGate (n.d.). Graphical representation of JAK-STAT signaling pathway. ResearchGate.
- ResearchGate (n.d.). A simplified diagrammatic representation of the JAK-STAT pathway. ResearchGate.
- Patient Power (2020). JAK Inhibitors for Myelofibrosis: Ruxolitinib and Fedratinib. Patient Power.
- ResearchGate (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate.
- Kooijman, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology.
- SciSpace (n.d.). PI3K/AKT RAS/MAPK JAK/STAT Signaling Diagram. SciSpace.
- MDPI (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI.
- ResearchGate (n.d.). Diagram of the JAK-STAT signaling pathway. ResearchGate.
- ResearchGate (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate.
- Williams, N. K., et al. (2019). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Structural Biology.
- Kuma, Y., et al. (2005). BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. Journal of Biological Chemistry.
- Journal of Pharmaceutical and Allied Sciences (2022). Exploration of Anticancer Potential of Spiropyranopyrazole Derivatives as CDK7 Inhibitors. Journal of Pharmaceutical and Allied Sciences.
- Sirisilla, A., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules.
- ResearchGate (n.d.). Ruxolitinib and tofacitinib in vitro kinase binding and inhibition. ResearchGate.
- Tan, D. S. W., et al. (2016). Comparative Efficacy of Ceritinib and Crizotinib as Initial ALK-Targeted Therapies in Previously Treated Advanced NSCLC: An Adjusted Comparison with External Controls. Journal of Thoracic Oncology.
- Wikipedia (n.d.). JAK-STAT signaling pathway. Wikipedia.
- ResearchGate (n.d.). Ceritinib is a potent ALK inhibitor in crizotinib-naïve models. ResearchGate.
- Zhou, J., et al. (2018). Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials. Cancers.
- PubMed (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. PubMed.
- YouTube (2023). Recent Trends in Kinase Drug Discovery. YouTube.
- Semantic Scholar (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Semantic Scholar.
- MDPI (2024). Cancer Therapy Resistance: Choosing Kinase Inhibitors. MDPI.
- Yilmaz, V. T., et al. (2017). Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. Cell Biology and Toxicology.
- opnMe (n.d.). P38 MAPK Inhibitor I BIRB 796. opnMe.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. ajmc.com [ajmc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. patientpower.info [patientpower.info]
- 10. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
validating the mechanism of action through mutagenesis studies
An Expert's Guide to Validating Mechanism of Action with Mutagenesis Studies
For researchers, scientists, and drug development professionals, definitively understanding a molecule's precise mechanism of action (MoA) is the bedrock of successful therapeutic development. It informs efficacy, predicts potential resistance, and is critical for regulatory approval. Site-directed mutagenesis (SDM) has long been a foundational technique for this purpose, allowing the targeted alteration of a gene to probe the function of specific amino acids in a protein.[1][2] However, the modern molecular biology toolkit has expanded significantly, offering a suite of powerful alternatives including large-scale random mutagenesis, CRISPR-Cas9-based gene editing, and Deep Mutational Scanning (DMS).
This guide provides an objective comparison of these key methodologies. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to select and design the most effective strategy for validating your compound's MoA.
The Core Logic: Using Resistance to Prove a Mechanism
The central principle of using mutagenesis for MoA validation is elegantly simple: if a drug achieves its effect by binding to a specific site on a target protein, altering that site should diminish the drug's effect.[3] The emergence of drug resistance due to mutations in the intended target is, paradoxically, one of the strongest forms of evidence that the drug is engaging that target and that this engagement is responsible for its therapeutic effect.[3][4] Our goal in the lab is to proactively engineer these resistance mutations in a controlled environment to confirm or refute a hypothesized MoA.
A Comparative Analysis of Mutagenesis Techniques
Choosing the right tool to validate an MoA depends entirely on the scientific question at hand—are you testing a specific hypothesis or performing an unbiased search for the target? The table below compares the leading techniques across key performance parameters.
| Parameter | Site-Directed Mutagenesis (PCR-based) | Random Mutagenesis (e.g., error-prone PCR) | CRISPR-Cas9 Mediated Mutagenesis | Deep Mutational Scanning (DMS) |
| Primary Goal | Hypothesis testing of specific residues.[5] | Unbiased discovery of functional residues or resistance mutations.[6] | Target validation (gene knockout) or engineering specific mutations in a cellular context.[7][8] | Comprehensive, high-throughput mapping of all functional residues.[9][10] |
| Precision | High: Targets specific, predetermined nucleotides.[11][12] | Low: Mutations are introduced randomly across a gene.[11][12] | High: gRNA directs Cas9 to a specific genomic locus. | High: Systematically generates all possible single amino acid changes.[9] |
| Throughput | Low; typically one mutation at a time. | High; generates a large library of thousands of variants.[6][13] | High; can be used for genome-wide library screens.[14][15] | Very High; analyzes thousands to millions of variants in parallel.[9] |
| Required Knowledge | Requires a strong hypothesis about which residues are important. | No prior knowledge of functional sites is needed.[5] | Requires knowledge of the target gene sequence. | Requires the gene sequence; no prior functional knowledge needed. |
| Key Advantage | Straightforward and technically accessible for any lab with PCR capabilities. | Can identify unexpected sites of action, including allosteric sites.[3] | Allows for precise gene editing in biologically relevant cell models, including primary cells.[7] | Provides a complete map of the drug-target interface and can proactively predict all potential resistance mutations.[16][17] |
| Key Limitation | Not suitable for discovery-phase experiments; can miss important residues. | Requires a robust high-throughput screen or selection to identify meaningful mutations. | Potential for off-target effects that must be carefully validated.[18] | Technically complex, requiring specialized library generation, selection assays, and bioinformatics.[19] |
Strategic Workflows for MoA Validation
A robust MoA validation study is a multi-step process that integrates careful planning, precise execution, and rigorous analysis.
The Overall Logic of MoA Validation
Caption: Workflow for validating a drug target using CRISPR-Cas9 knockout.
The key result from this experiment would be a dramatic shift in the IC50 value. If cells lacking the target gene are no longer sensitive to the drug, it provides powerful evidence that the drug acts through this target. [7]CRISPR can also be used to introduce specific point mutations identified in clinical resistance, directly linking a genotype to a resistance phenotype. [20]
Deep Mutational Scanning (DMS) for Predicting Resistance
DMS is a state-of-the-art technique for comprehensively understanding a drug-target interface. [9][10]By generating a library of all possible single amino acid mutations in a protein, treating the library with a drug, and using next-generation sequencing to count the frequency of each variant before and after selection, researchers can identify every mutation that confers resistance. [10] This approach is exceptionally powerful for:
-
Proactively identifying resistance mutations before they emerge in the clinic. [16][17]* Guiding the design of next-generation drugs that can overcome known resistance mechanisms. [16]* Mapping allosteric sites that may be amenable to drug targeting. [16] The output of a DMS experiment is a detailed "mutational landscape" map, providing quantitative data on how every possible mutation impacts drug sensitivity. This level of detail is unparalleled for de-risking a drug candidate and planning for its long-term clinical viability.
Conclusion: An Integrated Approach
Validating a drug's mechanism of action is not a one-off experiment but a systematic process of building confidence. The choice of mutagenesis technique should be driven by your specific research question and the stage of your drug discovery program. Often, these techniques are used in a complementary fashion. For example, a broad, unbiased screen using random mutagenesis or CRISPR might identify a key gene or region, which is then followed by precise site-directed mutagenesis to dissect the function of individual amino acids. By thoughtfully applying these powerful tools, researchers can build an irrefutable, data-driven case for their compound's mechanism of action, paving the way for successful clinical development.
References
- Frontiers.
- Dr. GPCR Ecosystem. (2024-11-12). Harnessing Deep Mutational Scanning for Enhanced Drug Discovery.
- PubMed. (1985).
- PNAS. Direct quantification of in vivo mutagenesis and carcinogenesis using duplex sequencing.
- ATLAS BIOTECH.
- bioRxiv. (2020-01-14). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens.
- New England Biolabs. (2023-06-26). Mutate with Confidence! Tips and tools for successful site-directed mutagenesis experiments.
- Biocompare.com. (2022-10-28).
- Select Science.
- Nature Chemical Biology. (2014).
- NIH National Library of Medicine. (2020-05-11).
- BioInnovatise. (2025-01-08). Site Directed Mutagenesis Protocol.
- Bitesize Bio. (2025-07-31). Random Mutagenesis: 8 Approaches for Success.
- Assay Genie. Site Directed Mutagenesis Protocol.
- ResearchGate. (2018-04-21). Any one could tell me a protocol for site directed mutagenesis?
- QIAGEN.
- NIH National Library of Medicine. (2021-11-19). Discovering new biology with drug-resistance alleles.
- NIH National Library of Medicine. In vivo and in vitro random mutagenesis techniques in plants.
- NIH National Library of Medicine. Deep mutational scanning: A versatile tool in systematically mapping genotypes to phenotypes.
- PubMed. (2020-05-11).
- Pediaa.com. (2023-06-01). What is the Difference Between Site-directed Mutagenesis and Random Mutagenesis.
- NCBI. (2022-09-19). Genetics, Mutagenesis.
- New England Biolabs. Site Directed Mutagenesis.
- Compare the Difference Between Similar Terms. (2018-03-05). Difference Between Random Mutagenesis and Site Directed Mutagenesis.
- Takara Bio. (2021-07-27). Insertions, deletions, and substitutions, oh my!—designing primers for site-directed mutagenesis.
- Study.com. (a) What is mutagenesis? (b) What is the difference between random and site-directed mutagenesis?
- ResearchGate. (2025-08-06). Random Mutagenesis Methods for In Vitro Directed Enzyme Evolution.
- Biology Stack Exchange. (2017-01-08).
- Benchchem.
- NIH National Library of Medicine.
- BioInnovatise. (2024-12-29). Site Directed or Random Mutagenesis Resources.
- eLife. (2013-04-09).
Sources
- 1. Genetics, Mutagenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. Discovering new biology with drug-resistance alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming mutation-based resistance to antiandrogens with rational drug design | eLife [elifesciences.org]
- 5. bioinnovatise.com [bioinnovatise.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. biocompare.com [biocompare.com]
- 8. selectscience.net [selectscience.net]
- 9. Deep Mutational Scanning | Unlock Protein Insights — Get Started — ATLAS BIOTECH [atlasbio.tech]
- 10. Deep mutational scanning: A versatile tool in systematically mapping genotypes to phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. differencebetween.com [differencebetween.com]
- 12. homework.study.com [homework.study.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
- 16. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 17. Predicting Drug Resistance Using Deep Mutational Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A Statistical Guide to the Design of Deep Mutational Scanning Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DNA sequencing and CRISPR-Cas9 gene editing for target validation in mammalian cells - OAK Open Access Archive [oak.novartis.com]
A Senior Application Scientist's Guide to Statistical Analysis of Pyrazole Compound Screening Data
For researchers, scientists, and drug development professionals, navigating the vast datasets generated from high-throughput screening (HTS) of novel compound libraries, such as those based on the versatile pyrazole scaffold, can be a formidable challenge. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse activities, from anti-inflammatory agents like Celecoxib to kinase inhibitors used in oncology.[1][2] The successful identification of genuinely active "hit" compounds from a screen of thousands of pyrazole derivatives is not merely a matter of collecting data; it is a rigorous process of statistical interrogation designed to minimize error and maximize confidence.
This guide provides an in-depth comparison of statistical methodologies for analyzing biological data from pyrazole compound screening. Moving beyond a simple recitation of steps, we will explore the causality behind analytical choices, framing each protocol as a self-validating system to ensure the integrity of your findings. Our objective is to empower you to not only process your data but to understand and defend the statistical choices that transform raw numbers into actionable biological insights.
The Statistical Workflow: From Raw Data to Validated Hits
The journey from a multi-well plate reader to a curated list of promising pyrazole candidates follows a structured, multi-stage statistical workflow. Each stage acts as a critical filter, designed to remove systematic error, assess data quality, and apply objective criteria for hit identification and characterization. A failure to apply rigorous statistical thinking at any stage can lead to costly false positives or, conversely, the tragic oversight of a potential therapeutic breakthrough.
Caption: Decision workflow for selecting a hit identification method.
Comparison of Hit Selection Strategies:
| Strategy | Description | When to Use | Self-Validation Mechanism |
| Mean ± kSD | Defines hits as compounds with a signal greater than the mean plus k standard deviations of the sample population (or negative controls). A common value for k is 3. | Simple, widely used, but not robust. Best for normally distributed data with few outliers. | Assumes a normal distribution; deviation from this (e.g., via a Q-Q plot) challenges the validity of the method. |
| Median ± kMAD | A robust alternative that uses the median and Median Absolute Deviation (MAD). Hits are defined as values exceeding this threshold. | The preferred method for primary screens where the distribution may be skewed by strong hits (outliers). [3] | The use of median and MAD is inherently a validation against the influence of extreme values that would skew a mean/SD-based method. |
| Student's t-test | Used when screen replicates are available. Compares the mean of a compound's replicates to the mean of negative control replicates. A statistically significant p-value (e.g., <0.05) indicates a hit. [4] | Gold standard for confirmatory screens or any screen with replicates. Provides a measure of statistical confidence. | The p-value itself is a statistical validation, quantifying the probability that the observed difference is due to chance. |
| SSMD | Strictly Standardized Mean Difference. Ranks compounds based on the mean difference divided by the standard deviation of the difference. | A powerful ranking method, especially for RNAi screens, that accounts for both effect size and data variability. [3] | Provides a clear classification of assay quality based on control performance, which validates the ranking of test compounds. |
Stage 2: Hit Confirmation and Characterization
A primary hit is not a discovery; it is a hypothesis. The next crucial phase is to confirm the activity and characterize its potency using dose-response experiments.
Protocol 4: Dose-Response Curve Fitting and Potency Determination
The Causality: A true hit should exhibit a concentration-dependent effect. By testing the compound across a range of concentrations, we can model this relationship to determine its potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). [5]The most common model for sigmoidal dose-response curves is the four-parameter logistic (4PL) equation, also known as the Hill equation. [6][7] Step-by-Step Methodology:
-
Experimental Design: Prepare a serial dilution of the confirmed pyrazole hit compound (e.g., 8-12 concentrations). Include vehicle controls (0% effect) and positive controls (100% effect) on each plate.
-
Data Acquisition: Perform the assay and record the response at each concentration.
-
Data Transformation: Convert compound concentrations to a logarithmic scale (log10[Concentration]). Normalize the response data, typically from 0% to 100%.
-
Non-linear Regression: Fit the transformed data to the four-parameter logistic (4PL) model using statistical software (e.g., GraphPad Prism, R with the drc package, or Python with scipy.optimize.curve_fit). [8][9][10] The 4PL equation is:
-
Top: The upper plateau of the curve (maximal response).
-
Bottom: The lower plateau of the curve (minimal response).
-
LogIC50: The log of the concentration that gives a response halfway between the Top and Bottom. This is the parameter of interest.
-
HillSlope: Describes the steepness of the curve.
-
-
Parameter Extraction: The software will provide the best-fit values for the four parameters, including the LogIC50, from which the IC50 is calculated (10LogIC50).
Self-Validating the Fit: A good curve fit is not guaranteed. Always validate the model's output:
-
Visual Inspection: Does the fitted curve visually represent the data points?
-
R-squared (R²): This value indicates the goodness of fit, with values closer to 1.0 suggesting a better fit.
-
Confidence Intervals: The software should provide 95% confidence intervals for the IC50. A very wide interval suggests that the IC50 is not well-determined by the data, perhaps because the plateaus were not reached.
Comparison of Analysis Software:
| Software/Package | Key Features | Target Audience | Learning Curve |
| GraphPad Prism | Intuitive GUI, built-in non-linear regression for dose-response curves (3PL, 4PL, 5PL), high-quality graphing. [11][12] | Biologists, pharmacologists; labs without dedicated bioinformaticians. | Low |
| R (e.g., drc package) | Open-source, highly flexible and powerful for complex statistical models and automation. Excellent for custom analysis pipelines. [8][13] | Bioinformaticians, statisticians, researchers comfortable with scripting. | Medium to High |
| Python (e.g., scipy, matplotlib) | Open-source, versatile, integrates well into larger data science workflows. scipy.optimize.curve_fit is a flexible tool for fitting custom models. [9] | Data scientists, computational biologists, developers. | Medium to High |
Conclusion: A Foundation for Pyrazole Drug Discovery
The statistical analysis of HTS data is a systematic process of quality control, error correction, and objective decision-making. For a promising chemical family like pyrazoles, which have already yielded significant therapeutic successes, this rigorous approach is paramount. By understanding the causality behind each statistical test and treating the workflow as a series of self-validating protocols—from the initial Z'-factor check to the final R² of a dose-response curve—researchers can build a robust evidence base for their findings. This guide provides a framework for making informed decisions, allowing you to confidently distinguish the most promising pyrazole candidates from the vast chemical space and advance them toward the next stages of drug discovery.
References
- Ritz, C., & Streibig, J. C. (2005). Bioassay Analysis using R. Journal of Statistical Software, 12(5).
- Data analysis approaches in high throughput screening. (2014).
- Mpindi, J. P., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Bioinformatics, 31(23), 3825–3831.
- Kevorkov, D., & Makarenkov, V. (2005). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics, 21(10), 2234–2242.
- Mpindi, J. P., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose-response data. PubMed.
- Giltinan, D. M., & Davidian, M. (2011). An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data. Journal of Biopharmaceutical Statistics, 21(4), 747–763.
- Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Dose-Response Analysis Using R. PLOS ONE, 10(12), e0146021.
- Mpindi, J. P., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose-response data. ResearchGate.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
- Challenges in Secondary Analysis of High Throughput Screening Data. (n.d.).
- Parham, F., et al. (2013). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 8(9), 1147–1157.
- Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167–175.
- Quantics Biostatistics. (2023). What is the 4PL Formula?
- DoseResponse/drc: Fitting dose-response models in R. GitHub.
- Hit selection. Wikipedia.
- Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 221–233.
- dr4pl: Dose Response Data Analysis using the 4 Parameter Logistic (4pl) Model. CRAN.
- The Z prime value (Z´). BMG LABTECH.
- Equation: Asymmetrical (five parameter). GraphPad Prism 10 Curve Fitting Guide.
- On HTS: Hit Selection. (2024). Science and Technology of Assay Development.
- 4 PARAMETER LOGISTIC CURVE fitting for unknown concentration calculation. (2021). YouTube.
- Dose-Response Curves in R. (2018). Biostatistician.
- drc: Analysis of Dose-Response Curves. CRAN - R-project.org.
- Challenges and solutions in HTS data analysis for plant disease research. ResearchGate.
- List, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(11), e104.
- Robust Analysis of High Throughput Screening (HTS) Assay Data. PubMed Central.
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
- High-Throughput Screening Data Analysis. Basicmedical Key.
- HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. (2020). YouTube.
- Using Clustering Techniques to Improve Hit Selection in High-Throughput Screening. (2006). Journal of Biomolecular Screening.
- Getting Started with Prism. (2018). Graphpad.
- Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (2021). New Journal of Chemistry.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules.
- GraphPad Prism 10 User Guide - How to learn Prism. GraphPad.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules.
- curve_fit. SciPy v1.16.2 Manual.
- How To Analyze and Graph Your Data in Prism. (2021). YouTube.
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). Molecules.
- Unlocking Your Data's Potential: A Beginner's Guide to GraphPad Prism. (2025).
- GraphPad Prism 10 User Guide - How to analyze data with Prism. GraphPad.
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). ResearchGate.
- Z-factor. Wikipedia.
- SciPy curve fitting. (n.d.).
- Plate Quality Control. (2023). Collaborative Drug Discovery Support.
- Curve Fitting in Python using scipy.optimize curve_fit. Stack Overflow.
Sources
- 1. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles | MDPI [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rna.uzh.ch [rna.uzh.ch]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-Response Analysis Using R | PLOS One [journals.plos.org]
- 9. curve_fit — SciPy v1.16.2 Manual [docs.scipy.org]
- 10. Getting Started with Prism - Graphpad [graphpad.com]
- 11. clyte.tech [clyte.tech]
- 12. GraphPad Prism 10 User Guide - How to learn Prism [graphpad.com]
- 13. drc-package function - RDocumentation [rdocumentation.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole
As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative products but also with the critical knowledge to handle them safely and responsibly. The proper management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, field-proven protocol for the disposal of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole, ensuring that your laboratory operations remain safe and efficient.
The procedural framework herein is built on a conservative approach, synthesizing data from structurally analogous compounds and established best practices for halogenated organic waste. Given that comprehensive toxicological data for every novel compound is not always available, this methodology represents the gold standard for ensuring safety.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This compound is a heterocyclic compound containing both a pyrazole nucleus and a brominated aromatic ring. This structure informs its classification and handling requirements.
-
Pyrazole Moiety: Pyrazole and its derivatives are known for their diverse biological activities, and as a class, they should be handled with care as potentially bioactive and toxic substances.[1][2]
-
Bromophenyl Group: The presence of a carbon-bromine bond classifies this compound as a halogenated organic compound .[3] This is the most critical factor for its disposal, as halogenated wastes require specific treatment protocols, typically high-temperature incineration, to prevent the formation of persistent and toxic environmental byproducts like dioxins. Improper disposal, such as mixing with non-halogenated waste, can lead to regulatory violations and increased disposal costs.
Based on data from the closely related compound 3-(4-Bromophenyl)-1H-pyrazole, the primary hazards are significant.[4] Therefore, this compound must be managed as Regulated Hazardous Waste .
Data Presentation: Hazard Profile
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H301 | Toxic if swallowed. | [4] |
| Skin Irritation | H315 | Causes skin irritation. | [4] |
| Serious Eye Damage | H318 | Causes serious eye damage. | [4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [4] |
Part 2: Pre-Disposal Safety Protocols
Safe disposal begins with safe handling. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[5]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling.[6]
-
Body Protection: A laboratory coat must be worn at all times. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.[5]
-
Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
Emergency First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Part 3: Step-by-Step Disposal Methodology
The following protocol provides a self-validating system for the compliant disposal of this compound.
Step 1: Waste Segregation
This is the most critical step in the disposal workflow.
-
Action: Designate a specific waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
Causality: As a brominated compound, this chemical must be segregated into the halogenated waste stream.[3] This ensures it is routed to a specialized hazardous waste incinerator capable of handling halogenated compounds in an environmentally sound manner, as mandated by the EPA.[9][10] Do not mix with non-halogenated organic waste, aqueous waste, or regular trash.
Step 2: Containerization
-
Action: Select a waste container that is in good condition, constructed of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene for solutions), and has a secure, leak-proof screw cap.[1]
-
Causality: Proper containerization prevents leaks and spills, protecting both laboratory personnel and the environment. The container must be robust enough to withstand storage and transport. Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[1]
Step 3: Labeling
-
Action: Immediately label the waste container with a fully completed hazardous waste tag. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and any other constituents in the container.
-
The associated hazards (e.g., "Toxic," "Corrosive/Eye Damage," "Irritant").
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.[1]
-
-
Causality: Accurate and complete labeling is a legal requirement and is essential for the safety of everyone who will handle the container, from lab personnel to the final disposal facility staff. It ensures the waste is managed correctly at every stage.
Step 4: On-Site Storage
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and physically separated from general work areas.
-
Causality: The SAA provides a controlled environment for the temporary storage of hazardous waste. Use secondary containment (such as a chemical-resistant tray) capable of holding 110% of the volume of the largest container to mitigate the impact of any potential leaks.[1] This is a standard practice to prevent the spread of contamination.
Step 5: Arranging for Final Disposal
-
Action: Once the container is full or the accumulation time limit set by your institution is reached (typically 90 days), arrange for a pickup from your institution's Environmental Health & Safety (EHS) department.
-
Causality: EHS professionals are trained to handle, transport, and document hazardous waste for its final journey to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring full compliance with all local, state, and federal regulations.[11]
Part 4: Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Alert: Evacuate all non-essential personnel from the immediate area and alert nearby colleagues and your laboratory supervisor.
-
Assess: If the spill is large, involves highly concentrated material, or you are unsure how to proceed, contact your institution's EHS emergency line immediately.
-
Contain (for minor spills): If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE. Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.
-
Collect & Clean: Carefully collect the absorbent material using non-sparking tools and place it into a sealable, compatible container. Label the container as "Hazardous Waste" with the spilled chemical's name and the absorbent used.
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
Mandatory Visualization: Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem.
- Echemi. (n.d.). This compound Safety Data Sheets.
- Unknown. (2016, April 1). SAFETY DATA SHEET.
- AK Scientific, Inc. (n.d.). 1-(3-Bromophenyl)-4-methyl-1H-pyrazole Safety Data Sheet.
- CymitQuimica. (2025, November 7). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
- Unknown. (n.d.). Hazardous Waste Segregation.
- Sigma-Aldrich. (n.d.). 3-(4-Bromophenyl)-1H-pyrazole 97 73387-46-9.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Benchchem. (n.d.). Proper Disposal of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Essential Safety and Handling Guide for Brominated Organic Compounds.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Providence College. (n.d.). Bromine in orgo lab SOP - Environmental Health and Safety.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- MilliporeSigma. (2024, October 18). Aldrich P56607 - SAFETY DATA SHEET.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. bucknell.edu [bucknell.edu]
- 4. 3-(4-Bromophenyl)-1H-pyrazole 97 73387-46-9 [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. afgsci.com [afgsci.com]
Personal protective equipment for handling 3-(4-Bromophenyl)-1-methyl-1H-pyrazole
Essential Safety and Handling Guide: 3-(4-Bromophenyl)-1-methyl-1H-pyrazole
This guide provides comprehensive safety protocols, operational plans, and disposal procedures for the handling of this compound. As a brominated aromatic heterocyclic compound, this substance requires rigorous adherence to safety measures to mitigate potential risks. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Hazard Identification and Risk Assessment
This compound is a solid chemical that presents several health hazards.[1] A thorough risk assessment is the foundational step before any handling procedure. The primary hazards, identified from safety data sheets of the compound and its structural analogues, are summarized below.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Oral Toxicity | Harmful if swallowed.[2][3][4][5][6][7] | H302 |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][5][6][7] | H315 |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[1][2][3][5][6][7] | H318 / H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][3][5][6] | H335 |
The primary routes of exposure are inhalation of dust particles, direct contact with skin or eyes, and ingestion. The brominated aromatic structure suggests that the compound may be persistent, warranting careful handling to prevent environmental release.[8]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to prevent exposure. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense. PPE serves as the essential final barrier.
| Body Part | Recommended Protection | Specifications and Rationale |
| Respiratory | Chemical Fume Hood | Primary Control: All handling of solid powder must be performed inside a certified chemical fume hood to control aerosol and dust generation. |
| NIOSH-Approved Respirator | Secondary Control: If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator (e.g., N95 dust mask for solids or a full-face respirator with appropriate cartridges) is required.[1][4][9][10] | |
| Eyes/Face | Chemical Safety Goggles | Must be tightly fitting and conform to OSHA 29 CFR 1910.133 or European Standard EN166 to protect against dust particles.[4][9][10][11] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as when preparing solutions or during a spill cleanup.[9][12] | |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling aromatic heterocyclic compounds.[9] Gloves must be inspected for tears or holes before each use and disposed of immediately after contamination.[10] |
| Body | Laboratory Coat | A standard lab coat is required for all laboratory work to protect against incidental contact.[12] |
| Chemical-Resistant Apron/Suit | An impervious apron or suit should be worn over the lab coat when handling larger quantities to prevent skin exposure.[9][10] |
Safe Handling and Operational Plan
A systematic approach to handling minimizes risk. The following workflow must be followed for all procedures involving this compound.
Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area within a chemical fume hood for the procedure.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[6]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and verify cleanliness.
-
Don all required PPE as specified in Section 2.
-
-
Handling and Weighing:
-
Perform all manipulations that may generate dust, such as weighing and transferring, inside the fume hood.[10]
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[10]
-
Handle the compound gently to minimize aerosolization. Avoid creating dust clouds.[11]
-
Keep the container tightly closed when not in use.[4][10][11]
-
-
Post-Handling Decontamination:
-
Carefully clean all equipment and the work surface after use.
-
Wipe down the exterior of the primary container before returning it to storage.
-
Remove gloves and other disposable PPE, turning them inside out, and place them in the designated hazardous waste container.
-
Wash hands and forearms thoroughly with soap and water after the procedure is complete.[4][11]
-
Caption: Standard operational workflow for handling the compound.
Emergency Procedures
Immediate and correct response to an incident is critical.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][6][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[4][6]
-
Spill Response:
-
Evacuate all non-essential personnel from the area.
-
Wearing full PPE (including respiratory protection), cover the spill with an absorbent, inert material.
-
Carefully sweep or scoop the material into a suitable, labeled hazardous waste container, avoiding dust generation.[11]
-
Clean the spill area with an appropriate solvent and then soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
Waste Management and Disposal
Proper segregation and disposal of chemical waste are crucial for safety and environmental protection. As a brominated organic compound, this compound is classified as halogenated organic waste .
Key Disposal Principles:
-
Segregation is Mandatory: NEVER mix halogenated organic waste with non-halogenated waste.[13][14][15] Halogenated wastes require specific high-temperature incineration and mixing them contaminates other waste streams, significantly increasing disposal costs and environmental risk.[14][15]
-
Containerization: Collect all waste (contaminated PPE, weigh paper, excess reagent) in a designated, leak-proof container with a secure screw-top cap.[14][16]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[15][16]
Caption: Decision workflow for proper chemical waste segregation.
References
- Personal protective equipment for handling 1,5-Dimethyl-3-phenylpyrazole - Benchchem.
- Hazardous Waste Segreg
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, University of Illinois.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - U.S. Environmental Protection Agency.
- Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine - Benchchem.
- Organic Solvent Waste Disposal - Safety & Risk Services, University of British Columbia.
- Organic Solvents Waste Disposal - Cornell University Environmental Health and Safety.
- 3-(4-Bromophenyl)
- 3-(4-bromophenyl)
- Material Safety Data Sheet for a rel
- 3-(4-Bromophenyl)
- 1-(3-bromophenyl)
- Safety Data Sheet for a related bromophenyl pyrazole - Fisher Scientific.
- Green Criteria for Bromination - ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Safety Data Sheet for 3-(3-bromophenyl)-5-methyl-1H-pyrazole - Aaron Chemicals.
- 3-(4-Bromophenyl)
- Material Safety Data Sheet for 1-(3-Bromophenyl)-1H-pyrazole - Cole-Parmer.
- Bromin
- Personal Protective Equipment (PPEs)
- Safety Data Sheet for Methyl 4-Bromophenylacet
Sources
- 1. 3-(4-Bromophenyl)-1H-pyrazole 97 73387-46-9 [sigmaaldrich.com]
- 2. 3-(4-bromophenyl)-5-methyl-1H-pyrazole | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(3-bromophenyl)-4-methyl-1H-pyrazole | C10H9BrN2 | CID 50987738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. aaronchem.com [aaronchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. synzeal.com [synzeal.com]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bucknell.edu [bucknell.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
